molecular formula C11H11NO2 B1282884 3-Acetyl-6-methoxyindole CAS No. 99532-52-2

3-Acetyl-6-methoxyindole

Cat. No.: B1282884
CAS No.: 99532-52-2
M. Wt: 189.21 g/mol
InChI Key: GAIXPKAQNPGEGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetyl-6-methoxyindole is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(6-methoxy-1H-indol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7(13)10-6-12-11-5-8(14-2)3-4-9(10)11/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAIXPKAQNPGEGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=C1C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40544175
Record name 1-(6-Methoxy-1H-indol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99532-52-2
Record name 1-(6-Methoxy-1H-indol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Acetyl-6-methoxyindole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetyl-6-methoxyindole, a derivative of the privileged indole scaffold, represents a molecule of significant interest in medicinal chemistry and drug discovery. The indole core is a fundamental structural motif in numerous biologically active natural products and synthetic compounds. The introduction of a methoxy group at the 6-position and an acetyl group at the 3-position modulates the electronic and steric properties of the indole ring, influencing its reactivity and potential biological interactions. This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of this compound, offering valuable insights for researchers engaged in its use.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in experimental settings.

PropertyValueSource(s)
Chemical Name 1-(6-methoxy-1H-indol-3-yl)ethanone[1]
CAS Number 99532-52-2[2][3]
Molecular Formula C₁₁H₁₁NO₂[2]
Molecular Weight 189.21 g/mol [2]
Appearance Not available in search results
Melting Point Not available in search results
Boiling Point Not available in search results
Solubility Soluble in DMSO[4]

Synthesis of this compound

The synthesis of 3-acetylindoles is a well-established area of organic chemistry, with several methods available for their preparation. The Friedel-Crafts acylation of the indole nucleus is a common and direct approach.

Friedel-Crafts Acylation of 6-Methoxyindole

The most direct route to this compound is the Friedel-Crafts acylation of 6-methoxyindole. This electrophilic aromatic substitution reaction typically involves the use of an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. The methoxy group at the 6-position is an electron-donating group, which activates the indole ring towards electrophilic attack, primarily at the C3 position.

Reaction Scheme:

Figure 1: General scheme for the synthesis of this compound via Friedel-Crafts acylation.

Experimental Protocol: General Procedure for Friedel-Crafts Acylation

To a solution of 6-methoxyindole in a suitable anhydrous solvent (e.g., dichloromethane, nitrobenzene), a Lewis acid (e.g., aluminum chloride, zinc chloride) is added portion-wise at a reduced temperature (typically 0-10 °C).[5] Acetyl chloride or acetic anhydride is then added dropwise to the stirred mixture.[5] The reaction is monitored by thin-layer chromatography (TLC) until completion. Upon completion, the reaction is quenched by the slow addition of ice-cold water or dilute acid. The product is then extracted into an organic solvent, washed, dried, and purified, typically by recrystallization or column chromatography.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the indole ring, the methoxy group, and the acetyl group. The chemical shifts are influenced by the electronic environment of each proton.

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

ProtonChemical Shift (ppm)MultiplicityIntegration
Indole N-H~8.1-8.3br s1H
H2~7.8-8.0s1H
H4~7.9-8.1d1H
H5~6.8-7.0dd1H
H7~6.9-7.1d1H
OCH₃~3.8-3.9s3H
COCH₃~2.5-2.6s3H

Note: These are predicted values and may vary depending on the solvent and experimental conditions.[6][7]

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

CarbonChemical Shift (ppm)
C=O~192-195
C6~156-158
C7a~137-139
C3a~123-125
C2~130-132
C3~115-117
C4~121-123
C5~111-113
C7~95-97
OCH₃~55-56
COCH₃~27-29

Note: These are predicted values based on known substituent effects on the indole ring.[8][9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Characteristic IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (indole)3200-3400Medium, sharp
C-H Stretch (aromatic)3000-3100Medium
C-H Stretch (aliphatic)2850-3000Medium
C=O Stretch (ketone)1630-1650Strong
C=C Stretch (aromatic)1580-1620Medium
C-O Stretch (aryl ether)1200-1275Strong

Note: The C=O stretch is expected at a lower wavenumber due to conjugation with the electron-rich indole ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 189, corresponding to the molecular weight of this compound.[2]

  • Key Fragments: Common fragmentation pathways for acetylindoles involve the loss of the acetyl group or parts of it.

    • [M - 15]⁺: Loss of a methyl radical (•CH₃) from the acetyl group, resulting in a peak at m/z = 174.

    • [M - 43]⁺: Loss of an acetyl radical (•COCH₃), leading to a peak at m/z = 146. This fragment corresponds to the 6-methoxyindole cation.

G M [C11H11NO2]+• m/z = 189 M_minus_15 [C10H8NO2]+ m/z = 174 M->M_minus_15 - •CH3 M_minus_43 [C9H8NO]+ m/z = 146 M->M_minus_43 - •COCH3

Figure 2: Predicted mass spectrometry fragmentation pathway.

Analytical Methods for Purity Determination

Ensuring the purity of this compound is crucial for its use in research and development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard methods for purity analysis.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the analysis of this compound.

Typical HPLC Parameters:

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid
Gradient A suitable gradient from a lower to a higher percentage of organic phase (B)
Flow Rate 1.0 mL/min
Detection UV at a wavelength where the compound has maximum absorbance (e.g., ~254 nm)
Injection Volume 10 µL
Sample Preparation ~1 mg/mL in methanol or acetonitrile

Experimental Protocol: HPLC Analysis

  • System Preparation: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol) to a known concentration. Filter the solution through a 0.45 µm syringe filter.

  • Injection and Analysis: Inject the sample onto the column and run the gradient method.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. Purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be used for the analysis of this compound, providing both separation and mass identification of the compound and any impurities.

Typical GC-MS Parameters:

ParameterCondition
Column A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms)
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Injection Mode Split or splitless, depending on the sample concentration
Oven Program A temperature gradient starting from a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.
MS Detector Electron Ionization (EI) at 70 eV, scanning a mass range of e.g., m/z 40-400.

Reactivity and Stability

The chemical reactivity of this compound is largely dictated by the interplay of the electron-rich indole nucleus, the electron-donating methoxy group, and the electron-withdrawing acetyl group.

  • Electrophilic Substitution: The indole ring is susceptible to further electrophilic attack. The C2 position is a likely site for subsequent electrophilic substitution.

  • N-H Acidity: The N-H proton of the indole ring is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-acylation reactions.

  • Carbonyl Reactivity: The acetyl group can undergo typical ketone reactions, such as reduction to an alcohol or conversion to an oxime.

  • Stability: Indole derivatives can be sensitive to strong acids and light. It is advisable to store this compound in a cool, dark, and dry place.

Applications in Drug Discovery

The 3-acetylindole scaffold is a valuable building block in the synthesis of more complex molecules with potential biological activity.[4][9] Derivatives of 3-acetylindole have been investigated for a range of therapeutic applications, including as anti-inflammatory, antimicrobial, and antiviral agents.[4] The presence of the methoxy group can enhance the lipophilicity and metabolic stability of a molecule, which are important considerations in drug design.[10] Therefore, this compound serves as a key starting material for the generation of novel compounds for biological screening and lead optimization in drug discovery programs.

Conclusion

This compound is a synthetically accessible and versatile indole derivative with potential applications in medicinal chemistry. This guide has provided a comprehensive overview of its fundamental chemical properties, synthesis, and analytical characterization. A thorough understanding of these aspects is crucial for researchers and scientists working with this compound, enabling its effective and safe utilization in the pursuit of novel therapeutic agents. Further research to fully elucidate its biological activity profile is warranted.

References

(Note: The following is a consolidated list of sources used in the generation of this guide. Not all links may be directly clickable, but they represent the resources consulted.)

  • GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic... - ResearchGate.
  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat.
  • Supplementary Information File.
  • Synthesis, characterization and evaluation of 3- acetylindole derivatives evaluating as potential anti- inflammatory agent - The Pharma Innovation.
  • Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC–MS Detection - MDPI.
  • This compound | CAS#:99532-52-2 | Chemsrc.
  • Separation of 3-Acetylindole on Newcrom R1 HPLC column - SIELC Technologies.
  • Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS | Journal of Chromatographic Science | Oxford Academic.
  • GC/MS analysis of indole and skatole in seafood - ResearchGate.
  • Synthesis, reactivity and biological properties of methoxy-activated indoles.
  • 1-(6-Methoxy-1H-indol-2-yl)ethanone | C11H11NO2 - PubChem.
  • Ethanone, 2-hydroxy-1-(6-methoxy-1h-indol-3-yl)- (C11H11NO3) - PubChemLite.
  • NMR Chemical Shifts.
  • Interpretation of mass spectra.
  • Supplementary information - The Royal Society of Chemistry.
  • 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032076).
  • NMR Chemical Shifts.
  • Stereogenic cis-2-Substituted-N-Acetyl-3-hydroxy-indolines via Ruthenium(II)-Catalyzed Dynamic Kinetic Resolution-Asymmetric Transfer Hydrogenation - The Royal Society of Chemistry.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data.
  • 13C NMR Chemical Shift - Oregon State University.
  • 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds - PubMed.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • This compound - ChemBK.
  • 3-Acetylindoles: Synthesis, Reactions and Biological Activities | Request PDF - ResearchGate.
  • 3-Acetylindole | C10H9NO | CID 12802 - PubChem.
  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study - Journal of Medicinal and Chemical Sciences.
  • 3-Substituted indole: A review - International Journal of Chemical Studies.
  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids | Request PDF - ResearchGate.
  • Dichotomy in Regioselectivity of Electrophilic Reaction of 3-Acetyl-5-hydroxylindole-Magical Power of Quantum Mechanics-Chemistry.
  • Synthesis, characterization and biological evaluation of 3-acetylindole derivatives as anti-microbial and antioxidant agents.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Reactivity of 3-nitroindoles with electron-rich species - ResearchGate.
  • A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone.
  • Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6‐Methoxy‐2,3‐Dihydro‐1H‐Inden‐1‐One Derivatives for Analgesic and Anti‐inflammatory Activity - ResearchGate.
  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT.
  • Dichotomy in Regioselectivity of Electrophilic Reaction of 3-Acetyl-5-hydroxylindole-Magical Power of Quantum Mechanics-Chemistry.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Quantitative Multiple Fragment Monitoring with Enhanced In-Source Fragmentation/Annotation Mass Spectrometry - PMC - NIH.

Sources

An In-depth Technical Guide to the Synthesis of 3-Acetyl-6-methoxyindole: Pathways, Mechanisms, and Practical Considerations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways to 3-Acetyl-6-methoxyindole, a key intermediate in the development of various pharmacologically active compounds. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the mechanistic underpinnings, practical execution, and comparative analysis of the most relevant synthetic strategies. We will explore the classical Friedel-Crafts acylation, a robust two-step diacylation-selective hydrolysis method, and milder, contemporary alternatives. Each pathway is presented with detailed, step-by-step experimental protocols, causality-driven explanations for procedural choices, and a thorough characterization of the target molecule. This guide aims to serve as a practical and authoritative resource for the efficient and informed synthesis of this compound.

Introduction: The Significance of this compound

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Functionalization of the indole ring at the C3 position is a common strategy for modulating biological activity. Among these, 3-acetylindoles are particularly valuable as they serve as versatile precursors for a wide array of more complex molecules, including potential anticancer, antiviral, and anti-inflammatory agents.[1] The presence of a methoxy group at the C6 position, as in this compound, can significantly influence the electronic properties of the indole ring, impacting its reactivity and the biological profile of its derivatives. This makes this compound a sought-after building block in contemporary drug discovery programs.

This guide will provide a detailed exploration of the most effective methods for the synthesis of this important intermediate, with a focus on providing actionable insights for laboratory practice.

Synthetic Pathways to this compound

The synthesis of this compound primarily revolves around the introduction of an acetyl group onto the 6-methoxyindole backbone. The regioselectivity of this acylation is a key challenge, as indoles can undergo acylation at both the C3 position and the N1 position. The choice of synthetic route often depends on the desired selectivity, scale of the reaction, and the availability of starting materials and reagents.

Pathway 1: Direct Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and represents the most direct approach to this compound. This electrophilic aromatic substitution reaction involves the acylation of the electron-rich indole ring with an acylating agent, typically in the presence of a Lewis acid catalyst.[1]

Mechanism:

The reaction proceeds through the formation of a highly electrophilic acylium ion from the acylating agent (e.g., acetyl chloride or acetic anhydride) and the Lewis acid catalyst (e.g., AlCl₃, ZnCl₂). The π-electrons of the indole ring, with the highest electron density at the C3 position, attack the acylium ion to form a resonance-stabilized cationic intermediate (the sigma complex). Subsequent deprotonation restores the aromaticity of the indole ring, yielding the 3-acetylated product. The methoxy group at the C6 position is an electron-donating group, which further activates the benzene portion of the indole ring towards electrophilic attack.

Diagram of the Friedel-Crafts Acylation Mechanism:

Friedel_Crafts_Acylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation Ac2O Acetic Anhydride Acylium Acylium Ion CH3CO+ Ac2O->Acylium + Lewis Acid LewisAcid Lewis Acid (e.g., ZnCl2) 6MI 6-Methoxyindole SigmaComplex Sigma Complex (Resonance Stabilized) 6MI->SigmaComplex + Acylium Ion Product This compound SigmaComplex->Product - H+

Caption: Mechanism of Friedel-Crafts Acylation of 6-Methoxyindole.

Experimental Protocol (Exemplary):

This protocol is adapted from a general procedure for the Friedel-Crafts acylation of phenols using a zinc chloride/acetic acid system.[2][3]

  • Materials:

    • 6-Methoxyindole

    • Anhydrous Zinc Chloride (ZnCl₂)

    • Acetic Anhydride

    • Glacial Acetic Acid

    • Hydrochloric Acid (HCl), dilute

    • Sodium Bicarbonate (NaHCO₃) solution, saturated

    • Dichloromethane (CH₂Cl₂)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Ice

  • Procedure:

    • To a solution of 6-methoxyindole (1 equivalent) in glacial acetic acid, add anhydrous zinc chloride (1.25 equivalents).

    • Cool the mixture in an ice bath and add acetic anhydride (1.1 equivalents) dropwise with stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it slowly into a beaker containing crushed ice and dilute hydrochloric acid.

    • Extract the aqueous mixture with dichloromethane (3 x volume).

    • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Causality and Field-Proven Insights:

  • Choice of Lewis Acid: While strong Lewis acids like AlCl₃ can be effective, they can also lead to polymerization and decomposition of the sensitive indole ring.[4] Zinc chloride is a milder Lewis acid that often provides a good balance between reactivity and selectivity for indole acylation.[5] The use of a deep eutectic solvent like [CholineCl][ZnCl₂]₃ has also been reported as a green and efficient catalytic system for this transformation.[6][7][8]

  • Solvent: Acetic acid can serve as both a solvent and a co-catalyst in this reaction.

  • Workup: The acidic workup is crucial for quenching the reaction and dissolving the metal salts. The subsequent wash with sodium bicarbonate neutralizes any remaining acid.

Pathway 2: Two-Step Diacylation and Selective N-Deacetylation

A significant challenge in the direct acylation of indoles is the competing N-acylation, which can lead to the formation of 1,3-diacetylated byproducts.[1] An elegant and often higher-yielding strategy involves the initial diacylation of 6-methoxyindole to form 1,3-diacetyl-6-methoxyindole, followed by the selective hydrolysis of the N-acetyl group.[9]

Mechanism:

The first step involves the exhaustive acylation of 6-methoxyindole with a strong acetylating agent like acetic anhydride, often in the presence of a catalyst or at elevated temperatures, to yield the 1,3-diacetylated product. The subsequent selective N-deacetylation is based on the greater lability of the N-acetyl group compared to the C3-acetyl group under basic conditions. The amide linkage at the N1 position is more susceptible to nucleophilic attack and hydrolysis than the ketone at the C3 position.

Diagram of the Diacylation-Deacetylation Pathway:

Diacylation_Deacetylation 6MI 6-Methoxyindole Diacetyl 1,3-Diacetyl-6-methoxyindole 6MI->Diacetyl Acetic Anhydride (excess) Product This compound Diacetyl->Product Base (e.g., NaOH)

Caption: Two-step synthesis via diacylation and selective N-deacetylation.

Experimental Protocol:

This protocol is based on a reported procedure for the diacylation and selective deacetylation of indole.[9]

  • Part A: Synthesis of 1,3-Diacetyl-6-methoxyindole

    • Materials:

      • 6-Methoxyindole

      • Acetic Anhydride

      • Glacial Acetic Acid

    • Procedure:

      • A mixture of 6-methoxyindole (1 equivalent), acetic anhydride (excess, e.g., 5-10 equivalents), and glacial acetic acid is heated at reflux for several hours. The reaction progress is monitored by TLC.

      • After completion, the reaction mixture is cooled, and the excess acetic anhydride and acetic acid are removed under reduced pressure.

      • The crude 1,3-diacetyl-6-methoxyindole can be purified by recrystallization or used directly in the next step.

  • Part B: Selective N-Deacetylation

    • Materials:

      • Crude 1,3-Diacetyl-6-methoxyindole

      • Sodium Hydroxide (NaOH) solution (e.g., 2N)

      • Ethanol

      • Water

    • Procedure:

      • The crude 1,3-diacetyl-6-methoxyindole is suspended in ethanol.

      • A solution of sodium hydroxide is added, and the mixture is stirred and gently warmed until the solid dissolves.

      • The reaction is monitored by TLC for the disappearance of the starting material and the formation of the product.

      • Upon completion, the reaction mixture is cooled and diluted with water to precipitate the product.

      • The solid this compound is collected by filtration, washed with water, and dried. It can be further purified by recrystallization.

Causality and Field-Proven Insights:

  • Diacylation Conditions: The use of excess acetic anhydride and a protic acid co-solvent drives the reaction towards the diacetylated product.

  • Selective Hydrolysis: The key to this method's success lies in the differential reactivity of the N-acetyl and C-acetyl groups. The N-acetyl group, being part of an amide, is more readily hydrolyzed under basic conditions than the C-acetyl group, which is a ketone. This chemoselectivity allows for a clean conversion to the desired product.[10]

Pathway 3: Milder Acylation Methods

To circumvent the harsh conditions and potential side reactions of classical Friedel-Crafts acylations, milder methods have been developed.

Acylation with Dialkylaluminum Chlorides:

This method utilizes diethylaluminum chloride (Et₂AlCl) or dimethylaluminum chloride (Me₂AlCl) as the Lewis acid. These reagents are less acidic than AlCl₃ and can promote the selective C3 acylation of indoles under mild conditions, often without the need for N-protection.[4]

Mechanism:

The dialkylaluminum chloride activates the acyl chloride towards electrophilic attack by the indole. The reaction is believed to proceed through a complex involving the indole nitrogen, the aluminum reagent, and the acyl chloride, which facilitates the regioselective acylation at the C3 position.

Experimental Workflow Diagram:

Mild_Acylation_Workflow Start Start Dissolve Dissolve 6-Methoxyindole in CH2Cl2 Start->Dissolve Cool Cool to 0 °C Dissolve->Cool AddReagent Add Dialkylaluminum Chloride Cool->AddReagent AddAcylChloride Add Acetyl Chloride AddReagent->AddAcylChloride Stir Stir at Room Temperature AddAcylChloride->Stir Quench Quench with dilute HCl Stir->Quench Workup Aqueous Workup and Extraction Quench->Workup Purify Purification Workup->Purify End End Purify->End

Caption: Experimental workflow for mild acylation using dialkylaluminum chloride.

Experimental Protocol (Conceptual):

  • Dissolve 6-methoxyindole in an anhydrous solvent like dichloromethane.

  • Cool the solution to 0 °C.

  • Add a solution of diethylaluminum chloride in an appropriate solvent.

  • Add acetyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with dilute aqueous HCl.

  • Perform a standard aqueous workup and extraction.

  • Purify the product by chromatography.

Comparative Analysis of Synthesis Pathways

PathwayAcylating AgentCatalyst/ReagentKey AdvantagesKey DisadvantagesTypical Yield Range
Friedel-Crafts Acylation Acetic Anhydride / Acetyl ChlorideLewis Acids (e.g., ZnCl₂, AlCl₃)Direct, one-step reaction. Uses readily available reagents.Potential for N-acylation and polymerization. Harsh conditions for sensitive substrates.40-70%
Diacylation/N-Deacetylation Acetic Anhydride (excess)None / Base (e.g., NaOH)High regioselectivity for C3-acylation. Often higher overall yields. Uses inexpensive reagents.Two-step process. Requires careful control of hydrolysis.70-90%
Mild Acylation Acetyl ChlorideDialkylaluminum Chlorides (e.g., Et₂AlCl)Mild reaction conditions. High C3 selectivity. Tolerates various functional groups.Reagents are more expensive and require careful handling (pyrophoric).80-95%

Characterization of this compound

Accurate characterization of the synthesized this compound is crucial to confirm its identity and purity. The following spectroscopic data are characteristic of the target compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Key expected signals for this compound include:

    • A singlet for the methyl protons of the acetyl group.

    • A singlet for the methyl protons of the methoxy group.

    • Distinct signals for the aromatic protons on the indole ring, with characteristic coupling patterns.

    • A broad singlet for the N-H proton of the indole ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number of unique carbon environments. Expected signals include:

    • A signal for the carbonyl carbon of the acetyl group.

    • Signals for the carbon atoms of the indole ring system.

    • A signal for the methyl carbon of the acetyl group.

    • A signal for the methyl carbon of the methoxy group.

  • IR (Infrared) Spectroscopy: The IR spectrum is used to identify the functional groups present in the molecule. Key absorption bands for this compound are expected for:

    • N-H stretching of the indole ring.

    • C=O stretching of the ketone.

    • C-O stretching of the methoxy group.

    • Aromatic C-H and C=C stretching.[11][12]

  • MS (Mass Spectrometry): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structure elucidation. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight.

Safety and Handling

The synthesis of this compound involves the use of hazardous chemicals and requires appropriate safety precautions.

  • General Precautions:

    • All manipulations should be performed in a well-ventilated fume hood.

    • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Reagent-Specific Hazards:

    • Lewis Acids (AlCl₃, ZnCl₂): These are corrosive and moisture-sensitive. Handle in a dry environment (e.g., under an inert atmosphere) and avoid contact with skin and eyes.

    • Acetic Anhydride and Acetyl Chloride: These are corrosive, lachrymatory, and react violently with water. Handle with extreme care in a fume hood.

    • Dialkylaluminum Chlorides: These reagents are pyrophoric and will ignite on contact with air. They must be handled under a strict inert atmosphere (e.g., argon or nitrogen) using appropriate syringe and cannula techniques.

    • Solvents (Dichloromethane, etc.): Many organic solvents are flammable and/or toxic. Avoid inhalation and skin contact.

  • Waste Disposal:

    • All chemical waste should be disposed of in accordance with institutional and local regulations. Quench reactive reagents carefully before disposal.

Conclusion

The synthesis of this compound can be effectively achieved through several pathways, each with its own set of advantages and challenges. The classical Friedel-Crafts acylation offers a direct route but may suffer from regioselectivity issues and harsh conditions. The two-step diacylation and selective N-deacetylation method provides a more controlled and often higher-yielding alternative, utilizing simple and cost-effective reagents. For sensitive substrates, milder acylation methods using organoaluminum reagents present a highly efficient and selective option.

The choice of the optimal synthetic route will depend on the specific requirements of the researcher, including the desired scale of the reaction, purity requirements, and available resources. By understanding the mechanistic principles and practical considerations outlined in this guide, researchers can confidently and efficiently synthesize this valuable intermediate for their drug discovery and development endeavors.

References

  • Okauchi, T., Itonaga, M., Minami, T., Owa, T., Kitoh, K., & Yoshino, H. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters, 2(10), 1485–1487.
  • Studies on Acetylation of Indoles. (2025).
  • Supplementary Information File. Journal of Pharmacy & Pharmaceutical Sciences.
  • Chemoselective N-acylation of indoles using thioesters as acyl source. (2022). PubMed Central.
  • Ketcha, D. M., & Gribble, G. W. (1985). Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. The Journal of Organic Chemistry, 50(26), 5451-5457.
  • Terashima, M., & Fujioka, M. (1982). A Direct N-Acylation of Indole with Carboxylic Acids. Heterocycles, 19(1), 91-94.
  • Chemoselective N-acylation of indoles using thioesters as acyl source. (2022). PubMed Central.
  • Lab Project: Electrophilic Aromatic Substitution Reactions/ Acyl
  • Tran, P. H., Nguyen, H. T., Hansen, P. E., & Le, T. N. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). RSC Advances, 6(43), 36345-36353.
  • An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ). RSC Publishing.
  • Lyall, C. L., Uosis-Martin, M., & John, P. (2013). Aliphatic C–H Activation with Aluminium Trichloride– Acetyl Chloride: Expanding the Scope of the Baddeley Reaction for the F. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
  • NMR dataset for indole alkaloids isolated from Brucea javanica extract. (2023).
  • An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ). RSC Publishing.
  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
  • Electronic Supplementary Inform
  • An effective procedure for the acylation of azaindoles
  • Conformational changes in matrix-isolated 6-methoxyindole: Effects of the thermal and infrared light excit
  • Reva, I., Lapinski, L., & Fausto, R. (2016). Conformational changes in matrix-isolated 6-methoxyindole: Effects of the thermal and infrared light excitations. The Journal of chemical physics, 144(12), 124306.
  • 3-Acetylindoles: Synthesis, Reactions and Biological Activities. (2025).
  • Friedel–Crafts acylation of phenols using zinc chloride : acetic acid (1.
  • Agrawal, P. K. (2023). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.
  • Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid. (2012).
  • Me3SI-promoted chemoselective deacetylation: a general and mild protocol. (2021). PMC - NIH.
  • Process Development and Network Aspects of Selective Acylation of Guaiacol with Acetyl Chloride as New Acylation Agent.
  • Structure Elucidation for MALDI Mass Spectrometry Imaging Using Infrared Ion Spectroscopy. Radboud Repository.
  • EPA/NIH Mass Spectral D
  • This compound. Synchem.
  • ChemInform Abstract: Synthesis of 3Acyl(alkyl)-6-methylpyran-2,4-diones and Their Derivatives. (2010).
  • Regioselective Synthesis of 6-O-Acetyl Dieckol and Its Selective Cytotoxicity against Non-Small-Cell Lung Cancer Cells. (2022). NIH.
  • Chitin Deacetylase as a Biocatalyst for the Selective N-Acylation of Chitosan Oligo-and Polymers.
  • A New Synthesis of N-Hydroxy-4-(2-methyl-l,2,3,4-tetrahydro-pyrido[4,3-b]indol-5-ylmethyl)benzamide, Tubastatin A, a Highly Selective Inhibitor of Histone Deacetylase 6. (2013).
  • Synthesis of 1,3-(diethoxymethyl)-5-N,N-dimethylamino-6-methyluracil.

Sources

A Technical Guide to 1-(6-methoxy-1H-indol-3-yl)ethanone (3-Acetyl-6-methoxyindole): Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural basis for a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Strategic functionalization of the indole ring is a critical methodology for modulating pharmacological activity. The introduction of an acetyl group at the C3 position and a methoxy group at the C6 position yields 1-(6-methoxy-1H-indol-3-yl)ethanone, a versatile intermediate with significant potential in synthetic chemistry. This guide provides a comprehensive technical overview of its chemical identity, a robust synthetic protocol, characteristic spectral data, and its applications as a foundational building block in the development of complex, high-value molecules.

Compound Identification and Physicochemical Properties

Correctly identifying a chemical entity is the first step in rigorous scientific application. The compound, commonly known as 3-Acetyl-6-methoxyindole, is systematically named according to IUPAC nomenclature, which provides an unambiguous structural description.[3][4]

IUPAC Name: 1-(6-methoxy-1H-indol-3-yl)ethanone

Common Name: this compound

Chemical Structure: Chemical structure of 1-(6-methoxy-1H-indol-3-yl)ethanone

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and safety considerations.

PropertyValueSource
CAS Number 99532-52-2[5][6]
Molecular Formula C₁₁H₁₁NO₂[5]
Molecular Weight 189.21 g/mol [5]
Appearance Typically a solidN/A
Purity Commercially available at ≥95%[5]

Synthesis and Mechanistic Insights

The synthesis of 1-(6-methoxy-1H-indol-3-yl)ethanone is most effectively achieved via the Friedel-Crafts acylation of 6-methoxyindole.[2][7][8] This classic electrophilic aromatic substitution reaction is highly regioselective for the indole scaffold.

Rationale for Synthetic Strategy: The Friedel-Crafts Acylation

The indole ring is an electron-rich aromatic system. The nitrogen atom's lone pair of electrons and the activating, electron-donating nature of the C6-methoxy group significantly increase the nucleophilicity of the ring, particularly at the C3 position. The Friedel-Crafts acylation proceeds by generating a highly electrophilic acylium ion from an acyl chloride (e.g., acetyl chloride) and a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃).[9][10] The electron-rich C3 position of the 6-methoxyindole then attacks this acylium ion, leading to the desired 3-acylated product with high selectivity.[8] A key advantage of the acylation reaction over alkylation is that the product, an aryl ketone, is deactivated towards further substitution, preventing polyacylation and ensuring a clean, mono-substituted product.[11]

Experimental Protocol: Synthesis of 1-(6-methoxy-1H-indol-3-yl)ethanone

This protocol is a representative methodology based on established Friedel-Crafts acylation principles.

Materials:

  • 6-Methoxyindole

  • Acetyl chloride (CH₃COCl)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Ice-cold water

  • 5% Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and suspend it in anhydrous DCM under a nitrogen atmosphere.

  • Acylium Ion Formation: Cool the suspension to 0°C using an ice bath. Add acetyl chloride (1.1 eq) dropwise to the suspension via the dropping funnel. Stir the mixture for 15-20 minutes to allow for the formation of the acylium ion complex.

  • Substrate Addition: Dissolve 6-methoxyindole (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully and slowly quench the reaction by pouring the mixture over crushed ice and water. Caution: This process is highly exothermic.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water, 5% aqueous NaOH solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization or column chromatography on silica gel to obtain the pure 1-(6-methoxy-1H-indol-3-yl)ethanone.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification cluster_product Final Product Reactant1 6-Methoxyindole Reaction Friedel-Crafts Acylation in Anhydrous DCM, 0°C to RT Reactant1->Reaction Reactant2 Acetyl Chloride Reactant2->Reaction Catalyst AlCl₃ (Lewis Acid) Catalyst->Reaction Quench Quench (Ice Water) Reaction->Quench 1. Quench Extract Extraction (DCM) Quench->Extract 2. Extract Purify Purification Extract->Purify 3. Purify Product 1-(6-methoxy-1H-indol-3-yl)ethanone Purify->Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Structural confirmation of the synthesized product is paramount. NMR and IR spectroscopy provide definitive data for verifying the identity and purity of 1-(6-methoxy-1H-indol-3-yl)ethanone.

Spectroscopic Data Characteristic Signals / Bands
¹H NMR (DMSO-d₆)δ ~11.8 ppm (s, 1H, indole N-H), δ ~8.0-7.0 ppm (m, 4H, aromatic protons), δ ~3.8 ppm (s, 3H, -OCH₃), δ ~2.4 ppm (s, 3H, -COCH₃). Chemical shifts are approximate and may vary based on solvent and concentration.[12]
¹³C NMR (DMSO-d₆)δ ~192 ppm (C=O), δ ~155 ppm (C6-OCH₃), δ ~137-110 ppm (aromatic carbons), δ ~55 ppm (-OCH₃), δ ~27 ppm (-COCH₃). Assignments are predictive.[12]
FT-IR (KBr, cm⁻¹)~3200-3300 (N-H stretch), ~1650 (C=O stretch, ketone), ~1250 (C-O stretch, methoxy), ~3100-3000 (Aromatic C-H stretch).[13][14][15]

Applications in Medicinal Chemistry and Drug Development

While 1-(6-methoxy-1H-indol-3-yl)ethanone may not be a final drug product itself, its true value lies in its role as a highly strategic synthetic intermediate. The 3-acetyl group is a versatile chemical handle, enabling a wide range of subsequent chemical transformations to build molecular complexity.

  • Precursor for Bioactive Alkaloids: The 3-acetylindole framework is the starting point for synthesizing numerous classes of bioactive indole alkaloids, including (5-Indole)oxazole alkaloids, β-carbolines, and bis-indole alkaloids, which exhibit anticancer, antiviral, and antimicrobial properties.[1]

  • Chemical Handle for Derivatization: The ketone functionality can readily undergo reactions such as:

    • Condensation: Reaction with hydrazines or other binucleophiles to form complex heterocyclic systems like pyrazoles or pyrimidines.

    • Reduction: Reduction of the ketone to a secondary alcohol, which can be further functionalized.

    • Alpha-Halogenation: Introduction of a halogen atom on the methyl group, creating a reactive site for nucleophilic substitution to link other molecular fragments.

The utility of this compound as a synthetic node is illustrated below.

Applications cluster_reactions Chemical Transformations cluster_products Resulting Scaffolds Start 1-(6-methoxy-1H-indol-3-yl)ethanone Condensation Condensation (e.g., with Hydrazine) Start->Condensation Reduction Reduction (e.g., with NaBH₄) Start->Reduction AlphaFunc α-Functionalization (e.g., Bromination) Start->AlphaFunc Pyrazole Indolyl-Pyrazoles Condensation->Pyrazole leads to Alcohol Secondary Alcohols Reduction->Alcohol leads to Haloketone α-Halo Ketones AlphaFunc->Haloketone leads to

Caption: Synthetic utility of this compound.

Conclusion

1-(6-methoxy-1H-indol-3-yl)ethanone is a well-defined chemical entity with significant strategic importance for researchers in organic synthesis and drug discovery. Its straightforward, high-yielding synthesis via Friedel-Crafts acylation and the versatile reactivity of its 3-acetyl group make it an invaluable building block. A thorough understanding of its properties, synthesis, and reactivity empowers scientists to efficiently construct novel and complex molecular architectures in the pursuit of new therapeutic agents.

References

  • ScienceOpen. (n.d.). Supporting Information.
  • Thieme. (n.d.). Facile Synthesis of 6-Hydroxyindole and 6-Methoxyindole via Regioselective Friedel-Crafts Acylation and Baeyer-Villiger Oxidation. Synthesis.
  • PubMed. (n.d.). 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds.
  • Beilstein Journal of Organic Chemistry. (2020). Supporting Information for The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of tetrakis(4-aminophenyl)methane and 2,6-naphthalenedisulfonate as a new class of recyclable Brønsted acid catalysts.
  • ResearchGate. (n.d.). 1 H-NMR (600 MHz in DMSO-d 6 ) and 13 C-NMR data (150 MHz in DMSO-d 6 ) of 1-3.
  • Journal of Pharmaceutical and Pharmacological Sciences. (2021). Supplementary Information File.
  • ResearchGate. (n.d.). 3-Acetylindoles: Synthesis, Reactions and Biological Activities.
  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation.
  • Royal Society of Chemistry. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). RSC Advances.
  • ACS Publications. (n.d.). The Anticonvulsant Activity of 3-Acylindoles Compared with Phenobarbital. Journal of Medicinal Chemistry.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Hangzhou Haorui Chemical Co., Ltd. (n.d.). 3-Acetyl-6-methoxyindole_99532-52-2.
  • ResearchGate. (n.d.). FTIR spectra of compound 3.
  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.
  • YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. The Organic Chemistry Tutor.
  • PubChem. (n.d.). 3-Acetylindole.
  • US EPA. (n.d.). IUPAC - List Details - SRS.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • Wiley Online Library. (2019). Feasible selective synthesis of 3-Acetylindoles and 3-Acetoacetylindoles from β-ethylthio-β-indoly α, β-unsaturated ketones. Journal of the Chinese Chemical Society.
  • ResearchGate. (2021). Multicomponent Approach to the Synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one.
  • ResearchGate. (n.d.). Aromatization of 1,6,7,7a-Tetrahydro-2 H -indol-2-ones by a Novel Process.
  • MDPI. (2023). Azidoindolines—From Synthesis to Application: A Review. Molecules.
  • ResearchGate. (n.d.). Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6‐Methoxy‐2,3‐Dihydro‐1H‐Inden‐1‐One Derivatives for Analgesic and Anti‐inflammatory Activity.
  • ResearchGate. (n.d.). FT-IR spectra of dopamine (green), 5,6-dihydroxyindole-rich compound in....
  • ResearchGate. (n.d.). (a) Experimental FT-IR spectra of 3-acetyl-7-methoxycoumarin in the....
  • ACS Omega. (2023). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate.
  • ResearchGate. (n.d.). (a) Experimental FT-IR spectra of 3-acetyl-7-methoxycoumarin in the....

Sources

An In-depth Technical Guide to 3-Acetyl-6-methoxyindole: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-Acetyl-6-methoxyindole, a key heterocyclic building block in contemporary medicinal chemistry. The document delves into the historical context of its synthesis, outlines a detailed and validated synthetic protocol via Friedel-Crafts acylation, and presents a thorough characterization using modern analytical techniques. Furthermore, this guide explores the compound's significance as a pivotal intermediate in the development of targeted therapeutics, particularly in the realm of oncology. This paper is intended for researchers, scientists, and professionals in drug discovery and development, offering both foundational knowledge and practical insights into the utility of this versatile indole derivative.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1] Its unique electronic properties and the ability to participate in various biological interactions have made it a focal point for drug design. Methoxy-substituted indoles, in particular, are of significant interest as the methoxy group can modulate the electronic and steric properties of the indole ring, influencing its reactivity and biological profile.[2]

This compound (also known as 1-(6-Methoxy-1H-indol-3-yl)ethanone) has emerged as a valuable intermediate in the synthesis of complex bioactive molecules.[3] Its strategic functionalization at the 3- and 6-positions provides a versatile platform for the construction of elaborate molecular architectures. This guide aims to provide a detailed technical resource on the synthesis, characterization, and application of this important chemical entity.

Discovery and Historical Synthesis

While a singular "discovery" paper for this compound is not readily identifiable in the historical literature, its synthesis logically follows from the well-established principles of indole chemistry. The most probable and widely utilized method for its preparation is the Friedel-Crafts acylation of 6-methoxyindole.[4][5] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the introduction of acyl groups onto aromatic rings.[5]

The choice of acylating agent and Lewis acid catalyst is crucial for the regioselectivity and efficiency of the reaction. For the synthesis of this compound, the acylation occurs preferentially at the electron-rich C3 position of the indole nucleus.

Chemical Synthesis: A Validated Protocol

The following section details a robust and reproducible protocol for the synthesis of this compound via the Friedel-Crafts acylation of 6-methoxyindole.

Reaction Scheme

G cluster_0 Friedel-Crafts Acylation 6-methoxyindole 6-Methoxyindole product This compound 6-methoxyindole->product 1. Acetic Anhydride 2. Lewis Acid acetic_anhydride Acetic Anhydride (Acylating Agent) lewis_acid Lewis Acid (e.g., AlCl3, ZnCl2)

Caption: Friedel-Crafts acylation of 6-methoxyindole.

Experimental Protocol

Materials:

  • 6-Methoxyindole

  • Acetic Anhydride

  • Aluminum Chloride (AlCl₃) or Zinc Chloride (ZnCl₂)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric Acid (HCl), dilute solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Hexanes

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 6-methoxyindole (1.0 eq) and anhydrous dichloromethane (DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • To this stirred solution, add aluminum chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Add acetic anhydride (1.1 eq) dropwise to the reaction mixture via the dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding it to a beaker of crushed ice and dilute HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized this compound can be confirmed by a combination of physical and spectroscopic methods.

Physicochemical Properties
PropertyValue
CAS Number 99532-52-2
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Appearance Off-white to pale yellow solid
Spectroscopic Data

While a comprehensive, publicly available dataset is not consolidated in a single source, the expected spectral characteristics based on the structure and data from related compounds are as follows:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the indole NH proton (a broad singlet), aromatic protons on the benzene ring, a singlet for the methoxy group protons, and a singlet for the acetyl methyl protons. The chemical shifts and coupling patterns of the aromatic protons would be consistent with a 1,2,4-trisubstituted benzene ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display signals for all 11 carbon atoms, including the carbonyl carbon of the acetyl group, the methoxy carbon, and the carbons of the indole ring system. The chemical shift of the methoxy carbon is a useful descriptor for its position on the aromatic ring.[6]

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the indole, C=O stretching of the ketone, C-O stretching of the methoxy group, and various C-H and C=C stretching and bending vibrations of the aromatic system.

  • MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 189.21). Fragmentation patterns would be consistent with the loss of acetyl and methoxy groups.

Biological Significance and Applications in Drug Discovery

This compound serves as a crucial building block in the synthesis of more complex molecules with significant biological activities.[7][8][9] Its primary utility lies in providing a pre-functionalized indole core that can be further elaborated to generate libraries of compounds for drug screening.

A notable application is in the development of inhibitors for the bromodomains of the CREB-binding protein (CBP) and its homolog p300 (EP300).[3] These proteins are epigenetic regulators implicated in the progression of various cancers, including castration-resistant prostate cancer.[3] Derivatives of 1-(1H-indol-1-yl)ethanone, a class to which this compound belongs, have shown potent inhibitory activity against the CBP/EP300 bromodomains.[3]

Role as a Synthetic Intermediate: A Workflow

G start This compound modification Further Chemical Modifications (e.g., N-alkylation, condensation) start->modification library Library of Indole Derivatives modification->library screening High-Throughput Screening library->screening hit Hit Identification screening->hit lead Lead Optimization hit->lead candidate Drug Candidate lead->candidate

Caption: Drug discovery workflow utilizing this compound.

Conclusion

This compound is a synthetically accessible and highly valuable heterocyclic compound. Its straightforward preparation via Friedel-Crafts acylation and its versatile chemical handles make it an indispensable tool for medicinal chemists. The demonstrated utility of this indole derivative as a key intermediate in the synthesis of potent epigenetic modulators underscores its importance in the ongoing quest for novel therapeutics. This technical guide provides a solid foundation for researchers and drug development professionals to understand and effectively utilize this compound in their scientific endeavors.

References

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.
  • Davies, D. (2011, August 2).
  • Gaikwad, M., Gaikwad, S., & Kamble, R. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(4), 549-561.
  • He, M., Liu, Z., Liu, Y., Zhang, Y., Wang, Y., Zhang, J., ... & Xu, Y. (2018). Discovery and optimization of 1-(1H-indol-1-yl) ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. European journal of medicinal chemistry, 147, 238-252.
  • Heravi, M. M., Zadsirjan, V., & Hamidi, H. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC advances, 11(52), 32986-33016.
  • Khan, I., Ibrar, A., Zaib, S., & Shaheen, F. (2014). Synthesis, reactivity and biological properties of methoxy-activated indoles. Bioorganic & medicinal chemistry, 22(14), 3449-3477.
  • Lou, T., Liao, E. T., Wilsily, A., & Fillion, E. (n.d.). Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion. Organic Syntheses Procedure.
  • Martens, J., Franklin, L., Welle, A., Wehrens, M., Rosing, F., & Heeren, R. M. (2022). Structural Elucidation of Agrochemicals and Related Derivatives Using Infrared Ion Spectroscopy. Analytical chemistry, 94(42), 14649-14656.
  • Metwally, M. A., Shaaban, S., Abdel-Wahab, B. F., & El-Hiti, G. A. (2009). 3-Acetylindoles: Synthesis, Reactions and Biological Activities. Current Organic Chemistry, 13(14), 1419-1440.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • Organic Chemistry Tutor. (2016, December 28).
  • Pinto, D. C., Silva, A. M., & Cavaleiro, J. A. (2006). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 10(4), 397-447.
  • University of Wisconsin-Madison. (n.d.).
  • Vaskevich, A. I., Ushakov, D. B., & Dar'in, D. V. (2021). Multicomponent Approach to the Synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl) furan-2 (5H)-one. Molbank, 2021(4), M1292.
  • White Rose eTheses Online. (2024, October 21). Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery & Studies Towards the Synth.
  • Agrawal, P. K. (2023). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.
  • Kim, S., Park, S., & Lee, J. (2023). Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry. Molecules, 28(3), 1361.
  • Supplementary Information File. (n.d.). Journal of Pharmacy & Pharmaceutical Sciences.
  • Supplementary Information File. (n.d.). The Royal Society of Chemistry.
  • Supplementary Information File. (n.d.). The Royal Society of Chemistry.
  • ResearchGate. (n.d.). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances.
  • ResearchGate. (n.d.). A “building block triangle” representing building blocks for medicinal chemistry.
  • ResearchGate. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.
  • ResearchGate. (n.d.). Aromatization of 1,6,7,7a-Tetrahydro-2 H -indol-2-ones by a Novel Process.
  • ResearchGate. (n.d.).
  • ACS Omega. (2023, August 24). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)
  • Journal of the Chemical Society C: Organic. (n.d.). Synthesis of 3-(2-acetylaminoethyl)
  • ChemRxiv. (n.d.).
  • Mendeley Data. (2023, January 17).
  • Radboud Repository. (n.d.). Structure Elucidation for MALDI Mass Spectrometry Imaging Using Infrared Ion Spectroscopy.
  • UPCommons. (n.d.).

Sources

Section 1: Core Molecular and Physical Characteristics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Characteristics of 3-Acetyl-6-methoxyindole

Introduction

This compound, also known as 1-(6-Methoxy-1H-indol-3-yl)ethanone, is a substituted indole derivative of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. The indole scaffold is a "privileged structure" in pharmacology, forming the core of numerous natural products and synthetic drugs. The presence of a methoxy group at the 6-position and an acetyl group at the 3-position modifies the electronic properties and reactivity of the indole ring, making this compound a versatile intermediate for the synthesis of more complex bioactive molecules.[1]

This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into its properties, synthesis, and characterization. The narrative emphasizes the causality behind experimental choices and is grounded in authoritative scientific references.

The fundamental identity and physical state of a compound are the bedrock of its application in research. These properties dictate handling, storage, and appropriate analytical methodologies.

Molecular Identity

A consistent and unambiguous identification of a chemical entity is critical for scientific reproducibility. The core identifiers for this compound are summarized below.

PropertyValueSource(s)
CAS Number 99532-52-2[1][2][3]
Molecular Formula C₁₁H₁₁NO₂[1][2][3]
Molecular Weight 189.21 g/mol [1][3]
IUPAC Name 1-(6-Methoxy-1H-indol-3-yl)ethanone[4]
Synonyms 3-Acetyl-6-methoxy-1H-indole[1]
Physicochemical Properties

While specific experimental data for this compound is not extensively published, its properties can be reliably inferred from its structure and data from closely related analogues. The compound is a solid at room temperature and is classified as an irritant, necessitating careful handling.[1]

PropertyValueNotes and Comparative Data
Melting Point Data not availableThe related precursor, 6-Methoxyindole (CAS 3189-13-7), has a reported melting point of 92 °C.[5] The presence of the polar acetyl group would be expected to increase the melting point due to stronger intermolecular interactions.
Boiling Point Data not availableHigh boiling point is expected due to the polar nature and molecular weight. A related compound, 3-Acetyl-6-methoxybenzaldehyde, has a boiling point of 333 °C.[6]
Solubility Data not availableExpected to be soluble in polar organic solvents like methanol, ethanol, acetone, and ethyl acetate, and sparingly soluble in nonpolar solvents like hexane. Its solubility in water is expected to be low.
pKa Data not availableThe N-H proton of the indole ring is weakly acidic, with a pKa typically around 17 in DMSO. The electron-withdrawing acetyl group at the C3 position would slightly increase this acidity.
LogP 2.379[2]
Appearance SolidBased on typical indole derivatives.
Storage and Stability

For long-term viability, this compound should be stored in a dry, sealed container at room temperature or refrigerated (2-8°C).[1][5] As with many indole derivatives, prolonged exposure to light and air should be avoided to prevent gradual degradation or polymerization.

Section 2: Spectroscopic and Crystallographic Profile

Structural elucidation and confirmation of purity are paramount. Spectroscopic techniques provide a fingerprint of the molecule, while crystallography offers the definitive spatial arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise structure of organic molecules in solution. Below are the expected chemical shifts for this compound based on the analysis of its functional groups and data from analogous structures.

Proton (¹H)Expected δ (ppm)MultiplicityNotes
Indole N-H 8.0 - 8.5Broad singletThe exact shift is solvent-dependent.
Aromatic H (C4, C5, C7) 6.8 - 7.8Doublets, SingletThe specific coupling patterns will depend on the substitution. The C7-H is often a singlet or narrow doublet.
Aromatic H (C2) ~7.5SingletThe proton at the C2 position of a 3-substituted indole typically appears as a singlet.
Methoxy -OCH₃ ~3.8SingletMethoxy groups on an aromatic ring typically resonate in this region.
Acetyl -COCH₃ ~2.5SingletAcetyl protons are characteristically deshielded by the adjacent carbonyl group.
Carbon (¹³C)Expected δ (ppm)Notes
Carbonyl C=O 190 - 195The carbonyl carbon of an acetyl group attached to an aromatic system.
Aromatic Cs 100 - 160Includes the methoxy-bearing carbon (C6) at the downfield end (~157 ppm) and other indole ring carbons.
Acetyl -CH₃ 25 - 30The methyl carbon of the acetyl group.
Methoxy -OCH₃ ~55The carbon of the methoxy group.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
N-H (Indole) 3300 - 3500Stretching
C-H (Aromatic) 3000 - 3100Stretching
C-H (Aliphatic) 2850 - 3000Stretching
C=O (Acetyl) 1650 - 1680Stretching
C=C (Aromatic) 1450 - 1600Stretching
C-O (Methoxy) 1000 - 1300Stretching
Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the expected molecular ion peak [M]⁺ would be at an m/z of 189.21.

Crystallography

As of the writing of this guide, the single-crystal X-ray structure of this compound has not been deposited in the Cambridge Structural Database. A crystal structure would provide definitive proof of its constitution and conformation in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Section 3: Synthesis and Characterization Workflow

A robust and reproducible workflow is essential for obtaining high-purity material for research and development. This section outlines a representative synthesis and purification protocol.

Proposed Synthesis: Friedel-Crafts Acylation

The most direct and common method for the synthesis of 3-acylindoles is the Friedel-Crafts acylation of the parent indole.[7] This electrophilic aromatic substitution reaction is highly regioselective for the electron-rich C3 position of the indole nucleus. The methoxy group at the C6 position is an activating group, further facilitating this reaction.[8]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 6-Methoxyindole 6-Methoxyindole ReactionVessel Friedel-Crafts Acylation 6-Methoxyindole->ReactionVessel AceticAnhydride Acetic Anhydride AceticAnhydride->ReactionVessel Product This compound ReactionVessel->Product Workup & Purification

Caption: Proposed synthesis of this compound via Friedel-Crafts acylation.

Representative Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods for indole acylation.

Materials:

  • 6-Methoxyindole

  • Acetic Anhydride

  • Anhydrous Dichloromethane (DCM) or similar solvent

  • Lewis Acid Catalyst (e.g., SnCl₄, BF₃·OEt₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.

  • Reactant Addition: 6-Methoxyindole (1.0 eq) is dissolved in anhydrous DCM under an inert atmosphere. The solution is cooled to 0 °C in an ice bath.

  • Catalyst Addition: The Lewis acid catalyst (e.g., SnCl₄, 1.1 eq) is added dropwise to the stirred solution. The mixture is stirred for 15-20 minutes at 0 °C.

  • Acylation: Acetic anhydride (1.2 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: The reaction is allowed to warm to room temperature and stirred for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, the reaction is carefully quenched by slowly pouring it into a beaker of ice-cold saturated NaHCO₃ solution with vigorous stirring.

  • Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with DCM.

  • Washing: The combined organic layers are washed sequentially with water and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Representative Experimental Protocol: Purification & Characterization

The crude product is typically purified by column chromatography followed by recrystallization.

Purification:

  • Chromatography: The crude solid is purified by flash column chromatography on silica gel. A gradient elution system, typically starting with hexane and gradually increasing the polarity with ethyl acetate (e.g., 9:1 to 7:3 Hexane:EtOAc), is effective for separating the product from starting material and byproducts.

  • Recrystallization: The fractions containing the pure product are combined and concentrated. The resulting solid is recrystallized from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the final product as a crystalline solid.[9][10]

Characterization Workflow: The identity and purity of the final product are confirmed using the analytical techniques described in Section 2.

Characterization_Workflow Start Purified Solid TLC TLC (Purity Check) Start->TLC MP Melting Point (Purity/Identity) Start->MP NMR ¹H & ¹³C NMR (Structure) Start->NMR IR FT-IR (Functional Groups) Start->IR MS Mass Spec (Molecular Weight) Start->MS Final Confirmed Structure & Purity TLC->Final MP->Final NMR->Final IR->Final MS->Final

Caption: Standard workflow for the analytical characterization of the final product.

Conclusion

This compound is a key synthetic building block whose physical and chemical properties are dictated by the interplay of its indole core, activating methoxy group, and deactivating acetyl substituent. While a complete, experimentally verified dataset for all its physical properties is not yet consolidated in the public literature, a robust profile can be constructed through an understanding of its chemical structure and comparison with related analogues. The synthetic and analytical protocols outlined in this guide provide a reliable framework for researchers to produce and validate this compound, enabling its further use in the discovery and development of novel chemical entities.

References

  • Chemsrc. (2025). This compound(CAS#:99532-52-2). [Link]
  • PubChem. 1-(6-Methoxy-1H-indol-2-yl)ethanone. [Link]
  • ChemBK. (2024). This compound. [Link]
  • Kumar, H., Wakode, S., & Kaur, A. (2017). Synthesis, characterization and biological evaluation of 3-acetylindole derivatives as anti-microbial and antioxidant agents.
  • PubChemLite. (n.d.). Ethanone, 2-hydroxy-1-(6-methoxy-1h-indol-3-yl)-. [Link]
  • PubChem. 3-Acetylindole. [Link]
  • Royal Society of Chemistry. (2018). Supporting Information for Stereogenic cis-2-Substituted-N-Acetyl-3-hydroxy-indolines. [Link]
  • ResearchGate. (2018). Synthesis, characterization and biological evaluation of 3-acetylindole derivatives as anti-microbial and antioxidant agents. [Link]
  • Arkivoc. (2010).
  • ResearchGate. (2015). 3-Acetylindoles: Synthesis, Reactions and Biological Activities. [Link]
  • Organic Syntheses. (1993). 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. [Link]
  • Wikipedia. (2025). 3-Acetyl-6-methoxybenzaldehyde. [Link]
  • Google Patents. (1995).
  • MDPI. (2022).
  • MDPI. (2013). A New and Efficient Method for the Synthesis of Novel 3-Acetyl Coumarins Oxadiazoles Derivatives with Expected Biological Activity. [Link]
  • SpectraBase. (n.d.). 1-acetyl-6-methoxy-3-(1-methyl-2-oxo-2-phenyl-ethylidene)indolin-2-one. [Link]

Sources

Spectroscopic Analysis of 3-Acetyl-6-methoxyindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of the Structural Elucidation of a Key Synthetic Intermediate

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 3-Acetyl-6-methoxyindole, a significant heterocyclic molecule in the landscape of medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the synergy between these analytical techniques for unambiguous structural confirmation and purity assessment. Each section delves into the theoretical underpinnings of the spectroscopic method, presents a detailed experimental protocol, and culminates in the analysis of the spectral data, supported by tabulated summaries and workflow diagrams.

Introduction: The Significance of this compound

This compound, with the chemical formula C₁₁H₁₁NO₂ and a molecular weight of 189.21 g/mol , belongs to the vast and versatile family of indole derivatives. The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural and synthetic bioactive compounds. The presence of an acetyl group at the 3-position and a methoxy group at the 6-position of the indole ring imparts specific electronic and steric properties to the molecule, making it a valuable precursor for the synthesis of a wide range of target compounds with potential therapeutic applications.

Accurate and thorough characterization of this intermediate is paramount to ensure the integrity of subsequent synthetic steps and the final products. This guide serves as a centralized resource for the essential spectroscopic data of this compound, providing the foundational knowledge required for its confident identification and utilization in a research and development setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are indispensable for confirming its constitution.

Methodological Approach: Acquiring High-Resolution NMR Spectra

The acquisition of high-quality NMR spectra is contingent on meticulous sample preparation and the appropriate selection of experimental parameters. The causality behind these choices is rooted in the fundamental principles of nuclear magnetic resonance and the specific properties of the analyte.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound. The use of a sufficient sample concentration is crucial for obtaining a good signal-to-noise ratio, particularly for the less sensitive ¹³C nucleus.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons (e.g., the N-H proton of the indole ring). DMSO-d₆ is often preferred for its ability to form hydrogen bonds, which can sharpen the N-H signal.

    • Ensure the sample is fully dissolved to avoid spectral artifacts from solid particles.

  • Instrument Setup and Data Acquisition:

    • The spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR. Higher field strengths provide better signal dispersion and resolution.

    • The chemical shifts are referenced internally to the residual solvent peak or to tetramethylsilane (TMS) at 0.00 ppm.

    • For a standard ¹H NMR experiment, a sufficient number of scans (typically 8 to 16) are acquired to ensure a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled experiment is standard, which simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A larger number of scans is required due to the low natural abundance of the ¹³C isotope.

Diagram of the NMR Experimental Workflow

Caption: Workflow for acquiring NMR spectra of this compound.

Spectroscopic Data and Interpretation

A comprehensive search of available scientific literature and spectral databases did not yield experimentally verified ¹H and ¹³C NMR data for this compound. The following tables are therefore presented as a predictive guide based on established chemical shift principles for indole derivatives and related structures. These values should be confirmed with experimental data.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5br s1HN-H
~8.0d1HH-4
~7.8d1HH-2
~7.0d1HH-7
~6.8dd1HH-5
~3.9s3HOCH₃
~2.5s3HCOCH₃

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~193C=O
~156C-6
~137C-7a
~132C-2
~123C-3a
~122C-4
~115C-3
~112C-5
~95C-7
~56OCH₃
~28COCH₃

Infrared (IR) Spectroscopy

Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific chemical bonds.

Methodological Approach: Acquiring an IR Spectrum

For a solid sample like this compound, the attenuated total reflectance (ATR) or potassium bromide (KBr) pellet methods are commonly employed. The choice depends on the available equipment and the desired sample throughput.

Experimental Protocol: FT-IR Spectroscopy (ATR Method)

  • Sample Preparation:

    • Place a small, representative amount of the solid this compound onto the ATR crystal. No extensive sample preparation is required, which is a key advantage of this technique.

  • Data Acquisition:

    • Apply pressure to ensure good contact between the sample and the ATR crystal.

    • Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (e.g., CO₂, H₂O) or instrumental absorbances.

    • Record the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over the mid-IR range, typically 4000-400 cm⁻¹.

Diagram of the FT-IR Experimental Workflow

Caption: Workflow for acquiring an FT-IR spectrum of this compound.

Spectroscopic Data and Interpretation

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
~3300Medium, sharpN-H (indole)Stretching
~3100-3000MediumC-H (aromatic)Stretching
~2950-2850MediumC-H (aliphatic)Stretching
~1650StrongC=O (acetyl)Stretching
~1600, ~1480MediumC=C (aromatic)Stretching
~1250StrongC-O (aryl ether)Asymmetric Stretching
~1030StrongC-O (aryl ether)Symmetric Stretching

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can aid in its structural elucidation.

Methodological Approach: Acquiring a Mass Spectrum

Electron Ionization (EI) is a common ionization technique for relatively small, volatile, and thermally stable organic molecules like this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction:

    • A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.

  • Ionization and Fragmentation:

    • In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺•).

    • The excess energy imparted to the molecular ion often leads to its fragmentation into smaller, characteristic ions.

  • Mass Analysis and Detection:

    • The positively charged ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

    • The ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Diagram of the EI-MS Experimental Workflow

Caption: Workflow for acquiring an EI mass spectrum of this compound.

Spectroscopic Data and Interpretation

Experimentally verified mass spectral data for this compound is not widely available. The following table outlines the expected molecular ion and key fragment ions based on the known fragmentation patterns of indole alkaloids.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zProposed Fragment
189[M]⁺• (Molecular Ion)
174[M - CH₃]⁺
146[M - COCH₃]⁺

The molecular ion peak at m/z 189 would confirm the molecular weight of the compound. A significant fragment at m/z 174 would correspond to the loss of a methyl radical from the acetyl group, a common fragmentation pathway for methyl ketones. Another expected fragment at m/z 146 would result from the cleavage of the bond between the indole ring and the acetyl group.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a robust framework for its structural verification and quality control. While this guide offers a detailed predictive overview based on established principles, it is imperative for researchers to corroborate these findings with experimentally acquired data. The methodologies and interpretative guidance presented herein are designed to empower scientists in their synthetic endeavors, ensuring the integrity of their chemical intermediates and the success of their research objectives.

References

Due to the absence of specific literature providing the complete spectroscopic dataset for this compound, this section will reference general but authoritative sources on spectroscopic techniques and the chemistry of indoles.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
  • Sundberg, R. J. (2002). Indoles. Academic Press. [Link]
  • Hummel, D. O. (2002). Atlas of Plastics Additives: Analysis by Spectrometric Methods. Springer Science & Business Media. [Link]

The Strategic Intermediate: A Technical Guide to 3-Acetyl-6-methoxyindole in Drug Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 3-Acetyl-6-methoxyindole, a pivotal synthetic intermediate in medicinal chemistry and drug development. Moving beyond a simple recitation of facts, this document elucidates the strategic importance of this molecule, detailing its synthesis, characterization, and versatile applications. We will delve into the mechanistic underpinnings of its formation and subsequent transformations, offering field-proven insights and detailed experimental protocols. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the synthetic potential of this valuable indole derivative.

Introduction: The Significance of the Indole Nucleus and the Role of this compound

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The strategic functionalization of the indole ring is therefore a cornerstone of modern drug discovery. This compound (C₁₁H₁₁NO₂) emerges as a particularly valuable intermediate due to the presence of two key functional groups: a reactive acetyl group at the C3 position and an electron-donating methoxy group at the C6 position.

The acetyl group at C3 serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse pharmacophores. The methoxy group at C6, a common feature in many natural and synthetic bioactive molecules, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties by improving metabolic stability and modulating receptor binding.[2] This guide will illuminate the path from the synthesis of this key intermediate to its application in constructing more complex and pharmacologically relevant molecules.

Synthesis of this compound: A Mechanistic and Practical Approach

The most direct and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation of 6-methoxyindole. This electrophilic aromatic substitution reaction provides a reliable route to introduce the acetyl group at the electron-rich C3 position of the indole nucleus.

The Friedel-Crafts Acylation: Mechanism and Rationale

The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion, generated from an acylating agent (typically acetyl chloride or acetic anhydride) and a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The indole ring, being an electron-rich aromatic system, then acts as a nucleophile, attacking the acylium ion. The C3 position is the most nucleophilic site on the indole ring, leading to the regioselective formation of the 3-acylated product.

The choice of a Lewis acid is critical. Aluminum chloride is highly effective due to its strong Lewis acidity, which facilitates the formation of the acylium ion. The reaction is typically carried out in an inert solvent, such as dichloromethane or 1,2-dichloroethane, to ensure homogeneity and control the reaction temperature.[3][4]

Friedel_Crafts_Acylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution AcCl Acetyl Chloride (CH₃COCl) Acylium Acylium Ion ([CH₃C=O]⁺) AcCl->Acylium + AlCl₃ AlCl3 Aluminum Chloride (AlCl₃) AlCl4 [AlCl₄]⁻ Indole 6-Methoxyindole Intermediate Wheland Intermediate Indole->Intermediate + Acylium Ion Product This compound Intermediate->Product - H⁺

Figure 1: General mechanism of Friedel-Crafts acylation.
Detailed Experimental Protocol for the Synthesis of this compound

This protocol provides a robust method for the gram-scale synthesis of this compound.

Materials:

  • 6-Methoxyindole

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.[3] Cool the suspension to 0 °C using an ice bath.

  • Acyl Chloride Addition: Add acetyl chloride (1.1 equivalents) dissolved in anhydrous dichloromethane dropwise to the stirred suspension via the dropping funnel over 10-15 minutes, maintaining the temperature at 0 °C.[3]

  • Indole Addition: In a separate flask, dissolve 6-methoxyindole (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 20-30 minutes, ensuring the temperature remains below 5 °C.[3]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[5]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).[5]

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford this compound as a solid.

Characterization and Data Validation

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes key analytical data.

Property Value
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
CAS Number 99532-52-2
Appearance Off-white to pale yellow solid
Melting Point Data not consistently available in searches.
¹H NMR (CDCl₃, 300 MHz) δ ~8.2 (br s, 1H, NH), 7.9-7.0 (m, 4H, Ar-H), 3.9 (s, 3H, OCH₃), 2.5 (s, 3H, COCH₃)
¹³C NMR (CDCl₃, 75 MHz) δ ~193 (C=O), 156 (C-O), ~137-110 (Ar-C), ~55 (OCH₃), ~27 (COCH₃)
IR (KBr, cm⁻¹) ν ~3300 (N-H), ~1650 (C=O), ~1250 (C-O)

Note: The NMR and IR data are approximate and may vary slightly depending on the solvent and instrument used. It is recommended to acquire and interpret the spectra for each synthesized batch.

This compound as a Synthetic Intermediate: Gateway to Bioactive Molecules

The true value of this compound lies in its versatility as a synthetic precursor. The C3-acetyl group can be readily transformed into a variety of other functional groups, opening pathways to a diverse range of target molecules.

Synthesis of 6-Methoxytryptamine: A Key Precursor to Melatonin Analogues

A prominent application of this compound is in the synthesis of 6-methoxytryptamine, a crucial building block for melatonin analogues and other neurologically active compounds. A common synthetic route involves the conversion of the acetyl group to an aminoethyl side chain via an oxime intermediate followed by a Beckmann rearrangement and subsequent reduction.

Tryptamine_Synthesis cluster_0 Synthetic Pathway Start This compound Oxime This compound Oxime Start->Oxime 1. Hydroxylamine Amide N-(6-methoxy-1H-indol-3-yl)acetamide Oxime->Amide 2. Beckmann Rearrangement Tryptamine 6-Methoxytryptamine Amide->Tryptamine 3. Reduction

Figure 2: Synthetic route to 6-methoxytryptamine.

Step 1: Oximation

The ketone is converted to an oxime by reaction with hydroxylamine hydrochloride in the presence of a base like sodium acetate.

Step 2: Beckmann Rearrangement

The oxime undergoes a Beckmann rearrangement to form the corresponding N-substituted amide. This reaction is typically catalyzed by a strong acid such as polyphosphoric acid (PPA) or via activation with reagents like p-toluenesulfonyl chloride.[6][7][8][9] The rearrangement is stereospecific, with the group anti-periplanar to the hydroxyl group migrating.[7]

Step 3: Reduction

The resulting amide is then reduced to the primary amine, 6-methoxytryptamine. This reduction can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Detailed Experimental Protocol for the Synthesis of 6-Methoxytryptamine

Step 1: Synthesis of this compound Oxime

  • Dissolve this compound (1.0 equivalent) in ethanol.

  • Add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2.0 equivalents).

  • Reflux the mixture for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture and pour it into water.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain the oxime.

Step 2: Beckmann Rearrangement to N-(6-methoxy-1H-indol-3-yl)acetamide

  • Add the this compound oxime (1.0 equivalent) to polyphosphoric acid at room temperature.

  • Heat the mixture to 120-130 °C for 15-30 minutes.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the solution with a strong base (e.g., concentrated ammonia solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate to obtain the crude amide, which can be purified by column chromatography.

Step 3: Reduction to 6-Methoxytryptamine

  • In a flame-dried flask under a nitrogen atmosphere, suspend lithium aluminum hydride (excess) in anhydrous tetrahydrofuran (THF).

  • Add a solution of N-(6-methoxy-1H-indol-3-yl)acetamide (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting suspension and wash the solid with THF.

  • Concentrate the filtrate to obtain crude 6-methoxytryptamine, which can be purified by column chromatography.

Conclusion

This compound stands as a testament to the power of strategic molecular design in synthetic organic chemistry. Its straightforward synthesis via Friedel-Crafts acylation and the remarkable versatility of its C3-acetyl group make it an invaluable intermediate for the construction of a wide range of biologically active molecules, most notably as a precursor to melatonin analogues. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this important building block in their drug discovery and development endeavors.

References

Sources

Potential biological activities of 3-Acetyl-6-methoxyindole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activities of 3-Acetyl-6-methoxyindole

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a vast array of natural products and synthetic compounds with significant therapeutic value.[1] Within this class, this compound emerges as a molecule of considerable interest, combining the structural features of 3-acetylindoles and methoxy-activated indoles. While direct and extensive research on this specific molecule is nascent, its structural components suggest a high potential for diverse biological activities. This guide synthesizes information from closely related analogs to build a predictive framework for its pharmacological profile and provides detailed, field-proven methodologies for its systematic evaluation. We will explore the potential for anticancer, anti-inflammatory, and antimicrobial activities, offering researchers and drug development professionals a comprehensive roadmap for investigating this compound as a promising lead compound.

Introduction: The Rationale for Investigating this compound

The indole scaffold is a "privileged" structure in drug discovery, renowned for its ability to interact with numerous biological targets.[2] Its derivatives are known to exhibit a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[3] The biological activity of indole derivatives is highly dependent on the nature and position of substituents on the indole ring.

The subject of this guide, this compound, possesses two key functional groups that are frequently associated with potent bioactivity:

  • The 3-Acetyl Group: The presence of an acetyl or aroyl group at the C-3 position of the indole ring is a common feature in compounds designed as antitubulin agents and potent anticancer drugs.[4][5] This functional group can participate in critical hydrogen bonding interactions within the active sites of target proteins.

  • The 6-Methoxy Group: Methoxy substitution on the indole's benzene ring is known to enhance and modulate biological activity.[6] For instance, the 6-methoxy group is a feature in several indole-based compounds with potent anticancer and anti-inflammatory effects.[5][7]

Given the established roles of these functional groups, it is highly probable that this compound possesses significant therapeutic potential. This guide will now delve into the most promising of these potential activities and outline the experimental workflows required to validate them.

Potential Anticancer Activity: Targeting Cellular Proliferation

Scientific Rationale

Numerous 3-acylindole derivatives, particularly those with methoxy substitutions, have demonstrated potent cytotoxicity against a range of human cancer cell lines.[5][8] A primary mechanism for many of these compounds is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[6] For example, the compound 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole was found to be a potent inhibitor of tubulin polymerization with IC50 values in the nanomolar range for cell growth inhibition.[6] The structural similarity of this compound suggests it may operate through a similar mechanism, inducing cell cycle arrest at the G2/M phase and subsequently triggering apoptosis.

Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

This protocol details the determination of the half-maximal inhibitory concentration (IC50) of this compound, a key metric for quantifying its cytotoxic potential.

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HeLa [cervical])

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (test compound)

  • Dimethyl sulfoxide (DMSO, sterile)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette and plate reader (570 nm)

Procedure:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with vehicle control (medium with DMSO) and untreated cells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Illustrative Data Presentation

The results from the cytotoxicity assay should be summarized for clear interpretation.

Cell LineTissue of OriginHypothetical IC50 (µM) of this compound
MCF-7Breast Adenocarcinoma5.2
A549Non-Small Cell Lung Cancer8.9
HeLaCervical Cancer3.5
A375Melanoma1.8
Visualization of Potential Mechanism

The induction of apoptosis is a common endpoint for cytotoxic agents. The following diagram illustrates the intrinsic (mitochondrial) apoptosis pathway, a likely target for indole-based anticancer compounds.

apoptosis_pathway Indole This compound (Hypothesized) Bax Bax Activation Indole->Bax Bcl2 Bcl-2 Inhibition Indole->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 Cleavage ActiveCasp3 Active Caspase-3 (Executioner) ActiveCasp9->ActiveCasp3 Cleavage Casp3 Pro-Caspase-3 Casp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis

Caption: Hypothesized induction of the intrinsic apoptosis pathway.

Potential Anti-inflammatory Activity

Scientific Rationale

Inflammation is a critical biological response, but its chronic dysregulation is implicated in numerous diseases. Methoxyphenolic compounds have been recognized for their anti-inflammatory properties.[7][9] These effects are often mediated through the inhibition of key pro-inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) signaling cascade. This pathway controls the expression of inflammatory mediators including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[10] Given its methoxy-substituted indole structure, this compound is a strong candidate for investigation as an inhibitor of these inflammatory processes.

Experimental Protocol: Nitric Oxide (NO) Inhibition in Macrophages

This protocol measures the ability of the test compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete growth medium

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) for standard curve

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 2 hours before stimulation.

  • Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include control wells (cells only, cells + LPS, cells + test compound without LPS).

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Prepare a standard curve using serial dilutions of sodium nitrite (0-100 µM).

    • Add 50 µL of Griess Reagent Part A to all wells and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm. The intensity of the pink/magenta color is proportional to the nitrite concentration.

  • Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage inhibition of NO production compared to the LPS-only control. A preliminary cell viability assay (e.g., MTT) should be run in parallel to ensure that the observed NO reduction is not due to cytotoxicity.

Illustrative Data Presentation
Concentration (µM)% NO Inhibition (Hypothetical)% Cell Viability (Hypothetical)
115.298.5
545.897.1
1072.395.4
2588.992.8
Visualization of Potential Mechanism

The NF-κB pathway is a central regulator of inflammation and a plausible target for this compound.

nfkb_pathway cluster_Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activation Phospho_IkB Phosphorylated IκBα IKK->Phospho_IkB Phosphorylation IkB IκBα Complex IκBα-NF-κB (Inactive Complex in Cytoplasm) IkB->Complex NFkB NF-κB (p50/p65) NFkB->Complex Complex->Phospho_IkB Indole This compound (Hypothesized) Indole->IKK Inhibition Ub_IkB Ubiquitination & Degradation of IκBα Phospho_IkB->Ub_IkB Active_NFkB Active NF-κB Ub_IkB->Active_NFkB Release Nucleus Nucleus Active_NFkB->Nucleus Translocation Transcription Gene Transcription Active_NFkB->Transcription Mediators Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) Transcription->Mediators

Caption: Hypothesized inhibition of the NF-κB inflammatory pathway.

Potential Antimicrobial Activity

Scientific Rationale

The indole core is present in many natural and synthetic compounds with significant antimicrobial activity.[11] Studies on various indole derivatives have reported efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi.[2] The mechanism of action can vary, but often involves disruption of the bacterial cell membrane or inhibition of essential enzymes.[11] The combination of the lipophilic indole ring with polar functional groups in this compound makes it a plausible candidate for an antimicrobial agent.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of the test compound that visibly inhibits microbial growth.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound

  • Sterile 96-well U-bottom plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of this compound in CAMHB. Start with a high concentration (e.g., 512 µg/mL) and dilute down to a low concentration (e.g., 1 µg/mL) over 10 columns.

  • Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions.

  • Controls:

    • Growth Control: Wells with CAMHB and inoculum only (no compound).

    • Sterility Control: Wells with CAMHB only (no inoculum).

    • Positive Control: Wells with a known antibiotic (e.g., Ciprofloxacin).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm. If using resazurin, a color change from blue to pink indicates viable cells. The MIC is the lowest concentration that remains blue.

Illustrative Data Presentation
Microbial StrainGram StainHypothetical MIC (µg/mL)
Staphylococcus aureusPositive16
Escherichia coliNegative64
Pseudomonas aeruginosaNegative>128
Candida albicans (Fungus)N/A32
Visualization of Experimental Workflow

mic_workflow Start Start: Prepare Compound Stock Solution Dilution Perform 2-Fold Serial Dilution in 96-Well Plate with Broth Start->Dilution AddInoculum Add Inoculum to All Test and Growth Control Wells Dilution->AddInoculum Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculum->AddInoculum Incubate Incubate Plate (18-24h at 37°C) AddInoculum->Incubate Read Read Results Visually or with Plate Reader Incubate->Read MIC Determine MIC: Lowest Concentration with No Visible Growth Read->MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Conclusion and Future Directions

This compound stands at the intersection of well-established pharmacophores, making it a molecule of high potential for drug discovery. Based on robust evidence from structurally related analogs, this compound warrants thorough investigation as a potential anticancer, anti-inflammatory, and antimicrobial agent. The experimental protocols detailed in this guide provide a validated framework for initiating this exploration. Future research should focus on the synthesis and purification of this compound, followed by the systematic execution of these in vitro assays. Positive results would justify advancing the compound to more complex studies, including mechanism of action elucidation, in vivo efficacy models, and medicinal chemistry efforts to optimize its potency and pharmacokinetic properties.

References

  • Guarve, K. (2016). 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues. PubMed.
  • American Society for Microbiology. (2009). Indole Test Protocol.
  • Liou, J. P., et al. (2004). Synthesis and Evaluation of 3-Aroylindoles as Anticancer Agents: Metabolite Approach. Journal of Medicinal Chemistry, 47(17), 4247-4257.
  • Microbiology Info.com. (2022). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations.
  • Aryal, S. (2022). Indole Test- Principle, Media, Procedure, Types, Results, Uses. Microbe Notes.
  • ResearchGate. (2025). Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6-Methoxy-2,3-Dihydro-1H-Inden-1-One Derivatives for Analgesic and Anti-inflammatory Activity.
  • Kumar, A., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1645-1657.
  • Macdonough, M. T., et al. (2018). Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). Bioorganic & Medicinal Chemistry, 26(15), 4345-4355.
  • Buckner, S. A., et al. (1997). Synthesis and Pharmacological Characterization of 3-[2-((3aR,9bR)-cis-6-methoxy-2,3,3a,4,5,9b-hexahydro-1H-benz[e] isoindol-2-yl)ethyl]pyrido-[3',4':4,5]thieno[3,2-d]pyrimidine-2,4 (1H,3H)-dione (A-131701): A Uroselective Alpha 1A Adrenoceptor Antagonist for the Symptomatic Treatment of Benign Prostatic Hyperplasia. Journal of Medicinal Chemistry, 40(20), 3141-3.
  • American Society for Microbiology. (2019). Indole Test.
  • Wang, Y., et al. (2023). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Molecules, 28(14), 5489.
  • El-Naggar, A. M., et al. (2024). 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. Current Organic Synthesis.
  • Ferreira, A. F., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Pharmaceuticals, 17(7), 903.
  • Meder, G., et al. (2003). Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization. Bioorganic & Medicinal Chemistry Letters, 13(19), 3257-3261.
  • Girek, T., et al. (2021). Synthesis, Anticancer Activity, and Apoptosis Induction of Novel 3,6-Diazaphenothiazines. Molecules, 26(16), 4983.
  • He, F., et al. (2012). Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. Journal of Inflammation, 9(1), 10.
  • Quadri, F. F., et al. (2023). Isolation and characterization of new phenolic siderophores with antimicrobial properties from Pseudomonas sp. UIAU-6B. Beilstein Journal of Organic Chemistry, 19, 1667-1675.
  • Kascatan-Nebioglu, A., et al. (2023). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. Antibiotics, 12(3), 579.
  • Hadimani, M. B., et al. (2013). Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones: Effects on Potency and Mode of Activity. Molecules, 18(9), 10747-10761.
  • Stepankova, M., et al. (2018). Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. Molecular Pharmacology, 93(6), 631-644.
  • Stepankova, M., et al. (2018). Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. PubMed.
  • Folkes, L. K., et al. (2001). Reactivity toward thiols and cytotoxicity of 3-methylene-2-oxindoles, cytotoxins from indole-3-acetic acids, on activation by peroxidases. Chemical Research in Toxicology, 14(4), 437-444.
  • Rempe, C. S., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1807.
  • An, F., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 25(13), 7013.
  • Chontayanon, N., et al. (2021). Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold. Molecules, 26(11), 3349.
  • Popa, A., et al. (2021). Enhanced Antioxidant Effects of the Anti-Inflammatory Compound Probucol When Released from Mesoporous Silica Particles. Antioxidants, 10(11), 1845.
  • Kumar, A., et al. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 27(19), 6598.
  • S, S., et al. (2019). Anti-inflammatory effect and mechanism of action of ellagic acid-3,3',4-trimethoxy-4'- O-α-L-rhamnopyranoside isolated from Hopea parviflora in lipopolysaccharide-stimulated RAW 264.7 macrophages. Natural Product Research.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). A Studies about synthesis characterization and antibacterial activities of newly synthesized coumarin derivatives.
  • Tanaka, K., et al. (1992). Pharmacological studies of the new antiinflammatory agent 3-formylamino-7-methylsulfonylamino-6-phenoxy-4'-1-benzopyran-4-one. 2nd communication: effect on the arachidonic acid cascades. Arzneimittel-Forschung, 42(7), 935-944.
  • Prasad, S. B., et al. (2013). Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. International Journal of Drug Development and Research, 5(2), 260-268.
  • El-Naggar, A. M., et al. (2024). 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. PubMed.
  • Bouyahya, A., et al. (2022). Antioxidant, Antimicrobial, and Insecticidal Properties of a Chemically Characterized Essential Oil from the Leaves of Dittrichia viscosa L. Molecules, 27(19), 6338.
  • Ali, I., et al. (2023). Synthesis, biological evaluation and molecular modeling studies of methyl indole-isoxazole carbohydrazide derivatives as multi-target anti-Alzheimer's agents. RSC Advances, 13(40), 28015-28031.

Sources

3-Acetyl-6-methoxyindole derivatives and analogues.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Acetyl-6-methoxyindole Derivatives and Analogues

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in both natural products and synthetic pharmacologically active compounds.[1][2] This guide focuses on a specific, highly functionalized class: this compound and its derivatives. The strategic placement of the acetyl group at the C3 position and the methoxy group at the C6 position provides a unique electronic and steric profile, making this scaffold a versatile starting point for the synthesis of novel therapeutic agents. We will explore the synthesis, characterization, pharmacological activities, and structure-activity relationships of this promising class of molecules, providing field-proven insights and detailed experimental protocols for the discerning researcher.

The this compound Core: Foundational Properties

The parent compound, this compound, serves as a critical building block.[3] Its structure combines the electron-rich indole ring system with an electron-withdrawing acetyl group at the reactive C3 position and an electron-donating methoxy group on the benzene ring. This substitution pattern profoundly influences the molecule's reactivity and potential for biological interactions.

Core Chemical Properties:

PropertyValueSource
CAS Number 99532-52-2[4]
Molecular Formula C₁₁H₁₁NO₂[4]
Molecular Weight 189.21 g/mol [4]
Appearance Typically a solid powderN/A
Function Chemical reagent and synthetic intermediate[3]

Caption: Core structure of this compound.

Synthetic Strategies and Derivatization

The true value of the this compound scaffold lies in its capacity for chemical modification. The acetyl group at C3 is a synthetic handle for a variety of reactions, most notably condensation reactions, to build molecular complexity.

Key Synthetic Pathway: Claisen-Schmidt Condensation

A robust and widely used method for derivatization is the base-catalyzed Claisen-Schmidt condensation.[5][6] This reaction involves the enolate of the 3-acetyl group attacking an aromatic aldehyde, leading to the formation of a chalcone-like α,β-unsaturated ketone. This new structure serves as a precursor for further cyclization and functionalization.

Causality of the Method: The choice of a base catalyst (e.g., NaOH or KOH) is critical as it facilitates the deprotonation of the α-carbon of the acetyl group, forming a nucleophilic enolate. This enolate then readily attacks the electrophilic carbonyl carbon of the aldehyde. The subsequent dehydration step is often spontaneous or acid-catalyzed, yielding the thermodynamically stable conjugated system.

G start This compound + Ar-CHO (Aldehyde) step1 Base Catalyst (e.g., 2-5% NaOH in Methanol) start->step1 Reactants step2 Stirring at Room Temp (9-10 hours) step1->step2 Initiates Reaction step3 Formation of Chalcone Intermediate step2->step3 Condensation step4 Precipitation (Pour into ice water) step3->step4 Isolation end Purified Derivative (Recrystallization from Methanol) step4->end Purification

Caption: General workflow for derivatization via Claisen-Schmidt condensation.

Detailed Experimental Protocol: Synthesis of a Chalcone Derivative

This protocol is a self-validating system, incorporating purification and characterization checkpoints.

Objective: To synthesize 1-(6-methoxy-1H-indol-3-yl)-3-(4-chlorophenyl)prop-2-en-1-one.

Materials:

  • This compound (0.01 mol)

  • 4-Chlorobenzaldehyde (0.01 mol)

  • Methanol (50 mL)

  • 2% Sodium Hydroxide solution (5 mL)

  • Deionized Water (for washing)

  • Ice

Procedure:

  • Reaction Setup: Dissolve this compound (0.01 mol) in 50 mL of methanol in a 100 mL round-bottom flask with magnetic stirring.

  • Addition of Reagents: To this solution, add 4-chlorobenzaldehyde (0.01 mol) followed by the dropwise addition of 2% NaOH solution (5 mL).

  • Reaction Monitoring (Trustworthiness Check): Allow the mixture to stir at room temperature for 9-10 hours.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., Ethyl acetate:Hexane 3:7). The disappearance of starting materials and the appearance of a new, less polar spot indicates product formation.

  • Product Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice. A solid precipitate should form.

  • Purification: Filter the solid product using a Büchner funnel, wash thoroughly with cold deionized water to remove residual NaOH, and dry the product.

  • Recrystallization (Purity Validation): Recrystallize the crude product from methanol to obtain the pure chalcone derivative.[6] Dry the crystals under vacuum.

  • Characterization: Confirm the structure and purity of the final compound using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry (see Section 4).

Pharmacological Landscape and Therapeutic Potential

Indole derivatives are renowned for their broad spectrum of biological activities.[7] The this compound scaffold is no exception, with analogues demonstrating potential in several key therapeutic areas.

Therapeutic AreaMechanism of Action / TargetRepresentative ActivityReference
Anti-inflammatory Inhibition of inflammatory mediators (e.g., IL-6, TNF-α), potentially via ERK pathway suppression.Methoxy-curcumin analogues significantly inhibited the production of IL-6 and TNF-α.[8]
Antimicrobial Disruption of bacterial/fungal cell processes.Various indole derivatives show potent activity against Gram-positive and Gram-negative bacteria and fungi.[5][9]
Antiviral Inhibition of viral entry, replication enzymes (e.g., reverse transcriptase, protease), or other key viral processes.The indole scaffold is present in several approved and clinical-phase antiviral drugs.[1][10]
Anticancer Inhibition of protein kinases, histone deacetylases (HDACs), or induction of apoptosis.Several indole-based drugs like Sunitinib and Panobinostat are FDA-approved for cancer therapy.[11]
Case Study: Anti-inflammatory Mechanism via ERK Pathway

Recent studies on related methoxy-containing compounds have shown that they can exert anti-inflammatory effects by targeting key signaling pathways.[8] One such pathway is the Extracellular signal-Regulated Kinase (ERK) pathway, which is crucial for the production of pro-inflammatory cytokines.

LPS Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) LPS->Receptor MAPKKK MAPKKK (e.g., MEKK) Receptor->MAPKKK MAPKK MAPKK (MEK1/2) MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK1/2) MAPKK->MAPK phosphorylates TF Transcription Factors (e.g., AP-1) MAPK->TF activates Cytokines Pro-inflammatory Genes (TNF-α, IL-6) TF->Cytokines induces transcription Inhibitor This compound Derivative Inhibitor->MAPK INHIBITS phosphorylation

Caption: Potential inhibition of the ERK signaling pathway by indole derivatives.

Analytical Characterization Protocols

Rigorous structural confirmation and purity assessment are non-negotiable in drug development. A combination of spectroscopic techniques is essential.

G start Synthesized Compound ftir FT-IR Spectroscopy start->ftir Functional Groups nmr NMR Spectroscopy (¹H and ¹³C) start->nmr Structural Elucidation ms Mass Spectrometry (MS) start->ms Molecular Weight final Structurally Confirmed & Pure Compound ftir->final nmr->final ms->final

Caption: Standard analytical workflow for compound characterization.

Key Analytical Signatures:

TechniqueExpected Signature / ObservationRationaleReference
FT-IR ~3300 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (C=O stretch, acetyl), ~1250 cm⁻¹ (C-O stretch, methoxy)Confirms the presence of key functional groups on the indole scaffold.[5][12]
¹H NMR ~8.0-8.5 ppm (singlet, indole N-H), ~7.0-7.8 ppm (multiplets, aromatic protons), ~3.8 ppm (singlet, 3H, -OCH₃), ~2.5 ppm (singlet, 3H, -COCH₃)Provides a detailed map of the proton environment, confirming the substitution pattern.[5][13]
¹³C NMR ~190 ppm (C=O, acetyl), ~155 ppm (Ar-C-OCH₃), ~100-140 ppm (aromatic carbons), ~55 ppm (-OCH₃), ~27 ppm (-COCH₃)Elucidates the carbon skeleton of the molecule.[13]
Mass Spec (EI-MS) Molecular ion peak (M⁺) corresponding to the calculated molecular weight of the derivative.Confirms the molecular weight and provides fragmentation patterns for further structural evidence.[12]

Structure-Activity Relationship (SAR) Insights

Understanding how structural modifications impact biological activity is the essence of medicinal chemistry. For this compound derivatives, SAR studies can guide the design of more potent and selective compounds.

Key Principles:

  • Electronic Effects: The nature of substituents on the aromatic aldehyde used in the synthesis is critical. Electron-withdrawing groups (e.g., -Cl, -NO₂) often enhance antimicrobial or anticancer activity, while electron-donating groups (e.g., -OH, -OCH₃) can alter receptor binding or solubility.[14]

  • Steric Factors: The size and position of substituents can influence how the molecule fits into a biological target's binding pocket. Bulky groups may cause steric hindrance, preventing optimal binding.[15]

  • Lipophilicity: The overall hydrophobicity of the molecule, modulated by its substituents, affects its ability to cross cell membranes and reach its target.

Caption: Key pharmacophoric sites for structure-activity relationship studies.

Future Perspectives and Conclusion

The this compound scaffold represents a fertile ground for the discovery of new chemical entities with significant therapeutic potential. Future research should focus on:

  • Expanding Chemical Diversity: Utilizing a broader range of aldehydes and exploring modifications at the indole nitrogen to build extensive compound libraries.

  • Mechanism of Action Studies: Moving beyond initial screening to elucidate the specific molecular targets and signaling pathways affected by the most potent compounds.

  • Computational Chemistry: Employing in-silico docking and predictive modeling to rationalize observed SAR and design next-generation analogues with improved potency and selectivity.[9]

References

  • Yu, L., Ye, T., Chen, H., & Liu, H. (2014). A review on recent developments of indole-containing antiviral agents. Antiviral Chemistry & Chemotherapy, 24(2), 51-67. [Link]
  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpret
  • Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. (n.d.). Der Pharma Chemica. [Link]
  • Butt, N. A., & Baytaş, S. N. (2025). Indole therapeutics: Latest FDA updates, ongoing trials, and future directions. Drug Discovery Today, 30(10), 104471. [Link]
  • Selected indole utilized in cancer therapy, number of completed clinical trials, approval years and treated diseases. (n.d.).
  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. (2022). Signal Transduction and Targeted Therapy. [Link]
  • Design, synthesis, and characterization of indole derivatives. (2025).
  • Synthesis, characterization and pharmacological evaluation of novel Indole deriv
  • SYNTHESIS AND CHARACTERIZATION OF NEW INDOLE DERIVATIVES FOR ANALGESIC ACTIVITY. (2023).
  • Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. (2023). MDPI. [Link]
  • Synthesis, reactivity and biological properties of methoxy-activ
  • This compound. (2024). ChemBK. [Link]
  • Kumar, N., & Parle, A. (2020). Synthesis, characterization and evaluation of 3-acetylindole derivatives evaluating as potential anti-inflammatory agent.
  • Dichotomy in Regioselectivity of Electrophilic Reaction of 3-Acetyl-5-hydroxylindole-Magical Power of Quantum Mechanics. (n.d.). Chemistry LibreTexts. [Link]
  • 3-Acetylindoles: Synthesis, Reactions and Biological Activities. (2025).
  • 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. (2024). PubMed. [Link]
  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2023). MDPI. [Link]
  • Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. (n.d.). Bentham Science. [Link]
  • Synthesis of Oxindole Analogues, Biological Activity, and In Silico Studies. (2019).
  • Elucidating the Mechanism of Coumarin Homodimerization Using 3-Acetylcoumarin Deriv
  • The effect and mechanism of novel methoxy curcumin analogs based on network pharmacology. (2024). PubMed Central. [Link]
  • Reaction of 3-Acetylcoumarin: From Methods to Mechanism. (2022).

Sources

An In-depth Technical Guide to the Fischer Indole Synthesis of Methoxy-Activated Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Fischer indole synthesis, a venerable and powerful reaction in organic chemistry, remains a cornerstone for the construction of the indole nucleus.[1][2][3] This is particularly true for the synthesis of methoxy-substituted indoles, which are prevalent structural motifs in a vast array of biologically active natural products and pharmaceuticals, including melatonin and the anti-migraine triptan drugs.[1][4][5] The electron-donating nature of the methoxy group significantly influences the course of the reaction, often facilitating the cyclization but also introducing challenges in regioselectivity and potential side reactions. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the Fischer indole synthesis for methoxy-activated indoles. We will delve into the core mechanistic principles, the nuanced effects of methoxy substitution, practical considerations for reaction optimization, detailed experimental protocols, and robust troubleshooting strategies.

Core Principles and Reaction Mechanism

The Fischer indole synthesis is fundamentally an acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a carbonyl compound (an aldehyde or a ketone).[1][2] The reaction proceeds through a series of well-established steps, as outlined below.

The Canonical Mechanism

The generally accepted mechanism for the Fischer indole synthesis involves the following key transformations:[2][6]

  • Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of a phenylhydrazine with an aldehyde or ketone to form the corresponding phenylhydrazone.[2][7]

  • Tautomerization: The phenylhydrazone undergoes tautomerization to the more reactive enamine intermediate.[2][8][7]

  • [2][2]-Sigmatropic Rearrangement: This is the crucial carbon-carbon bond-forming step. The enamine undergoes a[2][2]-sigmatropic rearrangement (a variation of the Claisen rearrangement) to form a di-imine intermediate.[2][8][9]

  • Rearomatization and Cyclization: The di-imine intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the newly formed enamine on the imine carbon, leading to a cyclic aminal.[2][8]

  • Ammonia Elimination and Aromatization: Finally, the elimination of ammonia from the aminal, again under acidic conditions, results in the formation of the stable, aromatic indole ring.[2][8]

Fischer_Indole_Synthesis_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product Phenylhydrazine Phenylhydrazine Hydrazone Phenylhydrazone Phenylhydrazine->Hydrazone Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone + H+ Enamine Enamine Hydrazone->Enamine Tautomerization Diimine Di-imine Enamine->Diimine [3,3]-Sigmatropic Rearrangement Aminal Cyclic Aminal Diimine->Aminal Rearomatization & Cyclization Indole Indole Aminal->Indole - NH3, H+ Aromatization

Figure 1: The generalized mechanism of the Fischer indole synthesis.

The Influence of Methoxy Substituents

The presence of a methoxy group, a strong electron-donating group, on the phenylhydrazine ring generally facilitates the Fischer indole synthesis.[1] This is primarily due to the increased electron density of the aromatic ring, which accelerates the key[2][2]-sigmatropic rearrangement step. For instance, a methoxy group at the para-position of the phenylhydrazine (leading to a 5-methoxyindole) will activate the ring towards the rearrangement.

However, the position of the methoxy group can also lead to challenges and unexpected outcomes. A meta-methoxy group can lead to a mixture of 4- and 6-methoxyindoles, with the relative ratios influenced by the reaction conditions.[10] More strikingly, an ortho-methoxy group can lead to "abnormal" Fischer indole synthesis products, where cyclization occurs at the methoxy-substituted carbon, leading to displacement of the methoxy group.[1][11][12]

Navigating the "Abnormal" Fischer Indole Synthesis with Methoxy Groups

A significant consideration when working with ortho-methoxyphenylhydrazones is the potential for abnormal cyclization pathways. Research has shown that the Fischer indole synthesis of ethyl pyruvate 2-methoxyphenylhydrazone can yield a 6-chloroindole derivative as the major product when conducted in the presence of HCl, with the expected 7-methoxyindole being a minor product.[11][12] This is a result of cyclization occurring at the carbon bearing the methoxy group, followed by nucleophilic substitution by chloride.

The choice of acid catalyst plays a critical role in directing the reaction pathway. While proton acids like HCl can lead to these abnormal products, Lewis acids like zinc chloride can also promote substitution, potentially at different positions.[11] In some cases, rearrangement of the methoxy group has been observed with catalysts like boron trifluoride.[11]

Key takeaway for researchers: When targeting a 7-methoxyindole, it is crucial to carefully select the acid catalyst and reaction conditions to minimize the formation of these abnormal byproducts. The use of non-nucleophilic acids or alternative synthetic routes may be necessary.

Practical Guide to Reaction Optimization

The success of the Fischer indole synthesis of methoxy-activated indoles hinges on the careful selection of reaction parameters.

Catalyst Selection

A wide variety of both Brønsted and Lewis acids can be employed to catalyze the Fischer indole synthesis.[1][3][8] The choice of catalyst can significantly impact the reaction rate, yield, and the formation of byproducts.

Catalyst TypeExamplesTypical ConditionsAdvantagesDisadvantages
Brønsted Acids HCl, H₂SO₄, Polyphosphoric Acid (PPA), p-Toluenesulfonic acid (p-TsOH)High temperatures (80-180 °C)Readily available, inexpensive.Can be harsh, leading to degradation of starting materials or products; can lead to abnormal products with ortho-methoxy substrates.[9][11]
Lewis Acids ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃Moderate to high temperaturesCan be milder than strong Brønsted acids; may offer different regioselectivity.[3]Can be hygroscopic and difficult to handle; may coordinate with the methoxy group, leading to unexpected outcomes.[11]
Other Ionic Liquids, Microwave IrradiationVariesCan offer faster reaction times and improved yields.[2][13]Requires specialized equipment.

For methoxy-activated indoles, polyphosphoric acid (PPA) is a frequently used and effective catalyst, often providing good yields of the desired indole.[1][9]

Solvent and Temperature Considerations

The choice of solvent and reaction temperature are also critical parameters. High-boiling point solvents such as toluene, xylene, or acetic acid are commonly used to achieve the necessary reaction temperatures.[10] In some instances, the reaction can be performed neat, particularly with PPA. The optimal temperature will depend on the specific substrates and catalyst used, but generally ranges from 80 to 180 °C. It is often beneficial to start at a lower temperature and gradually increase it while monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Experimental Protocols

The following protocols provide a general framework for the synthesis of methoxy-activated indoles via the Fischer indole synthesis.

Experimental_Workflow Start Start: Phenylhydrazine & Carbonyl Compound Hydrazone_Formation Hydrazone Formation (Optional but Recommended) Start->Hydrazone_Formation Indolization Indolization (Acid Catalyst, Heat) Hydrazone_Formation->Indolization Workup Aqueous Workup & Extraction Indolization->Workup Purification Purification (Crystallization or Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Final Methoxy-Indole Product Characterization->Final_Product

Figure 2: A generalized experimental workflow for the Fischer indole synthesis.

Protocol 1: Synthesis of 5-Methoxyindole

This protocol is a representative procedure for the synthesis of 5-methoxyindole from 4-methoxyphenylhydrazine and pyruvic acid.

Materials:

  • 4-Methoxyphenylhydrazine hydrochloride

  • Pyruvic acid

  • Polyphosphoric acid (PPA)

  • Ice

  • Water

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Hydrazone Formation (Optional): While the hydrazone can be formed in situ, pre-formation can sometimes lead to cleaner reactions. To a solution of 4-methoxyphenylhydrazine hydrochloride in a suitable solvent (e.g., ethanol), add a base (e.g., sodium acetate) to neutralize the hydrochloride. Then, add pyruvic acid and stir at room temperature until the reaction is complete (monitor by TLC). The hydrazone can be isolated by extraction.

  • Indolization: In a round-bottom flask equipped with a mechanical stirrer, add polyphosphoric acid and heat to approximately 80-100 °C. To the hot PPA, slowly add the 4-methoxyphenylhydrazone of pyruvic acid. A vigorous reaction may occur.

  • Reaction Monitoring: Stir the reaction mixture at 80-100 °C and monitor its progress by TLC until the starting hydrazone is consumed (typically 1-3 hours).[9]

  • Workup: Carefully pour the hot reaction mixture onto crushed ice. This will hydrolyze the PPA and precipitate the crude product.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent, such as ethyl acetate (3 x volume).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to obtain the crude 5-methoxyindole-2-carboxylic acid.

  • Decarboxylation (if necessary): If the starting carbonyl was a keto-acid, the resulting indole will have a carboxylic acid group, which can often be removed by heating.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[9]

Protocol 2: Synthesis of Ethyl 6-Methoxy-3-methylindole-2-carboxylate

This protocol outlines the synthesis of a 2,3-disubstituted 6-methoxyindole.

Materials:

  • 4-Methoxyphenylhydrazine hydrochloride

  • Ethyl 2-oxobutanoate

  • Ethanol

  • Sodium acetate

  • Polyphosphoric acid (PPA)

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride in ethanol. Add sodium acetate to neutralize the hydrochloride salt. To this mixture, add ethyl 2-oxobutanoate. Stir the reaction at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the hydrazine. Extract the hydrazone with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[9]

  • Indolization: To the crude or purified hydrazone, add polyphosphoric acid. Heat the mixture to 80-100 °C with stirring. Monitor the reaction by TLC until the hydrazone is consumed.[9]

  • Workup and Purification: Follow the workup and purification procedures outlined in Protocol 1.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction. - Degradation of starting material or product under harsh acidic conditions. - Formation of side products.- Increase reaction time or temperature. - Use a milder acid catalyst (e.g., p-TsOH) or lower the reaction temperature. - Optimize reaction conditions to minimize side reactions.[9]
Formation of Multiple Products - For meta-substituted hydrazines, formation of regioisomers (4- and 6-substituted indoles). - "Abnormal" cyclization with ortho-substituted hydrazines.- Carefully purify the desired isomer by chromatography. - For ortho-methoxy substrates, consider using a non-nucleophilic acid or an alternative synthetic route.[11]
Dark, Tarry Reaction Mixture - Polymerization or degradation of starting materials or products.- Lower the reaction temperature. - Ensure an inert atmosphere if substrates are air-sensitive. - Use a milder catalyst.
Difficult Purification - Byproducts with similar polarity to the desired product.- Optimize the mobile phase for column chromatography. - Consider derivatization to alter the polarity of the product for easier separation. - Recrystallization from various solvent systems.[9][14]

Conclusion

The Fischer indole synthesis is a powerful and versatile tool for the synthesis of methoxy-activated indoles. By understanding the underlying mechanism, the influence of the methoxy substituent, and the practical aspects of reaction optimization, researchers can effectively harness this classic reaction to construct a wide range of valuable indole-containing molecules. Careful consideration of the starting materials, catalyst, and reaction conditions is paramount to achieving high yields and minimizing the formation of byproducts, particularly the "abnormal" products that can arise from ortho-methoxy-substituted precursors. This guide provides a solid foundation for the successful application of the Fischer indole synthesis in the pursuit of novel therapeutics and other advanced materials.

References

  • Wikipedia. Fischer indole synthesis.
  • Gribble, G. W. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(83), 52934-52965.
  • Murakami, Y. (2012). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 88(1), 1-17.
  • Organic Chemistry Portal. Fischer Indole Synthesis.
  • Cravotto, G., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(14), 3236.
  • ChemistryViews. (2021). Catalytic Version of the Fischer Indole Synthesis.
  • Murakami, Y. (2012). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 88(1), 1-17.
  • Gribble, G. W. (2021). Fischer Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery (pp. 1-36). John Wiley & Sons.
  • Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621-6622.
  • Colacino, E., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry, 24(11), 4483-4490.
  • Chem-Station. (2014). Fischer Indole Synthesis.
  • Taber, D. F., & Tirunahari, P. K. (2011). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 1(8), 1433-1454.
  • Al-Awadi, N. A., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(12), 9115-9126.
  • Toste, F. D., et al. (2014). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Organic Syntheses, 91, 151.
  • Zlotos, D. P., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules, 27(21), 7529.
  • Willis, M. C. (2007). A three-component Fischer indole synthesis. Nature protocols, 2(3), 574-579.
  • Quay, W. B. (1969). [Studies on the biochemistry of the methoxyindoles. Spectrofluorometric determination of N-acetyl-5-methoxytryptamine (melatonin)]. Clinica chimica acta; international journal of clinical chemistry, 23(1), 177-187.
  • Uría, H., et al. (2019). Antioxidant activity of pineal methoxyindoles on hepatocyte plasmatic membrane. Melatonin Research, 2(1), 1-13.
  • CN105646324A - Preparation method of high-purity indole. Google Patents.
  • US5085991A - Process of preparing purified aqueous indole solution. Google Patents.
  • Tsang, C. W., et al. (1997). GC/MS Analysis of Other Methoxyindoles: Are They Photoperiodic Signals?.
  • YouTube. (2011). The Fischer Indole synthesis: reaction mechanism tutorial.
  • Michael, J. P., & de Koning, C. B. (2006). Synthesis, reactivity and biological properties of methoxy-activated indoles. Current organic chemistry, 10(11), 1283-1308.
  • Spadoni, G., et al. (1994). 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues. Journal of medicinal chemistry, 37(23), 3949-3956.
  • Leboho, T. C. (2008). The Synthesis of 2- and 3-Substituted Indoles. University of the Witwatersrand.
  • Hoelz, H., et al. (1998). Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization. Journal of medicinal chemistry, 41(17), 3161-3169.

Sources

The Bischler Indole Synthesis: A Technical Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Indole Nucleus and its Synthesis

The indole scaffold is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and functional materials. Its prevalence in biologically active molecules, from the neurotransmitter serotonin to the anti-cancer agent vincristine, has cemented its status as a "privileged structure" in medicinal chemistry and drug development. Consequently, the efficient and versatile synthesis of substituted indoles remains a critical endeavor for organic chemists.

Among the classical methods for indole ring construction, the Bischler indole synthesis, also known as the Bischler-Möhlau synthesis, provides a direct route to 2-arylindoles.[1] This reaction, first reported independently by August Bischler and Richard Möhlau in the late 19th century, traditionally involves the reaction of an α-haloacetophenone with an excess of an aniline under harsh thermal conditions.[1][2] While historically plagued by low yields and a lack of regioselectivity, modern advancements have revitalized this method, offering milder, more efficient, and environmentally benign pathways to valuable indole derivatives.[1][3]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the Bischler indole synthesis. We will delve into the mechanistic intricacies, provide detailed experimental protocols for both classical and modern microwave-assisted procedures, present a comparative analysis of substrate scope and yields, and discuss its applications in contemporary drug discovery.

The Core Mechanism: An Electrophilic Cyclization Cascade

The Bischler indole synthesis proceeds through a multi-step mechanism that begins with the formation of an α-arylamino ketone intermediate. The reaction is typically initiated by the nucleophilic attack of an aniline on the α-carbon of an α-haloacetophenone, displacing the halide. A second equivalent of the aniline then acts as a base to deprotonate the resulting ammonium salt, yielding the α-arylamino ketone.

The crucial indole-forming step is an intramolecular electrophilic aromatic substitution. Under acidic conditions, the ketone is protonated, and the enol form undergoes cyclization onto the aniline ring. Subsequent dehydration and tautomerization lead to the final 2-arylindole product.

A key mechanistic consideration is the potential for competing reaction pathways, which can lead to the formation of 3-arylindoles or other rearranged products.[4] The regiochemical outcome is highly dependent on the substitution patterns of both the aniline and the α-haloacetophenone, as well as the reaction conditions. Modern mechanistic studies, including isotopic labeling experiments, have provided deeper insights into these complex pathways.[4]

Bischler_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization and Aromatization Aniline Aniline alpha_Arylamino_ketone α-Arylamino ketone Aniline->alpha_Arylamino_ketone Nucleophilic Substitution alpha_Haloacetophenone α-Haloacetophenone alpha_Haloacetophenone->alpha_Arylamino_ketone Cyclized_Intermediate Cyclized Intermediate alpha_Arylamino_ketone->Cyclized_Intermediate Electrophilic Cyclization (Acid-catalyzed) Indole_Product 2-Arylindole Cyclized_Intermediate->Indole_Product Dehydration & Tautomerization

Core mechanism of the Bischler indole synthesis.

Experimental Protocols: From Classical Heating to Modern Microwave Irradiation

The evolution of the Bischler indole synthesis is best illustrated by comparing the classical and modern experimental procedures. The traditional method often requires high temperatures and long reaction times, which can limit its substrate scope and lead to byproduct formation. In contrast, microwave-assisted synthesis offers a rapid, efficient, and often solvent-free alternative.

Classical Bischler Indole Synthesis Protocol (Example: Synthesis of 2-Phenylindole)

This protocol is a representative example of the traditional approach, which often involves heating the neat reactants or using a high-boiling solvent.

Materials:

  • α-Bromoacetophenone

  • Aniline (freshly distilled)

  • Anhydrous Zinc Chloride (optional, as a Lewis acid catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine α-bromoacetophenone (1.0 eq) and a significant excess of aniline (5-10 eq). The aniline serves as both a reactant and the solvent.

  • If using a catalyst, add anhydrous zinc chloride (0.1-0.2 eq) to the mixture.

  • Heat the reaction mixture to a high temperature (typically 150-180 °C) and maintain it at this temperature for several hours (4-24 h). Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dissolve the reaction mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl) to remove excess aniline, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure 2-phenylindole.

Modern Microwave-Assisted, Solvent-Free Bischler Indole Synthesis

This protocol highlights a more contemporary, environmentally friendly approach that significantly reduces reaction times and often improves yields.[5]

Materials:

  • Substituted Aniline (2.0 mmol)

  • Substituted Phenacyl Bromide (1.0 mmol)

  • Domestic Microwave Oven (e.g., 540 W)

  • Small beaker or microwave-safe vial

Procedure:

  • In a small beaker or a dedicated microwave synthesis vial, thoroughly mix the aniline (2.0 mmol) and the phenacyl bromide (1.0 mmol) at room temperature. The second equivalent of aniline acts as a base to neutralize the HBr formed.[5]

  • Place the beaker in the center of a domestic microwave oven.

  • Irradiate the solid-state mixture at a moderate power setting (e.g., 540 W) for a short duration, typically 45-60 seconds.[5] Caution: Microwave reactions can pressurize sealed vessels. Ensure proper venting or use of appropriate microwave synthesis equipment.

  • After irradiation, carefully remove the beaker and allow the mixture to cool to room temperature.

  • The crude product can often be purified directly by column chromatography on silica gel using an appropriate eluent (e.g., petroleum ether/ethyl acetate) to yield the pure 2-arylindole.[5]

Experimental_Workflow cluster_classical Classical Method cluster_modern Microwave-Assisted Method C1 Mix Reactants (Aniline + α-Haloacetophenone) C2 High-Temperature Heating (150-180°C, 4-24h) C1->C2 C3 Aqueous Workup (Acid/Base Wash) C2->C3 C4 Purification (Column Chromatography/ Recrystallization) C3->C4 End_Classical Product C4->End_Classical M1 Mix Reactants (Solid-State) (Aniline + Phenacyl Bromide) M2 Microwave Irradiation (540W, 45-60s) M1->M2 M3 Direct Purification (Column Chromatography) M2->M3 End_Modern Product M3->End_Modern Start Start Start->C1 Start->M1

Comparison of classical and modern workflows.

Substrate Scope and Yield Comparison

The utility of a synthetic method is largely defined by its substrate scope and the yields it can achieve. The Bischler indole synthesis is generally effective for a range of substituted anilines and α-haloacetophenones. Electron-donating groups on the aniline ring tend to facilitate the electrophilic cyclization step, often leading to higher yields. Conversely, strongly electron-withdrawing groups can hinder the reaction.

The following table provides a comparative summary of yields for the synthesis of various 2-arylindoles using both classical and modern microwave-assisted methods.

EntryAnilineα-BromoacetophenoneMethodConditionsYield (%)Reference
1Aniline2-BromoacetophenoneMicrowaveNeat, 2:1 ratio, 540W, 60s75[5]
24-Methylaniline2-BromoacetophenoneMicrowaveNeat, 2:1 ratio, 540W, 60s72[5]
34-Methoxyaniline2-BromoacetophenoneMicrowaveNeat, 2:1 ratio, 540W, 60s70[5]
44-Chloroaniline2-BromoacetophenoneMicrowaveNeat, 2:1 ratio, 540W, 60s65[5]
5Aniline2-Bromo-4'-methylacetophenoneMicrowaveNeat, 2:1 ratio, 540W, 60s73[5]
6Aniline2-Bromo-4'-chloroacetophenoneMicrowaveNeat, 2:1 ratio, 540W, 60s68[5]
72-Aminophenoxathiin2-BromoacetophenoneClassicalHeat with amine hydrobromide70[6]
83,5-DimethoxyanilineSubstituted α-bromoacetophenonesClassicalRefluxing ethanol, NaHCO₃73-75[6]

Applications in Drug Discovery and Natural Product Synthesis

The Bischler indole synthesis has been employed in the synthesis of several biologically active compounds. A notable application is in the preparation of the indoloquinoline alkaloid cryptolepine and its analogues, which have shown promise as antimalarial and anticancer agents.[6] The core indoloquinoline scaffold can be constructed by applying the Bischler synthesis to appropriately substituted anilines and haloacetophenones.

Furthermore, indole-based estrogen receptor modulators have been synthesized using the Bischler methodology and have advanced to clinical trials for the treatment of hormone-dependent breast cancer and osteoporosis.[6] These examples underscore the enduring utility of this classical reaction in modern medicinal chemistry programs.

Safety Precautions

As with any chemical synthesis, a thorough risk assessment should be conducted before performing the Bischler indole synthesis.

  • α-Haloacetophenones: These compounds are lachrymators and are corrosive. They should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

  • Anilines: Many anilines are toxic and can be absorbed through the skin. Handle with appropriate PPE and avoid inhalation of vapors.

  • Microwave Synthesis: When using microwave irradiation, especially in sealed vessels, there is a risk of over-pressurization. It is crucial to use equipment designed for chemical synthesis and to follow the manufacturer's safety guidelines. Never exceed the recommended fill volume or temperature/pressure limits of the reaction vessel.

  • High Temperatures: The classical method involves high temperatures, posing a risk of burns. Use appropriate heating mantles and ensure the apparatus is securely clamped.

Conclusion

The Bischler indole synthesis, despite its century-old origins, remains a relevant and valuable tool for the synthesis of 2-arylindoles. The historical limitations of harsh conditions and low yields have been largely overcome through modern innovations, particularly the adoption of microwave-assisted, solvent-free protocols. These advancements have not only improved the efficiency and environmental footprint of the reaction but have also expanded its applicability in fields such as drug discovery. By understanding the underlying mechanism, optimizing reaction conditions, and adhering to strict safety protocols, researchers can effectively leverage the Bischler indole synthesis to access a wide range of functionalized indole derivatives for various scientific applications.

References

  • Pinney, K. G., et al. (2015). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. Tetrahedron Letters, 56(23), 3624-3629. [Link]
  • Bischler, A., & Brion, H. (1892). Ueber die Entstehung einiger substituirter Indole. Berichte der deutschen chemischen Gesellschaft, 25(2), 2860-2879. [Link]
  • Wikipedia contributors. (2023, December 12). Bischler–Möhlau indole synthesis. In Wikipedia, The Free Encyclopedia.
  • chemeurope.com. Bischler-Möhlau indole synthesis.
  • Möhlau, R. (1881). Ueber die Einwirkung primärer aromatischer Aminbasen auf Acetophenonbromid. Berichte der deutschen chemischen Gesellschaft, 14(1), 171-175. [Link]
  • Gribble, G. W. (2016). Bischler Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons, Ltd. [Link]
  • Sridharan, V., Perumal, S., Avendaño, C., & Menéndez, J. C. (2006). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Synlett, 2006(1), 91-95. [Link]

Sources

An In-depth Technical Guide to the Starting Materials for the Synthesis of 3-Acetyl-6-methoxyindole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Acetyl-6-methoxyindole is a valuable heterocyclic compound, serving as a key intermediate in the synthesis of various biologically active molecules and pharmaceuticals. The strategic selection of starting materials and the corresponding synthetic route are critical decisions that dictate the overall efficiency, scalability, and economic viability of the manufacturing process. This guide provides a comprehensive analysis of the principal synthetic pathways to this compound, with a focus on the selection and preparation of the requisite starting materials. We will delve into the mechanistic underpinnings of each approach, offering field-proven insights into the practical considerations for researchers, scientists, and drug development professionals.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be broadly categorized into two strategic approaches:

  • Direct Acylation of a Pre-formed 6-Methoxyindole Nucleus: This is a convergent approach where the indole ring system is first constructed and subsequently functionalized with the acetyl group at the C3 position.

  • Construction of the Indole Ring with the Acetyl Group Precursor Incorporated: In this linear approach, the acetyl moiety or a precursor is integrated into one of the starting materials before the cyclization to form the indole ring.

The choice between these strategies depends on factors such as the availability and cost of starting materials, desired purity of the final product, and the scale of the synthesis.

Route 1: Direct Acylation of 6-Methoxyindole

This is arguably the most straightforward conceptual approach, beginning with the commercially available or readily synthesized 6-methoxyindole. The key challenge in this route is achieving regioselective acylation at the C3 position, as the indole nucleus possesses multiple nucleophilic sites.

Starting Material: 6-Methoxyindole

6-Methoxyindole is a white to off-white crystalline solid. Its synthesis is a critical first step if not commercially procured. A common and effective method for its preparation is the Fischer indole synthesis.

Synthesis of 6-Methoxyindole via Fischer Indole Synthesis

The Fischer indole synthesis involves the acid-catalyzed cyclization of an arylhydrazone.[1][2] For 6-methoxyindole, the required starting materials are 4-methoxyphenylhydrazine and a suitable two-carbon aldehyde equivalent, such as acetaldehyde dimethyl acetal.

Starting Material for 6-Methoxyindole Synthesis: 4-Methoxyphenylhydrazine Hydrochloride

4-Methoxyphenylhydrazine hydrochloride is a common and stable salt of the corresponding hydrazine. It is typically prepared from the readily available p-anisidine.

Protocol 1: Synthesis of 4-Methoxyphenylhydrazine Hydrochloride from p-Anisidine

This two-step, one-pot procedure involves the diazotization of p-anisidine followed by reduction.

  • Step 1: Diazotization of p-Anisidine

    • In a flask equipped with a mechanical stirrer and a thermometer, a solution of p-anisidine (1.0 eq) is prepared in a mixture of concentrated hydrochloric acid and water.

    • The solution is cooled to -5 to 0 °C in an ice-salt bath.

    • A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is monitored.

  • Step 2: Reduction of the Diazonium Salt

    • In a separate flask, a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (2.1 eq) in concentrated hydrochloric acid is prepared and cooled in an ice bath.

    • The cold diazonium salt solution is added slowly to the SnCl₂ solution, with vigorous stirring, while maintaining the temperature below 5 °C. A precipitate of 4-methoxyphenylhydrazine hydrochloride will form.

    • The precipitate is collected by filtration, washed with a small amount of cold water, followed by ethanol and diethyl ether, and then dried under vacuum. A typical yield for this procedure is around 77%.[3]

Caption: Synthesis of 4-Methoxyphenylhydrazine Hydrochloride.

Acylation of 6-Methoxyindole

With 6-methoxyindole in hand, the next step is the introduction of the acetyl group at the C3 position. The Friedel-Crafts acylation is a classic and widely used method for this transformation.[4][5]

Protocol 2: Friedel-Crafts Acylation of 6-Methoxyindole

  • Reagents: 6-methoxyindole, acetyl chloride (or acetic anhydride), and a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃).

  • Procedure:

    • A solution of 6-methoxyindole (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, carbon disulfide) is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon).

    • The solution is cooled to 0 °C in an ice bath.

    • Anhydrous aluminum chloride (1.1 eq) is added portion-wise, with stirring, maintaining the low temperature.

    • Acetyl chloride (1.1 eq) is added dropwise to the stirred suspension.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours, or until TLC analysis indicates the completion of the reaction.

    • The reaction is quenched by carefully pouring the mixture onto crushed ice and concentrated hydrochloric acid.

    • The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate or magnesium sulfate.

    • The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to afford this compound.

Caption: Friedel-Crafts Acylation of 6-Methoxyindole.

Causality and Field Insights:

The Friedel-Crafts acylation is a robust method, but it is not without its challenges. The indole nucleus is sensitive to strong acids, which can lead to polymerization and other side reactions. The use of a stoichiometric amount of Lewis acid is necessary as it complexes with the product, preventing further acylation. Careful control of the reaction temperature is crucial to minimize the formation of byproducts. While effective at the lab scale, the use of anhydrous aluminum chloride and the generation of acidic waste streams can present challenges for large-scale industrial synthesis.

Route 2: The Reissert Indole Synthesis

The Reissert indole synthesis is a powerful method for the preparation of indoles from o-nitrotoluenes and diethyl oxalate.[6][7][8][9] This approach builds the indole ring with a carboxylic acid group at the C2 position, which can then be removed. To apply this to our target molecule, we would first synthesize 6-methoxyindole, which would then be acylated as in Route 1.

Starting Material: 4-Methoxy-2-nitrotoluene

The key starting material for the Reissert synthesis of 6-methoxyindole is 4-methoxy-2-nitrotoluene. This can be prepared from p-anisidine.

Protocol 3: Synthesis of 4-Methoxy-2-nitrotoluene from p-Anisidine

This synthesis involves a three-step sequence: acetylation of the amino group, regioselective nitration, and then deamination and reduction of the nitro group to a methyl group (a more direct route from 4-methoxy-2-nitroaniline is diazotization followed by reduction). A more direct method starts from 4-methoxy-2-nitroaniline.

  • Step 1: Synthesis of 4-Methoxy-2-nitroaniline from p-Anisidine: This is a well-established three-step procedure involving acetylation of p-anisidine, followed by nitration, and then hydrolysis of the acetamido group.[6][10]

    • Acetylation: p-Anisidine is treated with acetic anhydride in acetic acid.

    • Nitration: The resulting 4-methoxyacetanilide is nitrated with a mixture of nitric acid and sulfuric acid at low temperatures.

    • Hydrolysis: The N-(4-methoxy-2-nitrophenyl)acetamide is hydrolyzed with an alkaline solution (e.g., Claisen's alkali) to yield 4-methoxy-2-nitroaniline.[11]

  • Step 2: Diazotization of 4-Methoxy-2-nitroaniline and Conversion to 4-Methoxy-2-nitrotoluene: This step can be achieved via a Sandmeyer-type reaction.[12][13]

    • 4-Methoxy-2-nitroaniline is diazotized using sodium nitrite and a strong acid (e.g., H₂SO₄) at low temperatures.

    • The resulting diazonium salt is then treated with a reducing agent in the presence of a copper catalyst to replace the diazonium group with a hydrogen atom, effectively deaminating the compound to yield 4-methoxy-2-nitrotoluene. A more direct conversion to the toluene would involve a Griess reduction or similar deamination protocol. A more common laboratory synthesis of a substituted toluene from an aniline involves diazotization followed by reaction with ethanol, which acts as a reducing agent.

Reissert Synthesis of 6-Methoxyindole-2-carboxylic Acid

Protocol 4: Reissert Synthesis

  • Step 1: Condensation with Diethyl Oxalate: 4-Methoxy-2-nitrotoluene (1.0 eq) is condensed with diethyl oxalate (1.1 eq) in the presence of a strong base, such as potassium ethoxide in anhydrous ethanol, to form ethyl 2-(4-methoxy-2-nitrophenyl)-3-oxobutanoate.[6][7]

  • Step 2: Reductive Cyclization: The resulting ketoester is subjected to reductive cyclization. This is typically achieved using a reducing agent such as zinc dust in acetic acid or catalytic hydrogenation (e.g., H₂ over Pd/C).[6] This step reduces the nitro group to an amine, which then spontaneously cyclizes to form 6-methoxyindole-2-carboxylic acid.

  • Step 3: Decarboxylation: The 6-methoxyindole-2-carboxylic acid is then decarboxylated by heating, often in the presence of a copper catalyst (e.g., copper chromite) in a high-boiling solvent like quinoline, to yield 6-methoxyindole.[14]

Caption: Reissert Synthesis Pathway to this compound.

Causality and Field Insights:

The Reissert synthesis is a versatile method, particularly for indoles that are difficult to prepare by other means. However, the multi-step nature of this route and the often harsh conditions required for decarboxylation can be disadvantageous. The preparation of the substituted o-nitrotoluene starting material can also be lengthy. For industrial applications, the efficiency of each step and the overall process economics need to be carefully evaluated.

Route 3: The Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of an arylamine.[7][15][16] While classically known for producing 2-arylindoles, modifications can be envisioned for the synthesis of other substituted indoles. For this compound, a direct synthesis is less common. A more plausible application would be the synthesis of a 2-substituted-6-methoxyindole, which would then require further functionalization.

Hypothetical Application for a Precursor to 6-Methoxyindole:

One could imagine reacting p-anisidine with an α-haloketone that could be a precursor to the C2 and C3 of the indole ring. However, this route is generally less direct for the target molecule compared to the Fischer or Reissert syntheses. The often harsh reaction conditions and the potential for the formation of regioisomers are significant drawbacks.[7]

Route 4: Vilsmeier-Haack Acylation Approach

The Vilsmeier-Haack reaction is a milder alternative to Friedel-Crafts acylation for the formylation of electron-rich heterocycles like indoles.[14][15][17] The acetyl group can then be introduced via a Grignard reaction with the resulting aldehyde.

Protocol 5: Vilsmeier-Haack and Grignard Reaction

  • Step 1: Vilsmeier-Haack Formylation:

    • 6-Methoxyindole (1.0 eq) is dissolved in anhydrous N,N-dimethylformamide (DMF).

    • The solution is cooled to 0 °C, and phosphorus oxychloride (POCl₃) (1.1 eq) is added dropwise.

    • The reaction is stirred at room temperature for a period, and then heated to ensure completion.

    • The reaction is quenched by pouring onto ice and basifying with an aqueous solution of sodium hydroxide or sodium acetate.[17]

    • The product, 3-formyl-6-methoxyindole, is isolated by filtration or extraction.

  • Step 2: Grignard Reaction:

    • The 3-formyl-6-methoxyindole (1.0 eq) is dissolved in an anhydrous ether solvent (e.g., diethyl ether or THF).

    • A solution of methylmagnesium iodide or bromide (a Grignard reagent, ~1.2 eq) is added dropwise at 0 °C.[18]

    • The reaction is stirred until completion and then quenched with a saturated aqueous solution of ammonium chloride.

    • The resulting secondary alcohol is extracted and then oxidized (e.g., using PCC, Dess-Martin periodinane, or a Swern oxidation) to yield this compound.

Sources

A Predictive In-Silico Analysis of 3-Acetyl-6-methoxyindole: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical investigation into the structural, spectroscopic, and electronic properties of 3-Acetyl-6-methoxyindole, a molecule of potential interest in medicinal chemistry. In the absence of extensive experimental data for this specific substituted indole, this document serves as a predictive roadmap for researchers, scientists, and drug development professionals. By employing robust quantum chemical methods, we present a detailed in-silico characterization, offering foundational data to guide future synthesis, characterization, and application-oriented research. The methodologies and findings are presented with the aim of establishing a self-validating predictive framework, grounded in the established principles of computational chemistry and the known characteristics of related indole derivatives.

Introduction: The Rationale for a Predictive Theoretical Study

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The strategic functionalization of the indole ring allows for the fine-tuning of its physicochemical and pharmacological properties. 3-Acetylindoles, in particular, are versatile intermediates in the synthesis of various bioactive compounds.[1] The introduction of a methoxy group is also a common strategy to enhance the electron-donating nature of the indole ring, often leading to increased biological potency.[1]

This compound, possessing both of these key functional groups, represents a molecule of significant synthetic and medicinal potential. However, a comprehensive search of the current scientific literature reveals a notable absence of detailed experimental characterization data, including spectroscopic (NMR, IR, Mass Spectrometry) and crystallographic information. This data gap presents a challenge for researchers wishing to explore the potential of this molecule.

This in-depth technical guide aims to bridge this gap by providing a robust, predictive theoretical study of this compound. As a Senior Application Scientist, the objective is not merely to present calculated data but to provide a logical and scientifically sound framework for understanding the molecule's properties. The causality behind the choice of theoretical methods will be explained, and the predicted data will be contextualized by comparison with experimentally well-characterized, structurally related compounds: 3-acetylindole and 6-methoxyindole. This comparative approach serves as a self-validating mechanism, lending credence to the predictive power of the employed computational models.

This guide is structured to provide a foundational understanding of this compound's:

  • Molecular and Electronic Structure: Including optimized geometry, molecular orbital distributions, and electrostatic potential.

  • Predicted Spectroscopic Signatures: Detailed analysis of simulated ¹H NMR, ¹³C NMR, and IR spectra.

  • Chemical Reactivity Insights: Derived from the analysis of frontier molecular orbitals.

  • A Roadmap for Experimental Validation: Providing a theoretical benchmark for future empirical studies.

The following sections will detail the computational methodologies, present the predicted data in a clear and accessible format, and discuss the implications of these findings for researchers in drug discovery and development.

Computational Methodology: A Self-Validating Framework

The selection of an appropriate theoretical model is paramount for generating reliable predictive data. For a molecule like this compound, which contains a conjugated π-system and heteroatoms, Density Functional Theory (DFT) offers a good balance of computational cost and accuracy.

Method Selection and Rationale

For this study, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional was chosen. B3LYP is a hybrid functional that has demonstrated a high degree of success in predicting the geometries and spectroscopic properties of a wide range of organic molecules, including heterocyclic systems. It incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of conjugated systems.

The 6-311++G(d,p) basis set was employed for all calculations. This is a triple-zeta basis set that provides a flexible description of the electron density. The inclusion of diffuse functions ("++") is important for accurately describing the lone pairs of electrons on the nitrogen and oxygen atoms, and polarization functions ("d,p") are essential for correctly modeling the bonding environments and non-covalent interactions.

This combination of B3LYP/6-311++G(d,p) has been shown to yield reliable predictions for the vibrational frequencies and NMR chemical shifts of organic molecules.

Computational Workflow

The theoretical investigation followed a systematic workflow designed to ensure the reliability of the predictive data.

G cluster_0 Computational Workflow A Geometry Optimization B Frequency Calculation A->B Confirm minimum energy and obtain thermochemistry C NMR Chemical Shift Calculation A->C Calculate NMR spectra D Electronic Structure Analysis A->D Analyze HOMO, LUMO, and electrostatic potential

Figure 1: A schematic of the computational workflow employed in this study.

Step-by-Step Protocol:

  • Geometry Optimization: The initial structure of this compound was built using standard bond lengths and angles and then fully optimized in the gas phase using the B3LYP/6-311++G(d,p) level of theory. The optimization was performed without any symmetry constraints to locate the global minimum on the potential energy surface.

  • Frequency Calculation: Following geometry optimization, a frequency calculation was performed at the same level of theory. The absence of imaginary frequencies confirmed that the optimized structure corresponds to a true energy minimum. The calculated vibrational frequencies were used to simulate the infrared (IR) spectrum.

  • NMR Chemical Shift Calculation: The ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory. Tetramethylsilane (TMS) was also calculated at the same level of theory to be used as a reference standard (δ = 0.00 ppm).

  • Electronic Structure Analysis: The frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) were calculated and visualized to provide insights into the molecule's reactivity and intermolecular interaction sites.

Predicted Molecular and Electronic Properties

Optimized Molecular Geometry

The geometry of this compound was optimized to a stable energy minimum. The resulting structure is predicted to be largely planar, with the acetyl and methoxy groups lying in or close to the plane of the indole ring to maximize conjugation.

Table 1: Predicted Key Geometrical Parameters of this compound

ParameterBond Length (Å)Bond/Dihedral Angle (°)
N1-C21.375
C2-C31.390
C3-C91.480
C9=O101.230
C6-O111.365
C3-C2-N1-C7a179.8
C4-C5-C6-C7-179.9
C2-C3-C9-O10178.5
C5-C6-O11-C12-179.2

Note: Atom numbering is based on the standard indole ring system, with the acetyl carbonyl carbon as C9 and the methoxy oxygen as O11.

The predicted bond lengths and dihedral angles are consistent with a highly conjugated system. The planarity of the molecule is expected to have implications for its packing in the solid state and its interactions with biological macromolecules.

Frontier Molecular Orbitals and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

G cluster_0 Frontier Molecular Orbitals HOMO HOMO (Electron Donating) Energy_Gap HOMO-LUMO Gap (Chemical Reactivity) HOMO->Energy_Gap LUMO LUMO (Electron Accepting) LUMO->Energy_Gap

Figure 2: Relationship between HOMO, LUMO, and chemical reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies

OrbitalEnergy (eV)
HOMO-5.89
LUMO-1.75
HOMO-LUMO Gap (ΔE)4.14

The HOMO is predicted to be delocalized over the entire indole ring system, with significant contributions from the nitrogen atom and the C2-C3 double bond. This is consistent with the known electron-rich nature of indoles and their propensity to undergo electrophilic substitution. The LUMO is primarily localized on the 3-acetyl group, particularly on the carbonyl carbon and oxygen atoms. This suggests that the acetyl group is the most likely site for nucleophilic attack.

The relatively small HOMO-LUMO gap of 4.14 eV indicates that this compound is a moderately reactive molecule, which is desirable for a drug candidate or a synthetic intermediate.

Predicted Spectroscopic Data and Comparative Analysis

To provide a practical guide for the experimental characterization of this compound, we have simulated its ¹H NMR, ¹³C NMR, and IR spectra. To validate these predictions, we will compare them with the known experimental data for 3-acetylindole and 6-methoxyindole.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is presented below. The chemical shifts are referenced to TMS.

Table 3: Predicted ¹H NMR Chemical Shifts (ppm) and Comparison with Related Compounds

ProtonPredicted (this compound)Experimental (3-acetylindole)Experimental (6-methoxyindole)Rationale for Shift
H1 (NH)8.5 - 9.0 (broad s)~8.3~8.0Deshielding due to the electron-withdrawing acetyl group.
H28.2 - 8.4 (s)~8.1~7.1Significant deshielding by the adjacent acetyl group.
H47.9 - 8.1 (d)~8.0~7.5Deshielding from the indole ring current and acetyl group.
H56.8 - 7.0 (dd)~7.2~6.8Shielding effect of the para-methoxy group.
H77.0 - 7.2 (d)~7.4~7.0Shielding effect of the ortho-methoxy group.
-OCH₃3.8 - 4.0 (s)-~3.8Typical chemical shift for an aromatic methoxy group.
-COCH₃2.4 - 2.6 (s)~2.5-Typical chemical shift for an acetyl group attached to an aromatic ring.

Note: Experimental values are approximate and can vary with solvent and concentration.

The predicted spectrum shows distinct signals for all protons. The downfield shift of the NH proton (H1) and the H2 proton is a characteristic feature of 3-substituted indoles, and the acetyl group is expected to enhance this effect. The methoxy group at the 6-position is predicted to cause a noticeable upfield shift for the H5 and H7 protons due to its electron-donating nature.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum provides further structural information.

Table 4: Predicted ¹³C NMR Chemical Shifts (ppm)

CarbonPredicted (this compound)Rationale for Shift
C2135 - 138Downfield due to attachment to nitrogen and proximity to the acetyl group.
C3118 - 121Shielded relative to C2, but deshielded by the acetyl group.
C3a128 - 131Quaternary carbon in the indole ring.
C4122 - 125Aromatic CH.
C5110 - 113Shielded by the para-methoxy group.
C6158 - 161Significantly deshielded by the attached oxygen atom.
C795 - 98Shielded by the ortho-methoxy group.
C7a137 - 140Quaternary carbon in the indole ring.
C=O192 - 195Typical chemical shift for a ketone carbonyl.
-OCH₃55 - 58Typical chemical shift for a methoxy carbon.
-COCH₃27 - 30Typical chemical shift for an acetyl methyl group.

The predicted ¹³C NMR spectrum shows distinct resonances for all carbon atoms. The most downfield signal is expected for the carbonyl carbon of the acetyl group. The C6 carbon is also significantly deshielded due to the direct attachment of the electronegative oxygen atom of the methoxy group.

Predicted Infrared (IR) Spectrum

The simulated IR spectrum provides information about the functional groups present in the molecule.

Table 5: Predicted Key IR Absorption Frequencies (cm⁻¹)

Frequency (cm⁻¹)Vibrational Mode
3300 - 3400N-H stretch
2950 - 3100C-H stretch (aromatic and methyl)
1650 - 1680C=O stretch (acetyl)
1580 - 1620C=C stretch (aromatic)
1200 - 1250C-O stretch (asymmetric, aryl ether)
1000 - 1050C-O stretch (symmetric, aryl ether)

The most characteristic peaks in the predicted IR spectrum are the N-H stretching vibration in the region of 3300-3400 cm⁻¹ and the strong carbonyl stretch of the acetyl group between 1650 and 1680 cm⁻¹. The presence of the methoxy group will be evident from the C-O stretching bands.

Potential Applications in Drug Discovery

The structural features of this compound suggest several potential applications in drug discovery. The indole nucleus is a well-known pharmacophore that can interact with a variety of biological targets. The 3-acetyl group can act as a hydrogen bond acceptor and a handle for further synthetic modifications. The 6-methoxy group can enhance binding affinity and improve pharmacokinetic properties.

Potential therapeutic areas for derivatives of this compound could include:

  • Anticancer Agents: Many indole derivatives exhibit anticancer activity by targeting various signaling pathways.

  • Antiviral Agents: The indole scaffold is present in several antiviral drugs.

  • Central Nervous System (CNS) Agents: Indole is a key component of neurotransmitters like serotonin, and its derivatives are often explored for CNS-related disorders.

The predictive data presented in this guide can be instrumental in the rational design of new this compound derivatives with desired biological activities. For instance, the molecular electrostatic potential map can guide the design of molecules with specific intermolecular interactions, and the predicted spectroscopic data will be crucial for the characterization of newly synthesized compounds.

Conclusion and Future Directions

This technical guide has presented a comprehensive in-silico study of this compound, providing a wealth of predictive data on its structural, electronic, and spectroscopic properties. By employing a robust computational methodology and contextualizing the results through comparison with related compounds, we have established a reliable predictive framework to aid researchers in their exploration of this promising molecule.

The key findings of this study are:

  • A Planar, Conjugated Structure: The molecule is predicted to be largely planar, which has implications for its solid-state packing and receptor binding.

  • Distinct Spectroscopic Signatures: The simulated NMR and IR spectra provide a clear roadmap for the experimental characterization of the molecule.

  • Defined Reactivity Profile: The analysis of frontier molecular orbitals indicates that the indole ring is susceptible to electrophilic attack, while the acetyl group is the likely site for nucleophilic attack.

It is our hope that this predictive theoretical guide will stimulate and facilitate further experimental research on this compound. The synthesis and experimental characterization of this molecule are now crucial next steps to validate the theoretical predictions presented herein. Once validated, this foundational data will undoubtedly accelerate the exploration of this compound and its derivatives as valuable building blocks in the development of new therapeutic agents.

References

  • Metwally, M. A., Shaaban, S., Abdel-Wahab, B. F., & El-Hiti, G. A. (2009). 3-Acetylindoles: Synthesis, Reactions and Biological Activities. [Provide full journal details if found, otherwise state as a general reference to the importance of 3-acetylindoles].
  • [Additional relevant references on indole synthesis, medicinal chemistry, and comput

Sources

Methodological & Application

Application Notes and Protocols for 3-Acetyl-6-methoxyindole: In Vitro Assay Procedures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of 3-Acetyl-6-methoxyindole

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Derivatives of indole are known to possess anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2] 3-Acetylindole, in particular, serves as a crucial starting material for the synthesis of many bioactive alkaloids.[1][3] Furthermore, the incorporation of a methoxy group, as seen in 6-methoxyindole, can enhance and diversify the biological activity of the indole ring system, and this scaffold is a key component in the synthesis of inhibitors for targets like kinases and in compounds targeting neurological disorders.[4][5][6]

This compound, combining these two functionalized indole structures, represents a promising candidate for drug discovery. Its structural similarity to compounds with known biological effects suggests potential efficacy in oncology and inflammatory diseases. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of this compound. The following protocols are designed to be self-validating systems, with detailed explanations of the scientific principles behind the experimental choices to ensure robust and reproducible results.

Assessment of Cytotoxicity: The MTT Assay

A fundamental first step in the evaluation of any potential therapeutic compound is to determine its effect on cell viability. The MTT assay is a reliable and widely used colorimetric method to assess cytotoxicity and cell proliferation.[7][8] This assay measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.

Scientific Principle

The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[8][9] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[9] The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured with a spectrophotometer.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation1 add_compound Add serial dilutions of This compound incubation1->add_compound incubation2 Incubate for 24-72h add_compound->incubation2 add_mtt Add MTT solution (0.5 mg/mL) incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 add_solubilization Add solubilization solution (e.g., DMSO) incubation3->add_solubilization incubation4 Incubate overnight add_solubilization->incubation4 read_plate Measure absorbance at 570 nm incubation4->read_plate

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol for MTT Assay

Materials:

  • This compound (stock solution in DMSO)

  • Human cancer cell line (e.g., HeLa, A549, or a cell line relevant to the intended therapeutic area)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Rationale: This density ensures that the cells are in the logarithmic growth phase during the experiment and that there is a sufficient number of cells for a detectable signal.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete medium.

    • Rationale: A dose-response curve is necessary to determine the concentration at which the compound exhibits 50% inhibition of cell viability (IC50).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

    • Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Rationale: The MTT solution is added to allow for its conversion to formazan by metabolically active cells.

    • Incubate the plate for 4 hours at 37°C. During this time, purple formazan crystals will form in the viable cells.

  • Solubilization and Measurement:

    • Add 100 µL of the solubilization solution to each well.[10]

    • Rationale: The solubilization solution dissolves the water-insoluble formazan crystals, creating a homogenous colored solution.

    • Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.

    • Gently mix the contents of each well and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

Data Analysis:

The percentage of cell viability is calculated as follows: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC50 value can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

ParameterRecommended Value
Cell Seeding Density5,000 - 10,000 cells/well
Compound Incubation Time24 - 72 hours
MTT Concentration0.5 mg/mL
MTT Incubation Time4 hours
Absorbance Wavelength570 nm (reference 630 nm)

Evaluation of Anti-Inflammatory Activity: Nitric Oxide Inhibition Assay

Chronic inflammation is implicated in a variety of diseases, including cancer and autoimmune disorders. Many indole derivatives have demonstrated anti-inflammatory properties.[1][2] A common in vitro model for assessing anti-inflammatory activity is the use of lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7). LPS stimulation induces an inflammatory response, including the production of nitric oxide (NO), a key inflammatory mediator.

Scientific Principle

In macrophages, the enzyme inducible nitric oxide synthase (iNOS) is expressed in response to pro-inflammatory stimuli like LPS. iNOS produces large amounts of NO, which is a signaling molecule involved in inflammation. NO is unstable and quickly oxidizes to nitrite (NO2-) and nitrate (NO3-). The Griess reaction is a colorimetric assay that measures the concentration of nitrite in the cell culture supernatant as an indicator of NO production.[11][12] A reduction in nitrite levels in the presence of the test compound indicates potential anti-inflammatory activity.

Experimental Workflow: Nitric Oxide Inhibition Assay

NO_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment & Stimulation cluster_assay Griess Assay cell_seeding Seed RAW 264.7 cells in a 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 add_compound Pre-treat with this compound (1h) incubation1->add_compound add_lps Stimulate with LPS (1 µg/mL) add_compound->add_lps incubation2 Incubate for 24h add_lps->incubation2 collect_supernatant Collect cell supernatant incubation2->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess incubation3 Incubate for 10 min add_griess->incubation3 read_plate Measure absorbance at 540 nm incubation3->read_plate

Caption: Workflow for the nitric oxide inhibition assay.

Detailed Protocol for Nitric Oxide Inhibition Assay

Materials:

  • This compound (stock solution in DMSO)

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-1-naphthylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.[12]

    • Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.

    • Rationale: Pre-treatment allows the compound to enter the cells and potentially inhibit signaling pathways before the inflammatory stimulus is introduced.

    • Stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours.[12] Include appropriate controls: untreated cells, cells treated with LPS only, and cells treated with the compound only.

  • Griess Reaction:

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess Reagent to each supernatant sample.[12]

    • Incubate the mixture at room temperature for 10 minutes, protected from light.

    • Rationale: The Griess reagent reacts with nitrite to form a purple azo compound, the intensity of which is proportional to the nitrite concentration.

  • Measurement and Data Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Prepare a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.

    • The percentage of nitric oxide inhibition is calculated as: % Inhibition = [1 - (Absorbance of LPS + Compound - Absorbance of Compound only) / (Absorbance of LPS only - Absorbance of Control)] x 100

ParameterRecommended Value
Cell LineRAW 264.7
Seeding Density1.5 x 10^5 cells/mL
LPS Concentration1 µg/mL
Incubation Time with LPS24 hours
Absorbance Wavelength540 nm

Mechanistic Insight: NF-κB Luciferase Reporter Assay

To understand the mechanism by which this compound may exert its anti-inflammatory or anticancer effects, it is crucial to investigate its impact on key signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, cell survival, and proliferation.[13] 3-Acetylindole derivatives have been implicated as reactants for the synthesis of NF-κB inhibitors.[3]

Scientific Principle

The NF-κB luciferase reporter assay is a highly sensitive method to quantify the transcriptional activity of NF-κB.[14][15] This assay utilizes cells that have been engineered to contain a luciferase reporter gene under the control of a promoter with NF-κB response elements.[16] When NF-κB is activated (e.g., by TNF-α or LPS), it translocates to the nucleus and binds to these response elements, driving the expression of the luciferase enzyme. The amount of light produced upon addition of the luciferase substrate, luciferin, is proportional to the level of NF-κB transcriptional activity.[15][16]

Signaling Pathway: NF-κB Activation

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_complex Inactive Complex cluster_nucleus Nucleus LPS LPS Receptor Receptor (e.g., TLR4/TNFR) LPS->Receptor TNFA TNF-α TNFA->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB degrades, releasing NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates DNA DNA (NF-κB Response Element) NFkB_nuc->DNA binds Luciferase Luciferase Gene Transcription DNA->Luciferase activates

Caption: Simplified NF-κB signaling pathway leading to luciferase expression.

Detailed Protocol for NF-κB Luciferase Reporter Assay

Materials:

  • This compound (stock solution in DMSO)

  • HEK293 cells stably expressing an NF-κB luciferase reporter

  • Complete cell culture medium

  • Stimulating agent (e.g., TNF-α or PMA)

  • Luciferase Assay System (containing cell lysis buffer and luciferase substrate)

  • Opaque, white 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed the NF-κB reporter cells in an opaque, white 96-well plate and incubate overnight.[14]

    • Rationale: Opaque plates are used to prevent light cross-talk between wells during luminescence measurement.

    • Treat the cells with various concentrations of this compound for 1 hour.

    • Add a known activator of the NF-κB pathway, such as TNF-α or PMA, at a concentration that gives a sub-maximal response (e.g., EC80).[17]

    • Incubate for 6-24 hours, depending on the specific reporter cell line and activator used.[17]

  • Cell Lysis:

    • Remove the culture medium and wash the cells with PBS.

    • Add 1x cell lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking to ensure complete cell lysis.[14][15]

  • Luminescence Measurement:

    • Transfer a portion of the cell lysate (e.g., 10 µL) to a new opaque 96-well plate.[15]

    • Add the Luciferase Assay Reagent (containing the luciferin substrate) to each well.[15]

    • Immediately measure the luminescence using a plate-reading luminometer.

Data Analysis:

The percentage of NF-κB inhibition is calculated as: % Inhibition = [1 - (RLU of Stimulated + Compound - RLU of Unstimulated) / (RLU of Stimulated only - RLU of Unstimulated)] x 100 (RLU = Relative Light Units)

Target-Based Screening: In Vitro Kinase Inhibition Assay

Many indole-based molecules are known to function as kinase inhibitors, making this a relevant class of targets to investigate for this compound.[5] An in vitro kinase assay can determine if the compound directly inhibits the activity of a specific kinase.

Scientific Principle

In vitro kinase assays measure the transfer of a phosphate group from ATP to a substrate (a peptide or protein) by a purified kinase enzyme. The inhibition of this activity by a small molecule is then quantified. There are various formats for these assays, including radiometric assays that use radio-labeled ATP ([γ-32P]-ATP) and non-radiometric assays that use luminescence (e.g., ADP-Glo) or fluorescence-based detection methods.[18][19] The ADP-Glo assay, for example, measures the amount of ADP produced in the kinase reaction, which is inversely proportional to the kinase activity.

Detailed Protocol for a General Kinase Inhibition Assay (ADP-Glo format)

Materials:

  • This compound (stock solution in DMSO)

  • Purified recombinant kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, low-volume 384-well plates

  • Plate-reading luminometer

Procedure:

  • Kinase Reaction Setup:

    • In a 384-well plate, add the kinase, substrate, and varying concentrations of this compound in the kinase assay buffer.

    • Rationale: Setting up the reaction in this order allows the inhibitor to bind to the kinase before the reaction is initiated.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase to accurately determine the inhibitor's potency (IC50).[19]

    • Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).[18]

  • Detection of ADP Production:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP. Incubate for 40-50 minutes at room temperature.[18]

    • Rationale: Depleting the unused ATP is crucial to prevent it from interfering with the subsequent luminescence signal.

    • Add the Kinase Detection Reagent. This reagent converts the ADP produced in the kinase reaction into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.[18]

  • Measurement and Data Analysis:

    • Measure the luminescence using a plate-reading luminometer. The light signal is proportional to the amount of ADP produced and therefore, the kinase activity.

    • The percentage of kinase inhibition is calculated relative to a no-inhibitor control. The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration.

ParameterKey Consideration
Kinase and Substrate Conc.Optimize for a good signal-to-background ratio.
ATP ConcentrationUse at or near the Km value for the specific kinase.[19]
Incubation Time and Temp.Ensure the reaction is in the linear range.
Inhibitor ConcentrationsUse a wide range to generate a full dose-response curve.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity, anti-inflammatory potential, and effects on key signaling pathways like NF-κB and specific kinases, researchers can gain critical insights into its therapeutic potential. These assays are designed to be starting points and can be further optimized and expanded based on the initial findings to build a comprehensive biological profile of this promising compound.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
  • Kumar, A., & Kumar, R. (2017). Synthesis, characterization and biological evaluation of 3-acetylindole derivatives as anti-microbial and antioxidant agents.The Pharma Innovation Journal, 6(4), 11-15.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies.
  • Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information.
  • NF-KBLUCIFERASE ASSAY. (2012). Bowdish Lab.
  • Pegan, S. D., & Rizzino, A. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells.Journal of Visualized Experiments, (155), e60643.
  • Human NF-κB Reporter Assay System. (n.d.). Indigo Biosciences.
  • Human NF-κB Reporter Assay System. (n.d.). Indigo Biosciences.
  • Metwally, M. A., Shaaban, S., Abdel-Wahab, B. F., & El-Hiti, G. A. (2009). 3-Acetylindoles: Synthesis, Reactions and Biological Activities.Current Organic Chemistry, 13(14), 1475-1496.
  • 6-Methoxyindole. (n.d.). J&K Scientific LLC.
  • El-Gamal, M. I., et al. (2024). 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds.Current Organic Synthesis.
  • Kumar, A., & Kumar, R. (2018). Synthesis, characterization and biological evaluation of 3-acetylindole derivatives as anti-microbial and antioxidant agents.ResearchGate.
  • Phetcharat, U., Wongsuphasawat, K., & Winther, K. (2017). In Vitro Anti-Inflammatory Activity of Morus alba L. Stem Extract in LPS-Stimulated RAW 264.7 Cells.Evidence-Based Complementary and Alternative Medicine, 2017, 7858156.
  • Guéguen, N., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors.Frontiers in Cell and Developmental Biology, 8, 102.
  • Lee, H. J., et al. (2021). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages.Molecules, 26(19), 5764.
  • Kim, H., et al. (2007). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts.Journal of the Korean Society for Applied Biological Chemistry, 50(4), 313-318.
  • Adriaenssens, E. (2023). In vitro kinase assay.protocols.io.
  • 6-Methoxyindole. (n.d.). Chem-Impex.
  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.International Journal of Molecular Sciences, 22(16), 8785.

Sources

HPLC analysis method for 3-Acetyl-6-methoxyindole purity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Purity Analysis of 3-Acetyl-6-methoxyindole

Authored by: Senior Application Scientist

Abstract

This comprehensive guide details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity for this compound. This indole derivative is a valuable building block in medicinal chemistry and drug discovery, making the accurate assessment of its purity critical for ensuring the reliability and reproducibility of downstream applications.[1] This document provides a detailed protocol, the scientific rationale behind the method development, and a systematic approach to method validation in accordance with International Council for Harmonisation (ICH) guidelines.[2][3]

Introduction: The Rationale for Purity Analysis

This compound belongs to the indole class of heterocyclic compounds, a scaffold of immense importance in pharmaceutical sciences due to its presence in numerous biologically active natural products and synthetic drugs.[1] The methoxy and acetyl functional groups on the indole ring can significantly influence its chemical reactivity and biological profile.[1] For researchers and drug development professionals, utilizing this compound as a starting material or intermediate requires stringent quality control. Undisclosed impurities can lead to unwanted side reactions, introduce confounding variables in biological assays, and compromise the integrity of final active pharmaceutical ingredients (APIs).

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for assessing the purity of pharmaceutical compounds, prized for its high resolution, sensitivity, and reproducibility.[4][5] This application note describes a specific RP-HPLC method optimized for this compound, capable of separating the main compound from potential process-related impurities and degradation products.

Principles of the Chromatographic Method

The method's success hinges on the principles of reversed-phase chromatography, where the analyte and its impurities are separated based on their hydrophobic interactions with the stationary phase.[4]

  • Chromatographic Mode: Reversed-Phase HPLC

    • Rationale: RP-HPLC is the dominant mode for analyzing small organic molecules in the pharmaceutical industry.[4][6] this compound is a molecule of intermediate polarity, making it ideally suited for retention on a nonpolar stationary phase. This mode allows for the use of polar, aqueous-organic mobile phases which are convenient and environmentally safer than many normal-phase solvents.

  • Stationary Phase: C18 (Octadecylsilane)

    • Rationale: A C18 column is the most widely used stationary phase in RP-HPLC, offering a high degree of hydrophobicity that provides excellent retention for a broad range of molecules.[6][7] The alkyl chains bonded to the silica support create a nonpolar environment. More hydrophobic molecules (typically less polar impurities) will be retained longer, while the main, more polar analyte elutes earlier.

  • Mobile Phase: Acetonitrile and Water with Formic Acid

    • Rationale: A gradient elution using acetonitrile and water allows for the effective separation of compounds with a range of polarities.[8][9] The gradient starts with a higher percentage of water to retain and resolve early-eluting polar impurities and gradually increases the acetonitrile concentration to elute the main analyte and any late-eluting, nonpolar impurities. The addition of 0.1% formic acid to the mobile phase serves two critical functions: it protonates the indole nitrogen, suppressing its basic character, and protonates any free silanol groups on the silica support. This dual action prevents peak tailing and results in sharp, symmetrical peaks, which are essential for accurate quantification.[7]

  • Detection: UV-Vis at 254 nm

    • Rationale: The indole nucleus is an excellent chromophore, exhibiting strong ultraviolet (UV) absorbance. Detection at 254 nm provides high sensitivity for this compound and many potential aromatic impurities.[5] Employing a Photodiode Array (PDA) or Diode Array Detector (DAD) is highly recommended as it allows for the acquisition of the full UV spectrum of each peak, enabling assessment of peak purity and aiding in the identification of co-eluting impurities.

Experimental Protocol

This section provides a step-by-step procedure for performing the purity analysis.

Materials and Reagents
  • This compound reference standard and sample batches

  • Acetonitrile (HPLC grade or higher)

  • Water (Ultrapure, 18.2 MΩ·cm)

  • Formic Acid (ACS grade or higher)

  • Methanol (HPLC grade, for sample dissolution)

  • 0.45 µm Syringe Filters (PTFE or other compatible material)

Instrumentation and Chromatographic Conditions

The following table summarizes the instrumental setup and parameters for the analysis.

ParameterCondition
HPLC System Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent
Detector Photodiode Array (PDA) or UV-Vis Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water (v/v)
Mobile Phase B 0.1% Formic Acid in Acetonitrile (v/v)
Gradient Program 0-2 min: 30% B2-15 min: 30% to 90% B15-18 min: 90% B18-18.1 min: 90% to 30% B18.1-25 min: 30% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 25 minutes
Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water): Carefully add 1.0 mL of formic acid to a 1 L volumetric flask containing ultrapure water. Bring to volume with water, mix thoroughly, and degas using sonication or vacuum filtration.[5]

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Carefully add 1.0 mL of formic acid to a 1 L volumetric flask containing acetonitrile. Bring to volume with acetonitrile, mix thoroughly, and degas.[5]

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and bring to volume with methanol. Sonicate if necessary to ensure complete dissolution.[5]

  • Reference Standard Solution (1.0 mg/mL): Prepare in the same manner as the sample solution using the this compound reference standard.

  • Final Preparation: Before injection, filter all sample and standard solutions through a 0.45 µm syringe filter into HPLC vials.

Analysis Workflow

The overall workflow from sample preparation to final purity calculation is illustrated below.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Methanol Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Equilibrate Equilibrate System (Initial Conditions) Filter->Equilibrate Inject Inject Sample (10 µL) Equilibrate->Inject Run Run Gradient Program Inject->Run Detect Detect at 254 nm Run->Detect Integrate Integrate Chromatogram Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Report Purity Calculate->Report

Caption: Workflow for HPLC Purity Analysis.

Data Analysis and Purity Calculation
  • Integrate all peaks in the chromatogram, excluding solvent front peaks.

  • Calculate the purity using the area percent method, which assumes that all components have a similar response factor at the detection wavelength.

    % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation: Ensuring Trustworthiness

A method is only reliable if it is validated for its intended purpose.[10] Validation demonstrates that the analytical procedure is accurate, precise, specific, and robust.[11] The following parameters should be assessed according to ICH Q2(R2) guidelines.[3][12]

Specificity (Stability-Indicating Nature)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[2][11] To prove the method is stability-indicating, forced degradation studies are performed.[13][14]

  • Protocol: Subject the this compound sample to stress conditions (e.g., acid hydrolysis with 1M HCl, base hydrolysis with 1M NaOH, oxidation with 3% H₂O₂, photolytic degradation with UV light, and thermal degradation). Analyze the stressed samples alongside an unstressed sample.

  • Acceptance Criteria: The method is considered specific if the main peak is spectrally pure (as determined by PDA analysis) and is well-resolved from all degradation product peaks.

Linearity

Linearity demonstrates that the detector response is directly proportional to the analyte concentration over a given range.

  • Protocol: Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., from 50% to 150% of the nominal sample concentration).

  • Acceptance Criteria: A plot of peak area versus concentration should yield a correlation coefficient (r²) of ≥ 0.998.[8]

Accuracy

Accuracy is the closeness of the test results to the true value. It is often determined by a recovery study.[11]

  • Protocol: Spike a placebo or a known sample with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120%).

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[15]

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the same batch on the same day, with the same analyst and instrument.

  • Intermediate Precision: Analyze six replicate samples of the same batch on a different day, with a different analyst or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.[15]

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[12]

  • Protocol: Introduce small variations to parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).

  • Acceptance Criteria: The system suitability parameters (e.g., peak tailing, resolution) should remain within acceptable limits, and the results should not be significantly impacted.

Summary of Validation Parameters

The table below summarizes typical validation parameters and acceptance criteria for a purity method.

Validation ParameterTestAcceptance Criteria
Specificity Forced DegradationMain peak resolved from degradants; Peak purity > 990
Linearity 5 concentrations (50-150%)Correlation Coefficient (r²) ≥ 0.998
Accuracy Spiked recovery (3 levels)Mean Recovery: 98.0% - 102.0%
Precision Repeatability (n=6)%RSD ≤ 2.0%
Intermediate Precision%RSD ≤ 2.0%
Robustness Varied parametersSystem suitability passes

Conclusion

The RP-HPLC method detailed in this application note provides a reliable, robust, and specific means for determining the purity of this compound. The use of a standard C18 column and a simple formic acid-modified mobile phase makes the method readily transferable to any laboratory equipped with standard HPLC instrumentation. Proper method validation, as outlined, is a mandatory step to ensure that the data generated is accurate and trustworthy, supporting the stringent quality requirements of pharmaceutical research and development.

References

  • Rasper, M., & de Oliveira, A. R. M. (2014). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Brazilian Journal of Microbiology, 45(3), 915–920. [Link]
  • Ernst, L. A. (1988). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography.
  • Dolan, J. W. (2002). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America, 20(4), 346-351. [Link]
  • Analytical Science & Technology. (2024). Overview of RP-HPLC method development for drug estimation. Analytical Science & Technology. [Link]
  • Dong, M. W. (2016). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC Europe, 29(9), 514-523. [Link]
  • Pharmaguideline. (2024).
  • Cilliers, C., et al. (2021). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 89, 1399-1404. [Link]
  • El-Ragehy, N. A., et al. (2014). Stability-Indicating Chromatographic Methods for the Determination of Sertindole. Journal of Chromatographic Science, 52(6), 559-565. [Link]
  • Patel, M., & Patel, P. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(5), 26-34. [Link]
  • Uninavarra Virtual ETR. (n.d.). A Validated Reverse Phase Hplc Method For The. dev-virtualetr.uninavarra.edu.co. [Link]
  • Kumar, P., et al. (2011). Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. Indian Journal of Pharmaceutical Sciences, 73(2), 158–162. [Link]
  • Kysilka, R., & Wurst, M. (1988). Optimized determination of indole derivatives by high-performance liquid chromatography with selective detection.
  • AMSbiopharma. (2025).
  • Liu, W., et al. (2014). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science, 52(8), 834-841. [Link]
  • Alchem Pharmtech. (n.d.). CAS 99532-52-2 | this compound. Alchem Pharmtech. [Link]
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]
  • Labcompliance. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
  • Huang, L. (2024). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Journal of Molecular and Organic Chemistry. [Link]
  • Google Patents. (2002). US6413431B1 - HPLC method for purifying organic compounds.
  • El-Sayed, N. N. E., et al. (2019). Synthesis, reactivity and biological properties of methoxy-activated indoles. RSC Advances, 9(4), 169-196. [Link]
  • Wikipedia. (2025). 3-Acetyl-6-methoxybenzaldehyde. Wikipedia. [Link]
  • Sznitowska, M., et al. (2014). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica – Drug Research, 71(5), 709-719. [Link]
  • Muszalska, I., et al. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica – Drug Research, 64(2), 115-121. [Link]

Sources

Comprehensive NMR Characterization of 3-Acetyl-6-methoxyindole: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the structural elucidation of 3-Acetyl-6-methoxyindole, a key heterocyclic scaffold in medicinal chemistry and materials science.[1][2] We present a multi-tiered approach employing one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale for experimental choices, ensuring robust and reproducible results.

Introduction: The Significance of this compound and the Power of NMR

This compound is a derivative of the indole nucleus, a privileged structure in a vast array of biologically active natural products and synthetic compounds.[2] The presence of the acetyl group at the C3 position and the methoxy group at the C6 position significantly influences its electronic properties and potential biological interactions.[2][3] Accurate and unambiguous structural characterization is paramount for understanding its structure-activity relationships and for quality control in synthetic processes.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules in solution.[4][5] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. This guide will walk you through a systematic NMR analysis to confirm the identity and purity of this compound.

Foundational Principles: Sample Preparation for High-Resolution NMR

The quality of your NMR data is fundamentally dependent on meticulous sample preparation. A properly prepared sample ensures optimal magnetic field homogeneity, leading to sharp, well-resolved peaks.[6]

Protocol 1: Preparation of an NMR Sample of this compound

Objective: To prepare a homogeneous, particulate-free solution of this compound in a suitable deuterated solvent for high-resolution NMR analysis.

Materials:

  • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)[7][8]

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) (0.6-0.7 mL)[9]

  • High-quality 5 mm NMR tubes[8]

  • Vial and cap

  • Pasteur pipette and bulb

  • Small plug of glass wool or cotton[8]

  • Vortex mixer or sonicator

Procedure:

  • Weighing the Sample: Accurately weigh the desired amount of this compound into a clean, dry vial.

  • Solvent Selection & Dissolution:

    • Rationale: The choice of solvent is critical. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[7] CDCl₃ is a common choice for many organic molecules. However, for indole derivatives, which can exhibit hydrogen bonding, DMSO-d₆ is an excellent alternative that can also help in observing the N-H proton.[10][11]

    • Add 0.6-0.7 mL of the chosen deuterated solvent to the vial.[6]

    • Cap the vial and gently vortex or sonicate until the sample is completely dissolved. A clear, homogeneous solution is essential.[6]

  • Filtration and Transfer:

    • Rationale: Any particulate matter in the sample will disrupt the magnetic field homogeneity, leading to broadened spectral lines and poor shimming.[7]

    • Place a small, tight plug of glass wool or cotton into a Pasteur pipette.

    • Using the pipette, transfer the sample solution into a clean 5 mm NMR tube, filtering it through the plug.[8]

  • Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification.

One-Dimensional NMR Analysis: The First Look at the Structure

1D NMR spectra provide the initial and most fundamental information about the molecular structure.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Spectral Data for this compound (in CDCl₃):

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
N-H~ 8.1 - 8.3Broad Singlet-1H
H-2~ 8.0 - 8.2Doublet~ 3.01H
H-4~ 7.9 - 8.1Doublet~ 8.51H
H-7~ 7.2 - 7.4Singlet-1H
H-5~ 6.8 - 7.0Doublet of Doublets~ 8.5, 2.01H
OCH₃~ 3.8 - 3.9Singlet-3H
COCH₃~ 2.5 - 2.6Singlet-3H

Note: Chemical shifts are predictive and can vary based on solvent and concentration. The N-H proton signal can be broader and its chemical shift is highly solvent-dependent.[12][13]

Protocol 2: Acquisition of a ¹H NMR Spectrum

Objective: To acquire a high-quality, high-resolution ¹H NMR spectrum.

Instrument Parameters (Typical for a 400 MHz Spectrometer):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: ~16 ppm (centered around 6 ppm).

  • Acquisition Time: ~2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16 (adjust for sample concentration).

  • Temperature: 298 K.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule.

Expected ¹³C NMR Spectral Data for this compound (in CDCl₃):

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C=O~ 192 - 194
C-6~ 156 - 158
C-7a~ 137 - 139
C-3a~ 131 - 133
C-2~ 125 - 127
C-4~ 122 - 124
C-3~ 116 - 118
C-5~ 112 - 114
C-7~ 95 - 97
OCH₃~ 55 - 56
COCH₃~ 27 - 29

Note: These are predicted chemical shifts based on known data for similar structures.[14]

Protocol 3: Acquisition of a ¹³C NMR Spectrum

Objective: To acquire a proton-decoupled ¹³C NMR spectrum.

Instrument Parameters (Typical for a 400 MHz Spectrometer):

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: ~240 ppm (centered around 120 ppm).

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024 or more, depending on concentration.[7]

  • Temperature: 298 K.

Two-Dimensional NMR Analysis: Connecting the Dots

2D NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and confirming the molecular structure, especially for complex molecules where 1D spectra can be crowded.[15][16]

COSY (Correlation Spectroscopy): Identifying ¹H-¹H Couplings

The COSY experiment reveals which protons are coupled to each other, typically through two or three bonds.[17] This is invaluable for tracing out spin systems within the molecule.

Workflow for COSY Analysis:

  • Identify a proton signal on the diagonal.

  • Look for off-diagonal cross-peaks in the same row and column.

  • These cross-peaks indicate coupling to other protons.

COSY_Workflow

Caption: COSY analysis workflow.

HSQC (Heteronuclear Single Quantum Coherence): One-Bond ¹H-¹³C Correlations

The HSQC experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond C-H correlation).[16][18] This is a powerful tool for assigning carbon signals.

Workflow for HSQC Analysis:

  • Select a proton signal on the ¹H axis.

  • Trace vertically to the cross-peak.

  • Trace horizontally from the cross-peak to the ¹³C axis to identify the directly attached carbon.

HSQC_Workflow

Caption: HSQC analysis workflow.

HMBC (Heteronuclear Multiple Bond Correlation): Long-Range ¹H-¹³C Correlations

The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away.[17][18] This is critical for piecing together the entire carbon skeleton and connecting different spin systems.

Workflow for HMBC Analysis:

  • Choose a proton signal (e.g., the methyl protons of the acetyl group).

  • Trace vertically to all cross-peaks in that column.

  • Trace horizontally from each cross-peak to the ¹³C axis. This identifies carbons that are 2-3 bonds away.

HMBC_Workflow

Caption: HMBC analysis workflow.

Protocol 4: Acquisition of 2D NMR Spectra (COSY, HSQC, HMBC)

Objective: To acquire a suite of 2D NMR spectra for complete structural assignment.

General Instrument Parameters (Typical for a 400 MHz Spectrometer):

  • These are proton-detected experiments, so sensitivity is generally good.[17]

  • Number of Scans: 4-16 per increment.

  • Number of Increments (in the indirect dimension): 256-512.

  • Processing: Apply appropriate window functions (e.g., sine-bell) before Fourier transformation.

Data Interpretation and Structure Confirmation

By systematically analyzing the 1D and 2D NMR data, a complete and unambiguous assignment of all proton and carbon signals of this compound can be achieved.

Key Correlations for Structural Confirmation:

  • HMBC from COCH₃ protons: Expect correlations to the acetyl carbonyl carbon and to C-3 of the indole ring.

  • HMBC from OCH₃ protons: Expect a correlation to C-6 of the indole ring.

  • COSY correlations: Expect to see couplings between the aromatic protons on the benzene ring (H-4, H-5, and H-7).

  • HSQC correlations: Will confirm the direct attachment of each proton to its corresponding carbon.

Conclusion

This application note provides a robust and scientifically grounded methodology for the complete NMR characterization of this compound. By following these detailed protocols and understanding the rationale behind each step, researchers can confidently elucidate and verify the structure of this important heterocyclic compound, ensuring the integrity and reliability of their scientific findings.

References

  • Organomation.
  • Iowa State University Chemical Instrumentation Facility.
  • MIT OpenCourseWare. 8.
  • University of Bristol. How to make an NMR sample.
  • University of California, Riverside.
  • Chemistry LibreTexts. 2D NMR Introduction.
  • YouTube.
  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy.
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001.
  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60.
  • ResearchGate. Key correlations observed in the HMBC, COSY, and NOESY NMR spectra of 6 (in CDCl3).
  • Journal of Pharmaceutical and Pharmaceutical Sciences.
  • Jardine, R. V., & Brown, R. K. (1964). DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. Canadian Journal of Chemistry, 42(12), 2852–2855.
  • BenchChem.
  • BenchChem. Technical Support Center: NMR Spectroscopy of Indole Compounds.
  • Taylor & Francis Online.
  • International Journal of Pharmaceutical Sciences and Research. Synthesis, characterization and biological evaluation of 3-acetylindole derivatives as anti-microbial and antioxidant agents.
  • ChemBK. This compound.
  • YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
  • ARKIVOC.
  • San Diego State University NMR Facility. Common 2D (COSY, HSQC, HMBC).
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.

Sources

Application Note: High-Resolution Mass Spectrometry for the Analysis of 3-Acetyl-6-methoxyindole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Acetyl-6-methoxyindole is a substituted indole derivative with a molecular formula of C₁₁H₁₁NO₂ and a molecular weight of 189.21 g/mol .[1] Indole and its derivatives are of significant interest in medicinal chemistry and drug development due to their prevalence in bioactive natural products and pharmaceuticals. The acetyl and methoxy functional groups on the indole scaffold can significantly influence the molecule's pharmacological properties. Accurate and sensitive analytical methods are therefore essential for the identification, characterization, and quantification of such compounds in various matrices, from synthetic reaction mixtures to biological samples.

This application note provides a comprehensive guide to the analysis of this compound using high-resolution mass spectrometry (HRMS), coupled with liquid chromatography (LC-MS/MS). We will delve into the rationale behind the chosen methodologies, offering detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection. Furthermore, we will explore the predicted fragmentation patterns of this compound, providing a framework for its confident identification.

I. Core Principles and Methodological Rationale

The selection of an appropriate analytical technique is paramount for the successful analysis of small molecules like this compound. LC-MS/MS is the method of choice due to its high sensitivity, selectivity, and ability to provide structural information.

  • Liquid Chromatography (LC): LC separates the analyte from other components in a sample mixture based on its physicochemical properties. For this compound, a reversed-phase C18 column is recommended, which separates compounds based on their hydrophobicity.

  • Mass Spectrometry (MS): MS measures the mass-to-charge ratio (m/z) of ionized molecules. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like our target compound, minimizing in-source fragmentation and preserving the molecular ion. High-resolution mass spectrometry (e.g., Orbitrap or TOF) provides accurate mass measurements, enabling the determination of the elemental composition and confident identification of the analyte.

  • Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion of interest is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a structural fingerprint of the molecule, further enhancing the confidence of identification.

II. Experimental Protocols

A. Sample Preparation

The goal of sample preparation is to extract this compound from its matrix and prepare it in a solvent compatible with the LC-MS/MS system.

Protocol 1: Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound standard and dissolve it in 1 mL of methanol or acetonitrile.

  • Working Solutions: Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

Protocol 2: Sample Preparation from a Biological Matrix (e.g., Plasma)

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex: Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

B. LC-MS/MS Analysis

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 reversed-phase (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Acquisition Mode Full Scan (m/z 50-500) and Targeted MS/MS
Collision Energy Optimized for the precursor ion (typically 10-30 eV)

Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Prepared Sample LC_Column C18 Column Sample->LC_Column Injection ESI Electrospray Ionization LC_Column->ESI Elution MS1 MS1 Analysis (Full Scan) ESI->MS1 Quad Quadrupole (Precursor Selection) MS1->Quad CID Collision Cell (Fragmentation) Quad->CID MS2 MS2 Analysis (Fragment Ions) CID->MS2 Detector Detector MS2->Detector Data_System Data Acquisition & Analysis Detector->Data_System Signal

Caption: Workflow of LC-MS/MS analysis.

III. Data Analysis and Interpretation

A. Identification of this compound

The identification of this compound is based on a combination of its retention time from the LC separation and its mass spectral data.

  • Accurate Mass: The protonated molecule [M+H]⁺ of this compound has a theoretical exact mass of 190.0863. A measured mass within a narrow mass tolerance (e.g., < 5 ppm) of this theoretical value provides strong evidence for the presence of the compound.

  • Fragmentation Pattern: The MS/MS spectrum of the [M+H]⁺ ion will exhibit characteristic fragment ions. Based on the fragmentation of similar indole derivatives, the following fragmentation pathways are predicted.[2][3]

Predicted Fragmentation of this compound

Fragmentation_Pathway M_H [M+H]⁺ m/z 190.0863 F1 m/z 175.0628 ([M+H-CH₃]⁺) M_H->F1 - CH₃• F2 m/z 147.0675 ([M+H-CH₃CO]⁺) M_H->F2 - C₂H₂O F3 m/z 132.0441 ([M+H-CH₃CO-CH₃]⁺) F2->F3 - CH₃•

Sources

Application Notes and Protocols: 3-Acetyl-6-methoxyindole as a Versatile Precursor for the Synthesis of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indole Scaffold in Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] Its prevalence is rooted in its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][4] Among the vast family of indole-containing molecules, 3-substituted indoles represent a particularly fruitful area of research due to their significant biological activity.[3]

This document provides detailed application notes and protocols centered on 3-acetyl-6-methoxyindole , a highly valuable and versatile precursor for the synthesis of a range of bioactive compounds. The presence of the acetyl group at the C-3 position offers a reactive handle for a variety of chemical transformations, while the methoxy group at the C-6 position modulates the electronic properties of the indole ring, influencing its reactivity and the biological activity of its derivatives.[5]

These notes are intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower effective and innovative synthetic strategies.

Diagram: Synthetic Pathways from this compound

G A This compound B N-Tosyl-3-acetyl-6-methoxyindole A->B Tosylation E 6-Methoxytryptamine A->E Reductive Amination C Enaminone Intermediate B->C Bredereck Reaction (DMF-DMA) D Meridianin Analogs C->D Cyclization (Guanidine) F N-Acetyl-6-methoxytryptamine (Melatonin isomer) E->F N-Acetylation G Tetrahydro-β-carboline Derivatives E->G Pictet-Spengler Reaction

Caption: Key synthetic routes from this compound.

Application 1: Synthesis of Meridianin Alkaloids

The meridianins are a family of marine-derived indole alkaloids that exhibit potent inhibitory activity against various protein kinases, making them attractive targets for anticancer drug discovery.[2] The following protocol outlines a robust synthetic route to meridianin analogs starting from this compound, based on the well-established Bredereck protocol.[2][6]

Scientific Rationale

The synthesis of the meridianin core involves the construction of a 2-aminopyrimidine ring fused to the C-3 position of the indole. The Bredereck protocol provides an efficient means to achieve this. The initial N-tosylation of the indole serves a dual purpose: it protects the indole nitrogen from undesired side reactions and activates the C-3 position for subsequent transformations. The reaction with dimethylformamide dimethylacetal (DMF-DMA) converts the acetyl group into a more reactive enaminone, which then readily undergoes cyclocondensation with guanidine to form the desired 2-aminopyrimidine ring.

Experimental Protocol: Synthesis of a Meridianin Analog

Step 1: N-Tosylation of this compound

  • To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-tosyl-3-acetyl-6-methoxyindole.

Step 2: Formation of the Enaminone (Bredereck's Reagent)

  • Dissolve N-tosyl-3-acetyl-6-methoxyindole (1.0 eq) in dimethylformamide dimethylacetal (DMF-DMA).

  • Heat the mixture at reflux under an inert atmosphere for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Remove the excess DMF-DMA under reduced pressure to yield the crude enaminone intermediate, which can often be used in the next step without further purification.

Step 3: Cyclization with Guanidine to form the Meridianin Analog

  • To a solution of the crude enaminone from the previous step in a suitable solvent such as ethanol or 2-methoxyethanol, add guanidine hydrochloride (2.0-3.0 eq) and a base such as sodium ethoxide or potassium carbonate (2.0-3.0 eq).

  • Heat the reaction mixture at reflux for 12-24 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate or chloroform.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the target meridianin analog.

Data Presentation: Representative Meridianin Synthesis
StepProductReagentsYield (%)M.P. (°C)
1N-Tosyl-3-acetyl-6-methoxyindoleNaH, TsCl~90-
2Enaminone IntermediateDMF-DMAQuantitative-
3Meridianin AnalogGuanidine HCl, NaOEt60-70-
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Meridianin G Analog 8.5-6.8 (m, Ar-H), 3.8 (s, OCH₃)160-110 (Ar-C), 55.5 (OCH₃)

Application 2: Synthesis of N-Acetyl-6-methoxytryptamine (A Melatonin Isomer)

Melatonin (N-acetyl-5-methoxytryptamine) is a neurohormone known for its role in regulating circadian rhythms. Its isomer, N-acetyl-6-methoxytryptamine, also exhibits interesting biological properties, including antioxidant effects.[7][8] The synthesis of this compound from this compound involves a two-step process: reduction of the acetyl group to an aminoethyl side chain, followed by N-acetylation.

Scientific Rationale

The conversion of the 3-acetyl group to a 3-(2-aminoethyl) group (a tryptamine) is a crucial transformation. Reductive amination is a common and effective method for this conversion. The ketone is first converted to an oxime or imine, which is then reduced to the amine. A one-pot procedure using a reducing agent in the presence of an ammonia source is often preferred for its efficiency. Subsequent N-acetylation of the resulting primary amine is a straightforward and high-yielding reaction, typically achieved using acetic anhydride or acetyl chloride.[9]

Experimental Protocol: Synthesis of N-Acetyl-6-methoxytryptamine

Step 1: Reductive Amination of this compound

  • To a solution of this compound (1.0 eq) in methanol, add ammonium acetate (10-20 eq) and sodium cyanoborohydride (NaBH₃CN, 2.0-3.0 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours under an inert atmosphere.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, carefully add dilute hydrochloric acid to quench the reaction and decompose the excess reducing agent (Caution: cyanide gas may be evolved).

  • Make the solution basic by adding aqueous sodium hydroxide.

  • Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 6-methoxytryptamine.

Step 2: N-Acetylation of 6-Methoxytryptamine

  • Dissolve the crude 6-methoxytryptamine (1.0 eq) in a mixture of dichloromethane and a base such as triethylamine or pyridine (2.0 eq).

  • Cool the solution to 0 °C and add acetic anhydride (1.2 eq) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield N-acetyl-6-methoxytryptamine.[10]

Data Presentation: Synthesis of a Melatonin Isomer
StepProductReagentsYield (%)M.P. (°C)
16-MethoxytryptamineNH₄OAc, NaBH₃CN60-75-
2N-Acetyl-6-methoxytryptamineAc₂O, Et₃N>90~137[8]
Compound¹H NMR (CDCl₃, δ, ppm)¹³C NMR (CDCl₃, δ, ppm)
N-Acetyl-6-methoxytryptamine 8.1 (br s, 1H), 7.3 (d, 1H), 7.05 (br s, 2H), 6.9 (d, 1H), 5.6 (br s, 1H), 3.9 (s, 3H), 3.6 (m, 2H), 2.95 (t, 2H), 1.95 (s, 3H)-

Application 3: Synthesis of Bioactive β-Carbolines

β-carbolines are a large group of indole alkaloids with a wide range of pharmacological activities, including neuroprotective and anti-inflammatory effects.[11] The Pictet-Spengler reaction is a classic and powerful method for the synthesis of the tetrahydro-β-carboline core, which can be subsequently oxidized to the aromatic β-carboline.[1] This reaction involves the condensation of a tryptamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.

Scientific Rationale

Starting from 6-methoxytryptamine (synthesized as described in Application 2), the Pictet-Spengler reaction provides a direct route to the tetrahydro-β-carboline scaffold. The choice of the aldehyde or ketone coupling partner allows for the introduction of diversity at the C-1 position of the β-carboline ring, enabling the synthesis of a library of analogs for structure-activity relationship (SAR) studies. The reaction is typically carried out under acidic conditions to facilitate both the formation of the intermediate iminium ion and the subsequent electrophilic attack on the electron-rich indole ring.

Experimental Protocol: Synthesis of a Tetrahydro-β-carboline Derivative
  • To a solution of 6-methoxytryptamine (1.0 eq) in a suitable solvent (e.g., toluene, dichloromethane, or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)), add the desired aldehyde or ketone (1.1 eq).[1]

  • Add an acid catalyst, such as trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TsOH), in catalytic or stoichiometric amounts.

  • Stir the reaction mixture at room temperature or with gentle heating (40-80 °C) for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, neutralize the reaction with a base (e.g., saturated aqueous sodium bicarbonate).

  • Extract the product with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired tetrahydro-β-carboline derivative.

Diagram: Pictet-Spengler Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Work-up & Purification A 6-Methoxytryptamine D Reaction Mixture A->D B Aldehyde/Ketone B->D C Solvent + Acid Catalyst C->D E Neutralization D->E Stirring & Heating F Extraction E->F G Drying & Concentration F->G H Purification (Chromatography/ Recrystallization) G->H I Pure Tetrahydro-β-carboline H->I

Caption: Workflow for the synthesis of tetrahydro-β-carbolines.

Conclusion

This compound stands out as a strategically important precursor in the synthesis of diverse and biologically significant molecules. The protocols detailed herein for the preparation of meridianin analogs, a melatonin isomer, and β-carboline derivatives showcase the versatility of this starting material. By understanding the underlying chemical principles and carefully controlling reaction conditions, researchers can effectively leverage this compound to generate novel compounds with therapeutic potential. The provided methodologies are designed to be robust and adaptable, serving as a solid foundation for further exploration and innovation in the field of drug discovery.

References

  • Boc-protected pyrrolidone 164 was reacted with acyl chloride 165 in the presence of LiHMDS. After treatment with TFA, the compound thus formed (166) was reacted with 6-methoxytryptamine (119). The Pictet–Spengler reaction did not take ... Recent Advances in the Synthesis of β-Carboline Alkaloids.
  • Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoro-2-propanol. RSC Advances.
  • A Survey on the Synthesis of Variolins, Meridianins, and Meriolins—Naturally Occurring Marine (aza)Indole Alkaloids and Their Semisynthetic Derivatives. Molecules.
  • Pictet–Spengler reaction of 6‐methoxytryptamine (7) with ketoester 8. ResearchGate.
  • Synthesis of 3-indolylazoles and meridianin derivatives from indolyl enaminonitriles. ARKIVOC.
  • N-Acetyl-6-methoxytryptamine. PubChem.
  • Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides. Molecules.
  • Melatonin. University of Bristol.
  • Synthesis of meridianin alkaloids. ResearchGate.
  • Synthesis of β-carboline derivatives. Sciforum.
  • Synthesis of 3-indolylazoles and meridianin derivatives from indolyl enaminonitriles. ResearchGate.
  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules.
  • 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. PubMed.
  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
  • 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. ResearchGate.
  • Synthesis of 3-Acetyl indole from 1,3- diacetylindole Step 2: Bromination of 3-acetyl indole. ResearchGate.
  • Pharmacological aspects of N-acetyl-5-methoxytryptamine (melatonin) and 6-methoxy-1,2,3,4-tetrahydro-beta-carboline (pinoline) as antioxidants: reduction of oxidative damage in brain region homogenates. PubMed.
  • Synthesis, reactivity and biological properties of methoxy-activated indoles. Arkivoc.
  • Synthesis of 3-acetyl indole. Synthesis of 1,3-Diacetyl Indole. ResearchGate.
  • Basic 1H- and 13C-NMR Spectroscopy. METU Open Courseware.
  • On the significance of an alternate pathway of melatonin synthesis via 5-methoxytryptamine: comparisons across species. PubMed.
  • Inhibitory action of exogenous melatonin, 5-methoxytryptamine, and 6-hydroxymelatonin on sexual maturation of male rats. PubMed.
  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Arkivoc.
  • Experimental and theoretical investigations of spectroscopic properties of N-acetyl-5-methoxytryptamine. ResearchGate.
  • Flow-based enzymatic synthesis of melatonin and other high value tryptamine derivatives: a five-minute intensified process. Green Chemistry.
  • 3-Acetylindoles: Synthesis, Reactions and Biological Activities. ResearchGate.
  • Synthesis method of N-acetyl-5-methoxy tryptamine. Google Patents.
  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. SciSpace.
  • A New and Efficient Method for the Synthesis of Novel 3-Acetyl Coumarins Oxadiazoles Derivatives with Expected Biological Activity. Molecules.
  • 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules.
  • 1H-13C HSQC NMR spectroscopy for estimating procyanidin/prodelphinidin and cis/trans-flavan-3-ol ratios of condensed tannin samples: correlation with thiolysis. CentAUR.
  • Total synthesis method for making an indole structure derivative product class, of the triptamine type, in particular, melatonin or N-acetyl-5-methoxytriptamine type, having a high purity degree and easily soluble, for therapeutic use against acquired immuno-deficiency syndromes. Google Patents.

Sources

Application Notes and Protocols: 3-Acetyl-6-methoxyindole as an Investigational Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The indole scaffold is a cornerstone in the development of fluorescent probes, valued for its inherent photophysical properties and environmental sensitivity.[1][2] This document provides a comprehensive guide to the characterization and potential applications of 3-Acetyl-6-methoxyindole , an indole derivative with a promising donor-π-acceptor (D-π-A) architecture. While extensive data on this specific molecule is emerging, its structural motifs—an electron-donating methoxy group and an electron-withdrawing acetyl group—suggest significant potential as a novel fluorescent probe. This guide is structured not as a rigid protocol, but as an investigational roadmap. It is designed to empower researchers to systematically evaluate this compound's fluorescent capabilities and develop robust applications, from fundamental spectroscopic analysis to advanced live-cell imaging. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.

Introduction: The Rationale for Investigating this compound

Indole and its derivatives are prevalent in bioactive natural products and have been increasingly harnessed for the development of small-molecule fluorescent chemosensors.[1][3] Their utility stems from a π-electron-rich system that is sensitive to the local microenvironment, allowing for the design of probes that can report on changes in polarity, pH, or the presence of specific analytes.[2][4][5]

The structure of this compound (Figure 1) is particularly noteworthy. The methoxy group at the 6-position acts as an electron-donating group (D), while the acetyl group at the 3-position serves as an electron-withdrawing group (A). This D-π-A configuration often leads to intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that can result in desirable photophysical properties such as large Stokes shifts and sensitivity to solvent polarity.[2][5] This inherent environmental sensitivity is the primary motivation for exploring its use as a fluorescent probe for biological and chemical sensing applications.[4]

Figure 1: Chemical Structure of this compound

  • Molecular Formula: C₁₁H₁₁NO₂

  • Molecular Weight: 189.21 g/mol [6][7]

This guide will first detail the essential photophysical characterization required to establish a baseline understanding of the probe's behavior. Subsequently, it will provide detailed protocols for its potential application in live-cell imaging, a powerful technique for visualizing dynamic cellular processes.[8][9][10]

Foundational Characterization: Unveiling Photophysical Properties

Before any application, a thorough understanding of the probe's fundamental spectroscopic properties is paramount. These initial experiments form the basis for all subsequent work, dictating optimal experimental conditions and revealing the probe's potential sensing capabilities.

Workflow for Spectroscopic Characterization

The following workflow outlines the logical progression of experiments to fully characterize the photophysical properties of this compound.

G cluster_0 Initial Characterization cluster_1 Environmental Sensitivity cluster_2 Application Feasibility A Determine Absorbance & Emission Spectra B Calculate Molar Extinction Coefficient (ε) A->B Provides λmax for ε calc. C Determine Fluorescence Quantum Yield (ΦF) A->C Provides Emission Spectrum D Assess Solvatochromism (Varying Solvent Polarity) A->D E Evaluate pH Sensitivity A->E F Test Photostability C->F H Determine Cellular Uptake & Localization D->H Informs on membrane interaction potential E->H Critical for physiological pH F->H Essential for imaging G Evaluate Cytotoxicity G->H Prerequisite for live-cell use

Caption: Workflow for the systematic characterization of a novel fluorescent probe.

Protocol: Determining Core Photophysical Parameters

Objective: To determine the absorption maximum (λ_abs), emission maximum (λ_em), molar extinction coefficient (ε), and fluorescence quantum yield (Φ_F).

Materials:

  • This compound

  • Spectroscopic grade solvents (e.g., ethanol, DMSO, acetonitrile, toluene)

  • UV-Vis Spectrophotometer

  • Fluorometer (Spectrofluorometer)[11]

  • Quartz cuvettes (1 cm path length)

  • Reference fluorophore with known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)

Methodology:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., DMSO). Causality: DMSO is a common solvent for organic molecules and is generally compatible with aqueous solutions in small volumes for biological experiments.

  • Absorption Spectrum:

    • Prepare a dilution of the stock solution in the solvent of choice (e.g., 10 µM in ethanol).

    • Record the absorbance spectrum from 250 nm to 500 nm.

    • The wavelength of maximum absorbance is λ_abs.

  • Molar Extinction Coefficient (ε) Calculation:

    • Prepare a series of dilutions from the stock solution (e.g., 1, 2, 5, 10, 20 µM).

    • Measure the absorbance of each dilution at λ_abs.

    • Plot absorbance vs. concentration. The slope of the line, according to the Beer-Lambert law (A = εcl), is the molar extinction coefficient (in M⁻¹cm⁻¹).

  • Emission Spectrum:

    • Using the same 10 µM solution, excite the sample at its λ_abs in a fluorometer.

    • Scan the emission spectrum from (λ_abs + 10 nm) to 700 nm. The wavelength of maximum fluorescence intensity is λ_em.

  • Quantum Yield (Φ_F) Determination (Relative Method):

    • Prepare a solution of the reference standard (e.g., quinine sulfate) and a solution of this compound in the same solvent if possible. Adjust concentrations so that their absorbance at the excitation wavelength is similar and below 0.1 to avoid inner filter effects.

    • Measure the absorbance of both the sample and the reference at the chosen excitation wavelength.

    • Measure the integrated fluorescence intensity (the area under the emission curve) for both the sample and the reference.

    • Calculate the quantum yield using the following equation: Φ_F(sample) = Φ_F(ref) * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) Where: I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Table 1: Hypothetical Spectroscopic Data for this compound

Solvent (Polarity Index)λ_abs (nm)λ_em (nm)Stokes Shift (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ_F)
Toluene (2.4)3404208018,0000.65
Acetonitrile (5.8)35548513017,5000.40
Ethanol (4.3)36051015017,0000.32
Water (10.2)36554017516,0000.15

This data is illustrative. A significant red-shift in emission with increasing solvent polarity (positive solvatochromism) would be a strong indicator of an ICT state and environmental sensitivity.[12]

Application Protocol: Live-Cell Imaging

The ultimate test for a new probe is its performance in a biological context. Live-cell imaging provides invaluable insights into cellular dynamics.[13][14] This protocol outlines a general method for staining and imaging live cells.

Pre-experiment: Assessing Cytotoxicity

Objective: To determine the optimal, non-toxic concentration range for the probe.

Protocol:

  • Seed cells (e.g., HeLa, U2OS) in a 96-well plate and allow them to adhere overnight.

  • Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for a period relevant to the planned imaging experiment (e.g., 2-24 hours).

  • Perform a standard cytotoxicity assay (e.g., MTT, PrestoBlue™, or CellTiter-Glo®).

  • Determine the highest concentration that does not significantly impact cell viability. This will be the upper limit for your working concentration in imaging experiments.

Protocol: Staining and Fluorescence Microscopy

Objective: To visualize the subcellular distribution of this compound in living cells.

Materials:

  • Live cells cultured on glass-bottom dishes or chamber slides.

  • Complete cell culture medium (phenol red-free medium is recommended to reduce background fluorescence).[10]

  • This compound stock solution (1 mM in DMSO).

  • Phosphate-Buffered Saline (PBS).

  • Fluorescence microscope (confocal or widefield) equipped with appropriate filters (e.g., DAPI or blue excitation filter set) and an environmental chamber (37°C, 5% CO₂).[10]

Methodology:

  • Cell Preparation: Ensure cells are healthy and sub-confluent (~60-80%) on the imaging dish.

  • Probe Loading:

    • Prepare a working solution of the probe in pre-warmed, serum-free medium. A typical starting concentration is 1-10 µM.

    • Remove the old medium from the cells and wash once with warm PBS.

    • Add the probe-containing medium to the cells and incubate at 37°C for 15-60 minutes. Causality: Incubation time and concentration may need optimization. A time-course experiment is recommended to find the optimal signal-to-noise ratio.

  • Washing:

    • Remove the loading solution.

    • Wash the cells 2-3 times with warm PBS or live-cell imaging buffer to remove excess, unbound probe, which helps to reduce background fluorescence.[14]

  • Imaging:

    • Add fresh, pre-warmed complete medium (phenol red-free) to the cells.

    • Place the dish on the microscope stage within the environmental chamber.

    • Excite the cells using the appropriate wavelength (determined from the absorbance spectrum) and collect the emitted fluorescence.

    • Use the lowest possible laser power and shortest exposure time to minimize phototoxicity and photobleaching.[10][14]

    • Acquire images, including a brightfield or DIC image for cellular context.

Caption: Step-by-step workflow for live-cell imaging with a fluorescent probe.

Advanced Application: Investigating Sensing Capabilities

The sensitivity of indole fluorescence to its environment can be harnessed for sensing applications. Fluorescence quenching or enhancement upon interaction with an analyte is a common mechanism.[15][16][17] For instance, many indole-based probes are used to detect metal ions like Cu²⁺ or Zn²⁺.[18][19]

Protocol: In Vitro Analyte Sensing

Objective: To determine if this compound's fluorescence is modulated by a specific analyte (e.g., Cu²⁺).

Methodology:

  • Prepare a 10 µM solution of the probe in a biologically relevant buffer (e.g., HEPES, pH 7.4).

  • Record its baseline fluorescence emission spectrum.

  • Titrate increasing concentrations of the analyte (e.g., a stock solution of CuSO₄) into the probe solution.

  • Record the fluorescence spectrum after each addition.

  • Plot the change in fluorescence intensity at λ_em against the analyte concentration to determine the sensitivity and detection limit. A significant, dose-dependent decrease in fluorescence would indicate quenching, a potential mechanism for sensing.[20][21]

Troubleshooting

ProblemPossible CauseSuggested Solution
No/Weak Signal Incorrect filter set; Probe concentration too low; Photobleaching; Low quantum yield in aqueous media.Verify excitation/emission spectra and filter compatibility; Increase probe concentration or incubation time; Reduce laser power/exposure time; Use an antifade reagent if fixing cells.[14]
High Background Incomplete removal of unbound probe; Autofluorescence from medium (phenol red); High probe concentration leading to aggregation.Increase number of washes; Use phenol red-free imaging medium;[10] Perform a concentration titration to find optimal staining.
Cell Death/Stress Probe is cytotoxic at the working concentration; Phototoxicity from excessive light exposure.Perform a cytotoxicity assay to confirm a safe concentration; Use lowest possible laser power and exposure; Reduce the duration or frequency of time-lapse imaging.[10]

References

  • In Vivo Cellular Imaging Using Fluorescent Proteins. Methods and Protocols. Springer Science + Business Media.
  • Ghosh, P., Karak, A., & Mahapatra, A. K. (2024). Small-molecule fluorogenic probes based on indole scaffold.Organic & Biomolecular Chemistry, 22, 2690-2718.
  • A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic G
  • In vivo cellular imaging using fluorescent proteins : methods and protocols. University of California San Francisco.
  • Fluorescence quenching of indolic compounds by aliphatic amino acids. Evidence for excited state complexes.
  • Chen, Y., et al. (1996). The Peptide Bond Quenches Indole Fluorescence.Journal of the American Chemical Society.
  • Cell Imaging Protocols and Applications Guide.
  • Indolizino[3,2-c]quinolines as environment-sensitive fluorescent light-up probes for targeted live cell imaging.
  • Fluorescence quenching of indole and model micelle systems.
  • Fluorescence quenching mechanism and proposed structure of...
  • Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor.
  • An indole-based near-infrared fluorescent "Turn-On" probe for H2O2: Selective detection and ultrasensitive imaging of zebrafish gallbladder. (2024). Talanta.
  • 5 steps to live-cell imaging. Thermo Fisher Scientific.
  • An Indole-Based Fluorescent Chemosensor for Detecting Zn2+ in Aqueous Media and Zebrafish. (2021). Molecules.
  • Chang, Y., et al. (2020). Indole-based colori/fluorimetric Probe for Selective Detection of Cu 2+ and Application in Living Cell Imaging.Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Fluorescence Live Cell Imaging. (PMC - PubMed Central - NIH).
  • This compound. Chemsrc.
  • A review on indole-based colorimetric and fluorescence sensors for the detection of heavy metal ions.
  • What is Fluorescence Quenching? | Types and Mechanisms. Ossila.
  • Stereogenic cis-2-Substituted-N-Acetyl-3-hydroxy-indolines via Ruthenium(II)
  • Synthesis, reactivity and biological properties of methoxy-activ
  • This compound. Synchem.
  • 3-Acetylindoles: Synthesis, Reactions and Biological Activities.
  • 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. (2024). Current Organic Synthesis.
  • CAS 99532-52-2 | this compound. Synblock.
  • CAS 99532-52-2 | this compound. Alchem.Pharmtech.
  • EXAMPLES OF THE USE OF FLUORESCENT HETEROCYCLES IN CHEMISTRY AND BIOLOGY.
  • Spectroscopic and biophysical characterization of novel fluorescent drug analogues. (2022). Freie Universität Berlin.
  • Fluorescent Pyranoindole Congeners: Synthesis and Photophysical Properties of Pyrano[3,2-f], [2,3-g], [2,3-f], and [2,3-e]Indoles. (MDPI).
  • Synthesis and photophysical characterization of fluorescent indole nucleoside analogues. (2023). RSC Advances.
  • Fluorescence microscopy: biological applic
  • Synthesis of new fluorescent molecules having an aggregation-induced emission property derived

Sources

Application Notes and Protocols for 3-Acetyl-6-methoxyindole in Tubulin Polymerization Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the Microtubule Cytoskeleton with Novel Indole Derivatives

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the eukaryotic cytoskeleton. They play a pivotal role in a myriad of cellular processes, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[1] The critical involvement of microtubules in mitosis has established them as a key target for the development of anticancer therapeutics.[2] Agents that disrupt microtubule dynamics can arrest cells in mitosis, ultimately leading to apoptotic cell death.[3] These agents are broadly classified as microtubule-stabilizing or -destabilizing agents.

Indole derivatives have emerged as a promising class of compounds that inhibit tubulin polymerization, often by interacting with the colchicine-binding site on β-tubulin.[4][5] This application note focuses on 3-Acetyl-6-methoxyindole , a specific indole derivative, and provides a comprehensive guide for its investigation in tubulin polymerization assays. While direct extensive studies on this particular compound are emerging, we will draw upon established methodologies and data from structurally related 6-methoxyindole analogs to provide a robust framework for its characterization.[4]

Mechanism of Action: A Presumed Colchicine-Site Binder

Based on structure-activity relationship studies of similar indole-based compounds, this compound is hypothesized to function as a microtubule-destabilizing agent by inhibiting tubulin polymerization.[4][6] The proposed mechanism involves the binding of the indole scaffold to the colchicine-binding site on the β-tubulin subunit.[5][7] This binding event is thought to induce a conformational change in the tubulin dimer, rendering it incompetent for incorporation into growing microtubules. This disruption of microtubule dynamics leads to the disassembly of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent induction of apoptosis in proliferating cells.[6]

The 6-methoxy substitution on the indole ring has been shown in related compounds to be a key determinant of potent tubulin polymerization inhibitory activity. For instance, the structurally related compound, 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole, has demonstrated an IC50 value of 1.5 µM in tubulin polymerization assays.[4]

cluster_0 Tubulin Polymerization Pathway cluster_1 Inhibition by this compound αβ-Tubulin Dimers αβ-Tubulin Dimers Microtubule Microtubule αβ-Tubulin Dimers->Microtubule Polymerization Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) αβ-Tubulin Dimers->Cell Cycle Arrest (G2/M) Inhibition of Polymerization Microtubule->αβ-Tubulin Dimers Depolymerization This compound This compound Colchicine Site on β-Tubulin Colchicine Site on β-Tubulin This compound->Colchicine Site on β-Tubulin Binds to Colchicine Site on β-Tubulin->αβ-Tubulin Dimers Induces Conformational Change Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Caption: Proposed mechanism of action for this compound.

Quantitative Data for Structurally Related Compounds

The following table summarizes the inhibitory concentrations (IC50) of a closely related 6-methoxyindole derivative against tubulin polymerization and cancer cell growth. This data provides a valuable reference for the expected potency of this compound.

CompoundAssayIC50 (µM)Cell LineReference
3-formyl-6-methoxy-2-(4-methoxyphenyl)indoleTubulin Polymerization1.5-[4]
3-formyl-6-methoxy-2-(4-methoxyphenyl)indoleCell Growth Inhibition0.035MCF-7[4]

Experimental Protocols

This section provides detailed protocols for assessing the effect of this compound on tubulin polymerization, both in a cell-free system and in a cellular context.

Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay directly measures the effect of the compound on the polymerization of purified tubulin by monitoring the increase in light scattering as microtubules form.[8]

Materials:

  • Lyophilized bovine brain tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • This compound (stock solution in DMSO)

  • Nocodazole (positive control inhibitor, stock in DMSO)

  • Paclitaxel (positive control stabilizer, stock in DMSO)

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

  • 96-well, half-area, clear bottom plates

Procedure:

  • Reagent Preparation:

    • Reconstitute tubulin in ice-cold General Tubulin Buffer to a final concentration of 10 mg/mL. Keep on ice.

    • Prepare a 2x tubulin polymerization mix on ice: To the required volume of General Tubulin Buffer, add GTP to a final concentration of 2 mM and glycerol to a final concentration of 20% (v/v). Add the reconstituted tubulin to a final concentration of 6 mg/mL (or as optimized). Keep on ice.

    • Prepare serial dilutions of this compound in General Tubulin Buffer. Also, prepare working solutions of nocodazole (e.g., 20 µM) and paclitaxel (e.g., 20 µM) as controls. Include a vehicle control (DMSO in buffer).

  • Assay Setup:

    • Pre-warm the microplate reader to 37°C.

    • In a 96-well plate on ice, add 50 µL of the 2x tubulin polymerization mix to each well.

    • Add 50 µL of the compound dilutions or controls to the respective wells. The final tubulin concentration will be 3 mg/mL.

  • Data Acquisition:

    • Immediately place the plate in the pre-warmed microplate reader.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

Data Analysis:

  • Plot the absorbance at 340 nm versus time for each concentration of this compound and the controls.

  • Determine the Vmax (maximum rate of polymerization) and the plateau absorbance for each curve.

  • Calculate the percentage of inhibition at each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for the in vitro tubulin polymerization assay.

Protocol 2: Cell-Based Microtubule Integrity Assay (Immunofluorescence)

This assay visualizes the effect of this compound on the microtubule network within cultured cells.

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • Glass coverslips in a 24-well plate

  • This compound (stock solution in DMSO)

  • Nocodazole (positive control)

  • Paclitaxel (positive control)

  • Methanol (ice-cold) or Formaldehyde solution (4% in PBS) for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: anti-α-tubulin monoclonal antibody

  • Secondary antibody: fluorescently-labeled anti-mouse IgG

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 24 hours). Include vehicle, nocodazole, and paclitaxel controls.

  • Immunofluorescence Staining:

    • Wash the cells with PBS.

    • Fix the cells with either ice-cold methanol for 10 minutes at -20°C or 4% formaldehyde for 15 minutes at room temperature.

    • If using formaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash with PBS.

    • Block with 1% BSA in PBS for 30 minutes.

    • Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

    • Counterstain with DAPI for 5 minutes.

    • Wash with PBS.

  • Imaging:

    • Mount the coverslips onto glass slides using mounting medium.

    • Visualize the microtubule network using a fluorescence microscope.

Expected Results:

  • Vehicle Control: Cells should display a well-defined and extensive network of microtubules.

  • This compound and Nocodazole: A dose-dependent disruption of the microtubule network should be observed, leading to a diffuse cytoplasmic tubulin staining.

  • Paclitaxel: Cells should exhibit dense bundles of stabilized microtubules, often appearing as asters.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through the inclusion of appropriate controls. The use of both a known tubulin polymerization inhibitor (nocodazole) and a stabilizer (paclitaxel) provides benchmarks for interpreting the activity of this compound. In the in vitro assay, a sigmoidal polymerization curve in the vehicle control confirms the quality of the purified tubulin. In the cell-based assay, the expected distinct phenotypes induced by the controls validate the staining procedure and the cellular response. Consistent and dose-dependent effects of this compound across both assays will provide strong evidence for its role as a tubulin polymerization inhibitor.

Conclusion

This compound represents a compound of interest within the broader class of indole-based tubulin polymerization inhibitors. The provided protocols offer a robust framework for its initial characterization, from its direct effects on purified tubulin to its impact on the microtubule cytoskeleton in a cellular environment. By leveraging the knowledge from structurally similar compounds, researchers can efficiently position this compound within the landscape of microtubule-targeting agents and explore its potential as a novel therapeutic.

References

  • Macdonough, M. T., Strecker, T. E., Hamel, E., Hall, J. J., Chaplin, D. J., Trawick, M. L., & Pinney, K. G. (2013). Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). Bioorganic & Medicinal Chemistry, 21(21), 6831–6843. [Link]
  • Cytoskeleton, Inc. (n.d.).
  • Hsieh, H. P., et al. (2009). Synthesis and Evaluation of 3-Aroylindoles as Anticancer Agents: Metabolite Approach. ElectronicsAndBooks. [Link]
  • Meden, A., et al. (2003). Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization. Archiv der Pharmazie, 336(8), 351-358. [Link]
  • La Regina, G., et al. (2007). Arylthioindole Inhibitors of Tubulin Polymerization. 3. Biological Evaluation, Structure-Activity Relationships and Molecular Model. Journal of Medicinal Chemistry, 50(12), 2865-2874. [Link]
  • MDPI. (2023). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)
  • ResearchGate. (n.d.). The IC 50 values (µM) of inhibition of tubulin polymerization. Data are expressed as the mean ± SD from at least three independent experiments. [Link]
  • S. R. B. T. et al. (2017). Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach. MedChemComm, 8(3), 603-610. [Link]
  • MDPI. (2022).
  • Field, J. J., et al. (2012). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Current Cancer Drug Targets, 12(1), 78-95. [Link]
  • Li, W. T., et al. (2015). Synthesis and evaluation of 3-ylideneoxindole acetamides as potent anticancer agents. European Journal of Medicinal Chemistry, 98, 193-206. [Link]
  • G-S, F., et al. (2022). Inhibition of Microtubule Dynamics in Cancer Cells by Indole-Modified Latonduine Derivatives and Their Metal Complexes. Inorganic Chemistry, 61(3), 1456-1470. [Link]
  • Gaskin, F. (2011). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Methods in Molecular Biology, 777, 137-153. [Link]
  • Kamal, A., et al. (2017). Synthesis and Characterisation of Novel Tricyclic and Tetracyclic Furoindoles: Biological Evaluation as SAHA Enhancer against Neuroblastoma and Breast Cancer Cells. Molecules, 22(12), 2119. [Link]
  • Semantic Scholar. (2022).
  • Yaeghoobi, N., et al. (2022). Synthesis, biological evaluation and molecular docking of methoxy n-phenylpyrazoline derivatives as anticancer agents. Pakistan Journal of Pharmaceutical Sciences, 35(4), 965-972. [Link]
  • G-S, F., et al. (2022). Inhibition of Microtubule Dynamics in Cancer Cells by Indole-Modified Latonduine Derivatives and Their Metal Complexes. Inorganic Chemistry, 61(3), 1456-1470. [Link]
  • Kciuk, M., et al. (2020). Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. International Journal of Molecular Sciences, 21(15), 5489. [Link]
  • Kavanagh, K. (2018). Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. Anti-cancer agents in medicinal chemistry, 18(1), 2-10. [Link]
  • Howard, J., et al. (2016). In vitro reconstitution of microtubule dynamics and severing imaged by label-free interference reflection microscopy. arXiv. [Link]
  • ResearchGate. (n.d.).
  • Straube, A. (Ed.). (2011). Microtubule dynamics: methods and protocols. Humana Press. [Link]

Sources

Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of 3-Acetyl-6-methoxyindole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Anti-inflammatory Agents

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet its dysregulation underpins a vast array of chronic diseases including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] The search for novel, effective, and safe anti-inflammatory agents is a cornerstone of modern drug discovery. The indole scaffold, a privileged structure in medicinal chemistry, has yielded numerous compounds with significant biological activities.[2] A prime example is Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID) built upon an indole core, which exerts its effects through the inhibition of cyclooxygenase (COX) enzymes.[2]

This document introduces 3-Acetyl-6-methoxyindole , an indole derivative with potential therapeutic applications. While the broader class of indole-containing compounds is well-recognized for anti-inflammatory properties[2][3][4], the specific activity of this compound remains to be comprehensively characterized. These application notes provide a detailed, multi-tiered strategy for researchers to systematically evaluate its anti-inflammatory potential, from initial in vitro screening to in vivo validation. The protocols herein are designed to be robust and self-validating, providing a clear rationale for each experimental step and guidance on data interpretation.

Mechanistic Landscape of Inflammation: Key Signaling Pathways

A thorough understanding of the molecular pathways driving inflammation is critical for designing and interpreting anti-inflammatory assays. Many pro-inflammatory stimuli converge on a few key signaling cascades that regulate the expression of inflammatory mediators such as cytokines, chemokines, and enzymes like COX-2 and inducible nitric oxide synthase (iNOS).

One of the most critical pathways is the Nuclear Factor-kappa B (NF-κB) signaling cascade. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide [LPS] or tumor necrosis factor-alpha [TNF-α]), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and drives the transcription of a host of pro-inflammatory genes.[2][5]

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates for degradation NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to NFkB_IkB->NFkB releases ProInflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) Nucleus->ProInflammatory_Genes initiates

Caption: The NF-κB signaling pathway, a central regulator of inflammation.

In Vitro Anti-inflammatory Assays: A Step-by-Step Guide

A tiered in vitro screening approach is recommended to efficiently assess the anti-inflammatory profile of this compound.

Cell-Free Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Principle: This assay directly measures the ability of the test compound to inhibit the activity of purified COX-1 and COX-2 enzymes. This is a primary screen for NSAID-like activity. Selective inhibition of COX-2 over COX-1 is a desirable trait for minimizing gastrointestinal side effects.[4][6][7]

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit (e.g., from Cayman Chemical, Abcam)

  • This compound

  • Indomethacin (non-selective COX inhibitor control)

  • Celecoxib (selective COX-2 inhibitor control)

  • Microplate reader

Protocol:

  • Prepare a stock solution of this compound in DMSO.

  • Serially dilute the test compound and control inhibitors in the provided assay buffer to create a concentration range (e.g., 0.1 µM to 100 µM).

  • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to separate wells.

  • Add the diluted test compound or control inhibitors to the respective wells. Include a "no inhibitor" control.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate for a specified time (e.g., 2 minutes) at 37°C.

  • Add the colorimetric substrate solution, which reacts with the prostaglandin G2 produced by the COX enzyme.

  • Measure the absorbance at the recommended wavelength (e.g., 590 nm) using a microplate reader.

Data Analysis and Interpretation: Calculate the percentage of inhibition for each concentration of the test compound relative to the "no inhibitor" control. Plot the percent inhibition against the log of the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) for both COX-1 and COX-2. The selectivity index is calculated as IC50 (COX-1) / IC50 (COX-2).

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compoundExperimentalExperimentalCalculated
Indomethacin (Control)~0.1 - 1~1 - 10~0.1
Celecoxib (Control)>100~0.1 - 1>100
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

Principle: Macrophages, when activated by stimuli like LPS, produce large amounts of nitric oxide (NO) via the iNOS enzyme. Overproduction of NO is a hallmark of inflammation. This assay measures the ability of this compound to suppress NO production in cultured macrophages.[5][8]

Materials:

  • RAW 264.7 murine macrophage cell line[8]

  • DMEM media with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • L-NG-Nitroarginine Methyl Ester (L-NAME) (iNOS inhibitor control)

  • Griess Reagent

  • MTT assay kit for cell viability

  • 96-well cell culture plates

NO_Assay_Workflow Seed 1. Seed RAW 264.7 cells in 96-well plate Incubate1 2. Incubate 24h Seed->Incubate1 Treat 3. Pre-treat with This compound (1h) Incubate1->Treat Stimulate 4. Stimulate with LPS (1 µg/mL) Treat->Stimulate Incubate2 5. Incubate 24h Stimulate->Incubate2 Collect 6. Collect supernatant Incubate2->Collect MTT 9. Perform MTT assay on remaining cells (Viability) Incubate2->MTT Simultaneously Griess 7. Add Griess Reagent Collect->Griess Measure 8. Measure Absorbance at 540 nm (NO level) Griess->Measure

Caption: Experimental workflow for the Nitric Oxide (NO) inhibition assay.

Protocol:

  • Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or L-NAME (control).

  • Incubate for 1 hour.

  • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubate for 24 hours.

  • After incubation, collect 50 µL of the cell culture supernatant from each well for NO measurement.

  • Add 50 µL of Griess Reagent A to the supernatant, followed by 50 µL of Griess Reagent B.

  • Incubate for 10 minutes at room temperature in the dark.

  • Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify NO concentration.

  • Crucially , perform an MTT assay on the remaining cells in the plate to assess cell viability and rule out cytotoxicity as the cause of reduced NO production.

Data Analysis and Interpretation: A significant reduction in NO levels in the presence of this compound, without a corresponding decrease in cell viability, indicates anti-inflammatory activity. Calculate the IC50 for NO inhibition.

Pro-inflammatory Cytokine (TNF-α, IL-6) Quantification

Principle: This assay quantifies the inhibitory effect of the test compound on the production and secretion of key pro-inflammatory cytokines, TNF-α and IL-6, from LPS-stimulated macrophages.[9][10]

Materials:

  • All materials from the NO Inhibition Assay

  • Mouse TNF-α and IL-6 ELISA kits

Protocol:

  • Follow steps 1-6 of the NO Inhibition Assay protocol.

  • Use the collected cell culture supernatant to perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

Data Analysis and Interpretation: Quantify the concentration of TNF-α and IL-6 in the supernatant. A dose-dependent decrease in cytokine levels upon treatment with this compound indicates a potent immunomodulatory effect.

Treatment GroupNO Production (% of LPS control)TNF-α (pg/mL)IL-6 (pg/mL)Cell Viability (%)
Control (no LPS)< 5%< 20< 20100%
LPS (1 µg/mL)100%~1000-2000~500-1500~95-100%
LPS + this compoundExperimentalExperimentalExperimentalExperimental
LPS + Control DrugExperimentalExperimentalExperimentalExperimental

In Vivo Validation: Carrageenan-Induced Paw Edema Model

Principle: This is a classic and well-characterized model of acute inflammation.[1][11][12] Subplantar injection of carrageenan in the rat or mouse paw induces a biphasic inflammatory response characterized by edema (swelling), which can be quantified. The ability of a test compound to reduce this swelling indicates its in vivo anti-inflammatory efficacy.

Materials:

  • Male Wistar rats or Swiss albino mice (180-220 g)

  • 1% Carrageenan solution in sterile saline

  • This compound suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Indomethacin (10 mg/kg, positive control)

  • Plebismometer or digital calipers

Protocol:

  • Acclimatize animals for at least one week before the experiment. Fast the animals overnight with free access to water.

  • Divide animals into groups (n=6 per group): Vehicle control, Positive control (Indomethacin), and this compound (at least 3 doses, e.g., 25, 50, 100 mg/kg).

  • Measure the initial paw volume of the right hind paw of each animal using a plebismometer.

  • Administer the vehicle, Indomethacin, or test compound orally (p.o.) or intraperitoneally (i.p.).

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

InVivo_Workflow Acclimatize 1. Acclimatize & Fast Animals Group 2. Group Animals Acclimatize->Group Measure1 3. Measure Initial Paw Volume Group->Measure1 Administer 4. Administer Test Compound or Controls Measure1->Administer Carrageenan 5. Inject Carrageenan (1h post-treatment) Administer->Carrageenan Measure2 6. Measure Paw Volume (hourly for 5h) Carrageenan->Measure2 Analyze 7. Calculate % Inhibition of Edema Measure2->Analyze

Sources

Application Note: Derivatisierung von 3-Acetyl-6-methoxyindol zur Steigerung der Bioaktivität

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung

Dieses Dokument bietet einen detaillierten Leitfaden zur chemischen Derivatisierung von 3-Acetyl-6-methoxyindol, einem vielversprechenden Molekülgerüst für die Arzneimittelentwicklung. Das Indolgerüst ist ein wichtiger Bestandteil vieler Naturstoffe und synthetischer Verbindungen mit einem breiten Spektrum an pharmakologischen Aktivitäten, darunter antikanzerogene, antimikrobielle und entzündungshemmende Eigenschaften.[1][2][3][4] Die Modifikation des Acetylrests an Position 3 des 6-Methoxyindolrings ist eine strategische Methode, um die Bioaktivität zu modulieren und zu verbessern. Wir stellen drei robuste Protokolle zur Synthese von Indol-Chalkonen, Indol-Hydrazonen und Indolyl-Pyrimidinen vor. Darüber hinaus werden detaillierte Protokolle für In-vitro-Screening-Assays zur Bewertung der antikanzerogenen, antimikrobiellen und entzündungshemmenden Wirksamkeit der neu synthetisierten Verbindungen bereitgestellt.

Einleitung: Die Bedeutung des 3-Acetyl-6-methoxyindol-Gerüsts

Indol und seine Derivate sind aufgrund ihrer Fähigkeit, mit verschiedenen biologischen Zielstrukturen zu interagieren, von zentraler Bedeutung in der medizinischen Chemie.[1][2][4] Die Methoxygruppe an Position 6 und die Acetylgruppe an Position 3 des Indolrings von 3-Acetyl-6-methoxyindol bieten reaktive Stellen für gezielte chemische Modifikationen. Insbesondere die Carbonylgruppe des Acetylrests ist ein idealer Ausgangspunkt für Kondensationsreaktionen, die die Synthese einer Vielzahl von Derivaten mit potenziell verbesserter pharmakologischer Wirkung ermöglichen. Diese Application Note konzentriert sich auf die Umwandlung der Acetylgruppe in drei verschiedene pharmakologisch relevante Klassen: Chalkone, Hydrazone und Pyrimidine.

Derivatisierungsstrategien und -protokolle

Die folgenden Protokolle beschreiben die Synthese von drei verschiedenen Klassen von Derivaten aus 3-Acetyl-6-methoxyindol. Jedes Protokoll wird durch eine Erläuterung der zugrunde liegenden chemischen Prinzipien und der erwarteten biologischen Relevanz ergänzt.

Synthese von Indolyl-Chalkonen über die Claisen-Schmidt-Kondensation

Wissenschaftlicher Hintergrund: Die Claisen-Schmidt-Kondensation ist eine basenkatalysierte Reaktion zwischen einem Keton (in diesem Fall 3-Acetyl-6-methoxyindol) und einem aromatischen Aldehyd, bei der ein α,β-ungesättigtes Keton, bekannt als Chalkon, gebildet wird.[5][6][7] Chalkone sind eine wichtige Klasse von Naturstoffen und synthetischen Verbindungen, die für ihre vielfältigen biologischen Aktivitäten, insbesondere ihre antikanzerogenen Eigenschaften, bekannt sind.[1][3][8][9] Die Einführung verschiedener substituierter aromatischer Ringe ermöglicht die systematische Untersuchung von Struktur-Wirkungs-Beziehungen.

Claisen_Schmidt_Condensation Indole 3-Acetyl-6-methoxyindol Intermediate Aldol-Addukt (intermediär) Indole->Intermediate + Aldehyd Aldehyde Substituierter aromatischer Aldehyd Aldehyde->Intermediate Chalcone Indolyl-Chalkon-Derivat Intermediate->Chalcone Dehydratisierung Water H₂O

Abbildung 1: Allgemeines Schema der Claisen-Schmidt-Kondensation zur Synthese von Indolyl-Chalkonen.

Detailliertes Protokoll:

  • Vorbereitung der Reaktanten: In einem Rundkolben werden 1,0 Äquivalent 3-Acetyl-6-methoxyindol und 1,1 Äquivalente eines ausgewählten substituierten aromatischen Aldehyds in Ethanol gelöst.

  • Basenkatalyse: Die Lösung wird in einem Eisbad auf 0–5 °C abgekühlt. Unter Rühren wird tropfenweise eine 40%ige wässrige Lösung von Kaliumhydroxid (KOH) oder Natriumhydroxid (NaOH) (ca. 2,0 Äquivalente) zugegeben.

  • Reaktion: Die Reaktionsmischung wird bei Raumtemperatur für 12–24 Stunden gerührt. Der Fortschritt der Reaktion wird mittels Dünnschichtchromatographie (DC) überwacht.

  • Aufarbeitung: Nach Abschluss der Reaktion wird die Mischung in eiskaltes Wasser gegossen und mit verdünnter Salzsäure (HCl) vorsichtig neutralisiert, bis sich ein Niederschlag bildet.

  • Isolierung und Reinigung: Der feste Niederschlag wird durch Filtration abgetrennt, mit kaltem Wasser gewaschen und getrocknet. Das Rohprodukt wird durch Umkristallisation aus einem geeigneten Lösungsmittel (z. B. Ethanol) gereinigt.

Synthese von Indolyl-Hydrazonen

Wissenschaftlicher Hintergrund: Hydrazone werden durch die Kondensation einer Carbonylverbindung mit einem Hydrazin oder Hydrazidderivat gebildet.[10][11] Die resultierende C=N-Doppelbindung und die benachbarten Stickstoffatome machen Hydrazone zu vielseitigen Bausteinen in der medizinischen Chemie. Indol-Hydrazon-Derivate haben vielversprechende antimikrobielle Aktivitäten gezeigt, einschließlich Wirksamkeit gegen arzneimittelresistente Stämme.[2][4][12][13][14]

Hydrazone_Synthesis Indole 3-Acetyl-6-methoxyindol Hydrazone Indolyl-Hydrazon-Derivat Indole->Hydrazone + Hydrazid Hydrazide Substituiertes Hydrazid (R-CO-NHNH₂) Hydrazide->Hydrazone Water H₂O

Abbildung 2: Allgemeines Schema der Hydrazonsynthese.

Detailliertes Protokoll:

  • Lösen der Reaktanten: In einem Rundkolben werden äquimolare Mengen von 3-Acetyl-6-methoxyindol und dem entsprechenden substituierten Hydrazid in Methanol oder Ethanol gelöst.

  • Katalyse: Einige Tropfen Eisessig werden als Katalysator zugegeben.

  • Reaktion: Die Mischung wird unter Rückfluss für 4–8 Stunden erhitzt. Der Reaktionsfortschritt wird mittels DC überwacht.

  • Isolierung: Nach Abschluss der Reaktion wird die Mischung auf Raumtemperatur abgekühlt. Das ausfallende Produkt wird durch Filtration gesammelt.

  • Reinigung: Der feste Rückstand wird mit kaltem Ethanol gewaschen, um Verunreinigungen zu entfernen, und anschließend getrocknet. Bei Bedarf kann eine weitere Reinigung durch Umkristallisation erfolgen.

Synthese von Indolyl-Pyrimidinen aus Chalkon-Vorläufern

Wissenschaftlicher Hintergrund: Pyrimidine sind eine wichtige Klasse von Heterozyklen, die in Nukleinsäuren und vielen pharmakologisch aktiven Molekülen vorkommen.[15][16] Eine gängige Synthesemethode ist die Cyclokondensation von α,β-ungesättigten Ketonen (Chalkonen) mit Amidinen wie Guanidin, Harnstoff oder Thioharnstoff.[1][8][17][18][19][20] Diese Reaktion führt zur Bildung des Pyrimidinrings und ermöglicht die Synthese von Derivaten mit potenziellen antikanzerogenen und entzündungshemmenden Eigenschaften.

Pyrimidine_Synthesis Chalcone Indolyl-Chalkon (aus 2.1) Pyrimidine Indolyl-Pyrimidin-Derivat Chalcone->Pyrimidine + Amidin Amidine Guanidin / Harnstoff / Thioharnstoff Amidine->Pyrimidine Byproducts Nebenprodukte (z.B. H₂O)

Abbildung 3: Allgemeines Schema der Pyrimidinsynthese aus Chalkonen.

Detailliertes Protokoll:

  • Vorbereitung: Ein Äquivalent des in Abschnitt 2.1 synthetisierten Indolyl-Chalkons und 1,2 Äquivalente Guanidinhydrochlorid (oder Harnstoff/Thioharnstoff) werden in Ethanol gelöst.

  • Basische Kondensation: Eine konzentrierte Lösung von Natriumhydroxid oder Kaliumhydroxid in Ethanol wird zugegeben, um die Reaktion zu initiieren.

  • Reaktion: Die Mischung wird für 15–24 Stunden unter Rückfluss erhitzt. Der Fortschritt wird mittels DC überwacht.

  • Aufarbeitung: Nach dem Abkühlen wird die Reaktionsmischung in Eiswasser gegossen und mit einer verdünnten Säure neutralisiert.

  • Isolierung und Reinigung: Der resultierende Niederschlag wird abfiltriert, mit Wasser gewaschen und getrocknet. Die Reinigung erfolgt durch Umkristallisation aus einem geeigneten Lösungsmittel (z. B. Ethanol oder DMF).[17][18]

Charakterisierung der synthetisierten Derivate

Die strukturelle Bestätigung und Reinheitsprüfung der neu synthetisierten Verbindungen sind entscheidend. Die folgenden Standardtechniken werden empfohlen:

  • Dünnschichtchromatographie (DC): Zur Überwachung des Reaktionsfortschritts und zur Beurteilung der Reinheit.

  • Schmelzpunktbestimmung: Ein enger Schmelzpunktbereich ist ein Indikator für die Reinheit der Verbindung.

  • Kernspinresonanz (NMR)-Spektroskopie: ¹H-NMR und ¹³C-NMR werden zur detaillierten Strukturaufklärung der Moleküle verwendet.[21][22][23]

  • Massenspektrometrie (MS): Zur Bestimmung des Molekulargewichts und zur Bestätigung der elementaren Zusammensetzung.[21]

  • Infrarotspektroskopie (IR): Zur Identifizierung charakteristischer funktioneller Gruppen in den synthetisierten Molekülen.

TechnikZweckErwartete Beobachtungen (Beispiele)
¹H-NMR StrukturaufklärungSignale für Indol-Protonen, Methoxy-Protonen, Protonen des neuen Substituenten.
¹³C-NMR Bestätigung des KohlenstoffgerüstsCharakteristische Signale für Carbonyl-, C=N- und aromatische Kohlenstoffatome.
MS (ESI) Bestimmung des MolekulargewichtsMolekülionenpeak [M+H]⁺ oder [M-H]⁻, der dem berechneten Molekulargewicht entspricht.
IR Identifizierung funktioneller GruppenC=O-Streckschwingung (Chalkon), C=N-Streckschwingung (Hydrazon, Pyrimidin), N-H-Streckschwingungen.

Protokolle zur Bioaktivitätsprüfung

Nach der Synthese und Charakterisierung müssen die neuen Derivate auf ihre biologische Aktivität untersucht werden. Die folgenden Protokolle bieten standardisierte Methoden zur Bewertung der antikanzerogenen, antimikrobiellen und entzündungshemmenden Eigenschaften.

Antikanzerogene Aktivität: MTT-Assay

Wissenschaftlicher Hintergrund: Der MTT-Assay ist ein kolorimetrischer Test zur Messung der zellulären Stoffwechselaktivität, die als Indikator für die Zelllebensfähigkeit, Proliferation und Zytotoxizität dient.[18][19] Lebende Zellen reduzieren das gelbe Tetrazoliumsalz MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid) durch mitochondriale Dehydrogenasen zu violetten Formazan-Kristallen.[19] Die Menge des produzierten Formazans ist direkt proportional zur Anzahl der lebensfähigen Zellen.

MTT_Assay_Workflow Start Zellkultur (z.B. MCF-7, HeLa) Seed Aussaat der Zellen in 96-Well-Platte Start->Seed Incubate1 Inkubation (24h) zur Anheftung Seed->Incubate1 Treat Behandlung mit Derivaten (verschiedene Konzentrationen) Incubate1->Treat Incubate2 Inkubation (48-72h) Treat->Incubate2 Add_MTT Zugabe der MTT-Lösung Incubate2->Add_MTT Incubate3 Inkubation (2-4h) Add_MTT->Incubate3 Solubilize Lösen der Formazan-Kristalle (z.B. mit DMSO) Incubate3->Solubilize Measure Messung der Extinktion (570 nm) Solubilize->Measure Analyze Datenanalyse (IC₅₀-Wert-Bestimmung) Measure->Analyze

Abbildung 4: Workflow des MTT-Assays zur Bestimmung der Zytotoxizität.

Detailliertes Protokoll:

  • Zellkultur: Kultivieren Sie die gewünschten Krebszelllinien (z. B. MCF-7, HeLa, A549) in geeignetem Medium, das mit 10 % fötalem Kälberserum (FBS) und 1 % Penicillin-Streptomycin supplementiert ist.

  • Zellaussaat: Säen Sie die Zellen in einer 96-Well-Platte mit einer Dichte von 5.000–10.000 Zellen pro Well aus und inkubieren Sie sie für 24 Stunden bei 37 °C und 5 % CO₂.

  • Behandlung: Bereiten Sie serielle Verdünnungen der Testverbindungen in Kulturmedium vor. Entfernen Sie das alte Medium aus den Wells und fügen Sie 100 µL Medium mit den Testverbindungen in verschiedenen Konzentrationen hinzu. Fügen Sie Kontrollen hinzu (unbehandelte Zellen und Zellen, die nur mit dem Lösungsmittel behandelt wurden).

  • Inkubation: Inkubieren Sie die Platte für weitere 48–72 Stunden.

  • MTT-Reaktion: Fügen Sie 10 µL einer 5 mg/mL MTT-Lösung zu jedem Well hinzu und inkubieren Sie die Platte für 2–4 Stunden bei 37 °C, bis sich violette Formazan-Kristalle bilden.

  • Solubilisierung: Entfernen Sie das Medium vorsichtig und fügen Sie 100 µL Dimethylsulfoxid (DMSO) zu jedem Well hinzu, um die Kristalle aufzulösen. Schütteln Sie die Platte vorsichtig für 15 Minuten.

  • Messung: Messen Sie die optische Dichte (OD) bei 570 nm mit einem Mikroplattenlesegerät.

  • Datenanalyse: Berechnen Sie die prozentuale Zelllebensfähigkeit im Vergleich zur unbehandelten Kontrolle und bestimmen Sie den IC₅₀-Wert (die Konzentration, die das Zellwachstum um 50 % hemmt).

Antimikrobielle Aktivität: Bestimmung der minimalen Hemmkonzentration (MHK)

Wissenschaftlicher Hintergrund: Die Bestimmung der minimalen Hemmkonzentration (MHK) ist eine quantitative Methode zur Beurteilung der antimikrobiellen Wirksamkeit. Sie definiert die niedrigste Konzentration eines antimikrobiellen Wirkstoffs, die das sichtbare Wachstum eines Mikroorganismus nach Inkubation über Nacht hemmt. Die Mikrobouillon-Verdünnungsmethode ist ein gängiges Verfahren zur Bestimmung der MHK.[20]

Detailliertes Protokoll:

  • Vorbereitung der Testverbindungen: Bereiten Sie eine Stammlösung jeder Verbindung in DMSO vor. Führen Sie serielle Zwei-Verdünnungen in einer 96-Well-Mikrotiterplatte mit einem geeigneten Nährmedium (z. B. Mueller-Hinton-Bouillon für Bakterien, Sabouraud-Dextrose-Bouillon für Pilze) durch.

  • Inokulum-Vorbereitung: Bereiten Sie eine standardisierte Suspension der Testmikroorganismen (z. B. Staphylococcus aureus, Escherichia coli, Candida albicans) vor, die einer McFarland-Trübungsstandard von 0,5 entspricht.

  • Inokulation: Fügen Sie das mikrobielle Inokulum zu jedem Well der Mikrotiterplatte hinzu, sodass eine Endkonzentration von ca. 5 x 10⁵ KBE/mL erreicht wird.

  • Kontrollen: Fügen Sie eine Positivkontrolle (Mikroorganismen ohne Verbindung) und eine Negativkontrolle (Medium ohne Mikroorganismen) hinzu.

  • Inkubation: Inkubieren Sie die Platten bei 37 °C für 18–24 Stunden (für Bakterien) oder bei 25–30 °C für 24–48 Stunden (für Pilze).

  • Bestimmung der MHK: Die MHK ist die niedrigste Konzentration der Verbindung, bei der kein sichtbares Wachstum (Trübung) zu beobachten ist.

Entzündungshemmende Aktivität: Messung der Stickoxid (NO)-Hemmung

Wissenschaftlicher Hintergrund: Eine übermäßige Produktion von Stickoxid (NO) durch die induzierbare Stickoxidsynthase (iNOS) in Makrophagen ist ein Kennzeichen von Entzündungen. Die Messung der NO-Produktion, typischerweise durch Quantifizierung seines stabilen Metaboliten Nitrit, ist ein gängiger In-vitro-Screening-Assay für potenzielle entzündungshemmende Wirkstoffe.[21][22] Der Griess-Test ist eine einfache und empfindliche kolorimetrische Methode zur Messung der Nitritkonzentration.[2][9][14]

Detailliertes Protokoll:

  • Zellkultur: Kultivieren Sie RAW 264.7-Makrophagenzellen in DMEM, das mit 10 % FBS supplementiert ist.

  • Zellaussaat: Säen Sie die Zellen in einer 96-Well-Platte mit einer Dichte von 5 x 10⁴ Zellen pro Well aus und inkubieren Sie sie über Nacht.

  • Behandlung: Behandeln Sie die Zellen für 1 Stunde mit verschiedenen Konzentrationen der Testverbindungen vor.

  • Stimulation: Stimulieren Sie die Zellen mit Lipopolysaccharid (LPS) (z. B. 1 µg/mL) für weitere 24 Stunden, um die NO-Produktion zu induzieren. Unstimulierte Zellen dienen als Negativkontrolle.

  • Griess-Reaktion: Entnehmen Sie 50 µL des Zellkulturüberstands und geben Sie ihn in ein neues Well. Fügen Sie 50 µL Sulfanilamid-Lösung (1 % in 5 % Phosphorsäure) hinzu und inkubieren Sie 10 Minuten bei Raumtemperatur im Dunkeln.

  • Farbreaktion: Fügen Sie 50 µL N-(1-Naphthyl)ethylendiamin-Lösung (0,1 % in Wasser) hinzu und inkubieren Sie weitere 10 Minuten.

  • Messung: Messen Sie die Extinktion bei 540 nm. Die Nitritkonzentration wird anhand einer Standardkurve mit Natriumnitrit berechnet.

  • Zytotoxizitätskontrolle: Führen Sie parallel einen MTT-Assay durch, um sicherzustellen, dass die beobachtete NO-Reduktion nicht auf die Zytotoxizität der Verbindung zurückzuführen ist.[21]

Schlussfolgerung und Ausblick

Die Derivatisierung von 3-Acetyl-6-methoxyindol ist eine vielversprechende Strategie zur Entwicklung neuer bioaktiver Verbindungen. Die in dieser Application Note beschriebenen Protokolle bieten einen robusten Rahmen für die Synthese, Charakterisierung und biologische Evaluierung von Indolyl-Chalkonen, -Hydrazonen und -Pyrimidinen. Die Ergebnisse dieser Assays werden es Forschern ermöglichen, Struktur-Wirkungs-Beziehungen zu ermitteln und Leitstrukturen für die weitere Optimierung in der Arzneimittelentwicklung zu identifizieren.

Referenzen

  • Anticancer Indole-Based Chalcones: A Structural and Theoretical Analysis. (2019). Molecules, 24(20), 3747. [Link]

  • Gurkok, G., Altanlar, N., & Suzen, S. (2009). Investigation of Antimicrobial Activities of Indole-3-Aldehyde Hydrazide/Hydrazone Derivatives. Chemotherapy, 55(1), 15–19. [Link]

  • Design, Synthesis, and Evaluation of Novel Indole Hybrid Chalcones and Their Antiproliferative and Antioxidant Activity. (2023). Molecules, 28(14), 5369. [Link]

  • Investigation of Antimicrobial Activities of Indole-3-Aldehyde Hydrazide/Hydrazone Derivatives. (2009). ProQuest. [Link]

  • Recent advances in antitumor indole-chalcone derivatives: a mini review. (2025). European Journal of Pharmacology, 178499. [Link]

  • An indole-chalcone inhibits multidrug-resistant cancer cell growth by targeting microtubules. (2018). Cell Death & Disease, 9(11), 1083. [Link]

  • Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives. (2009). Chemotherapy, 55(1), 15–19. [Link]

  • Antimicrobial Evaluation of Indole-Containing Hydrazone Derivatives. (2011). Zeitschrift für Naturforschung C, 66(7-8), 341-346. [Link]

  • Synthesis, Evaluation, and Mechanism Study of Novel Indole-Chalcone Derivatives Exerting Effective Antitumor Activity Through Microtubule Destabilization in Vitro and in Vivo. (2016). Journal of Medicinal Chemistry, 59(11), 5394-5408. [Link]

  • Investigation of Antimicrobial Activities of Indole-3-Aldehyde Hydrazide/Hydrazone Derivatives. (2009). ResearchGate. [Link]

  • Yadav, A. S., & Sharma, P. K. (2011). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. RASAYAN Journal of Chemistry, 4(2), 309-314. [Link]

  • Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. (2017). Indian Journal of Pharmaceutical Education and Research, 51(4s), S101-S107. [Link]

  • MTT Assay Protocol. (n.d.). Roche. [Link]

  • Synthesis and biological evaluation of oxindole linked indolyl-pyrimidine derivatives as potential cytotoxic agents. (2016). Bioorganic & Medicinal Chemistry Letters, 26(13), 3096-3102. [Link]

  • Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. (2003). Sensors, 3(8), 276-284. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. [Link]

  • Wanger, A. (2019). Antimicrobial Susceptibility Testing. StatPearls. [Link]

  • Thiophene bearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. (2022). Journal of Pharmaceutical Negative Results, 13(4), 116-122. [Link]

  • Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (2025). ResearchGate. [Link]

  • Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. (2014). Marine Drugs, 12(4), 2129-2139. [Link]

  • Synthesis and evaluation of indole-based chalcones as inducers of methuosis, a novel type of non-apoptotic cell death. (2013). Bioorganic & Medicinal Chemistry Letters, 23(20), 5643-5647. [Link]

  • Reaction of polyfluorinated chalcones with guanidine. (2010). Russian Chemical Bulletin, 59(1), 164-173. [Link]

  • Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. (2014). Journal of the Korean Society for Applied Biological Chemistry, 57(1), 47-52. [Link]

  • Inhibition of lps-induced nitric oxide production in raw 264.7 cell lines, dpph radical scavenging and total phenolic content of banana (musa sapientum) blossom extracts. (2017). Journal of the Medical Association of Thailand, 100(Suppl. 5), S67-S73. [Link]

  • Reaction of chalcone 1 with guanidine, urea, and thiourea. (2023). Journal of Molecular Structure, 1276, 134769. [Link]

  • Reaction of Substituted Chalcone with Guanidine in the Presence of Hydrogen Peroxide. (2025). Russian Journal of Organic Chemistry, 60(12), 2502-2505. [Link]

  • Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves. (2021). Plants, 10(10), 2056. [Link]

  • Reaction of substituted chalcone with guanidine in the presence of hydrogen peroxide. (2024). Russian Journal of Organic Chemistry, 60(12), 1204-1208. [Link]

  • N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide. (2026). Molbank, 2026(1), m2123. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Assiut University.

  • Hydrazone synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of Novel Chalcones as Acetylcholinesterase Inhibitors. (2018). Molecules, 23(11), 2843. [Link]

  • Synthesis and Characterization of Some Chalcone Derivatives. (2007). Trends in Applied Sciences Research, 2(1), 52-56. [Link]

  • Chemistry and synthetic methodologies of chalcones and their derivatives: A review. (2023). Results in Chemistry, 5, 100808. [Link]

  • Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. (2023). ACS Omega, 8(36), 32367-32386. [Link]

  • Claisen–Schmidt condensation. (n.d.). Wikipedia. [Link]

  • SYNTHESIS OF CHALCONES. (n.d.). JETIR. [Link]

  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2024). Preprints.org. [Link]

  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (2020). Scientific Reports, 10(1), 1838. [Link]

  • Synthesis of hydrazones 6 and 7 and their acetyl derivatives 8 and 9. (n.d.). ResearchGate. [Link]

  • An efficient solvent-free synthesis of pyrido[2,3-d]pyrimidine derivatives utilizing lactic acid as green and eco-friendly catalyst. (2018). Chemistry Central Journal, 12(1), 1-7. [Link]

  • A study on methods of synthesis of pyrimidine derivatives and their biological activities. (2018). Heterocyclic Letters, 8(3), 441-454. [Link]

  • Synthesis of Some Substituted Pyrimidines Derived from 3-Acetyl Coumarin. (2015). Asian Journal of Chemistry, 27(6), 2135-2138. [Link]

  • Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. (2012). Molecules, 17(11), 13198-13210. [Link]

  • Claisen Schmidt reaction | Crossed Aldol condensation reaction | with Complete mechanism. (2020, July 24). YouTube. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Acetyl-6-methoxyindole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Acetyl-6-methoxyindole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately optimize reaction yields. This compound is a valuable building block in medicinal chemistry, serving as a precursor for a variety of bioactive compounds.[1][2] Achieving a high yield of this key intermediate is crucial for the efficiency of subsequent synthetic steps.

This resource provides in-depth, experience-driven advice in a direct question-and-answer format, addressing specific challenges you may encounter in the lab.

I. Overview of Synthetic Strategies

The primary and most direct route to this compound is the Friedel-Crafts acylation of 6-methoxyindole.[3][4] This electrophilic aromatic substitution reaction is favored at the electron-rich C3 position of the indole nucleus. Alternative methods, while less common for this specific molecule, include modifications of the Vilsmeier-Haack reaction or multi-step sequences involving Grignard reagents.[5][6][7] This guide will focus on optimizing the Friedel-Crafts approach due to its prevalence and efficiency.

II. Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis of this compound, providing explanations for the underlying chemistry and actionable solutions.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yield is the most frequent issue and can stem from several factors. A systematic approach to troubleshooting is essential.

A1: Potential Causes & Solutions

  • Suboptimal Catalyst and Reaction Conditions: The choice and handling of the Lewis acid catalyst are critical.

    • Explanation: Friedel-Crafts acylations are catalyzed by Lewis acids, which activate the acylating agent to form a highly electrophilic acylium ion.[8] The methoxy group on the indole ring makes it highly activated, but also susceptible to side reactions under harsh conditions.[2]

    • Troubleshooting Steps:

      • Catalyst Selection: While traditional catalysts like aluminum chloride (AlCl₃) can be effective, they can also lead to complex formation with the product and starting material, requiring stoichiometric amounts and potentially causing degradation.[4] Consider milder and more catalytic options like zinc oxide (ZnO) or yttrium triflate (Y(OTf)₃) in an ionic liquid, which have been shown to give good to high yields under milder conditions.[3]

      • Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the reaction. Non-polar, non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are generally preferred.

      • Temperature Control: Friedel-Crafts reactions can be exothermic. Running the reaction at a controlled low temperature (e.g., 0 °C to room temperature) can minimize the formation of side products. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid over-reaction or degradation.[9]

  • Competing N-Acylation: The nitrogen atom of the indole ring is also nucleophilic and can compete with the C3 position for the acylating agent.

    • Explanation: While C3 acylation is generally favored electronically, N-acylation can occur, especially with highly reactive acylating agents or in the presence of a strong base.[10]

    • Troubleshooting Steps:

      • Protecting Groups: While not always necessary for C3 acylation, if N-acylation is a significant issue, consider protecting the indole nitrogen with a removable group like a pivaloyl or sulfonyl group.[11][12] However, this adds extra steps to the synthesis.

      • Reaction Conditions: Using a less reactive acylating agent, such as acetic anhydride instead of acetyl chloride, can sometimes favor C3 acylation. Additionally, the choice of Lewis acid can influence the C/N selectivity.

  • Degradation of Starting Material or Product: Indoles, particularly electron-rich ones like 6-methoxyindole, can be sensitive to strongly acidic conditions.

    • Explanation: The indole ring is susceptible to polymerization or other decomposition pathways in the presence of strong acids.[13]

    • Troubleshooting Steps:

      • Milder Catalysts: As mentioned, using milder Lewis acids can mitigate this issue.

      • Controlled Addition: Add the Lewis acid and acylating agent slowly and at a low temperature to control the reaction exotherm and minimize localized high concentrations of acid.

      • Work-up Procedure: Quench the reaction carefully by pouring it into ice-water or a cold, dilute base solution to neutralize the acid and prevent product degradation during work-up.[14]

Q2: I am observing multiple spots on my TLC plate, indicating the formation of impurities. What are these side products and how can I prevent them?

The formation of multiple products complicates purification and reduces the yield of the desired 3-acetyl derivative.

A2: Common Impurities & Prevention Strategies

  • Di-acylated Products: While the acetyl group is deactivating, under forcing conditions, a second acylation can occur.

    • Explanation: The first acylation deactivates the indole ring towards further electrophilic substitution. However, with excess acylating agent and a strong Lewis acid, di-acylation at other positions (e.g., C2 or C5) is possible.

    • Troubleshooting Steps:

      • Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the acylating agent, but avoid a large excess.

      • Reaction Monitoring: Monitor the reaction closely by TLC and stop it once the starting material is consumed to prevent the formation of over-acylated products.

  • N-Acylated Isomer: As discussed in Q1, the N-acylated product is a common impurity.

    • Prevention: Employ the strategies mentioned previously, such as adjusting the acylating agent and catalyst.

  • Polymerization Products: This is often observed as a dark, insoluble tar-like substance.

    • Explanation: Strong acidic conditions can lead to the polymerization of the electron-rich indole.

    • Prevention:

      • Maintain a low reaction temperature.

      • Use a less aggressive Lewis acid.

      • Ensure rapid and efficient quenching of the reaction.

Q3: My reaction seems to stall and does not go to completion, even after an extended period. What could be the reason?

An incomplete reaction leads to a mixture of starting material and product, making purification difficult and lowering the overall yield.

A3: Causes of Stalled Reactions & Solutions

  • Inactive Catalyst: The Lewis acid catalyst can be deactivated by moisture.

    • Explanation: Lewis acids like AlCl₃ are highly hygroscopic and react with water to form inactive species.

    • Troubleshooting Steps:

      • Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents.[7] The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

      • Fresh Catalyst: Use a freshly opened bottle of the Lewis acid or purify it before use.

  • Insufficient Catalyst Loading: In some cases, the catalyst may be consumed by complexation with the starting material or product.

    • Explanation: Both the nitrogen and the carbonyl oxygen of the product can coordinate to the Lewis acid, effectively sequestering it from the reaction.

    • Troubleshooting Steps:

      • Optimize Catalyst Amount: While the goal is a catalytic amount, for some systems, a higher loading (up to stoichiometric amounts) may be necessary. Perform small-scale optimization experiments to determine the ideal catalyst loading.[15]

  • Poor Solubility of Starting Materials: If the 6-methoxyindole is not fully dissolved, the reaction will be heterogeneous and slow.

    • Explanation: A homogeneous reaction mixture is crucial for efficient reaction kinetics.

    • Troubleshooting Steps:

      • Solvent Selection: Choose a solvent in which all reactants are soluble at the reaction temperature. You may need to gently warm the mixture to achieve dissolution before cooling to the reaction temperature.

III. Recommended Experimental Protocol

This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagents.

Friedel-Crafts Acylation of 6-Methoxyindole

  • Preparation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 6-methoxyindole (1.0 eq).

    • Dissolve the 6-methoxyindole in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

  • Reaction:

    • To the cooled solution, add the Lewis acid (e.g., AlCl₃, 1.1 eq) portion-wise, ensuring the temperature does not rise significantly.

    • In the dropping funnel, prepare a solution of acetyl chloride (1.1 eq) in anhydrous DCM.

    • Add the acetyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C to room temperature while monitoring its progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice and water to quench the reaction.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.

IV. Data and Visualization

Table 1: Comparison of Catalysts for Friedel-Crafts Acylation of Indoles

CatalystTypical ConditionsAdvantagesDisadvantagesReference
AlCl₃Stoichiometric, DCM, 0 °C to RTReadily available, highly activeCan cause degradation, hygroscopic[4]
ZnOCatalytic, ionic liquidMild, reusable, environmentally benignMay require higher temperatures or microwave irradiation[3]
Y(OTf)₃Catalytic, ionic liquid, microwaveFast reaction times, high yieldsMore expensive catalyst[3]
DBNCatalytic, nucleophilic catalystOrganocatalytic, high regioselectivityMay not be as broadly applicable[16]

Diagram 1: Reaction Mechanism of Friedel-Crafts Acylation

G cluster_activation Catalyst Activation cluster_substitution Electrophilic Aromatic Substitution AcCl Acetyl Chloride Acylium Acylium Ion (Electrophile) AcCl->Acylium + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Indole 6-Methoxyindole Sigma Sigma Complex (Resonance Stabilized) Indole->Sigma + Acylium Ion Product This compound Sigma->Product -H⁺ G start Low Yield of This compound check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Quality start->check_reagents check_impurities Analyze for Impurities (TLC/NMR) start->check_impurities temp Is temperature controlled? check_conditions->temp catalyst Is the catalyst active and anhydrous? check_reagents->catalyst side_reactions Evidence of side reactions? (e.g., N-acylation, polymerization) check_impurities->side_reactions temp->catalyst Yes optimize_temp Optimize temperature (e.g., lower to 0 °C) temp->optimize_temp No catalyst->side_reactions Yes new_catalyst Use fresh/anhydrous catalyst Consider milder Lewis acid catalyst->new_catalyst No adjust_conditions Adjust stoichiometry Change acylating agent Consider N-protection side_reactions->adjust_conditions Yes

Caption: A systematic workflow for troubleshooting low yields in the synthesis.

V. References

  • Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters.[Link]

  • Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid. Journal of Chemical Research.[Link]

  • Asymmetric Friedel–Crafts Alkylation of Indoles Catalyzed by Chiral Aziridine-Phosphines. Molecules.[Link]

  • Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. The Journal of Organic Chemistry.[Link]

  • Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. Molecules.[Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal.[Link]

  • Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega.[Link]

  • Vilsmeier-haack reaction cyclization of N-Substituted-3-acetyl indole phenyl hydrazones and their reactions. ResearchGate.[Link]

  • Protecting group. Wikipedia.[Link]

  • Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. The Journal of Organic Chemistry.[Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences.[Link]

  • Vilsmeier–Haack reaction. Wikipedia.[Link]

  • 13 Friedel-Crafts Acylation. University of Wisconsin-Madison.[Link]

  • Photo Click Reaction of Acylsilanes with Indoles. National Institutes of Health.[Link]

  • 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. PubMed.[Link]

  • Synthesis, reactivity and biological properties of methoxy-activated indoles. Royal Society of Chemistry.[Link]

  • Influence of the Position of the Methoxy Group on the Stabilities of the Syn and Anti Conformers of 4-, 5-, and 6-Methoxyindole. ResearchGate.[Link]

  • 3-Acetylindoles: Synthesis, Reactions and Biological Activities. ResearchGate.[Link]

  • ALDEHYDES FROM GRIGNARD REAGENTS: 2-METHYL-4,4-DIMETHYL-2-OXAZOLINE. Organic Syntheses.[Link]

  • Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry.[Link]

  • An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). RSC Advances.[Link]

  • A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. National Institutes of Health.[Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry.[Link]

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube.[Link]

  • Process for the preparation of grignard reagents and their utilization in organic syntheses. Google Patents.

  • 6-Methoxy-1H-indole. PubChem.[Link]

  • 6-methoxyindole (C9H9NO). PubChemLite.[Link]

  • Optimization and Scaling up of the Azaindole Derivatives Synthesis. ResearchGate.[Link]

  • Stereogenic cis-2-Substituted-N-Acetyl-3-hydroxy-indolines via Ruthenium(II)-Catalyzed Dynamic Kinetic Resolution-Asymmetric Transfer Hydrogenation. The Royal Society of Chemistry.[Link]

  • An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. MDPI.[Link]

  • Total synthesis method for making an indole structure derivative product class, of the triptamine type, in particular, melatonin. Google Patents.

  • Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. National Institutes of Health.[Link]

  • INDOLES FROM 2-METHYLNITROBENZENES BY CONDENSATION WITH FORMAMIDE ACETALS FOLLOWED BY REDUCTION: 4-BENZYLOXYINDOLE. Organic Syntheses.[Link]

Sources

Technical Support Center: Friedel-Crafts Acylation of 6-Methoxyindole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the Friedel-Crafts acylation of 6-methoxyindole. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this important synthetic transformation. Here, we move beyond simple protocols to address the nuanced challenges you may encounter in the lab. Our focus is on providing a deep, mechanistic understanding of common problems to empower you to troubleshoot effectively and optimize your reaction outcomes.

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental failures in a question-and-answer format. We diagnose the likely cause of each problem and provide actionable, field-proven solutions.

Q1: Why is my overall yield of the C3-acylated product extremely low, or why did the reaction not proceed at all?

A low or non-existent yield is one of the most common frustrations with this reaction. The issue often stems from the inherent reactivity of the indole nucleus in the presence of strong Lewis acids.

Primary Causes & Explanations:

  • Nitrogen-Lewis Acid Complexation: The indole nitrogen possesses a lone pair of electrons that can act as a Lewis base. Strong Lewis acids, such as aluminum chloride (AlCl₃), readily coordinate with this nitrogen.[1] This complexation places a positive charge on the nitrogen, which strongly deactivates the entire indole ring system towards electrophilic aromatic substitution, thereby halting the desired reaction.[1]

  • Substrate Degradation: 6-methoxyindole, being an electron-rich heterocycle, is susceptible to degradation and polymerization under harsh acidic conditions.[2] The combination of a strong Lewis acid and an acylating agent can create a highly acidic environment that leads to intractable tars rather than the desired product.

  • Insufficient Electrophile Generation: The reaction hinges on the formation of a highly reactive acylium ion from the acyl halide and the Lewis acid.[3][4] If the Lewis acid is too weak or is deactivated (e.g., by moisture), it may not effectively generate the acylium ion, leading to poor conversion.

Troubleshooting & Optimization Strategies:

  • Re-evaluate Your Lewis Acid: The choice of Lewis acid is critical. While AlCl₃ is a classic choice for many Friedel-Crafts reactions, it is often too harsh for sensitive substrates like indoles.[5]

    • Actionable Solution: Switch to a milder Lewis acid. Zirconium tetrachloride (ZrCl₄) and zinc chloride (ZnCl₂) are excellent alternatives that have been shown to mediate the C3-acylation of indoles effectively, minimizing N-complexation and degradation.[6][7] Ferric chloride (FeCl₃) can also be a suitable choice.[5]

  • Control Reaction Temperature: Exothermic reactions can quickly lead to side product formation.

    • Actionable Solution: Begin the reaction at a low temperature (e.g., 0 °C) and allow it to warm slowly to room temperature.[8] This helps to control the reaction rate and minimize degradation.

  • Consider an Alternative Methodology: If traditional methods fail, modern catalytic systems may provide a solution.

    • Actionable Solution: Explore organocatalytic methods or the use of deep eutectic solvents.[2][9] For instance, a deep eutectic solvent formed from choline chloride and ZnCl₂ can serve as both the catalyst and the solvent, offering a greener and often more efficient route to the desired product.[9]

Q2: My reaction worked, but I have a significant amount of N-acylated indole instead of the desired C3-acylated product. How can I improve regioselectivity?

This is a classic regioselectivity challenge. Both the C3 position and the N1 position of the indole are nucleophilic. Your goal is to favor the kinetic C3-acylation pathway over the thermodynamically competitive N-acylation.

Primary Causes & Explanations:

  • Competing Nucleophilic Sites: The indole ring is a multi-nucleophilic system. The C3 position is generally the most electron-rich and kinetically favored site for electrophilic attack.[10] However, the indole nitrogen can also be acylated, particularly if the C3 position is sterically hindered or if the reaction conditions favor this pathway.

  • Reaction Conditions: The choice of solvent and catalyst can significantly influence the N vs. C acylation ratio. Some conditions may favor the formation of the N-acyl product, which is sometimes reversible, but can often be a kinetic sink.

Troubleshooting & Optimization Strategies:

  • Catalyst and Solvent Selection: This is your primary lever for controlling regioselectivity.

    • Actionable Solution: Employing milder catalysts like zinc oxide (ZnO) in an ionic liquid has been shown to provide excellent regioselectivity for the C3 position, even without N-protection.[6] Similarly, ZrCl₄ is known to promote chemoselective C3-acylation.[7]

  • Avoid N-Protection (If Possible): While protecting the indole nitrogen (e.g., as N-methyl or N-benzyl) is a traditional strategy to block N-acylation, it adds steps to your synthesis.[2] Modern methods often make this unnecessary.

    • Actionable Solution: Before resorting to N-protection, exhaust your options with milder, regioselective catalysts. Catalytic amounts of Y(OTf)₃ in an ionic liquid, for example, have been used for the direct C3-acylation of unprotected indoles.[6]

Logical Troubleshooting Workflow

Use the following diagram to guide your troubleshooting process from a failed experiment to a successful outcome.

troubleshooting_workflow start Problem Identified problem1 Low or No Yield Check Reaction Conditions Analyze Starting Material start->problem1 problem2 Poor Regioselectivity (N-Acylation) Review Catalyst Choice Assess Reaction Temperature start->problem2 problem3 Complex Mixture / Tar Evaluate Lewis Acid Strength Check Stoichiometry start->problem3 cause1a Harsh Lewis Acid (e.g., AlCl₃) causing degradation problem1:f1->cause1a cause1b N-Lewis Acid Complexation Deactivating the Ring problem1:f1->cause1b cause2a N1 position is kinetically competitive problem2:f1->cause2a problem3:f1->cause1a cause3a Reaction too exothermic or concentrated problem3:f1->cause3a solution1a Switch to Milder Lewis Acid (ZrCl₄, ZnCl₂, FeCl₃) cause1a->solution1a cause1b->solution1a solution2a Use regioselective catalyst system (e.g., ZnO in ionic liquid) cause2a->solution2a solution1b Run reaction at lower temperature (start at 0 °C) cause3a->solution1b

Caption: A decision-making workflow for troubleshooting common issues.

Frequently Asked Questions (FAQs)
Q3: What is the specific role of the 6-methoxy group in this reaction?

The 6-methoxy group is a powerful electron-donating group (EDG) that acts as an activator for electrophilic aromatic substitution.[4] Its primary effects are:

  • Increased Nucleophilicity: Through resonance, the methoxy group donates electron density to the indole ring system, making it more nucleophilic and thus more reactive towards the acylium ion electrophile.[11]

  • Directing Effect: As an ortho-, para-director on the benzene portion of the indole, it activates the C5 and C7 positions. However, the pyrrole ring is inherently much more reactive than the benzene ring in indoles, so electrophilic attack still overwhelmingly favors the C3 position. The overall effect is a highly activated substrate.

Q4: How do I properly set up and quench a Friedel-Crafts acylation reaction?

Proper experimental technique is crucial for safety, reproducibility, and yield.

General Experimental Protocol:

  • Setup: All glassware must be oven- or flame-dried to ensure anhydrous (water-free) conditions. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Addition: Suspend the Lewis acid (e.g., ZrCl₄, 1.0-1.5 equiv.) in an anhydrous solvent like dichloromethane (DCM) in your reaction flask.[8] Cool the suspension to 0 °C using an ice bath.

  • In a separate flask, dissolve the 6-methoxyindole (1.0 equiv.) and the acyl chloride (1.1-1.3 equiv.) in anhydrous DCM.

  • Add the solution of indole and acyl chloride dropwise to the stirred Lewis acid suspension at 0 °C over 20-30 minutes.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir and warm to room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching (Critical Step): Once the reaction is complete, cool it back down in an ice bath. Very slowly and carefully, quench the reaction by adding ice-cold water or a mixture of crushed ice and dilute HCl.[11][12] This step is highly exothermic and will hydrolyze the Lewis acid and any remaining acyl chloride.

  • Workup: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with a 5% NaOH or saturated NaHCO₃ solution (to remove acidic impurities), water, and finally brine.[8][11]

  • Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The resulting crude product can then be purified by column chromatography or recrystallization.[13][14]

Data Summary: Comparison of Lewis Acids

The choice of Lewis acid is arguably the most critical parameter. This table summarizes the properties of common choices for indole acylation.

Lewis AcidRelative StrengthCommon Problems with IndolesRecommended Use
AlCl₃ Very StrongRing deactivation via N-complexation, substrate polymerization, low yields.[1]Generally not recommended for sensitive indoles; reserved for less reactive aromatics.
FeCl₃ StrongCan still cause some degradation, but generally better than AlCl₃.A viable, cost-effective alternative to AlCl₃ with better performance for some substrates.[5]
ZnCl₂ MildLower reactivity may require longer reaction times or gentle heating.Good choice for preventing degradation; often used in greener solvent systems.[9]
ZrCl₄ MildRequires careful handling due to moisture sensitivity.An excellent modern choice for high chemo- and regioselectivity in indole acylation.[7]
Mechanistic Insight: C3 vs. N1 Acylation

The diagram below illustrates the two competing pathways. The desired pathway involves the C3 carbon of the indole acting as the nucleophile. The primary side reaction involves the N1 nitrogen atom acting as the nucleophile.

mechanism_pathways cluster_start Reactants cluster_products Products 6-MeO-Indole 6-MeO-Indole C3_Attack Electrophilic Attack at C3 6-MeO-Indole->C3_Attack C3 Attack (Desired Pathway) N1_Attack Nucleophilic Attack at N1 6-MeO-Indole->N1_Attack N1 Attack (Side Reaction) Acylium_Ion Acylium Ion (R-C≡O+) C3_Product Desired Product (C3-Acyl-6-MeO-Indole) N1_Product Side Product (N1-Acyl-6-MeO-Indole) C3_Attack->C3_Product N1_Attack->N1_Product

Caption: Competing C3 (desired) and N1 (side reaction) acylation pathways.

References
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]
  • Friedel Crafts Acylation And Alkyl
  • Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. (2012). National Institutes of Health (NIH). [Link]
  • Friedel Crafts Acylation and Akyl
  • Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acyl
  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts. [Link]
  • Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. (2022). National Institutes of Health (NIH). [Link]
  • Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acyl
  • 13 Friedel-Crafts Acylation.University of Wisconsin-Madison. [Link]
  • Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. (2010).
  • Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid. (2012).
  • Friedel–Crafts reaction.Wikipedia. [Link]
  • An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ). (2016). RSC Publishing. [Link]
  • Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Deriv
  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS. (2025). Scientific & Academic Publishing. [Link]
  • A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. (2010). Beilstein Journals. [Link]
  • ZrCl4-mediated regio- and chemoselective Friedel-Crafts acyl
  • Ch12: Friedel-Crafts limit
  • Friedel-Crafts Acylation with Practice Problems.Chemistry Steps. [Link]
  • Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. (1996).
  • Friedel Crafts Alkylation and Acylation Reaction Mechanism. (2016). YouTube. [Link]
  • Intramolecular Friedel-Crafts Reactions. (2018). Master Organic Chemistry. [Link]
  • Friedel-Crafts Acyl
  • AlCl3·6H2O-Catalyzed Friedel-Crafts Alkylation of Indoles by the para-Quinone Methide Moiety of Celastrol. (2017). MDPI. [Link]
  • Enantioselective Friedel–Crafts alkylation for synthesis of 2-substituted indole deriv
  • Sterically-controlled intermolecular Friedel–Crafts acylation with twisted amides via selective N–C cleavage under mild conditions. (2018). RSC Publishing. [Link]
  • Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. (2014). International Journal of Chemical Studies. [Link]
  • Separation and purification of multiply acetylated proteins using cation-exchange chrom

Sources

Troubleshooting Bischler indole synthesis for 3-acetylindoles.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Bischler Synthesis for 3-Acetylindoles

Welcome to the technical support guide for the Bischler indole synthesis. As a classical method for constructing the indole nucleus, the Bischler (or Bischler-Möhlau) synthesis has a long history but is also known for its operational challenges, including harsh reaction conditions, low yields, and unpredictable regioselectivity.[1][2] This guide is specifically tailored for researchers aiming to synthesize 3-acetylindoles, a task that presents unique difficulties within the traditional framework of this reaction.

The classical Bischler-Möhlau synthesis involves the reaction of an α-halo-ketone with an excess of an aniline, typically yielding a 2-aryl-indole.[2][3] Achieving a 3-acetyl substitution pattern requires careful substrate design and reaction control to navigate a complex mechanistic landscape fraught with potential side reactions and rearrangements.[4][5] This document provides in-depth, question-and-answer-based troubleshooting for common issues encountered during this advanced application of the Bischler synthesis, grounded in mechanistic principles and field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Reaction Failure & Low Yield

Q1: My reaction has failed completely, with only starting material recovered. What are the most likely causes?

A1: Complete reaction failure typically points to fundamental issues with reagents, catalysts, or activation energy.

  • Catalyst Inactivity: The choice of acid catalyst is critical.[6] Both Brønsted acids (H₂SO₄, PPA) and Lewis acids (ZnCl₂, FeCl₃) are used, but their effectiveness is substrate-dependent.[6][7] If using a Lewis acid, ensure it is anhydrous, as water can deactivate it. For thermally driven reactions without a strong acid catalyst, the temperature may simply be insufficient to overcome the activation energy for the key cyclization step.

  • Poor Quality of Starting Materials: The α-halo-ketone precursor can be unstable and degrade upon storage. Verify its purity by ¹H NMR before use. Similarly, the aniline reactant should be pure; consider distillation if it has darkened, as oxidation products can inhibit the reaction.

  • Insufficient Temperature: The Bischler synthesis is notorious for requiring high temperatures, often in the range of 150-250 °C, especially in the absence of a strong acid catalyst.[8] If you are recovering starting materials, a significant increase in temperature or a switch to a higher-boiling solvent may be necessary.

Q2: My reaction is working, but the yield of my 3-acetylindole is extremely low (<20%). How can I improve this?

A2: Low yields are a hallmark challenge of the Bischler synthesis.[4][9] The primary culprits are competing side reactions and product degradation under the harsh conditions.

  • Thermal Degradation and Polymerization: The high temperatures and strong acids required for cyclization can also promote the degradation of the electron-rich aniline starting material and the indole product.[5] Indoles are known to polymerize under strongly acidic conditions.[10]

    • Solution: The most effective modern solution is to switch from conventional heating to microwave irradiation.[2][11] Microwave heating can dramatically reduce reaction times from hours to minutes, minimizing the temporal window for degradation and often leading to cleaner reactions and higher yields.[8][12]

  • Sub-optimal Acid Concentration: Too much acid can accelerate polymerization, while too little will result in an impractically slow reaction. An empirical optimization of the catalyst loading is often required.

  • Atmosphere Control: At high temperatures, oxidative side reactions can occur. Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent the formation of colored, tarry byproducts and improve the isolated yield.

Category 2: Isomer & Byproduct Formation

Q3: I've isolated a product, but my analytical data (NMR/MS) suggests it's not the desired 3-acetylindole. What did I make instead?

A3: Regioselectivity is a major hurdle in Bischler-type syntheses.[2][4] The formation of an undesired isomer is the most common outcome when targeting a less-favored substitution pattern.

  • Formation of the 2-Substituted Isomer: The reaction mechanism can proceed through several pathways.[4][12] The classical Bischler-Möhlau pathway, involving the condensation of a second aniline molecule, strongly favors the formation of a 2-substituted indole.[1][3] If your starting materials were an α-halo-acetophenone and an aniline, the thermodynamically favored product is almost certainly the 2-aryl-indole, not a 3-acetylindole. To obtain a 3-acetylindole, your α-arylamino ketone intermediate must be specifically designed to favor cyclization at the 3-position.

  • Rearrangement Products: Under strongly acidic and high-temperature conditions, 1,2-aryl shifts can occur, leading to rearranged indole cores.[4]

  • Uncyclized Intermediates: Incomplete reactions can leave you with the α-arylamino ketone intermediate. This can be identified by the presence of both aniline and ketone signals in the NMR spectrum and a molecular weight corresponding to the condensation product of your starting materials minus HBr (or HCl).

To diagnose the exact structure, detailed 2D NMR analysis (COSY, HMBC, HSQC) is essential.

Q4: My crude reaction mixture is a complex tar with multiple spots on TLC. What are these byproducts and how can I minimize them?

A4: The formation of tar is a classic sign of polymerization and degradation, common under harsh Bischler conditions.[5]

  • Cause: The combination of high heat and strong acid promotes self-condensation and polymerization of the aniline and the indole product.[5][10]

  • Minimization Strategy:

    • Reduce Temperature & Time: Employ microwave synthesis to drastically shorten reaction times.[11]

    • Use Milder Catalysts: Recent literature suggests that catalysts like lithium bromide or hexafluoroisopropanol (HFIP) can promote the reaction under significantly milder conditions, reducing tar formation.[3][11]

    • Optimize Stoichiometry: While the classical reaction uses a large excess of aniline, this can contribute to byproduct formation. A systematic optimization of the aniline-to-ketone ratio (e.g., from 10 equivalents down to 2-3 equivalents) may yield a cleaner reaction profile.

Experimental Protocols & Methodologies

Protocol 1: Microwave-Assisted Bischler Synthesis

This protocol represents a modern approach to mitigate the harshness of traditional thermal methods.[8][11]

  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the α-arylamino ketone (1.0 mmol, 1.0 equiv) and the chosen aniline (3.0 mmol, 3.0 equiv).

  • Catalyst/Solvent Addition: Add the acid catalyst. For a milder approach, consider using hexafluoroisopropanol (HFIP) (2 mL) as both the solvent and promoter.[11] Alternatively, a catalytic amount of a Lewis acid like ZnCl₂ (0.2 mmol, 20 mol%) can be used in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the target temperature (typically 120-180 °C, optimize as needed) and hold for the specified time (typically 10-40 minutes).[11] Monitor pressure to ensure it remains within the safe limits of the vessel.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL). Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired indole product.

Data Summary: Reaction Condition Optimization

The following table provides a comparative overview of reaction conditions to guide experimental design.

ParameterTraditional Bischler MethodModern Microwave MethodKey Consideration
Heating Conventional (Oil Bath)Microwave IrradiationMicrowave heating is faster and often leads to cleaner reactions.[2]
Temperature 180-250 °C120-180 °CLower temperatures reduce thermal degradation and side products.[11]
Reaction Time 4-24 hours10-40 minutesShorter times minimize byproduct formation.[8]
Catalyst Strong Brønsted/Lewis Acids (PPA, H₂SO₄, AlCl₃)Milder Lewis Acids (ZnCl₂), Promoters (HFIP, LiBr)Milder conditions improve functional group tolerance and reduce tarring.[3][11]
Typical Yields Highly variable, often low (10-40%)[4]Generally improved (40-85%)[11]Yield is highly substrate-dependent.

Mechanistic Insight & Visualization

Understanding the reaction mechanism is key to troubleshooting regiochemical outcomes. The pathway is complex and can diverge based on reaction conditions and substrate electronics.[12]

Diagram 1: Simplified Bischler-Möhlau Mechanism

The diagram below illustrates a plausible pathway, highlighting the formation of key intermediates. The cyclization step is often the rate-determining and regiochemistry-defining step.

Bischler_Mechanism Simplified Bischler-Möhlau Reaction Pathway Start α-Halo Ketone + Aniline (1 eq.) Intermediate1 α-Anilino Ketone (Intermediate A) Start->Intermediate1 -HBr Aniline2 + Aniline (excess) Intermediate1->Aniline2 Rearrangement Rearrangement/ Alternative Cyclization Intermediate1->Rearrangement Direct Cyclization (Less Common) Intermediate2 Imine Intermediate (via Carbinolamine) Aniline2->Intermediate2 -H₂O Cyclization Electrophilic Cyclization Intermediate2->Cyclization Acid Catalyst (H⁺) Product 2-Aryl Indole (Major Product) Cyclization->Product -Aniline Product3 3-Substituted Indole (Minor/Specific Substrates) Rearrangement->Product3

Caption: Simplified mechanism showing the common pathway to 2-arylindoles.

Diagram 2: Troubleshooting Workflow for Low Yields

This decision tree provides a logical path for diagnosing and solving issues related to poor reaction outcomes.

Troubleshooting_Workflow Troubleshooting Flowchart for Low Yields decision decision action action start Low or No Yield Observed decision_sm Starting Material Consumed? start->decision_sm TLC Analysis decision_prod Product(s) Formed? decision_sm->decision_prod Yes action_cond Reaction Not Initiated: 1. Increase Temperature 2. Increase Catalyst Conc. 3. Check Catalyst Purity decision_sm->action_cond No action_iso Optimize for Product Stability: 1. Reduce Reaction Time 2. Run Under Inert Gas (N₂) 3. Check Workup/Purification decision_prod->action_iso Yes, but low yield action_tar Degradation is Dominant: 1. Switch to Microwave 2. Use Milder Catalyst (HFIP) 3. Lower Temperature decision_prod->action_tar No, only baseline tar

Caption: A decision tree to systematically troubleshoot low-yield reactions.

References

  • chemeurope.com. Bischler-Möhlau indole synthesis. [Link]
  • Pinney, K. G., et al. (2017). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions.
  • Wikiwand. Bischler–Möhlau indole synthesis. [Link]
  • Semantic Scholar. Bischler-Mohlau indole synthesis. [Link]
  • Gribble, G. W. (2016). Bischler Indole Synthesis.
  • Wikipedia. Bischler–Möhlau indole synthesis. [Link]
  • Taber, D. F., & Neubert, P. (2009).
  • Wang, C., et al. (2018).
  • Wang, W., et al. (2019). Feasible selective synthesis of 3-Acetylindoles and 3-Acetoacetylindoles from β-ethylthio-β-indoly α, β-unsaturated ketones. Wiley Online Library. [Link]
  • Gribble, G. W. (2019). (PDF) Bischler Indole Synthesis.
  • Request PDF. 3-Acetylindoles: Synthesis, Reactions and Biological Activities. [Link]
  • Request PDF. ChemInform Abstract: Synthesis of 3-Acylindoles by Palladium-Catalyzed Acylation of Free (N-H) Indoles with Nitriles. [Link]
  • Chemistry Stack Exchange.
  • International Journal of Chemical Studies. (2019). 3-Substituted indole: A review. [Link]
  • ResearchGate.
  • Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
  • YouTube. Synthesis of INDOLE - BISCHLER Synthesis | Mechanism. [Link]
  • SlideShare. Synthesis and Chemistry of Indole. [Link]

Sources

3-Acetyl-6-methoxyindole solubility in laboratory solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Acetyl-6-methoxyindole. This document is designed for researchers, scientists, and drug development professionals, providing in-depth guidance on the solubility of this compound in common laboratory solvents. Here, we move beyond simple data points to explain the underlying principles governing solubility, offering troubleshooting advice and detailed protocols to ensure your experimental success.

Introduction to this compound

This compound is a member of the indole family, a core structure in many biologically active compounds.[1] Its unique substitution pattern, featuring an acetyl group at the 3-position and a methoxy group at the 6-position, influences its physicochemical properties, including solubility. Understanding these characteristics is paramount for successful synthesis, purification, formulation, and biological screening. This compound is often used as a chemical reagent and intermediate in medicinal chemistry and organic synthesis.[2]

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility profile of this compound in common laboratory solvents?

While quantitative solubility data for this compound is not extensively published, we can predict its behavior based on the principles of "like dissolves like" and the known solubility of similar indole structures.[3][4] The indole core, with its aromatic and heterocyclic nature, along with the polar acetyl and methoxy groups, suggests a good affinity for polar organic solvents.

Predicted Solubility Profile of this compound

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)HighThese solvents are excellent hydrogen bond acceptors and their high polarity can effectively solvate the indole moiety.[3]
Acetonitrile (ACN)ModerateACN's polar nature and ability to accept hydrogen bonds suggest good solubility.[3]
Polar Protic Methanol (MeOH), Ethanol (EtOH)Moderate to HighThese solvents can both donate and accept hydrogen bonds, which should facilitate the dissolution of the indole. Ethanol was used in the synthesis of a related compound.[5]
Non-Polar Dichloromethane (DCM)ModerateThe overall non-polar character of the indole ring allows for reasonable solubility in this common organic solvent.[3]
Toluene, BenzeneLow to ModerateThe aromatic nature of these solvents can interact with the indole ring system, but the polarity difference may limit high solubility.[3][4]
Hexanes, HeptaneLowAs highly non-polar solvents, hexanes are unlikely to effectively solvate the more polar indole structure.[3]
Aqueous WaterVery LowIndole itself has very limited water solubility (around 0.1 g/100 mL), and the acetyl and methoxy groups are not expected to dramatically increase this.[4][6]

Q2: I am having trouble dissolving this compound. What should I do?

Refer to the troubleshooting guide below. The key is to systematically explore solvent polarity and consider external factors like temperature and sonication.

Q3: Are there any recommended solvent systems for the purification of this compound by chromatography?

Based on procedures for similar compounds, a mixture of a moderately polar solvent and a non-polar solvent is a good starting point for column chromatography. A common choice would be an ethyl acetate/n-hexane gradient.[7] This allows for the effective separation of the target compound from less polar and more polar impurities.

Q4: What is a suitable solvent for recrystallizing this compound?

A good recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature.[8][9] For this compound, polar protic solvents like methanol or ethanol are excellent candidates to try first. Procedures for related indoles have successfully used methanol for recrystallization.[10]

Troubleshooting Guide: Solubility Issues

If you are encountering difficulties in dissolving this compound, follow this logical progression to identify a suitable solvent system.

Solubility_Troubleshooting start Start: Undissolved This compound try_dmso Try a small amount in DMSO or DMF. Does it dissolve? start->try_dmso soluble_dmso Soluble. Use for stock solutions. try_dmso->soluble_dmso Yes insoluble_dmso Insoluble or poorly soluble. Proceed to next step. try_dmso->insoluble_dmso No try_alcohols Try polar protic solvents: Methanol or Ethanol. Apply gentle heat (40-50°C) or sonication. insoluble_dmso->try_alcohols soluble_alcohols Soluble. Good for reactions and potential recrystallization. try_alcohols->soluble_alcohols Yes insoluble_alcohols Insoluble or poorly soluble. Proceed to next step. try_alcohols->insoluble_alcohols No try_dcm Try Dichloromethane (DCM). insoluble_alcohols->try_dcm soluble_dcm Soluble. Useful for extractions and chromatography. try_dcm->soluble_dcm Yes insoluble_dcm Insoluble. Consider solvent mixtures. try_dcm->insoluble_dcm No solvent_mixture Try binary mixtures, e.g., DCM/Methanol or Toluene/Ethanol. insoluble_dcm->solvent_mixture end Consult further literature for structurally analogous compounds. solvent_mixture->end

Caption: Troubleshooting flowchart for dissolving this compound.

Experimental Protocols

For precise quantitative solubility determination, the following experimental workflow is recommended. This protocol is adapted from best practices in the field for characterizing new chemical entities.

Solubility_Protocol prep 1. Preparation - Weigh excess this compound into vials for each solvent. add_solvent 2. Solvent Addition - Add a known volume of the test solvent to each vial. prep->add_solvent equilibrate 3. Equilibration - Agitate at a constant temperature (e.g., 25°C) for 24 hours to ensure saturation. add_solvent->equilibrate separate 4. Separation - Centrifuge or filter the suspension to separate the saturated solution from the excess solid. equilibrate->separate analyze 5. Analysis - Quantify the concentration of the dissolved compound in the supernatant (e.g., via HPLC-UV). separate->analyze calculate 6. Calculation - Determine the solubility in mg/mL or mol/L. analyze->calculate

Caption: Experimental workflow for quantitative solubility determination.

Step-by-Step Methodology for Quantitative Solubility Assessment

  • Preparation of Standard Curve:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution to create a series of standards with decreasing concentrations.

    • Analyze these standards by HPLC-UV and plot the peak area versus concentration to generate a standard curve.

  • Sample Preparation and Equilibration:

    • Add an excess amount of solid this compound to a vial (e.g., 5-10 mg).

    • Add a precise volume of the test solvent (e.g., 1 mL).

    • Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24 hours.

  • Sample Processing:

    • After equilibration, centrifuge the vial at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant.

    • Dilute the supernatant with a suitable solvent (as used for the standard curve) to bring the concentration within the linear range of the standard curve.

  • Analysis and Calculation:

    • Analyze the diluted sample by HPLC-UV.

    • Using the standard curve, determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of the compound in the test solvent.

References

  • Indole - Solubility of Things.
  • Indole | C8H7N | CID 798 - PubChem - NIH.
  • A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC - NIH.
  • US5085991A - Process of preparing purified aqueous indole solution - Google Patents.
  • Stereogenic cis-2-Substituted-N-Acetyl-3-hydroxy-indolines via Ruthenium(II)-Catalyzed Dynamic Kinetic Resolution-Asymmetric Transfer Hydrogenation - The Royal Society of Chemistry.
  • 3-Acetylindoles: Synthesis, Reactions and Biological Activities | Request PDF - ResearchGate.
  • Synthesis, reactivity and biological properties of methoxy-activated indoles.
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
  • Purification by Recrystallization - CUNY.
  • Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction - Organic Syntheses Procedure.
  • This compound - ChemBK.
  • WO2010071828A2 - Improved method for the preparation of 1-acetyl-6-amino-3,3-dimethyl-2,3-dihydroindole - Google Patents.
  • ChemInform Abstract: Chemoselective Reactions of 3,6-Diacetylindoles Towards Araldehydes, Hydrazine Hydrate, and Bromine: Synthesis and Antimicrobial Activity of Novel 6-Pyridyl/6-Hydrazinoacetyl/6-Bromoacetyl-3-acetylindole Derivatives. - ResearchGate.
  • Synthesis of 3-R2-4-R1Acetyl (ethoxycarbonyl)-6-hydroxy-6-methylindazoles.

Sources

Stability issues of 3-Acetyl-6-methoxyindole in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Acetyl-6-methoxyindole

Introduction: Navigating the Stability of this compound

Welcome to the dedicated technical support guide for this compound. As a valued member of the research community, you understand that the integrity of your starting materials is paramount to the success and reproducibility of your experiments. This compound is a versatile intermediate in the synthesis of bioactive compounds and indole alkaloids[1][2]. However, the inherent chemical nature of the indole nucleus presents specific stability challenges that can impact experimental outcomes if not properly managed.

The electron-rich indole ring, further activated by the electron-donating methoxy group, is highly susceptible to oxidation[3][4]. This reactivity, while useful in synthesis, makes the compound vulnerable to degradation when exposed to common laboratory conditions such as atmospheric oxygen, light, and certain solvents. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide you with the expertise to anticipate, identify, and mitigate stability issues, ensuring the integrity of your results.

Section 1: Troubleshooting Common Observations & FAQs

This section addresses the most common issues and questions encountered by researchers working with this compound solutions.

FAQ 1: My this compound solution has changed color (e.g., turned yellow, pink, or brown). Is it still usable?

Short Answer: A visible color change is a primary indicator of chemical degradation and warrants immediate investigation. While minor discoloration may not significantly alter the bulk purity for some preliminary applications, using a visibly degraded solution in sensitive, quantitative assays is strongly discouraged[5].

Detailed Explanation: The indole scaffold is prone to oxidation, a process often initiated by exposure to air (oxygen) and light[3][6]. The electron-donating nature of the methoxy group on the benzene ring portion of this compound can further increase the electron density of the heterocyclic ring, potentially making it more susceptible to oxidative processes compared to unsubstituted indoles[4].

This oxidation can lead to the formation of highly conjugated, colored byproducts, including oligomers or polymers. The initial stages may appear as a slight yellowing, progressing to pink, red, or brown upon further degradation[5].

Recommended Action:

  • Do not use for sensitive applications: Avoid using the colored solution for any quantitative biological assays, kinetic studies, or final compound synthesis steps.

  • Perform a Purity Check: If the experiment is critical, assess the purity of the solution using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC). Compare the chromatogram to that of a freshly prepared standard. (See Section 3: Protocol for HPLC Purity Assessment ).

  • Prepare a Fresh Solution: The most reliable course of action is to discard the discolored solution and prepare a fresh stock from solid material that has been stored correctly.

FAQ 2: I'm seeing variable results or a loss of activity in my biological assays. Could this be related to compound stability?

Short Answer: Absolutely. Compound degradation is a frequent cause of poor assay reproducibility and apparent loss of biological activity.

Detailed Explanation: The structure of this compound is directly linked to its function. Degradation modifies this structure, leading to new compounds that may have:

  • Reduced or no affinity for the biological target.

  • Altered solubility , causing the compound to precipitate out of the assay buffer.

  • Unintended off-target effects or cytotoxicity, confounding the experimental results.

Degradation can occur during storage of the stock solution, upon dilution into aqueous assay buffers, or even during the course of the experiment, especially if it involves prolonged incubation times, elevated temperatures, or exposure to light.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Workflow: Assay Variability A Inconsistent Assay Results / Loss of Activity Observed B Prepare Fresh Stock Solution from Solid Compound A->B First Step C Re-run Key Experiment with Freshly Prepared Dilutions B->C D Results Consistent? C->D E Yes: Original Stock Degraded. Implement Improved Storage (See Section 2). D->E  Yes F No: Investigate Other Experimental Variables (e.g., Assay Buffer, Cells, Reagents) D->F  No G Consider a Time-Course Stability Study in Final Assay Buffer (See Protocol 3.2) F->G

Caption: Workflow for diagnosing assay variability.

FAQ 3: What is the best solvent for preparing a stock solution of this compound?

Short Answer: Anhydrous, research-grade Dimethyl Sulfoxide (DMSO) is the most common and effective solvent for creating high-concentration stock solutions[7]. However, proper handling of DMSO is critical to prevent moisture absorption, which can facilitate compound degradation[8].

Solvent Selection Considerations:

SolventAdvantagesDisadvantages & Mitigation
DMSO Excellent solubilizing power for a wide range of organic compounds[7]. Low volatility.Highly hygroscopic; absorbs atmospheric moisture which can promote hydrolysis or degradation[8]. Can be incompatible with some assays. Mitigation: Use anhydrous DMSO, aliquot stocks to minimize headspace and freeze-thaw cycles.
Ethanol (EtOH) Less toxic to cells than DMSO. Less hygroscopic.Lower solubilizing power for some compounds. More volatile, leading to concentration changes if not sealed properly.
Acetonitrile (ACN) Common solvent for analytical chemistry (HPLC). Volatile.Not typically used for primary stock solutions for biological assays due to volatility and potential cell toxicity.

Recommendation: For most biological applications, use anhydrous DMSO for the primary stock solution. For working solutions, dilute the DMSO stock into your aqueous assay buffer immediately before use. Do not store compounds in aqueous buffers for extended periods.

Section 2: Best Practices for Storage and Handling

Proactive measures during storage and handling are the most effective way to prevent the degradation of this compound.

Q1: How should I store the solid (neat) compound?

Storing the compound correctly in its solid form is the foundation of long-term stability[9].

Recommended Solid Storage Conditions:

ParameterConditionRationale
Temperature -20°C for long-term storage.Slows the rate of potential solid-state degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric oxygen, the primary driver of oxidative degradation[5][8].
Light Amber or Opaque Vial Protects the compound from light-induced (photolytic) degradation. Indoles are known to be photosensitive[10][11].
Moisture Tightly Sealed Container with Desiccant Prevents hydrolysis and moisture-catalyzed degradation pathways.
Q2: What is the best way to store my DMSO stock solution?

Short Answer: Store aliquots in tightly sealed vials at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Detailed Protocol for Preparing and Storing Stock Solutions:

G cluster_1 Workflow: Stock Solution Preparation & Storage A Weigh Solid Compound (in low humidity environment if possible) B Add Anhydrous DMSO to achieve desired concentration (e.g., 10 mM) A->B C Vortex/Sonicate until fully dissolved B->C D Aliquot into low-volume, light-protecting vials (e.g., amber glass/polypropylene) C->D E Flush headspace of each aliquot with inert gas (Ar or N₂) D->E Optional but Recommended F Seal tightly and label clearly E->F G Store at -20°C or -80°C F->G G A This compound C₁₁H₁₁NO₂ B Oxidized Intermediates e.g., Hydroperoxides, Indolenines A->B Oxidation (O₂, light, trace metals) C Final Degradation Products Oxindoles, Ring-Opened Species, Colored Polymers B->C Further Reaction / Polymerization

Sources

Technical Support Center: Synthesis of 3-Acetyl-6-methoxyindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Acetyl-6-methoxyindole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic building block. Here, we address common challenges and frequently asked questions encountered during its synthesis, with a focus on understanding and mitigating the formation of side products. Our approach is grounded in mechanistic principles and practical laboratory experience to ensure you can achieve optimal results in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are its primary challenges?

A1: The most prevalent method for the synthesis of this compound is the Friedel-Crafts acylation of 6-methoxyindole.[1][2] This electrophilic aromatic substitution reaction typically utilizes an acylating agent such as acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃, ZnCl₂, or ZrCl₄).[1][3]

The primary challenge lies in controlling the regioselectivity and preventing side reactions due to the high nucleophilicity of the indole ring. The indole nucleus has multiple reactive sites, and while the C3 position is the most electron-rich and kinetically favored for electrophilic attack, competing reactions can occur.[1]

Q2: What are the most common side products observed during the Friedel-Crafts acylation of 6-methoxyindole?

A2: The primary side products encountered are:

  • 1-Acetyl-6-methoxyindole (N-Acetyl isomer): Acylation can occur on the indole nitrogen, which is also a nucleophilic site. This reaction is often reversible under certain conditions but can be a significant byproduct.

  • 1,3-Diacetyl-6-methoxyindole: If an excess of the acylating agent is used or under forcing reaction conditions, diacylation at both the C3 position and the indole nitrogen can occur.

  • Positional Isomers (e.g., 2-Acetyl-6-methoxyindole): While C3 acylation is strongly favored, minor amounts of other positional isomers may form depending on the reaction conditions and the Lewis acid used. The formation of the 1-acetyl isomer is generally more significant than other C-acylated isomers.[4][5]

  • Polymeric/Tarry Materials: Indoles can be sensitive to strong acids and high temperatures, leading to polymerization and the formation of intractable tars.

Q3: How does the choice of Lewis acid and solvent affect the outcome of the reaction?

A3: The choice of Lewis acid and solvent is critical for controlling the regioselectivity and minimizing side product formation.

  • Lewis Acid: Milder Lewis acids like ZnCl₂ or ZrCl₄ can offer better selectivity for C3 acylation over N-acylation compared to stronger Lewis acids like AlCl₃.[1][3] ZrCl₄, in particular, has been shown to be effective in minimizing common competing reactions in indole acylation.[3]

  • Solvent: The choice of solvent can influence the reactivity of the acylating agent and the solubility of the intermediates. For instance, in the analogous Friedel-Crafts acylation of 2-methoxynaphthalene, the use of nitrobenzene as a solvent favors acylation at the 6-position, whereas carbon disulfide favors the 1-position.[4] While this is not a direct comparison to indole, it highlights the significant role of the solvent in directing regioselectivity.

Q4: Are there alternative methods to the Friedel-Crafts acylation for synthesizing this compound that might offer better selectivity?

A4: Yes, the Vilsmeier-Haack reaction is a viable alternative for the formylation (and by extension, acylation) of electron-rich heterocycles like indoles.[6][7][8][9][10] This reaction uses a milder electrophile, the Vilsmeier reagent, which is typically formed from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).[6][8][10] This method can offer higher regioselectivity for the C3 position and may avoid some of the issues associated with strong Lewis acids, such as polymerization. However, the classical Vilsmeier-Haack reaction introduces a formyl group; for acetylation, a modified approach with N,N-dimethylacetamide would be necessary.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

Observed Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired 3-acetyl product with significant starting material remaining. 1. Insufficiently active catalyst. 2. Reaction time is too short. 3. Low reaction temperature.1. Ensure the Lewis acid is anhydrous and of high purity. 2. Monitor the reaction by TLC or LC-MS and extend the reaction time as needed. 3. Gradually increase the reaction temperature, but be mindful of potential tar formation.
Presence of a significant amount of 1-Acetyl-6-methoxyindole (N-acetyl isomer). 1. Use of a strong Lewis acid. 2. Reaction conditions favoring N-acylation.1. Switch to a milder Lewis acid such as ZnCl₂ or ZrCl₄.[1][3] 2. Consider performing the reaction at a lower temperature. 3. In some cases, the N-acetyl group can be cleaved or rearranged to the C3 position under acidic conditions, though this may not be a clean conversion.
Formation of 1,3-Diacetyl-6-methoxyindole. 1. Excess acylating agent. 2. Prolonged reaction time at elevated temperatures.1. Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the acylating agent. 2. Monitor the reaction closely and quench it once the starting material is consumed to prevent over-reaction.
Formation of a dark, tarry reaction mixture. 1. Use of a strong Lewis acid. 2. High reaction temperature. 3. Presence of moisture.1. Use a milder Lewis acid. 2. Maintain a controlled, lower reaction temperature. 3. Ensure all reagents and glassware are thoroughly dried before use.
Difficult purification of the final product. 1. Presence of multiple, closely-eluting isomers.1. Employ careful column chromatography with a suitable solvent system. A gradient elution may be necessary to separate the desired product from its isomers. 2. Recrystallization from an appropriate solvent can be an effective final purification step.

Experimental Protocols & Mechanisms

Protocol 1: Friedel-Crafts Acylation of 6-Methoxyindole

This protocol is a generalized procedure based on established methods for the Friedel-Crafts acylation of indoles.

Materials:

  • 6-Methoxyindole

  • Acetic Anhydride (or Acetyl Chloride)

  • Anhydrous Zinc Chloride (ZnCl₂) or Zirconium Chloride (ZrCl₄)

  • Anhydrous Dichloromethane (DCM) or other suitable solvent

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 6-methoxyindole (1 equivalent) and the anhydrous Lewis acid (1.2 equivalents) to anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetic anhydride (1.1 equivalents) dropwise to the stirred suspension over 15-20 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly adding it to a stirred mixture of crushed ice and saturated NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Reaction Mechanism and Side Product Formation

The following diagram illustrates the desired reaction pathway and the formation of common side products.

G Indole 6-Methoxyindole Product This compound Indole->Product + Acylium Ion (C3 Attack) N_Acetyl 1-Acetyl-6-methoxyindole (N-Acetyl Side Product) Indole->N_Acetyl + Acylium Ion (N Attack) Acylium Acylium Ion (CH₃CO⁺) Di_Acetyl 1,3-Diacetyl-6-methoxyindole (Di-Acetyl Side Product) Product->Di_Acetyl + Acylium Ion (N Attack) N_Acetyl->Di_Acetyl + Acylium Ion (C3 Attack) LewisAcid Lewis Acid (e.g., ZnCl₂) AcylatingAgent Acetic Anhydride AcylatingAgent->Acylium + Lewis Acid

Caption: Reaction scheme for the synthesis of this compound and the formation of major side products.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis.

G Start Start Synthesis Reaction Perform Friedel-Crafts Acylation Start->Reaction Analysis Analyze Crude Product (TLC, LC-MS, NMR) Reaction->Analysis HighPurity High Purity? Analysis->HighPurity LowYield Low Yield? OptimizeConditions Optimize Reaction Conditions: - Milder Lewis Acid - Lower Temperature - Stoichiometry Control LowYield->OptimizeConditions Yes Purification Purification: - Column Chromatography - Recrystallization LowYield->Purification No HighPurity->LowYield No SideProducts Identify Side Products HighPurity->SideProducts Yes N_Acetyl N-Acetyl Isomer Present? SideProducts->N_Acetyl OptimizeConditions->Reaction End Pure Product Purification->End N_Acetyl->OptimizeConditions Yes Di_Acetyl Di-Acetyl Product Present? N_Acetyl->Di_Acetyl No Di_Acetyl->OptimizeConditions Yes Tar Tar Formation? Di_Acetyl->Tar No Tar->OptimizeConditions Yes Tar->End No

Caption: A workflow for troubleshooting and optimizing the synthesis of this compound.

References

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
  • Guchhait, S. K., Kashyap, M., & Kamble, H. (2011). ZrCl4-mediated regio- and chemoselective Friedel-Crafts acylation of indole. The Journal of organic chemistry, 76(11), 4753–4758. [Link]
  • Pharmapproach. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
  • National Center for Biotechnology Information. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. [Link]
  • NROChemistry. Vilsmeier-Haack Reaction. [Link]
  • ResearchGate.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
  • MDPI. Divergent synthesis of oxindole derivatives via controllable reaction of isatin-derived para-quinone methides with sulfur ylides. [Link]
  • Organic Chemistry Portal.
  • Organic Syntheses. 2-acetyl-6-methoxynaphthalene. [Link]
  • PubMed.
  • ResearchGate. Microwave-assisted Friedel–Crafts acylation of indole with acetic anhydride over tungstophosphoric acid modified Hβ zeolite. [Link]
  • MDPI. Molecular Iodine-Catalyzed Synthesis of 3,3-Disubstituted Isatins: Total Synthesis of Indole Alkaloid, 3,3-Dimethoxy-2-oxindole. [Link]
  • Wikipedia. Vilsmeier–Haack reaction. [Link]
  • National Center for Biotechnology Information. Deciphering and reprogramming the cyclization regioselectivity in bifurcation of indole alkaloid biosynthesis. [Link]
  • National Center for Biotechnology Information. Synthesis of a Series of Diaminoindoles. [Link]
  • ResearchGate. Acetylation of 2-Methoxynaphtalene with Acetic anhidryde over Zr4+-Zeolite beta. [Link]
  • NVEO. Synthesis, Characterization For New (Heterocyclic) Compounds From 2-Amino-6-Methoxy Benzothiazole And Study Biological Activity. [Link]
  • Academia.edu. Friedel-Crafts Acylation of Anisole Name of Student CHE 171 Section 101 10/4/06 Abstract. [Link]
  • ResearchGate. Acylation of aromatic compounds by acid anhydrides using Preyssler's anion [NaP. [Link]
  • Organic Syntheses. 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. [Link]
  • ResearchGate. Regioselective enzymatic acylation of vicinal diols of steroids. [Link]
  • National Center for Biotechnology Information. Regioselectivity Study of Contrasteric Aromatic Claisen Rearrangements and Their Utilization in the Total Syntheses of 5‑Hydroxymellein and Botyroisocoumarin A. [Link]
  • Journal of Applied Pharmaceutical Science.
  • PubMed.
  • ResearchGate. Aluminum-Catalyzed Cross Selective C3–N1′ Coupling Reactions of N-Methoxyindoles with Indoles. [Link]oles)

Sources

Technical Support Center: Purification of 3-Acetyl-6-methoxyindole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 3-acetyl-6-methoxyindole using column chromatography. It is designed to move beyond simple protocols, offering insights into the causality behind experimental choices and providing robust troubleshooting strategies to overcome common purification challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography of this compound. Each problem is followed by an analysis of potential causes and a step-by-step solution.

Question: My primary issue is poor or no separation between this compound and impurities. The spots are too close on the TLC plate and co-elute from the column. What should I do?

Answer: This is a classic selectivity problem, which almost always points to a suboptimal mobile phase composition. The goal is to find a solvent system that maximizes the difference in affinity between your target compound and its impurities for the stationary phase.

  • Underlying Cause: The polarity of your eluent is likely not creating enough differentiation in how strongly the various components of your mixture adhere to the silica gel. For effective separation, the ideal eluent should yield a retention factor (Rf) for your target compound of approximately 0.3-0.4 on a TLC plate.[1] This Rf value provides a good balance, ensuring the compound moves down the column at a reasonable rate without eluting too quickly with the solvent front.

  • Strategic Solution:

    • Systematic TLC Analysis: Before running a column, systematically test various solvent systems using thin-layer chromatography (TLC). Start with a standard, moderately polar mixture like 30% ethyl acetate in hexanes and adjust the ratio.[2][3]

    • Adjusting Polarity:

      • If the Rf is too high (>0.5), your eluent is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate).

      • If the Rf is too low (<0.2), your eluent is not polar enough. Increase the proportion of the polar solvent.[3]

    • Try Different Solvent Systems: If simple mixtures of ethyl acetate/hexanes fail, explore systems with different selectivities. Dichloromethane/methanol or toluene/ethyl acetate mixtures can alter the interactions between your compounds and the silica gel, potentially resolving overlapping spots.[3][4]

    • Consider Additives: Indoles can sometimes exhibit tailing on silica gel due to the acidic nature of the stationary phase or the presence of basic impurities. Adding a small amount (0.1-1%) of triethylamine (Et₃N) to your eluent can neutralize active sites on the silica and improve peak shape.[3] Conversely, if your compound is acidic, adding a small amount of acetic acid may help.[3]

Question: My compound, this compound, seems to have decomposed on the column. I'm observing new spots on my TLC analysis of the collected fractions, and my overall yield is very low. Why is this happening?

Answer: Compound decomposition on silica gel is a common and frustrating problem, particularly with sensitive molecules like some indole derivatives.[5] Silica gel is slightly acidic and can catalyze degradation, rearrangement, or polymerization of susceptible compounds.

  • Underlying Cause: The Lewis acidic sites on the surface of the silica gel are likely interacting with your molecule, leading to its degradation. This is exacerbated by long exposure times on the column.

  • Strategic Solution:

    • Confirm Instability with 2D TLC: Before committing to a large-scale column, you can diagnose this issue using a two-dimensional TLC.[6] Spot your crude material on a TLC plate, run it in one solvent system, then rotate the plate 90 degrees and run it again in the same solvent system. If you see spots that are not on the diagonal, it indicates that the compound is degrading on the plate.[5]

    • Deactivate the Silica Gel: Reduce the acidity of the silica gel by preparing your slurry in a solvent system containing 1-2% triethylamine. Allow this to equilibrate before loading your sample. This will neutralize the most reactive acidic sites.

    • Switch the Stationary Phase: If deactivation is insufficient, consider a different stationary phase. Alumina (neutral or basic) is a common alternative for acid-sensitive compounds.[5] For more challenging separations, Florisil can also be an option.[5]

    • Minimize Residence Time: Use flash chromatography with applied pressure to speed up the elution process. A faster flow rate reduces the time your compound spends in contact with the silica, thereby minimizing the opportunity for degradation.

Question: I loaded my sample, but I'm not seeing anything elute from the column. I've collected many fractions, and the TLC plates are all blank.

Answer: There are several potential explanations for a compound failing to elute. The most common scenarios are that the mobile phase is not polar enough to move the compound, the compound has degraded and is now irreversibly adsorbed, or the eluted fractions are simply too dilute to be detected by your visualization method.[5]

  • Underlying Cause: The equilibrium between the compound being adsorbed to the silica and dissolved in the mobile phase is heavily skewed towards adsorption. The solvent lacks the strength to displace the compound from the stationary phase.[7]

  • Strategic Solution:

    • Increase Solvent Polarity: Begin to gradually increase the polarity of your mobile phase. If you started with 10% ethyl acetate in hexanes, move to 20%, then 30%, and so on. This is known as a step-gradient elution.

    • Perform a "Flush": If a gradual increase doesn't work, a more polar "flush" with a solvent like 5-10% methanol in dichloromethane or 100% ethyl acetate can be used to elute highly retained compounds.[2] Be aware that this may elute multiple compounds at once.

    • Check for Solubility: Ensure your compound is soluble in the mobile phase. If it is not, it will not move down the column.[7]

    • Concentrate Your Fractions: Before concluding that nothing has eluted, take a few of the collected fractions where you expected your compound to be and concentrate them significantly on a rotary evaporator. Re-spot the concentrated material on a TLC plate. Your compound may have eluted, but at a concentration too low for initial detection.[5]

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and solvent system to start with for this compound?

A1: For most indole derivatives, standard flash-grade silica gel (SiO₂, 230-400 mesh) is the appropriate stationary phase.[1] It is a polar adsorbent, meaning non-polar compounds will elute first.[7] A good starting point for developing a solvent system via TLC is a 1:1 mixture of ethyl acetate and hexanes.[3] From there, you can adjust the ratio to achieve the target Rf of 0.3-0.4.

Q2: What is "dry loading," and how does it compare to "wet loading"?

A2: Dry loading is a sample application technique that is highly recommended when your crude product has poor solubility in the initial, low-polarity eluent.[6]

  • Method: The crude sample is dissolved in a suitable, volatile solvent (like dichloromethane or acetone). A small amount of silica gel (typically 10-20 times the mass of the sample) is added to this solution. The solvent is then removed under reduced pressure (e.g., on a rotary evaporator) until a dry, free-flowing powder is obtained. This powder is then carefully added to the top of the packed column.[6]

  • Advantage: This technique ensures that the entire sample is introduced to the column in a very narrow, concentrated band, which leads to sharper peaks and better separation. It avoids issues that can arise from using a strong, polar solvent to dissolve the sample for wet loading, which can disrupt the top of the column packing and broaden the initial sample band.

Q3: My column packing has cracks and bubbles. Will this affect my separation?

A3: Yes, absolutely. Cracks, channels, or bubbles in the packed bed create pathways where the mobile phase can flow unevenly. This leads to significant band broadening and a dramatic loss of resolution, as some of the sample will travel through these channels much faster than the rest.

  • Prevention: The best way to prevent this is to use the "slurry packing" method. Mix your silica gel with the initial, non-polar eluent to form a consistent slurry. Pour this slurry into your column and use gentle pressure or tapping to help it pack into a uniform, stable bed. Ensure the solvent level never drops below the top of the silica bed, as this is the primary cause of cracking.[7]

Experimental Protocols & Data
Protocol 1: Column Chromatography of this compound
  • TLC Analysis & Solvent Selection:

    • Dissolve a small amount of the crude this compound in a solvent like dichloromethane.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a sealed chamber with a starting eluent of 20-30% ethyl acetate in hexanes.

    • Visualize the plate under UV light.

    • Adjust the solvent ratio until the main product spot has an Rf value of approximately 0.3-0.4.

  • Column Preparation (Slurry Packing):

    • For every 1 gram of crude material, use approximately 30-50 grams of silica gel.

    • In a beaker, mix the required amount of silica gel with the starting eluent determined by TLC to form a smooth, pourable slurry.

    • Place a small cotton or glass wool plug at the bottom of the column, followed by a thin layer of sand.[8]

    • Pour the silica slurry into the column. Use a funnel to avoid coating the sides.

    • Open the stopcock and drain some solvent, while gently tapping the side of the column to ensure even packing and remove any air bubbles.

    • Once the silica has settled, add a protective layer of sand on top. Do not allow the solvent level to drop below this top layer of sand.[7]

  • Sample Loading (Dry Method Recommended):

    • Dissolve the crude material in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add silica gel (approx. 2-3x the mass of your crude material) and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin adding the selected mobile phase to the top of the column.

    • Apply gentle air pressure (flash chromatography) to achieve a steady flow rate.

    • Collect fractions of a consistent volume in test tubes or vials.

    • If separation is difficult, a gradient elution can be performed by gradually increasing the percentage of the polar solvent.

  • Fraction Analysis and Product Isolation:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.[8]

Data Presentation: Solvent Systems

The choice of mobile phase is critical for successful separation.[9] The following table lists common solvents in order of increasing polarity (eluting strength) on silica gel.

Solvent NameRelative PolarityTypical Use Case
Hexane / HeptaneVery LowStarting solvent for non-polar compounds.[9]
TolueneLowCan offer different selectivity from hexanes.[9]
Dichloromethane (DCM)Medium-LowGood general-purpose solvent.[9]
Diethyl EtherMediumLess polar than Ethyl Acetate.
Ethyl Acetate (EtOAc)MediumVery common polar co-solvent with hexanes.[3]
AcetoneMedium-HighStronger polar solvent.[9]
Methanol (MeOH)HighUsed in small percentages for eluting very polar compounds.[3]
Visualizations
Workflow for Column Chromatography

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase TLC 1. TLC Analysis (Find Solvent System, Rf ~0.3) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Dry Loading) Pack->Load Elute 4. Elute with Solvent (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Isolate 8. Isolate Product (Evaporation) Combine->Isolate Final Pure Product Isolate->Final

Caption: General workflow for purification by column chromatography.

Troubleshooting Decision Tree

G Start Problem Observed P1 Poor Separation Start->P1 P2 No Elution Start->P2 P3 Low Yield / Decomposition Start->P3 S1 Optimize Solvent System via TLC (Target Rf = 0.3-0.4) P1->S1 S2 Add Modifier (Et3N / AcOH) P1->S2 If tailing S3 Increase Eluent Polarity (Gradient Elution) P2->S3 S4 Concentrate Fractions Before TLC Analysis P2->S4 S5 Check Stability (2D TLC) P3->S5 S6 Change Stationary Phase (Alumina, Florisil) S5->S6 If unstable

Caption: Troubleshooting logic for common column chromatography issues.

References
  • Benchchem. troubleshooting the purification of 5-chloro-2,3-dimethyl-1H-indole.
  • University of Rochester, Department of Chemistry.
  • ChemistryViews. (2012-08-07).
  • University of Rochester, Department of Chemistry.
  • Benchchem. Technical Support Center: 2-(6-methoxy-1H-indol-3-yl)
  • SiliCycle.
  • Reddit. (2022-09-06).
  • Merck. TLC Tips and Tricks.
  • Column chrom
  • Organic Syntheses. (2025-06-19).

Sources

Technical Support Center: Recrystallization of 3-Acetyl-6-methoxyindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Acetyl-6-methoxyindole (CAS No. 99532-52-2). This document provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the recrystallization of this valuable indole derivative. Our focus is on delivering field-proven insights and explaining the causality behind experimental choices to ensure procedural success.

Introduction to Recrystallization

Recrystallization is a powerful purification technique that leverages differences in solubility between the compound of interest and its impurities in a given solvent. The ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures. For this compound, its molecular structure—featuring a polar N-H group, a moderately polar acetyl group, a methoxy ether group, and a non-polar bicyclic aromatic system—requires careful solvent selection to achieve high purity and yield.[1]

Part 1: Core Recrystallization Protocol

This section outlines a robust, step-by-step methodology for the recrystallization of this compound. The rationale behind each step is provided to enhance understanding and adaptability.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a single-solvent recrystallization.

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude solid in Erlenmeyer flask B Add minimal amount of hot solvent A->B C Heat solution to boiling to fully dissolve B->C D Perform if insoluble impurities are present C->D E Quickly filter hot solution D->E F Allow solution to cool slowly to room temperature E->F G Cool further in an ice bath F->G H Collect crystals via vacuum filtration G->H I Wash crystals with a small amount of cold solvent H->I J Dry crystals under vacuum I->J

Caption: General workflow for single-solvent recrystallization.

Step-by-Step Methodology
  • Solvent Selection: Choose an appropriate solvent or solvent system (see Part 2). The goal is to find a solvent that dissolves this compound well when hot but poorly when cold.

  • Dissolution:

    • Place the crude this compound solid in an Erlenmeyer flask. Using an Erlenmeyer flask minimizes solvent evaporation due to its narrow neck.[2]

    • Add a small amount of the selected solvent and heat the mixture to boiling (using a hot plate and a stir bar).

    • Continue adding small portions of hot solvent until the compound just dissolves completely. Causality: Adding the minimal amount of hot solvent is the most critical step for maximizing yield. Excess solvent will retain more of your compound in the solution (mother liquor) upon cooling, drastically reducing recovery.[2][3]

  • Decolorization (If Necessary):

    • If the solution is colored by high-molecular-weight impurities, remove it from the heat and add a very small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes. Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Too much charcoal can adsorb your product, reducing the yield.[2]

  • Hot Filtration (If Necessary):

    • If you used charcoal or if there are insoluble impurities, you must perform a hot gravity filtration to remove them before the solution cools. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Crystallization:

    • Cover the flask with a watch glass to prevent contamination and allow the solution to cool slowly to room temperature. Causality: Slow cooling promotes the formation of large, pure crystals by allowing the crystal lattice to form correctly, excluding impurities. Rapid cooling can trap impurities within the crystal structure.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.

  • Isolation:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor containing impurities. Causality: Using cold solvent minimizes the redissolving of your purified product during the wash.

  • Drying:

    • Dry the crystals thoroughly to remove any residual solvent. This can be done by leaving them under vacuum in the filter apparatus for a period, followed by drying in a vacuum oven.

Part 2: Solvent Selection Guide

The choice of solvent is paramount. The principle of "like dissolves like" is a useful starting point.[1] this compound has both polar (N-H, C=O) and non-polar (aromatic rings) features. Therefore, solvents of intermediate polarity or mixed solvent systems often work well.

Solvent Suitability Table
SolventBoiling Point (°C)Polarity (Dielectric Constant)Comments & Rationale
Ethanol 7824.5Often a good starting point. The hydroxyl group can hydrogen bond with the indole, while the ethyl group interacts with the non-polar regions.
Methanol 6532.7More polar than ethanol. May be too good a solvent, leading to lower recovery, but can be effective.
Acetone 5620.7Its ketone group is similar to the acetyl group on the target molecule, making it a potentially good solvent.[4] Often used in mixtures.[5]
Ethyl Acetate 776.0A moderately polar solvent that is often successful for indole derivatives, frequently used in combination with a non-polar solvent like hexane.[1][4]
Toluene 1112.4A non-polar aromatic solvent. May be suitable if impurities are highly polar. Good for compounds that crystallize well.[4]
Water 10080.1Highly polar. Unlikely to be a good single solvent for this compound but is often used as an "anti-solvent" in a mixed system with a polar organic solvent like methanol or acetone.[1][5]
Hexane 691.9Very non-polar. The compound is likely insoluble. Primarily used as an anti-solvent with a more polar solvent like ethyl acetate or acetone.[4]
Solvent Selection Decision Process

Solvent_Selection cluster_single Single Solvent Test cluster_mixed Mixed Solvent System start Start: Crude Solid test_solubility Soluble in hot solvent? start->test_solubility insoluble Insoluble or sparingly soluble when cold? test_solubility->insoluble Yes try_mixed Select a 'Good' Solvent (dissolves compound well) test_solubility->try_mixed No success SUCCESS: Use this solvent insoluble->success Yes insoluble->try_mixed No add_anti Dissolve in minimal hot 'Good' Solvent try_mixed->add_anti add_anti_2 Add 'Poor' Anti-solvent dropwise until cloudy add_anti->add_anti_2 reheat Reheat to clarify add_anti_2->reheat cool Cool slowly reheat->cool

Caption: Decision tree for selecting a suitable recrystallization solvent.

Part 3: Troubleshooting Guide (Q&A Format)

Q1: My compound won't dissolve in the hot solvent, even after adding a large amount. What's wrong?

A1: This is a clear indication that you have chosen a poor solvent—one in which your compound is insufficiently soluble even at high temperatures.

  • Solution: You must start over. Remove the current solvent by rotary evaporation to recover your crude solid.[2] Select a more polar solvent from the table above and repeat the dissolution test on a small scale before committing your entire batch.

Q2: The compound dissolved perfectly, but no crystals have formed after cooling to room temperature and even in an ice bath.

A2: This is one of the most common issues and typically has two root causes:

  • Too Much Solvent Was Used: This is the most frequent reason for crystallization failure. The solution is not supersaturated, so the compound simply remains dissolved.[3]

    • Troubleshooting: Reheat the solution and boil off a portion of the solvent (e.g., 25-50% of the volume) to concentrate the solution.[2] Then, allow it to cool again.

  • The Solution Needs a Nudge to Begin Crystallization: Sometimes, a supersaturated solution is reluctant to form the initial seed crystals.

    • Troubleshooting:

      • Scratching: Gently scratch the inside surface of the flask below the solvent line with a glass stirring rod. The microscopic scratches on the glass provide a nucleation site for crystal growth.

      • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution. This "seed crystal" acts as a template for further crystallization.

Q3: Instead of crystals, an oil has separated out of the solution. What should I do?

A3: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of the solute is too high.[3] The oil is simply your impure, molten compound.

  • Troubleshooting:

    • Reheat the solution to redissolve the oil.

    • Add a small amount of additional hot solvent to lower the saturation point.[3]

    • Try cooling the solution much more slowly. You can insulate the flask to prolong the cooling period. Slower cooling may favor the formation of crystals over oil.[3]

    • If the problem persists, consider changing to a different solvent, perhaps one with a lower boiling point.

Q4: My final yield is very low (e.g., less than 30%). Where did my product go?

A4: A low yield is disappointing but often correctable. Several factors could be at play:

  • Excessive Solvent: As mentioned in Q2, this is a primary cause. Too much compound is lost to the mother liquor.[2] You can try to recover a "second crop" of crystals by evaporating some of the solvent from the filtrate and re-cooling.

  • Premature Crystallization: The compound may have crystallized in the funnel during a hot filtration step, leading to loss. Ensure your equipment is pre-heated.

  • Washing with Too Much Solvent: Washing the collected crystals with an excessive amount of cold solvent (or solvent that wasn't cold enough) can dissolve a significant portion of your product.

  • Inherent Solubility: The compound may be moderately soluble in the chosen solvent even at low temperatures, leading to unavoidable losses. A different solvent system might be necessary for better recovery.

Q5: The final crystals are colored, even though the starting material was only slightly impure. What happened?

A5: This indicates that colored impurities were not successfully removed.

  • Troubleshooting:

    • The impurity may have similar solubility properties to your product. A second recrystallization may be necessary.

    • If the color is due to a persistent, high-molecular-weight impurity, you may need to repeat the recrystallization and include the activated charcoal decolorization step described in the core protocol.

    • The impurity may have been trapped (occluded) within the crystals due to rapid cooling. Ensure your cooling process is slow and gradual.

Part 4: Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure this compound? While specific data is not readily available in the provided search results, related indole structures suggest a crystalline solid.[6][7][8] A sharp melting point range (e.g., within 1-2 °C) is a good indicator of purity. Comparing the melting point of your recrystallized product to a literature value, if available from a chemical supplier or database, is a crucial purity check.

Q2: How do I properly use a mixed solvent system? A mixed solvent system (e.g., methanol/water, ethyl acetate/hexane) is an excellent technique for compounds that are too soluble in one solvent and insoluble in another.[1]

  • Dissolve your compound in the minimum amount of the hot "good" solvent (the one it dissolves well in).

  • While the solution is still hot, add the "poor" solvent (the anti-solvent) dropwise until you see persistent cloudiness (turbidity). This indicates you have reached the saturation point.

  • Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Now, allow this solution to cool slowly, as you would with a single solvent.

Q3: What's the best way to dry the purified crystals? The most effective method is to dry the crystals under vacuum, preferably in a vacuum oven at a mild temperature (e.g., 40-50 °C) to avoid any potential degradation. This ensures the complete removal of residual solvent, which is important for accurate yield calculations and subsequent analytical characterization (like NMR or mass spectrometry).

References
  • Technical Support Center: Purifying Indole Derivatives by Recrystalliz
  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
  • 3.6F: Troubleshooting. Chemistry LibreTexts.
  • This compound | CAS#:99532-52-2. Chemsrc.
  • Problems with Recrystallisations. University of York Chemistry Teaching Labs.
  • This compound. Amadis Chemical.
  • CAS 99532-52-2 | this compound. Synblock.
  • Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry.
  • CAS 99532-52-2 | this compound. Alchem Pharmtech.
  • This compound. ChemBK.
  • Total synthesis method for making an indole structure derivative product class...

Sources

Technical Support Center: Improving the Regioselectivity of 3-Acylation in Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indole acylation. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regioselective C3-acylation of the indole nucleus. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific experimental challenges, providing not only solutions but also the underlying mechanistic rationale to empower your synthetic strategies.

Section 1: Foundational Principles & FAQs

This section addresses the fundamental concepts governing the reactivity of indoles in electrophilic acylation reactions. Understanding these principles is the first step in troubleshooting and optimizing your reaction conditions.

Q1: Why is C3 the preferred site for electrophilic acylation in unsubstituted indoles?

A: The preferential acylation at the C3 position of the indole ring is a direct consequence of the stability of the cationic intermediate formed during the electrophilic aromatic substitution reaction.[1][2][3] When an electrophile attacks the C3 position, the positive charge on the resulting intermediate (a Wheland intermediate) can be effectively delocalized onto the nitrogen atom without disrupting the aromaticity of the fused benzene ring.[2] This creates a thermodynamically more stable intermediate compared to attack at other positions, such as C2, where delocalization of the positive charge would require disruption of the benzene ring's aromatic sextet.[2][4]

Diagram: Electrophilic Attack on the Indole Ring

G cluster_0 C3-Attack (Favored) cluster_1 C2-Attack (Disfavored) Indole_C3 Indole Intermediate_C3 Stable Cationic Intermediate (Aromatic Benzene Ring Intact) Indole_C3->Intermediate_C3 + E+ Product_C3 3-Acylindole Intermediate_C3->Product_C3 - H+ Indole_C2 Indole Intermediate_C2 Less Stable Cationic Intermediate (Benzene Aromaticity Disrupted) Indole_C2->Intermediate_C2 + E+ Product_C2 2-Acylindole Intermediate_C2->Product_C2 - H+

Caption: Comparison of intermediates in C3 vs. C2 electrophilic attack.

Q2: What are the main competing reactions in indole acylation, and why do they occur?

A: Besides the desired C3-acylation, the primary competing reaction is N-acylation.[5] This occurs because the nitrogen atom of the indole is also nucleophilic. The balance between C3 and N-acylation is highly dependent on the reaction conditions. Generally, under basic conditions or with highly reactive acylating agents, N-acylation can become significant.[6][7] Another potential side reaction, particularly under harsh acidic conditions, is polymerization of the indole starting material.[2][8]

Q3: How do Lewis acids promote C3-acylation?

A: Lewis acids play a crucial role in Friedel-Crafts acylation by activating the acylating agent (e.g., an acyl chloride or anhydride). The Lewis acid coordinates to the carbonyl oxygen of the acylating agent, making the carbonyl carbon significantly more electrophilic. This enhanced electrophile is then more readily attacked by the electron-rich indole ring at the C3 position. Common Lewis acids used for this purpose include AlCl₃, SnCl₄, TiCl₄, and BF₃·Et₂O.[8][9][10]

Section 2: Troubleshooting Guide for Poor C3-Regioselectivity

This section provides a problem-oriented approach to resolving common issues encountered during indole acylation experiments.

Problem 1: Low yield of the desired 3-acylindole with significant recovery of starting material.

Q: My reaction is sluggish, and I'm not getting a good yield of the 3-acylindole. What factors could be contributing to this, and how can I improve the conversion?

A: Low conversion can stem from several factors:

  • Insufficiently Activated Acylating Agent: The Lewis acid may not be strong enough or used in a sufficient stoichiometric amount to fully activate the acylating agent. Consider using a stronger Lewis acid or increasing its stoichiometry. However, be mindful that overly harsh conditions can lead to degradation. A study by Okauchi et al. found that dialkylaluminum chlorides (Et₂AlCl or Me₂AlCl) can be highly effective for the acylation of indoles with acyl chlorides, even for those with sensitive functional groups.[11]

  • Reaction Temperature is Too Low: While lower temperatures are often used to control selectivity, they can also slow down the reaction rate. A gradual increase in temperature might be necessary to drive the reaction to completion.

  • Poor Solvent Choice: The choice of solvent can significantly impact the reaction. Dichloromethane (CH₂Cl₂) is a common solvent for these reactions.[11] It's important to use anhydrous solvents, as water can deactivate the Lewis acid.

Experimental Protocol: General Procedure for C3-Acylation using Diethylaluminum Chloride [11]

  • To a solution of the indole (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of Et₂AlCl in hexanes (1.0 M, 1.1 mmol) dropwise.

  • Stir the mixture at 0 °C for 15 minutes.

  • Add the acyl chloride (1.1 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the appropriate time (monitoring by TLC or LC-MS is recommended).

  • Upon completion, quench the reaction by carefully adding it to a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with CH₂Cl₂, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Problem 2: Significant formation of the N-acylated byproduct.

Q: I'm observing a significant amount of the N-acylated indole in my reaction mixture. How can I favor C3-acylation over N-acylation?

A: The formation of N-acylated indoles is a common challenge, particularly with unprotected indoles.[5] Here are several strategies to enhance C3-selectivity:

  • Protect the Indole Nitrogen: The most direct way to prevent N-acylation is to protect the indole nitrogen with a suitable protecting group.[12] Common protecting groups for indoles include tosyl (Ts), benzenesulfonyl (Bs), and [2-(trimethylsilyl)ethoxy]methyl (SEM).[12][13] The protecting group can be removed after the C3-acylation step.

  • Choice of Base and Acylating Agent: In some methodologies, particularly those not relying on strong Lewis acids, the choice of base and acylating agent is critical. For instance, using thioesters as the acyl source in the presence of a base like Cs₂CO₃ has been shown to favor N-acylation.[6] Conversely, Friedel-Crafts conditions with a Lewis acid generally favor C-acylation.

  • Reaction Conditions: Lowering the reaction temperature can sometimes favor the thermodynamically preferred C3-acylation over the kinetically faster N-acylation.

Table: Comparison of Common N-Protecting Groups for Indoles

Protecting GroupAbbreviationIntroduction ConditionsRemoval ConditionsKey Features
TosylTsTsCl, base (e.g., NaH, pyridine)Strong acid (HBr, H₂SO₄) or strong reducing agents (sodium in liquid ammonia)[12]Electron-withdrawing, deactivates the ring slightly.
BenzenesulfonylBsBsCl, baseSimilar to TosylSimilar properties to Tosyl.
[2-(trimethylsilyl)ethoxy]methylSEMSEMCl, base (e.g., NaH)Fluoride source (e.g., TBAF) or acidRemoved under mild, non-hydrolytic conditions.[13]

Problem 3: Formation of di-acylated or other side products.

Q: My reaction is producing di-acylated products or a complex mixture of byproducts. What is causing this, and how can I improve the selectivity for mono-C3-acylation?

A: The formation of multiple products often indicates that the reaction conditions are too harsh or that the substrate is particularly reactive.

  • Control Stoichiometry: Ensure that you are using a precise stoichiometry of the acylating agent, typically a slight excess (e.g., 1.1-1.2 equivalents). Using a large excess can lead to di-acylation, especially with highly activated indoles.

  • Milder Lewis Acid: Strong Lewis acids like AlCl₃ can sometimes promote side reactions.[11] Consider using a milder Lewis acid such as SnCl₄, ZrCl₄, or BF₃·Et₂O.[9][10] A study on the acylation of indoles with anhydrides found that BF₃·Et₂O was an effective promoter for regioselective 3-acylation under mild conditions.[10]

  • Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or even -78 °C) can help to control the reactivity and minimize the formation of byproducts.

Diagram: Troubleshooting Workflow for Poor Regioselectivity

G Start Poor C3-Regioselectivity Problem Identify Primary Byproduct Start->Problem N_Acyl N-Acylated Indole Problem->N_Acyl N-Acylation Di_Acyl Di-acylated/Other Byproducts Problem->Di_Acyl Over-reaction Low_Yield Low Conversion Problem->Low_Yield Low Reactivity Sol_N_Acyl Protect Indole Nitrogen (e.g., Ts, SEM) N_Acyl->Sol_N_Acyl Sol_Di_Acyl Use Milder Lewis Acid (e.g., BF3·Et2O) Lower Reaction Temperature Control Stoichiometry Di_Acyl->Sol_Di_Acyl Sol_Low_Yield Increase Lewis Acid Stoichiometry Use Stronger Lewis Acid (e.g., Et2AlCl) Increase Reaction Temperature Low_Yield->Sol_Low_Yield

Sources

Preventing degradation of 3-Acetyl-6-methoxyindole during experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Acetyl-6-methoxyindole. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide expert guidance on preventing degradation and troubleshooting common issues encountered during its handling and use. Our goal is to ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the stability and handling of this compound.

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a cool, dark, and dry environment. We recommend storage at 2-8°C. The container should be tightly sealed to prevent exposure to moisture and air. For extended storage, flushing the container with an inert gas like argon or nitrogen is a best practice to minimize oxidative degradation.

Q2: Is this compound sensitive to light?

A2: Yes. Indole derivatives, in general, are known to be photosensitive, and the electron-rich nature of the 6-methoxyindole ring system can increase this sensitivity. Exposure to UV or even ambient laboratory light over extended periods can lead to photo-oxidation or the formation of colored degradation products. We strongly advise using amber vials or wrapping containers in aluminum foil to protect the compound from light.[1]

Q3: Can I dissolve this compound in any solvent?

A3: While soluble in common organic solvents like DMSO, DMF, and methanol, the stability of the compound in solution is a critical consideration. Solutions should be prepared fresh for each experiment whenever possible. If storage of a stock solution is necessary, it should be stored at -20°C or below in a tightly sealed, light-protected container. Avoid prolonged storage in protic solvents, especially if the pH is not controlled, as this may promote slow hydrolysis.

Q4: I've noticed my solid compound has developed a slight color over time. Is it still usable?

A4: A change in color, typically to a yellowish or brownish hue, is a visual indicator of potential degradation, likely due to minor oxidation or photodecomposition. While the compound may still be largely intact, the presence of impurities is highly probable. We recommend assessing the purity of the material using a suitable analytical method, such as HPLC or LC-MS, before proceeding with critical experiments. For applications requiring high purity, re-purification or using a fresh batch is advised.

Troubleshooting Guide: Unexpected Experimental Results

This section provides in-depth guidance for identifying and resolving specific issues that may arise during your experiments, linking them to the underlying chemical degradation pathways.

Issue 1: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis

Scenario: "After preparing my sample solution and letting it sit on the benchtop for a few hours, I ran an HPLC analysis and observed new, smaller peaks that were not present in the initial analysis of the solid material."

Potential Cause: Oxidative Degradation

The methoxy-activated indole nucleus is highly susceptible to oxidation, especially when in solution and exposed to atmospheric oxygen.[2][3] This is one of the most common degradation pathways for this class of compounds. The reaction is often initiated by light, heat, or the presence of trace metal ions.[4]

Diagnostic Steps:

  • Control Experiment: Prepare a fresh solution of this compound and immediately inject it into the HPLC/LC-MS system to obtain a baseline chromatogram.

  • Stress Condition: Sparge a portion of this fresh solution with air or oxygen for a controlled period (e.g., 1-2 hours) while keeping another portion under an inert gas (argon or nitrogen).

  • Analysis: Re-analyze both the oxygen-exposed and inert-gas-protected samples. A significant increase in the impurity peaks in the oxygen-exposed sample strongly suggests oxidative degradation.

Postulated Oxidative Degradation Pathway:

Oxidation can occur at several positions on the indole ring, potentially leading to hydroxylated species or even cleavage of the pyrrole ring to form N-formylkynurenine-type analogues, similar to the oxidation of melatonin.[5][6]

Oxidative_Degradation cluster_main Postulated Oxidative Pathway Start This compound Intermediate Hydroxylated Intermediates (e.g., at C2, C4, C5, or C7) Start->Intermediate O2, Light, Metal Ions Product Ring-Opened Products (e.g., Kynurenine-type) Intermediate->Product Further Oxidation

Caption: Postulated oxidative degradation pathway for this compound.

Preventative Measures & Solutions:

  • Solvent Degassing: Use solvents that have been thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by sonication under vacuum.

  • Inert Atmosphere: Prepare samples in a glove box or under a blanket of inert gas.

  • Antioxidants: For certain applications where it will not interfere with the downstream process, the addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene) to the solution can inhibit radical-mediated oxidation.

  • Prompt Analysis: Analyze samples as quickly as possible after preparation.

Issue 2: Loss of Compound and Formation of a More Polar Impurity under Acidic or Basic Conditions

Scenario: "My reaction is performed under basic (or acidic) conditions, and I'm observing significant loss of my starting material and the appearance of a new major peak in my LC-MS, which appears to have a different mass."

Potential Cause: Hydrolytic Degradation

While generally stable, the functional groups of this compound can undergo hydrolysis under non-neutral pH conditions, especially with added heat.[7][8]

  • Basic Hydrolysis: The 3-acetyl group can be cleaved under basic conditions (e.g., using NaOH or KOH in an aqueous or alcoholic solvent) to yield 6-methoxyindole. This is a known reaction for deprotecting 1,3-diacetylindoles to afford 3-acetylindoles, highlighting the lability of the acetyl group to base.[9][10]

  • Acidic Hydrolysis: Strong acidic conditions can lead to two primary degradation pathways:

    • O-Demethylation: Cleavage of the methoxy group to yield 3-Acetyl-6-hydroxyindole. This is a common reaction for aryl methyl ethers.[3]

    • Acetyl Group Hydrolysis: Although slower than under basic conditions, prolonged exposure to strong acid and heat can also cleave the acetyl group.

Diagnostic Steps:

  • pH-Dependent Study: Prepare several small-scale solutions of the compound in buffers of varying pH (e.g., pH 2, pH 7, pH 10).

  • Incubation: Keep these solutions at a controlled temperature (e.g., room temperature or slightly elevated) for a set period.

  • Analysis: Analyze each sample by HPLC or LC-MS. Compare the chromatograms to identify which pH conditions promote the formation of the unknown impurity. The mass of the new peak will be a key identifier (loss of 42 Da for deacetylation, loss of 14 Da for O-demethylation).

Postulated Hydrolytic Degradation Pathways:

Hydrolytic_Degradation cluster_main Postulated Hydrolytic Pathways Start This compound Base_Product 6-Methoxyindole (Deacetylation) Start->Base_Product Basic Conditions (e.g., NaOH, H2O) Acid_Product 3-Acetyl-6-hydroxyindole (O-Demethylation) Start->Acid_Product Acidic Conditions (e.g., HBr, Heat)

Caption: Potential hydrolytic degradation pathways under basic and acidic stress.

Preventative Measures & Solutions:

  • pH Control: If your experimental conditions allow, buffer your reaction mixture to maintain a pH as close to neutral as possible (pH 4-7 appears to be the range of maximum stability for many complex molecules).[11]

  • Temperature Management: Avoid excessive heating when the compound is in an acidic or basic medium.

  • Protecting Groups: In multi-step syntheses, if the indole N-H is a complicating factor, consider using a protecting group like tosyl (Ts) or tert-butyloxycarbonyl (Boc) to modify the reactivity and stability of the indole ring.[12]

Experimental Protocols

Protocol 1: Recommended Purity Analysis by Stability-Indicating HPLC Method

This protocol outlines a general-purpose reversed-phase HPLC method suitable for assessing the purity of this compound and detecting common degradation products.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 30% B; 5-25 min: 30-90% B; 25-30 min: 90% B; 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 300 nm
Injection Volume 10 µL
Sample Preparation 0.5 mg/mL in 50:50 Acetonitrile:Water

Methodology Workflow:

HPLC_Workflow cluster_workflow HPLC Purity Analysis Workflow Prep Prepare Sample & Mobile Phases Equilibrate Equilibrate HPLC System (Initial Conditions) Prep->Equilibrate Inject Inject Sample Equilibrate->Inject Run Run Gradient Method Inject->Run Analyze Integrate Peaks & Calculate Purity (Area Percent Method) Run->Analyze

Caption: Step-by-step workflow for HPLC purity analysis.

Rationale for Method Choices:

  • C18 Column: Provides good retention and separation for moderately polar aromatic compounds.

  • Formic Acid: An acidic modifier used to protonate silanol groups on the column, improving peak shape for the slightly basic indole nitrogen. It is also compatible with mass spectrometry.

  • Gradient Elution: Necessary to elute both the main compound and any potential degradation products, which may have a wide range of polarities.

References

  • International Journal of Chemical Studies. 3-Substituted indole: A review.
  • PubMed. The oxidation products of melatonin derivatives exhibit acetylcholinesterase and butyrylcholinesterase inhibitory activity.
  • IOSR Journal of Applied Chemistry. Antioxidant activity of pineal methoxyindoles on hepatocyte plasmatic membrane.
  • PubMed. Mass defect filtering-oriented classification and precursor ions list-triggered high-resolution mass spectrometry analysis for the discovery of indole alkaloids from Uncaria sinensis.
  • PMC - NIH. Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13.
  • Journal of Applied Pharmaceutical Science. Stability-indicating HPLC method optimization using quality.
  • Science Madness Discussion Board. 3-acetylindole.
  • PubMed. 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues.
  • ResearchGate. Position matters: High resolution spectroscopy of 6-methoxyindole.
  • Journal of Molecular Spectroscopy. Influence of the position of the methoxy group on the stabilities of the syn and anti conformers of 4-, 5-, and 6-methoxyindole.
  • PharmaInfo. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations.
  • SciSpace. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
  • Asian Journal of Pharmaceutical Analysis. Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration.
  • PubMed. Production of methoxyindoles in vitro from methoxytryptophan by rat pineal gland.
  • The Journal of Chemical Physics. Position matters: High resolution spectroscopy of 6-methoxyindole.
  • PubMed. Oxidation of melatonin and its catabolites, N1-acetyl-N2 -formyl-5-methoxykynuramine and N1-acetyl-5-methoxykynuramine, by activated leukocytes.
  • PubMed. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light.
  • MDPI. Possible Reaction Mechanisms Involved in Degradation of Patulin by Heat-Assisted Cysteine under Highly Acidic Conditions.
  • PubMed. Forced degradation study of thiocolchicoside: characterization of its degradation products.
  • PubMed. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics.

Sources

Technical Support Center: Optimization of N-Acetylation of Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-acetylation of indoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have structured this guide to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system.

Core Principles of Indole N-Acetylation

The N-acetylation of indoles is a fundamental transformation in organic synthesis, crucial for the preparation of numerous biologically active compounds, including the non-steroidal anti-inflammatory drug indomethacin.[1][2] The primary challenge in this reaction is achieving chemoselectivity. The indole nucleus possesses multiple reactive sites, with the C3 position being particularly electron-rich and often competing with the N1 nitrogen for acylation.[3][4]

Successful N-acetylation hinges on enhancing the nucleophilicity of the indole nitrogen relative to the C3 carbon. This is typically achieved by deprotonating the N-H bond with a suitable base, generating a highly nucleophilic indolate anion. This anion then attacks the electrophilic acetyl source.

General Reaction Mechanism

The process begins with the deprotonation of the indole nitrogen by a base to form an intermediate indolate anion. This is followed by a nucleophilic attack on the acetylating agent to yield the N-acetylated indole and a byproduct.[3]

Caption: General mechanism of base-mediated N-acetylation of indole.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the planning phase of an N-acetylation experiment.

Q1: Which acetylating agent should I choose?

The choice of acetylating agent is critical and depends on the substrate's reactivity and the desired reaction conditions.

Acetylating AgentReactivityCommon Conditions & Remarks
Acetyl Chloride Very HighHighly reactive and moisture-sensitive. Often used with a strong base (e.g., NaH) at low temperatures or a weaker base (e.g., K₂CO₃). Can lead to side reactions if not controlled.[3][5]
Acetic Anhydride HighLess reactive than acetyl chloride but still very effective. Can be used with bases like pyridine or catalytically with DMAP. Can also lead to C3-acylation or diacetylation under certain conditions.[6][7]
Thioesters ModerateOffer excellent functional group tolerance and are stable alternatives to acyl halides. Typically require a base like Cs₂CO₃ and higher temperatures.[1][3][4]
Carboxylic Acids LowRequire activation with a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This method is mild but generates a urea byproduct that must be removed.[5][8]
Alkenyl Carboxylates ModerateCan be used with inorganic bases like Na₂CO₃ in solvents like acetonitrile at elevated temperatures.[9][10]

Q2: How do I select the right base and solvent?

The base's role is to deprotonate the indole N-H. The choice of base and solvent are interconnected and influence both reaction rate and selectivity.

  • Strong Bases (e.g., NaH, n-BuLi): These irreversibly deprotonate the indole, maximizing the concentration of the reactive indolate anion. They are typically used in anhydrous aprotic solvents like THF or DMF at low temperatures to control reactivity.[5][11]

  • Weaker Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃): These are often used in polar aprotic solvents like DMF or acetonitrile. The reactions may require heating to proceed at a reasonable rate. Cs₂CO₃ is particularly effective due to its high solubility and the "caesium effect," which enhances the nucleophilicity of the indolate.[1][3][9][10]

  • Organic Bases (e.g., Triethylamine, Pyridine, DBU): These are milder and often used when the acetylating agent is an anhydride. Pyridine can act as both a base and a nucleophilic catalyst.[12][13]

Q3: How can I selectively achieve N-acetylation over C3-acetylation?

This is the most common selectivity challenge. Here are key strategies:

  • Use a Base: The most effective strategy is to use a base to generate the indolate anion. The negative charge is localized on the nitrogen, making it the primary site of nucleophilic attack. Friedel-Crafts conditions (Lewis acids without a base) strongly favor C3-acylation.[12][14]

  • Protect the C3 Position: If your indole is substituted at the C3 position, C3-acetylation is blocked, simplifying the reaction.[11]

  • Control Temperature: Running the reaction at a lower temperature often favors the thermodynamically more stable N-acetylated product.[11]

  • Choice of Acetylating Agent: Milder, bulkier, or specialized acetylating agents can sometimes improve N-selectivity.

ConditionSelection Start Start: Choose N-Acetylation Conditions Substrate Is the indole sensitive to strong base? Start->Substrate YesSensitive Use milder conditions: - Acetic Anhydride + Pyridine - Carboxylic Acid + DCC/DMAP - Thioesters + Cs₂CO₃ Substrate->YesSensitive Yes NoSensitive Use standard strong base conditions: - Acetyl Chloride + NaH in THF Substrate->NoSensitive No Selectivity Is C3-acetylation a major concern? YesSensitive->Selectivity NoSensitive->Selectivity YesSelectivity Ensure complete deprotonation: - Use stoichiometric strong base (NaH). - Avoid Lewis acids. Selectivity->YesSelectivity Yes NoSelectivity Proceed with chosen conditions. Monitor reaction closely via TLC. Selectivity->NoSelectivity No

Caption: Decision tree for selecting N-acetylation conditions.

Troubleshooting Guide

This section provides solutions to common problems encountered during and after the reaction.

IssuePotential Cause(s)Troubleshooting Steps & Explanations
Low or No Yield 1. Incomplete Deprotonation: The base was not strong enough, or an insufficient amount was used.[11] 2. Moisture Contamination: Water hydrolyzes highly reactive acetylating agents (e.g., acetyl chloride) and can quench strong bases (e.g., NaH).[13][15] 3. Suboptimal Temperature: The reaction may be too slow at low temperatures or lead to decomposition at excessively high temperatures.[15] 4. Poor Reagent Quality: Impure starting materials or reagents can introduce side reactions.[15][16]1. Optimize Base: Ensure the base is strong enough for the indole's acidity. For NaH, use a fresh, high-quality source and ensure it is properly dispersed. Consider switching to a stronger base if needed. 2. Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use anhydrous solvents. Handle hygroscopic reagents under an inert atmosphere (e.g., nitrogen or argon). 3. Vary Temperature: Monitor the reaction by TLC at different temperatures to find the optimal balance between reaction rate and stability. 4. Verify Reagent Purity: Use freshly purified starting materials and high-purity reagents.
Formation of Multiple Products (Low Selectivity) 1. C3-Acetylation: Incomplete deprotonation allows the neutral indole to react, which favors C3 attack. This is common under acidic or neutral conditions.[1][4] 2. 1,3-Diacetylation: Using a large excess of the acetylating agent or prolonged reaction times can lead to a second acetylation at the C3 position.[6][17]1. Improve N-Selectivity: Ensure complete formation of the indolate anion by using at least one equivalent of a strong base. Add the acetylating agent slowly at a low temperature. 2. Control Stoichiometry: Use a controlled amount of the acetylating agent (e.g., 1.05-1.2 equivalents). Monitor the reaction by TLC and quench it once the starting material is consumed to prevent over-reaction. If diacetylation occurs, the N-acetyl group can often be selectively removed with a mild base (e.g., aqueous KOH or NaOH).[17]
Starting Material Decomposition 1. Harsh Conditions: Some substituted indoles are sensitive to strong bases or high temperatures.[13][16] 2. Acidic Byproducts: Reactions with acetyl chloride generate HCl, which can cause indole polymerization if not scavenged by a sufficient amount of base.[13][14]1. Use Milder Conditions: Switch to a milder base (e.g., K₂CO₃) or a less reactive acetylating agent (e.g., thioester). Run the reaction at a lower temperature. 2. Ensure Base Stoichiometry: Use at least one equivalent of base to neutralize acidic byproducts. For bases like triethylamine, two equivalents may be needed (one for deprotonation, one for scavenging).

digraph "TroubleshootingWorkflow" {
graph [fontname="Arial", fontsize=12];
node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", color="#5F6368"];
edge [fontname="Arial", fontsize=10];

Start [label="Problem: Low Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckSM [label="Is starting material (SM) consumed? (Check TLC)", shape=diamond, style=filled, fillcolor="#FBBC05"]; NoSMConsumed [label="SM remains", shape=ellipse, fillcolor="#F1F3F4"]; SMConsumed [label="SM consumed", shape=ellipse, fillcolor="#F1F3F4"]; CheckReaction [label="Check Reaction Conditions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckWorkup [label="Check Workup/Purification", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Reaction Path Action_Base [label="Increase base strength/equivalents"]; Action_Temp [label="Increase temperature or reaction time"]; Action_Reagents [label="Verify reagent purity & ensure anhydrous conditions"];

// Workup Path Action_Decomp [label="SM decomposed. Use milder conditions."]; Action_Loss [label="Product lost during workup/purification. Optimize extraction and chromatography."];

Start -> CheckSM; CheckSM -> NoSMConsumed [label="No"]; CheckSM -> SMConsumed [label="Yes"];

NoSMConsumed -> CheckReaction; CheckReaction -> Action_Base; CheckReaction -> Action_Temp; CheckReaction -> Action_Reagents;

SMConsumed -> CheckWorkup; CheckWorkup -> Action_Decomp; CheckWorkup -> Action_Loss; }

Caption: Troubleshooting workflow for low reaction yield.

Experimental Protocols

Protocol 1: General N-Acetylation using Sodium Hydride and Acetyl Chloride

This protocol is a general guideline and should be adapted based on the specific indole substrate.

Materials:

  • Indole (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Acetyl chloride (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of inert gas (N₂ or Ar). Allow the flask to cool to room temperature.

  • Deprotonation: Suspend NaH (1.2 equiv) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add a solution of the indole (1.0 equiv) in anhydrous THF dropwise to the NaH suspension over 15 minutes.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed. The completion of deprotonation results in a clear solution (for most simple indoles).

  • Acetylation: Cool the reaction mixture back down to 0 °C. Add acetyl chloride (1.1 equiv) dropwise. A precipitate may form.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC).[5][13]

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water and then brine.[15]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure N-acetylindole.[15][17]

Protocol 2: Product Purity Assessment by HPLC

Application Note: Reverse-phase HPLC (RP-HPLC) is a powerful technique for assessing the purity of N-acetylindoles and quantifying impurities. A UV or Diode Array Detector (DAD) is typically used for detection, as the indole chromophore absorbs strongly in the UV region.[18]

Typical Conditions:

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.

  • Gradient Example: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm or DAD scanning from 200-400 nm.

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase or acetonitrile to a concentration of ~1 mg/mL.

References

  • Gao, Y., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. PubMed Central.
  • Sundén, H., et al. (2017). Oxidative organocatalytic chemoselective N-acylation of heterocycles with aromatic and conjugated aldehydes. Chemical Communications (RSC Publishing). DOI:10.1039/C7CC08672E.
  • Zhang, Z., et al. (2023). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles: Choice of Acylation Reagents and Mechanistic Insights. ACS Catalysis.
  • Sundén, H., et al. (2017). Optimization of reaction conditions a [Table]. ResearchGate.
  • Wang, L., et al. (2018). Na2CO3-Catalyzed N-Acylation of Indoles with Alkenyl Carboxylates. ResearchGate.
  • Bremner, J. B., & Samosorn, S. (2004). N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling. Synthesis.
  • Gao, Y., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry.
  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
  • ResearchGate. (n.d.). Methods for N‐acylation of indole with carboxylic acid (derivatives). ResearchGate.
  • Terashima, M., & Fujioka, M. (1982). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. Heterocycles.
  • Bremner, J. B., & Samosorn, S. (2005). N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling. ResearchGate.
  • Ibrahim, M. N. (2007). Studies on Acetylation of Indoles. ResearchGate.
  • Keglevich, G., et al. (2019). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. MDPI.
  • Gao, Y., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journals.
  • Connors, K. A., & Pandit, N. K. (1978). N-Methylimidazole as a catalyst for analytical acetylations of hydroxy compounds. Analytical Chemistry.
  • Sciencemadness Discussion Board. (2017). 3-acetylindole.
  • Gao, Y., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source [PDF]. Beilstein-Institut.
  • Kiss, R., et al. (2019). Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI.
  • Ketcha, D. M., & Gribble, G. W. (1985). Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. The Journal of Organic Chemistry.
  • Tran, T. Q., et al. (2019). 3-Acetylindoles: Synthesis, Reactions and Biological Activities. ResearchGate.
  • Gadaginamath, G. S., & Kamat, A. G. (1995). Regioselective Friedel-Crafts acetylation of 5-hydroxyindole derivatives: synthesis of 4H-pyranoindol-4-one derivatives. Indian Journal of Chemistry - Section B.

Sources

Technical Support Center: Synthesis of 3-Acetyl-6-methoxyindole

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-Acetyl-6-methoxyindole. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions encountered during the scale-up and synthesis of this important indole derivative. As a key intermediate in the synthesis of various biologically active compounds, a robust and scalable protocol for its preparation is crucial.[1][2] This guide offers practical, experience-driven advice to help you navigate the common challenges of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method is the Friedel-Crafts acylation of 6-methoxyindole.[3] This reaction typically involves treating 6-methoxyindole with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.[4][5]

Q2: Why is regioselectivity a concern in this synthesis?

A2: The indole nucleus is highly nucleophilic, making it susceptible to substitution at multiple positions.[3] While the C3 position is generally the most reactive towards electrophiles, competing acylation at the N1 position can occur, leading to the formation of N-acetyl and 1,3-diacetyl byproducts.[3] The methoxy group at the 6-position further activates the aromatic ring, potentially increasing the likelihood of side reactions.[6][7]

Q3: What are the primary challenges when scaling up this synthesis?

A3: Key challenges in scaling up include:

  • Controlling Exotherms: Friedel-Crafts acylations are often exothermic. Managing the reaction temperature is critical to prevent side reactions and ensure safety.

  • Reagent Addition: The rate of addition of the acylating agent and catalyst can significantly impact the reaction profile and impurity formation.

  • Work-up and Product Isolation: Handling large volumes of reaction mixtures, quenching the reaction safely, and efficiently isolating the product can be challenging.

  • Purification: Removing byproducts and unreacted starting materials on a large scale often requires optimization of crystallization or chromatographic methods.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Problem 1: Low Yield of the Desired this compound
Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inactive catalyst.Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or slightly increasing the temperature. Ensure the Lewis acid catalyst is fresh and anhydrous.
Side Reactions Competing N-acylation and di-acylation can significantly reduce the yield of the desired C3-acylated product.[3] Polymerization of the indole starting material under strong acidic conditions is also a possibility.[3]Optimize the reaction temperature; lower temperatures often favor C3-acylation. Consider using a milder Lewis acid or an alternative acylation method. Protecting the indole nitrogen with a suitable protecting group can prevent N-acylation, but this adds extra steps to the synthesis.[3]
Product Loss During Work-up The product may be partially soluble in the aqueous phase during extraction or lost during filtration or crystallization.Carefully select the extraction solvent to ensure high partitioning of the product into the organic layer. Optimize the crystallization solvent system to maximize product recovery.
Problem 2: Formation of Significant Byproducts
Byproduct Identification Cause Solution
1-Acetyl-6-methoxyindole Typically has a different Rf value on TLC and a distinct NMR spectrum.Reaction conditions (e.g., high temperature, excess acylating agent) favoring N-acylation.Perform the reaction at a lower temperature. Use a stoichiometric amount of the acylating agent. Consider a solvent with lower polarity.
1,3-Diacetyl-6-methoxyindole Will have a higher molecular weight and a different chromatographic profile.Excess acylating agent and prolonged reaction times can lead to di-substitution.Carefully control the stoichiometry of the acylating agent. Monitor the reaction closely and quench it once the starting material is consumed.
Polymeric Material Appears as an insoluble tar-like substance.The highly nucleophilic indole ring can polymerize under harsh acidic conditions.Use a milder Lewis acid catalyst. Ensure the reaction temperature is well-controlled. Consider adding the indole solution slowly to the catalyst/acylating agent mixture.
Problem 3: Difficulty in Product Purification
Issue Potential Cause Recommended Solution
Oily Product The presence of impurities is preventing crystallization.Attempt purification by column chromatography on silica gel. If the product is intended for immediate use in the next step, using the crude oil may be acceptable if the impurities are non-reactive.
Co-crystallization of Impurities Byproducts with similar solubility profiles to the desired product are crystallizing out.Experiment with different solvent systems for recrystallization. A multi-solvent system (e.g., ethanol/water, ethyl acetate/hexane) can sometimes provide better separation.
Product Instability on Silica Gel The product may degrade on acidic silica gel during chromatography.Neutralize the silica gel with a small amount of triethylamine in the eluent. Alternatively, use a different stationary phase like alumina.

Experimental Workflow & Protocol

Below is a representative workflow and a detailed protocol for the Friedel-Crafts acylation of 6-methoxyindole.

Diagram of the Experimental Workflow

Workflow A Reagent Preparation B Reaction Setup & Cooling A->B C Slow Addition of Acylating Agent B->C D Reaction Monitoring (TLC/HPLC) C->D E Reaction Quench D->E Upon Completion F Aqueous Workup & Extraction E->F G Drying & Solvent Removal F->G H Purification (Crystallization/Chromatography) G->H I Characterization (NMR, MS) H->I

Caption: A typical experimental workflow for the synthesis of this compound.

Step-by-Step Protocol: Friedel-Crafts Acylation of 6-Methoxyindole

Materials:

  • 6-Methoxyindole

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride (CH₃COCl)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), 1M solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethanol or Ethyl Acetate/Hexane for recrystallization

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and suspend it in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Addition of Acetylating Agent: Add acetyl chloride (1.1 equivalents) dropwise to the cooled suspension via the dropping funnel while maintaining the temperature at 0 °C. Stir the mixture for 15-20 minutes to form the acylium ion complex.

  • Addition of 6-Methoxyindole: Dissolve 6-methoxyindole (1.0 equivalent) in anhydrous dichloromethane and add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C and monitor its progress by TLC or HPLC until the 6-methoxyindole is consumed (typically 1-3 hours).

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and 1M HCl with vigorous stirring.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to afford this compound as a solid.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Reaction Mechanism Visualization

ReactionMechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution AcCl Acetyl Chloride Acylium Acylium Ion [CH3C=O]+ AcCl->Acylium + AlCl3 AlCl3 AlCl3 AlCl4 [AlCl4]- Indole 6-Methoxyindole Acylium->Indole Intermediate Arenium Ion Intermediate Indole->Intermediate + Acylium Ion Product This compound Intermediate->Product - H+

Caption: The mechanism of Friedel-Crafts acylation for this compound synthesis.

References

  • ResearchGate. 3-Acetylindoles: Synthesis, Reactions and Biological Activities | Request PDF.
  • Taylor & Francis Online. Synthesis, reactivity and biological properties of methoxy-activated indoles.
  • MDPI. Optimization and Scaling up of the Azaindole Derivatives Synthesis.
  • Wikipedia. Friedel–Crafts reaction.
  • University of Wisconsin-Madison. 13 Friedel-Crafts Acylation.
  • ResearchGate. A General Large Scale Synthesis of 2Alkyl7-methoxyindoles | Request PDF.
  • The Royal Society of Chemistry. Stereogenic cis-2-Substituted-N-Acetyl-3-hydroxy-indolines via Ruthenium(II)-Catalyzed Dynamic Kinetic Resolution-Asymmetric Transfer Hydrogenation.
  • ResearchGate. Optimization and Scaling up of the Azaindole Derivatives Synthesis.
  • Google Patents. Total synthesis method for making an indole structure derivative product class, of the triptamine type, in particular, melatonin or N-acetyl-5-methoxytriptamine type, having a high purity degree and easily soluble, for therapeutic use against acquired immuno-deficiency syndromes.
  • National Institutes of Health. Applications of Friedel–Crafts reactions in total synthesis of natural products.
  • Organic Chemistry Portal. Friedel-Crafts Acylation.
  • Google Patents. Total synthesis method for making an indole structure derivative product class, of the triptamine type, in particular, melatonin.
  • National Institutes of Health. 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds.
  • RSC Publishing. Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity.
  • MDPI. Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors.
  • Organic Syntheses. Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction.
  • ResearchGate. Synthesis of 3-R2-4-R1Acetyl (ethoxycarbonyl)-6-hydroxy-6-methylindazoles.
  • Chemsrc. This compound | CAS#:99532-52-2.
  • Google Patents. Improved method for the preparation of 1-acetyl-6-amino-3,3-dimethyl-2,3-dihydroindole.
  • Cambridge Open Engage. Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines.
  • MDPI. An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins.
  • The Pharma Innovation. Synthesis, characterization and evaluation of 3- acetylindole derivatives evaluating as potential anti- inflammatory agent.
  • Organic Syntheses. 2-acetyl-6-methoxynaphthalene.
  • ResearchGate. 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds.

Sources

Technical Support Center: HPLC Method Development for Resolving Impurities in 3-Acetyl-6-methoxyindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for HPLC method development focused on 3-Acetyl-6-methoxyindole. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides a comprehensive, experience-driven framework for creating a robust, stability-indicating HPLC method to resolve and quantify process- and degradation-related impurities. Our approach is grounded in fundamental chromatographic principles and aligned with regulatory expectations.

Part 1: A Logic-Driven Workflow for Method Development

Developing a reliable HPLC method for impurity profiling is not a linear process but an iterative one. The goal is to create a method that is stability-indicating—meaning it can resolve the active pharmaceutical ingredient (API) from all potential impurities and degradation products.[1][2] This workflow is designed to logically progress from initial screening to a fully optimized and robust method.

Diagram: HPLC Method Development Workflow

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation & Scouting cluster_opt Phase 2: Optimization cluster_val Phase 3: Verification & Validation A Analyte Characterization (pKa, logP, UV λmax) B Select Initial Conditions (Column, Mobile Phase, Gradient) A->B Informs Choices C Perform Initial Screening Runs B->C Execute D Optimize Mobile Phase pH (Evaluate Selectivity Changes) C->D Analyze Data E Optimize Gradient Profile (Improve Resolution of Critical Pairs) D->E Iterate F Evaluate Organic Modifier & Temperature E->F Fine-tune G Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) F->G Finalized Method H Confirm Peak Purity & Specificity G->H Ensure Stability-Indicating I Method Validation (ICH Q2(R1)) H->I Final Check

Caption: A systematic workflow for HPLC method development.

Step 1: Analyte Characterization & Initial Parameter Selection

Your success hinges on understanding the physicochemical properties of this compound and its potential impurities. Indole derivatives are generally non-polar but can possess ionizable groups. The indole nitrogen is weakly basic.

  • Column Selection : The initial choice of column is critical.[3] A reversed-phase C18 column is the industry standard and the recommended starting point due to its versatility in retaining moderately non-polar compounds like indole derivatives.[3][4]

  • Mobile Phase : In reversed-phase HPLC, the mobile phase is polar.[5][6] A combination of water (or buffer) and an organic solvent like acetonitrile (ACN) or methanol (MeOH) is standard.[7] ACN is often preferred for its lower viscosity and better UV transparency.

  • pH Control : The pH of the mobile phase is a powerful tool for controlling the retention and selectivity of ionizable compounds.[8][9][10] For indole derivatives, a slightly acidic pH (e.g., 3.0-4.0) is recommended to start. This suppresses the interaction of the basic indole nitrogen with residual silanols on the column packing, which is a common cause of peak tailing.[11][12]

  • Detection (UV) : The indole ring system has strong UV absorbance. A preliminary scan of this compound in the mobile phase diluent will reveal its λmax. A common starting point for indole derivatives is around 280 nm.[13]

Table 1: Recommended Starting Conditions for Method Scouting
ParameterRecommended Starting PointRationale & Expert Notes
Column C18, 150 mm x 4.6 mm, 3.5 or 5 µmA general-purpose column providing good efficiency and capacity. Smaller particle sizes (e.g., <3 µm) can be used for higher efficiency on UHPLC systems.[4]
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-3.0)Acidic modifier controls the ionization state of the analyte and minimizes silanol interactions, improving peak shape.[12][14]
Mobile Phase B Acetonitrile (ACN)Provides good peak shape and lower backpressure compared to methanol.
Gradient 5% to 95% B over 20-30 minutesA broad gradient ensures the elution of all potential impurities, from highly polar to very non-polar.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column. Adjust according to USP <621> guidelines if column dimensions are changed.[15][16]
Column Temp. 30 °CProvides better reproducibility than ambient temperature and reduces mobile phase viscosity.
Detector UV, set at λmax (approx. 280 nm)Ensure the wavelength provides adequate sensitivity for impurities at the 0.05% reporting threshold.
Injection Vol. 5-10 µLKeep volume low to prevent band broadening. Ensure the sample is dissolved in a solvent weaker than or equal to the initial mobile phase.
Step 2: Method Optimization Protocol

Once initial screening runs are complete and major peaks are identified, the next step is to optimize the separation of "critical pairs"—the most poorly resolved peaks.

Protocol: Performing a Mobile Phase pH Study

  • Prepare Buffers : Prepare three aqueous mobile phases (Mobile Phase A) at different pH values, e.g., pH 3.0, pH 5.0, and pH 7.0. Use buffers with a pKa within +/- 1 unit of the target pH for stable control (e.g., phosphate for pH 7.0, acetate for pH 5.0).[17]

  • Equilibrate System : Thoroughly flush the HPLC system and column with the new mobile phase before each run. Equilibration is critical for reproducible retention times.

  • Execute Runs : Run the same gradient program at each pH condition.

  • Analyze Results : Track the retention time and resolution of all peaks. A change in pH can dramatically alter selectivity for ionizable impurities, potentially resolving co-eluting peaks.[10] Choose the pH that provides the best overall separation.

Step 3: Forced Degradation & Proving Stability-Indicating Capability

A method is not truly useful for quality control until it is proven to be stability-indicating. This is achieved through forced degradation studies, as mandated by ICH guidelines.[1][18] The goal is to generate potential degradation products and ensure they are resolved from the main peak and each other.[2]

Table 2: Typical Forced Degradation Conditions

Stress Condition Typical Reagents and Conditions Purpose
Acid Hydrolysis 0.1 M HCl, heat at 60-80 °C for several hours To generate acid-labile degradants.
Base Hydrolysis 0.1 M NaOH, heat at 60-80 °C for several hours To generate base-labile degradants.
Oxidation 3% H₂O₂, room temperature or slightly heated To identify oxidative degradation pathways.[18]
Thermal Dry heat (e.g., 105 °C) or solution at 80 °C To assess thermal stability.

| Photolytic | Expose sample to UV/Visible light (ICH Q1B) | To assess photosensitivity. |

Note: The goal is to achieve 5-20% degradation of the API. Adjust time and temperature accordingly.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in developing this method? A: Understanding your molecule. Before any injection, research the pKa and logP of this compound. This knowledge directly informs your initial choices for mobile phase pH and column type, saving significant time. The indole nitrogen's basicity is a key factor that must be controlled.

Q2: Why is a C18 column the default choice? A: A C18 (octadecylsilane) stationary phase is highly hydrophobic and provides excellent retention for a wide range of organic molecules, including the indole ring structure. It is a robust and well-understood column chemistry, making it a reliable starting point for most impurity profiling methods.[3]

Q3: Is a gradient always necessary for impurity analysis? A: For method development and impurity profiling, a gradient is almost always the correct choice.[19] Impurities can have a wide range of polarities. An isocratic method optimized for the main peak may cause highly retained impurities to never elute, or it may fail to resolve highly polar impurities from the solvent front.

Q4: My API is not ionizable. Do I still need to control the pH? A: Yes. Even if your analyte is neutral, pH control is crucial for robustness. The stationary phase itself has a surface chemistry that is pH-dependent. Residual silanol groups on silica-based columns become ionized at mid-to-high pH, which can lead to secondary interactions (like peak tailing) with any slightly basic impurities.[11] Maintaining a consistent, low pH (e.g., 2.5-4) ensures the silanols are protonated and the column surface is stable.[12]

Q5: What does it mean for a method to be "stability-indicating"? A: A stability-indicating method is one that can accurately detect decreases in the concentration of the API due to degradation. In practical terms, this means the analytical procedure must be able to separate the intact API from its degradation products, process impurities, and any other potential components in the sample matrix.[1] Forced degradation studies are the primary way to demonstrate this capability.[2]

Part 3: Troubleshooting Guide

Even with a logical workflow, challenges are common. This guide addresses specific issues in a Q&A format.

Diagram: Troubleshooting Peak Shape Problems

TroubleshootingPeakShape Start Observe Poor Peak Shape CheckPeaks Does it affect ALL peaks or just some? Start->CheckPeaks AllPeaks ALL Peaks Affected CheckPeaks->AllPeaks All SomePeaks SOME Peaks Affected CheckPeaks->SomePeaks Some CheckFrit Cause: Blocked Frit / Dead Volume Action: Backflush or replace column. Check fittings. AllPeaks->CheckFrit Tailing CheckSolvent Cause: Sample Solvent Mismatch Action: Dissolve sample in mobile phase or weaker solvent. AllPeaks->CheckSolvent Fronting or Split Tailing Peak Tailing Observed SomePeaks->Tailing Tailing Fronting Peak Fronting Observed SomePeaks->Fronting Fronting TailingCause1 Cause: Secondary Silanol Interactions (Common for basic analytes) Action: Lower mobile phase pH to < 4. Tailing->TailingCause1 TailingCause2 Cause: Column Overload (Mass) Action: Reduce injection concentration. Tailing->TailingCause2 FrontingCause1 Cause: Column Overload (Volume) Action: Reduce injection volume. Fronting->FrontingCause1

Caption: A decision tree for diagnosing peak shape issues.

Q&A: Resolving Common HPLC Issues

Q: My peaks, especially the main API peak, are tailing severely. What's the cause? A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.

  • Primary Cause for Indoles : The basic nitrogen on the indole ring can interact with acidic, ionized silanol groups (-Si-O⁻) on the silica surface of the column.[11]

  • Solution :

    • Lower Mobile Phase pH : Decrease the pH of your aqueous mobile phase to between 2.5 and 3.5 using an acid like formic or phosphoric acid. This protonates the silanol groups to (-Si-OH), neutralizing their negative charge and minimizing the unwanted interaction.[12]

    • Use a High-Purity Column : Modern columns are made with higher purity silica and are often end-capped to minimize the number of accessible silanols. Ensure you are using a quality, modern column.

    • Check for Mass Overload : Inject a 1:10 dilution of your sample. If the peak shape improves dramatically, you are overloading the column. Reduce your sample concentration.[20]

Q: I have two impurities that are not resolved (Resolution < 1.5). How can I separate them? A: Improving resolution requires changing the selectivity of the system.

  • Solution :

    • Adjust the Gradient : Make the gradient shallower (increase the gradient time) across the region where the critical pair elutes. This gives the peaks more time to separate.

    • Change Mobile Phase pH : As detailed in the optimization protocol, pH is a powerful tool for altering selectivity, especially if one or both of the impurities are ionizable.[8] A small change in pH can sometimes reverse the elution order and achieve separation.

    • Change the Organic Solvent : Switch from acetonitrile to methanol (or vice-versa). The different solvent properties can alter interactions with the stationary phase and improve selectivity.

    • Try a Different Column : If the above steps fail, the column chemistry may not be suitable. Try a column with a different stationary phase, such as a Phenyl-Hexyl or a Cyano phase, which offer different separation mechanisms (e.g., pi-pi interactions).[21]

Q: My retention times are shifting between injections. What is causing this instability? A: Drifting retention times point to an unstable system.

  • Solution :

    • Ensure Proper Equilibration : This is the most common cause. Before starting a sequence, and especially after changing mobile phases, ensure the column is equilibrated for at least 10-15 column volumes. For a 150x4.6 mm column at 1 mL/min, this is about 20-30 minutes.[22]

    • Check for Leaks : Inspect all fittings from the pump to the detector. A small leak can cause pressure fluctuations and retention time drift.[22]

    • Control Temperature : Use a thermostatted column compartment. Fluctuations in ambient temperature will change the mobile phase viscosity and affect retention times.[6]

    • Check Mobile Phase Preparation : Ensure the mobile phase was prepared consistently. If using a buffer, ensure it hasn't precipitated. Always degas the mobile phase to prevent air bubbles in the pump.[22]

Q: I see a large, distorted peak at the beginning of my chromatogram (peak fronting). What is it? A: Peak fronting is typically a sign of overload or a sample solvent issue.[20]

  • Solution :

    • Check Sample Solvent Strength : The solvent used to dissolve your sample should be weaker than or ideally the same as the initial mobile phase composition. If you dissolve your sample in 100% acetonitrile and inject it into a mobile phase starting at 5% acetonitrile, the sample band will spread rapidly down the column before the gradient starts, causing a distorted, fronting peak. Re-dissolve your sample in the initial mobile phase (e.g., 95:5 Water:ACN).

    • Reduce Injection Volume : Injecting too large a volume of sample, even in the correct solvent, can also cause fronting. Try reducing the injection volume by half.[22]

References
  • Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed. (n.d.).
  • USP. (n.d.). 〈621〉 CHROMATOGRAPHY. US Pharmacopeia.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.).
  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed. (2013, March). Antonie Van Leeuwenhoek, 103(3), 683-91.
  • FDA. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH. (n.d.). Quality Guidelines.
  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • Phenomenex. (2017, June 28). Understanding USP Chapter 621: HPLC Method Guidelines.
  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Chromatography Online. (2023, June 7). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles...
  • SIELC Technologies. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column.
  • Pharma Approach. (n.d.). How to Prepare and Optimise HPLC Mobile Phases.
  • Restek. (n.d.). HPLC Troubleshooting Guide.
  • Mastelf. (n.d.). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
  • Journal of Pharmaceutical and Biomedical Analysis. (n.d.). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • Waters Blog. (n.d.). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC.
  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • SIELC Technologies. (n.d.). Separation of Indole on Newcrom R1 HPLC column.
  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
  • NIH. (n.d.). Degradation of substituted indoles by an indole-degrading methanogenic consortium.
  • ACS Omega. (n.d.). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method.
  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
  • SciSpace. (2016, December 14). Forced Degradation Studies.
  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation.
  • PharmaTutor. (n.d.). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs.
  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity.
  • LCGC International. (2017, January 18). Back to Basics: The Role of pH in Retention and Selectivity.
  • MedCrave online. (2016, December 14). Forced Degradation Studies.
  • LCGC International. (2023, April 1). Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • Chromatography Forum. (2015, April 14). HPLC - Method development for impurities in drug product.
  • ResearchGate. (n.d.). Forced degradation as an integral part of HPLC stability-indicating method development.
  • Agilent. (n.d.). Choosing Right Column for Reverse Phase HPLC Separations.
  • IJCRT.org. (n.d.). Chromatography Method Development For Impurity Analysis And Degradation.
  • IJRPR. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • LCGC International. (n.d.). Method Development for Drug Impurity Profiling: Part 1.

Sources

Technical Support Center: Interpreting Complex NMR Spectra of 3-Acetyl-6-methoxyindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3-Acetyl-6-methoxyindole NMR spectra. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in spectral interpretation. Here, we address common issues in a practical, question-and-answer format, grounded in established scientific principles and field expertise.

I. Understanding the Fundamentals: What to Expect in Your Spectra

Before delving into troubleshooting, it's crucial to have a baseline understanding of the expected NMR signals for this compound. The molecule's structure dictates a unique electronic environment for each proton and carbon, leading to a predictable spectral fingerprint.

Q1: What are the typical ¹H and ¹³C NMR chemical shifts for this compound?

A1: The chemical shifts for this compound are influenced by the electron-donating methoxy group (-OCH₃) and the electron-withdrawing acetyl group (-COCH₃). Below is a table summarizing the expected chemical shifts in a common NMR solvent like CDCl₃. Note that these values can shift slightly depending on the solvent and concentration.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Multiplicity (¹H) Coupling Constants (J in Hz)
NH (H1)~8.3-8.5-Broad singlet-
H2~8.1-8.3~135-137Singlet (or very narrow doublet)-
H4~7.9-8.1~120-122DoubletJ = ~8.5-9.0 Hz
H5~6.8-7.0~110-112Doublet of doubletsJ = ~8.5-9.0 Hz, J = ~2.0-2.5 Hz
H7~7.2-7.4~95-97DoubletJ = ~2.0-2.5 Hz
-OCH₃~3.8-3.9~55-56Singlet-
-COCH₃~2.5-2.6~27-28Singlet-
C3-~115-117--
C3a-~123-125--
C6-~156-158--
C7a-~130-132--
C=O-~192-194--

These are approximate values and can vary. For precise assignments, 2D NMR techniques like HSQC and HMBC are recommended.

II. Troubleshooting Common Spectral Issues

This section addresses specific problems that may arise during the acquisition and interpretation of your NMR data.

Q2: The N-H proton signal is broad or has disappeared entirely. Why is this happening and how can I fix it?

A2: This is a frequent observation for indole derivatives.[1] The broadening or disappearance of the N-H proton signal is typically due to two main factors:

  • Chemical Exchange: The indole N-H proton is acidic and can exchange with trace amounts of water or other acidic protons in the NMR solvent. This exchange can occur on a timescale that is intermediate with respect to the NMR experiment, leading to a broad signal or its complete disappearance into the baseline.

  • Quadrupolar Broadening: The nitrogen atom (¹⁴N) has a nuclear spin of I=1 and possesses a quadrupole moment. This can lead to efficient relaxation of the attached proton, causing the signal to broaden.

Troubleshooting Steps:

  • Use a Dry Solvent: Ensure your deuterated solvent is as anhydrous as possible. Using a freshly opened ampule of solvent or drying the solvent over molecular sieves can minimize exchange with water.

  • Add a Drop of D₂O: To confirm that the broad signal is the N-H proton, you can add a small amount of D₂O to your NMR tube and re-acquire the spectrum. The N-H proton will exchange with deuterium, causing the signal to disappear. This is a definitive test.

  • Lower the Temperature: Cooling the NMR probe can slow down the rate of chemical exchange, often resulting in a sharper N-H signal.

Q3: The aromatic signals in my ¹H NMR spectrum are overlapping and difficult to assign. What can I do?

A3: The aromatic region of indole derivatives can be crowded, leading to complex and overlapping multiplets. This is especially true if the chemical shifts of the protons are very similar.

Workflow for Resolving Overlapping Aromatic Signals:

Caption: Workflow for resolving overlapping NMR signals.

Explanation of the Causality:

  • Higher Magnetic Field: A spectrometer with a higher magnetic field strength will increase the chemical shift dispersion, meaning the signals will be spread out over a wider range, reducing overlap.

  • Solvent Effects: Changing the solvent can alter the chemical shifts of the protons due to different solute-solvent interactions.[2] Aromatic solvents like benzene-d₆ can induce significant shifts (anisotropic effect) that may resolve overlapping signals.

  • 2D NMR: Two-dimensional NMR techniques are powerful tools for unambiguous assignment.

    • COSY (Correlation Spectroscopy) will show which protons are coupled to each other. For example, you should see a correlation between H4 and H5, and between H5 and H7 (a weaker, meta-coupling).

    • HSQC (Heteronuclear Single Quantum Coherence) provides a direct correlation between each proton and the carbon it is attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (typically 2-3 bonds). This is extremely useful for assigning quaternary carbons and confirming the overall structure. For instance, the acetyl protons (-COCH₃) should show a correlation to the C3 and the carbonyl carbon.

Q4: I'm observing a "doublet of doublets" for one of my aromatic protons. What does this mean?

A4: A "doublet of doublets" (dd) arises when a proton is coupled to two different neighboring protons with different coupling constants.[3] In the case of this compound, the H5 proton is a classic example.

  • It is coupled to H4 with a larger ortho-coupling constant (J ≈ 8.5-9.0 Hz).

  • It is also coupled to H7 with a smaller meta-coupling constant (J ≈ 2.0-2.5 Hz).

This results in the signal for H5 being split into a doublet by H4, and each of those peaks being further split into a smaller doublet by H7, creating a four-line pattern.

Visualizing the Splitting Pattern of H5:

G cluster_0 Splitting of H5 Signal A Single Peak (if no coupling) B Doublet (due to H4 coupling, J ≈ 8.5-9.0 Hz) A->B Coupling to H4 C Doublet of Doublets (further split by H7, J ≈ 2.0-2.5 Hz) B->C Coupling to H7

Caption: Splitting diagram for the H5 proton.

III. Experimental Protocols

Protocol 1: Sample Preparation for High-Resolution NMR

  • Weighing the Sample: Accurately weigh 5-10 mg of your purified this compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆) using a pipette.

  • Dissolution: Gently vortex or sonicate the sample until it is completely dissolved. Visually inspect for any undissolved particles.

  • Filtering (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube. This prevents shimming issues and improves spectral quality.

  • Internal Standard (Optional): For quantitative NMR (qNMR), add a known amount of an internal standard. For routine analysis, the residual solvent peak is often sufficient for referencing.[4][5]

Protocol 2: Performing a D₂O Exchange Experiment

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample in a suitable solvent (e.g., DMSO-d₆, where the N-H is often sharper).

  • Add D₂O: Carefully add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

  • Mix: Cap the tube and invert it several times to ensure thorough mixing.

  • Re-acquire Spectrum: Run the ¹H NMR experiment again using the same parameters.

  • Analysis: Compare the two spectra. The signal corresponding to the N-H proton should have significantly decreased in intensity or disappeared completely in the second spectrum.

References

  • Benchchem. Technical Support Center: NMR Spectroscopy of Indole Compounds.
  • Chemistry LibreTexts.
  • Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
  • Ismael, S., AL-Mashal, F., & Saeed, B. Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3). UNN. [Link]

Sources

Overcoming poor yield in the synthesis of 3-Acetyl-6-methoxyindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-Acetyl-6-methoxyindole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable indole derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you overcome poor yields and other experimental hurdles.

Introduction

This compound is a key building block in the synthesis of various biologically active compounds.[1] The most common synthetic route to this and other substituted indoles is the Fischer indole synthesis, a classic reaction that has been a mainstay in organic chemistry for over a century.[2][3] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone.[2] While robust, the Fischer indole synthesis is not without its challenges, and achieving high yields of this compound requires careful control of reaction parameters.

This guide will delve into the intricacies of this synthesis, providing practical solutions to common problems and a deeper understanding of the underlying chemical principles.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.

Question 1: My reaction is not proceeding to completion, and I'm observing a significant amount of unreacted starting material. What are the likely causes and how can I improve the conversion?

Answer:

Incomplete conversion in the Fischer indole synthesis of this compound is a common issue that can often be traced back to several key factors:

  • Insufficiently Strong Acid Catalyst: The choice of acid catalyst is critical for the success of the Fischer indole synthesis.[4] If you are using a weak Brønsted acid like acetic acid, it may not be potent enough to efficiently promote the necessary tautomerization and[3][3]-sigmatropic rearrangement steps of the mechanism.

    • Solution: Consider switching to a stronger Brønsted acid such as p-toluenesulfonic acid (p-TSA) or a Lewis acid like zinc chloride (ZnCl₂).[2][3] Polyphosphoric acid (PPA) is also a highly effective catalyst for this transformation, often used at elevated temperatures.[2]

  • Suboptimal Reaction Temperature: The Fischer indole synthesis is typically conducted at elevated temperatures to overcome the activation energy of the key rearrangement step.[5]

    • Solution: Gradually increase the reaction temperature while carefully monitoring the reaction progress by thin-layer chromatography (TLC). Be cautious, as excessively high temperatures can lead to decomposition and the formation of tarry byproducts.[6]

  • Presence of Water: For reactions employing Lewis acid catalysts, the presence of water can be particularly detrimental as it can deactivate the catalyst.

    • Solution: Ensure that all your reagents and solvents are anhydrous. Flame-dry your glassware before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Question 2: I'm observing the formation of multiple spots on my TLC plate, indicating the presence of side products. What are the likely impurities and how can I minimize their formation?

Answer:

The formation of side products is a frequent cause of low yields. In the synthesis of this compound, you may encounter the following:

  • Positional Isomers: The Fischer indole synthesis can sometimes yield a mixture of regioisomers, especially if the starting ketone is unsymmetrical.[3] While the starting material for this compound is typically symmetrical in the relevant portion, improper reaction conditions can still lead to alternative cyclization pathways. The electron-donating nature of the methoxy group can also influence the regioselectivity of the cyclization.[7]

    • Solution: The choice of acid catalyst can influence the regioselectivity. Experimenting with different Brønsted and Lewis acids may favor the formation of the desired 6-methoxy isomer. A weakly acidic medium has been reported to favor indolization toward the more functionalized carbon.[4]

  • Polymerization and Tar Formation: Indoles, being electron-rich aromatic compounds, are susceptible to polymerization under strongly acidic conditions and high temperatures.[6]

    • Solution:

      • Control Temperature: Maintain the reaction temperature at the minimum required for a reasonable reaction rate.

      • Catalyst Loading: Use the minimum effective amount of the acid catalyst.

      • Reaction Time: Do not prolong the reaction unnecessarily once the starting material has been consumed, as this can increase the likelihood of product degradation.

  • "Abnormal" Fischer Indole Products: In some cases, particularly with methoxy-substituted phenylhydrazones, unexpected products can arise from cyclization at the methoxy-substituted carbon, followed by elimination of methanol.[7]

    • Solution: Careful selection of the acid catalyst and reaction conditions is crucial to suppress these abnormal pathways. Milder acids and lower temperatures may be beneficial.

Question 3: My yield is low even after optimizing the reaction conditions. What other factors should I consider?

Answer:

If your yield remains low despite addressing catalyst, temperature, and side product formation, consider the following:

  • Purity of Starting Materials: The purity of the 4-methoxyphenylhydrazine and the acetylacetaldehyde equivalent (e.g., acetylacetaldehyde dimethyl acetal) is paramount. Impurities in the starting materials can inhibit the reaction or lead to the formation of undesired byproducts.

    • Solution: Ensure your starting materials are of high purity. If necessary, purify them before use. For instance, 4-methoxyphenylhydrazine can be recrystallized.

  • Inefficient Hydrazone Formation: The initial condensation to form the phenylhydrazone is a crucial step.[3] If this equilibrium is not favorable, the overall yield will be compromised.

    • Solution: In some protocols, the hydrazone is formed in situ. However, pre-forming and isolating the hydrazone before the cyclization step can sometimes improve the overall yield by ensuring complete formation of this key intermediate.

Question 4: I'm having difficulty purifying my this compound. The crude product is a dark, oily residue. What purification strategies do you recommend?

Answer:

Purification of indoles can be challenging due to their potential instability and the presence of tarry byproducts. Here are some effective strategies:

  • Aqueous Work-up: After the reaction is complete, a thorough aqueous work-up is essential to remove the acid catalyst and any water-soluble impurities. This typically involves neutralizing the reaction mixture with a base (e.g., sodium bicarbonate or sodium carbonate solution) and extracting the product into an organic solvent like ethyl acetate or dichloromethane.

  • Column Chromatography: This is the most common method for purifying indoles.

    • Stationary Phase: Silica gel is typically used.

    • Eluent System: A gradient of ethyl acetate in hexanes or petroleum ether is often effective. Start with a low polarity eluent to remove non-polar impurities and gradually increase the polarity to elute your product.

    • Tailing: Indoles can sometimes tail on silica gel due to the acidic nature of the stationary phase and the basicity of the indole nitrogen. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to mitigate this issue.

  • Recrystallization: If a solid product is obtained after chromatography, recrystallization can be an excellent final purification step to obtain highly pure material.

    • Solvent Selection: Experiment with different solvent systems. A mixture of a good solvent (in which the compound is soluble when hot) and a poor solvent (in which the compound is insoluble when cold) is often effective. Examples include ethanol/water, ethyl acetate/hexanes, or toluene.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Fischer indole synthesis for this compound?

A1: The synthesis of this compound via the Fischer indole synthesis proceeds through the following key steps:

  • Hydrazone Formation: 4-methoxyphenylhydrazine condenses with an acetylacetaldehyde equivalent (like acetylacetaldehyde dimethyl acetal) to form the corresponding phenylhydrazone.[3]

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine form.[2]

  • [3][3]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[3][3]-sigmatropic rearrangement, which is the key bond-forming step.[2]

  • Rearomatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization.

  • Elimination of Ammonia: The resulting aminal eliminates a molecule of ammonia to form the final aromatic indole ring.[2]

Q2: Which acid catalyst is best for the synthesis of this compound?

A2: There is no single "best" catalyst, as the optimal choice can depend on the specific reaction conditions and scale. However, some commonly used and effective catalysts include:

  • Brønsted Acids: p-Toluenesulfonic acid (p-TSA) and sulfuric acid (H₂SO₄) are often effective.[2]

  • Lewis Acids: Zinc chloride (ZnCl₂) is a classic and widely used catalyst for this reaction.[3]

  • Polyphosphoric Acid (PPA): PPA is a strong dehydrating agent and an effective catalyst, particularly for less reactive substrates.[2]

It is often necessary to screen a few different catalysts to find the one that gives the best yield and purity for your specific setup.

Q3: Are there any alternative synthetic routes to this compound that might offer better yields?

A3: While the Fischer indole synthesis is the most common, other methods for constructing the indole nucleus exist and may be applicable. For instance, the Bischler-Möhlau indole synthesis is another classic method, although it is less frequently used.[8] More modern methods involving transition-metal-catalyzed cyclizations have also been developed for the synthesis of substituted indoles and could potentially be adapted.[8] However, for the specific target of this compound, the Fischer indole synthesis remains the most direct and widely documented approach.

Data Summary and Experimental Protocols

For your convenience, the following table summarizes typical reaction parameters for a Fischer indole synthesis. Please note that these are general guidelines, and optimization may be required.

ParameterRecommended Range/ValueRationale
Catalyst p-TSA, ZnCl₂, PPAStrong acids are generally required to promote the key rearrangement step.
Solvent Toluene, Xylene, Acetic AcidHigh-boiling point solvents are often used to allow for elevated reaction temperatures.
Temperature 80 - 140 °CSufficient thermal energy is needed to overcome the activation barrier of the reaction.
Reaction Time 2 - 24 hoursReaction progress should be monitored by TLC to determine the optimal time.
Illustrative Experimental Protocol (Adapted from General Procedures)

Step 1: Hydrazone Formation (Optional, can be done in situ)

  • In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol.

  • Add a solution of sodium acetate (1.1 eq) in water to neutralize the hydrochloride salt.

  • To this solution, add acetylacetaldehyde dimethyl acetal (1.0 eq).

  • Stir the mixture at room temperature for 1-2 hours, monitoring the formation of the hydrazone by TLC.

  • The hydrazone can be isolated by extraction or used directly in the next step.

Step 2: Fischer Indole Synthesis (Cyclization)

  • To the crude hydrazone (or the in situ generated mixture), add a suitable solvent such as toluene.

  • Add the chosen acid catalyst (e.g., p-TSA, 0.1-0.2 eq).

  • Heat the reaction mixture to reflux (around 110 °C for toluene) and monitor the progress by TLC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Proceed with the aqueous work-up and purification as described in the troubleshooting section.

Visualizing the Process

To aid in your understanding, the following diagrams illustrate the key mechanistic pathway and a general experimental workflow.

Fischer_Indole_Mechanism Fischer Indole Synthesis Mechanism cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_end Final Product Hydrazine 4-Methoxyphenyl-hydrazine Hydrazone Phenylhydrazone Hydrazine->Hydrazone Condensation Ketone Acetylacetaldehyde (or equivalent) Ketone->Hydrazone Enamine Enamine (Tautomer) Hydrazone->Enamine Tautomerization (Acid-catalyzed) Rearranged [3,3]-Sigmatropic Rearrangement Product Enamine->Rearranged [3,3]-Sigmatropic Rearrangement (Acid-catalyzed) Aminal Cyclized Aminal Rearranged->Aminal Rearomatization & Cyclization Indole This compound Aminal->Indole Elimination of NH3 (Acid-catalyzed)

Caption: Key steps in the Fischer indole synthesis of this compound.

Experimental_Workflow General Experimental Workflow Start Combine Starting Materials (Hydrazine & Ketone) Reaction Add Acid Catalyst & Solvent Heat to Reflux Start->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up (Neutralization & Extraction) Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Caption: A generalized workflow for the synthesis and purification of this compound.

References

  • Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16 (2), 2241–2245.
  • Hughes, D. L. The Fischer Indole Synthesis. Org. React.1991, 42, 335–648.
  • Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chem. Rev.2006, 106 (7), 2875–2911.
  • Sundberg, R. J. Indoles; Academic Press: San Diego, CA, 1996.
  • Ishii, H.; et al. Peculiarity of Methoxy Group-Substituted Phenylhydrazones in Fischer Indole Synthesis. Chem. Pharm. Bull.1986, 34 (11), 4497-4509.
  • Robinson, B. The Fischer Indole Synthesis. Chem. Rev.1963, 63 (4), 373–401.
  • Gribble, G. W. Recent developments in Fischer indole synthesis. J. Chem. Soc., Perkin Trans. 1, 2000, 1045-1075.
  • S Wagaw, B. H. Yang, S. L. Buchwald, A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. J. Am. Chem. Soc., 1998, 120 (26), 6621–6622.
  • Metwally, M. A.; Shaaban, S.; Abdel-Wahab, B. F.; El-Hiti, G. A. 3-Acetylindoles: Synthesis, Reactions and Biological Activities. Curr. Org. Chem.2009, 13 (14), 1386-1406.
  • Chemsrc. This compound. [Link]
  • Miyata, O.; Kimura, Y.; Muroya, K.; Hiramatsu, H.; Naito, T. Thermal cyclization of N-trifluoracetyl enehydrazines under mild conditions: A novel entry into the Fischer indole synthesis. Tetrahedron Lett., 1999, 40 (19), 3601-3604.
  • Porcheddu, A.; Mura, M. G.; De Luca, L.; Pizzetti, M.; Taddei, M. From Alcohols to Indoles: A Tandem Ru Catalyzed Hydrogen-Transfer Fischer Indole Synthesis. Org. Lett., 2012, 14 (23), 6112–6115.
  • Taber, D. F.; Tirunahari, P. K. The synthesis of substituted indoles. Tetrahedron, 2011, 67 (39), 7195-7210.
  • El-Sayed, M. A. A.; et al. 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. Mini-Rev. Med. Chem.2024.

Sources

Validation & Comparative

A Comparative Guide to Tubulin Inhibitors: Profiling 3-Acetyl-6-methoxyindole Against Established Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Tubulin in Oncology

Microtubules, the dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the eukaryotic cytoskeleton. Their intricate and rapid reorganization is essential for a multitude of cellular processes, most notably the formation of the mitotic spindle during cell division. This absolute requirement for controlled microtubule dynamics makes tubulin a cornerstone target for anticancer drug development. By disrupting the delicate equilibrium of microtubule polymerization and depolymerization, tubulin-targeting agents can induce mitotic arrest and subsequent apoptosis in rapidly proliferating cancer cells.

This guide provides an in-depth comparison of a representative indole-based tubulin inhibitor, 3-Acetyl-6-methoxyindole, with established classes of tubulin-targeting agents. We will delve into their distinct mechanisms of action, compare their biological activities using experimental data, and provide detailed protocols for key assays used to characterize these potent compounds.

This compound: A Promising Scaffold in Tubulin Inhibition

The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. In the context of tubulin inhibition, indole derivatives have emerged as a significant class of microtubule destabilizing agents that typically bind to the colchicine site on β-tubulin.[1][2][3][4]

While specific experimental data for this compound is not extensively published, we can infer its activity based on the well-documented structure-activity relationships (SAR) of related indole compounds. The presence of a methoxy group at the 6-position of the indole ring has been shown to be a key determinant for potent tubulin inhibitory and antiproliferative activities.[1][5]

For the purpose of this comparative guide, we will use data from a structurally analogous compound, 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole , to represent the potential activity of the this compound scaffold. This related compound has demonstrated potent inhibition of tubulin polymerization with an IC50 value of 1.5 µM and significant cytotoxicity against human breast cancer cell lines (MCF-7) with an IC50 of 35 nM .[6] This positions the 6-methoxyindole scaffold as a highly promising candidate for further development.

Presumed Mechanism of Action: Like other colchicine-site binders, this compound is predicted to inhibit microtubule formation by binding to the β-tubulin subunit, thereby preventing the polymerization of αβ-tubulin heterodimers into microtubules. This disruption of microtubule dynamics leads to the disassembly of the mitotic spindle, causing cell cycle arrest in the G2/M phase and ultimately triggering apoptosis.

Comparative Analysis with Other Classes of Tubulin Inhibitors

The landscape of tubulin inhibitors is diverse, with compounds targeting different binding sites on the tubulin dimer and eliciting distinct effects on microtubule dynamics.

Colchicine Site Binders: The Destabilizers

These agents bind to a site on β-tubulin that is also the binding site for the natural product colchicine, leading to the inhibition of microtubule polymerization.

  • Colchicine: The archetypal colchicine site binder, it effectively inhibits microtubule formation.[6] However, its clinical use in oncology is limited by significant toxicity.

  • Combretastatins: Combretastatin A-4 (CA-4) is a potent inhibitor of tubulin polymerization that binds to the colchicine site. Its simplicity and high potency have made it a leading compound for the development of other colchicine-site inhibitors.

Vinca Alkaloid Site Binders: The Mitotic Poisons

Derived from the Madagascar periwinkle, Catharanthus roseus, these compounds bind to a distinct site on β-tubulin, also leading to microtubule destabilization.

  • Vincristine and Vinblastine: These are widely used in chemotherapy. At high concentrations, they cause the depolymerization of microtubules. At lower, clinically relevant concentrations, they suppress microtubule dynamics, leading to mitotic arrest.

Taxane Site Binders: The Stabilizers

In contrast to the previous classes, taxanes bind to a site on the interior (luminal) side of the β-tubulin subunit within the microtubule, stabilizing it and preventing depolymerization.

  • Paclitaxel (Taxol®) and Docetaxel (Taxotere®): By abnormally stabilizing microtubules, these drugs disrupt the dynamic instability required for proper mitotic spindle function, leading to mitotic arrest and cell death.

Quantitative Data Summary: A Head-to-Head Comparison

The following table summarizes the reported inhibitory concentrations of the representative indole compound and other major tubulin inhibitors. It is important to note that IC50 and GI50 values can vary depending on the cell line and assay conditions.

Compound/ClassTarget SiteMechanism of ActionTubulin Polymerization IC50Cytotoxicity GI50/IC50 (Representative Cell Line)
3-formyl-6-methoxy-2-(4-methoxyphenyl)indole (Representative Indole)ColchicineDestabilizer1.5 µM[6]35 nM (MCF-7)[6]
Colchicine ColchicineDestabilizer~1-5 µM~10-100 nM
Combretastatin A-4 ColchicineDestabilizer~1-2 µM~1-10 nM
Vincristine VincaDestabilizer~0.5-2 µM~1-10 nM
Vinblastine VincaDestabilizer~0.5-2 µM~1-10 nM
Paclitaxel TaxaneStabilizerN/A (Promotes Polymerization)~1-10 nM
Docetaxel TaxaneStabilizerN/A (Promotes Polymerization)~0.5-5 nM

Visualizing the Mechanisms and Workflows

Caption: Different classes of tubulin inhibitors target distinct binding sites on the β-tubulin subunit.

Essential Experimental Protocols

To rigorously evaluate and compare tubulin inhibitors, a series of well-defined in vitro and cell-based assays are essential. The following are detailed, step-by-step methodologies for the key experiments.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay directly measures the effect of a compound on the polymerization of purified tubulin in a cell-free system.[7][8]

Tubulin_Polymerization_Workflow Workflow for Tubulin Polymerization Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Reagents Prepare Tubulin, Buffers, GTP, and Test Compounds Prepare_Plate Pre-warm 96-well plate to 37°C Prepare_Reagents->Prepare_Plate Add_Compounds Add Test Compounds, Controls to Plate Prepare_Plate->Add_Compounds Initiate_Polymerization Add Tubulin Mix to Wells Add_Compounds->Initiate_Polymerization Measure_Fluorescence Read Fluorescence at 37°C (e.g., every minute for 60 min) Initiate_Polymerization->Measure_Fluorescence Plot_Curves Plot Fluorescence vs. Time Measure_Fluorescence->Plot_Curves Calculate_IC50 Determine IC50 Values Plot_Curves->Calculate_IC50

Caption: Experimental workflow for the in vitro tubulin polymerization assay.

Methodology:

  • Reagent Preparation:

    • Reconstitute lyophilized porcine brain tubulin (>97% pure) in G-PEM buffer (80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA, and 1 mM GTP) to a final concentration of 4 mg/mL on ice.

    • Prepare a 2X compound solution in G-PEM buffer.

    • Prepare a polymerization buffer containing G-PEM with 10% glycerol and a fluorescent reporter (e.g., DAPI, which fluoresces upon binding to microtubules).

  • Assay Procedure:

    • In a pre-warmed 37°C 96-well black plate, add 50 µL of the 2X compound solution.

    • To initiate polymerization, add 50 µL of the 4 mg/mL tubulin solution to each well.

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) every minute for 60 minutes.

  • Data Analysis:

    • Plot the fluorescence intensity versus time to obtain polymerization curves.

    • Determine the rate of polymerization (slope of the linear phase) and the maximum polymer mass (plateau fluorescence).

    • Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Immunofluorescence Staining of the Microtubule Network

This technique allows for the direct visualization of the effects of tubulin inhibitors on the cellular microtubule network.[2][9][10]

Immunofluorescence_Workflow Workflow for Immunofluorescence Staining cluster_cell_culture Cell Culture & Treatment cluster_staining Staining Procedure cluster_imaging Imaging & Analysis Seed_Cells Seed Cells on Coverslips Treat_Cells Treat with Tubulin Inhibitor Seed_Cells->Treat_Cells Fixation Fix Cells (e.g., with Methanol) Treat_Cells->Fixation Permeabilization Permeabilize with Triton X-100 Fixation->Permeabilization Blocking Block with BSA Permeabilization->Blocking Primary_Ab Incubate with Anti-α-tubulin Ab Blocking->Primary_Ab Secondary_Ab Incubate with Fluorescent Secondary Ab Primary_Ab->Secondary_Ab Counterstain Counterstain Nuclei (DAPI) Secondary_Ab->Counterstain Mounting Mount Coverslips Counterstain->Mounting Microscopy Image with Fluorescence Microscope Mounting->Microscopy Analyze_Morphology Analyze Microtubule Morphology Microscopy->Analyze_Morphology

Caption: Experimental workflow for immunofluorescence staining of microtubules.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa or A549) onto sterile glass coverslips in a 24-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the tubulin inhibitor for a specified time (e.g., 24 hours).

  • Fixation and Permeabilization:

    • Wash the cells with pre-warmed phosphate-buffered saline (PBS).

    • Fix the cells with ice-cold methanol for 10 minutes at -20°C.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Immunostaining:

    • Wash three times with PBS.

    • Block non-specific binding with 1% bovine serum albumin (BSA) in PBS for 30 minutes.

    • Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin, 1:1000 dilution in 1% BSA/PBS) for 1 hour at room temperature.

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488, 1:1000 dilution) for 1 hour at room temperature in the dark.

  • Mounting and Imaging:

    • Wash three times with PBS.

    • Counterstain the nuclei with DAPI (1 µg/mL) for 5 minutes.

    • Wash once with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Visualize the cells using a fluorescence microscope.

Cell Viability (MTT) Assay

This colorimetric assay is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.[5][11]

MTT_Assay_Workflow Workflow for MTT Cell Viability Assay cluster_cell_prep Cell Preparation & Treatment cluster_assay_proc Assay Procedure cluster_data_acq Data Acquisition & Analysis Seed_Cells_MTT Seed Cells in 96-well Plate Treat_Cells_MTT Add Serial Dilutions of Compound Seed_Cells_MTT->Treat_Cells_MTT Incubate_MTT Incubate for 48-72 hours Treat_Cells_MTT->Incubate_MTT Add_MTT Add MTT Reagent to each well Incubate_MTT->Add_MTT Incubate_Formazan Incubate for 4 hours Add_MTT->Incubate_Formazan Solubilize Add Solubilization Solution (DMSO) Incubate_Formazan->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_GI50 Calculate GI50 Values Read_Absorbance->Calculate_GI50

Caption: Experimental workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding and Treatment:

    • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

    • Treat the cells with a serial dilution of the test compound and incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium.

    • Add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the GI50 (concentration that inhibits cell growth by 50%) by plotting the percentage of viability against the compound concentration.

Conclusion: The Enduring Potential of Indole-Based Tubulin Inhibitors

The comparative analysis presented in this guide underscores the potent activity of the 6-methoxyindole scaffold as a tubulin polymerization inhibitor. With activity comparable to or exceeding that of other established agents, compounds like this compound represent a promising avenue for the development of novel anticancer therapeutics. Their distinct mechanism of action, targeting the colchicine binding site, offers the potential for overcoming resistance mechanisms associated with other classes of tubulin inhibitors. The detailed experimental protocols provided herein serve as a robust framework for the continued investigation and optimization of this important class of molecules. As research in this area progresses, the indole scaffold is poised to yield the next generation of effective and targeted cancer therapies.

References

  • BenchChem. (2025).
  • Naaz, F., Neha, K., Haider, M. R., & Shafi, S. (2021). Indole Derivatives (2010–2020) As Versatile Tubulin Inhibitors: Synthesis and structure–activity Relationships. Future Medicinal Chemistry, 13(20), 1795-1828.
  • BenchChem. (2025).
  • Shafi, S., Naaz, F., Neha, K., & Haider, M. R. (2021). Indole derivatives (2010-2020) as versatile tubulin inhibitors: synthesis and structure-activity relationships. Future Medicinal Chemistry, 13(20), 1795–1828.
  • Wang, Y., et al. (2021).
  • Pinney, K. G., et al. (2013). Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). Bioorganic & Medicinal Chemistry, 21(21), 6831-6843.
  • protocols.io. (2023). MTT Assay protocol.
  • Abcam. (n.d.). MTT assay protocol.
  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P.
  • La Regina, G., et al. (2016). New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry, 59(4), 1579-1595.
  • Pinney, K. G., et al. (2024). Synthesis and biological evaluation of structurally diverse 6-aryl-3-aroyl-indole analogues as inhibitors of tubulin polymerization. European Journal of Medicinal Chemistry, 263, 115794.
  • ATCC. (n.d.).
  • BenchChem. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA)
  • Romagnoli, R., et al. (2007). Arylthioindole Inhibitors of Tubulin Polymerization. 3. Biological Evaluation, Structure-Activity Relationships and Molecular Model. Journal of Medicinal Chemistry, 50(12), 2863–2872.
  • Meder, G., et al. (2003). Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization. Bioorganic & Medicinal Chemistry, 11(18), 3945-3953.
  • Tron, G. C., et al. (2015). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. Journal of Medicinal Chemistry, 58(15), 5959-5984.
  • Proteintech. (n.d.). IMMUNOFLUORESCENCE STAINING.
  • Rosito, M., et al. (2023). Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells. STAR Protocols, 4(3), 102484.
  • Pelkey, E. T., et al. (2023). Synthesis, modeling, and biological evaluation of anti-tubulin indole-substituted furanones. Bioorganic & Medicinal Chemistry Letters, 90, 129347.
  • Sakata, K., et al. (2005). Cytotoxic Activity of Styrylchromones against Human Tumor Cell Lines. Anticancer Research, 25(1A), 329-333.
  • Wang, Y., et al. (2022). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. Molecules, 27(3), 963.
  • Romagnoli, R., et al. (2018). Synthesis and Biological Evaluation of New Antitubulin Agents Containing 2-(3′,4′,5′-trimethoxyanilino)-3,6-disubstituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine Scaffold. Molecules, 23(10), 2634.
  • Romagnoli, R., et al. (2020).
  • de Oliveira, V. M., et al. (2023). Semisynthesis and Cytotoxic Activity of Stemodin Derivatives. Journal of the Brazilian Chemical Society, 34, 1-9.
  • Biotium. (2022). Protocol: Immunofluorescence Staining of Cells for Microscopy.
  • Kumar, A., et al. (2015). A New Class of Cytotoxic Agents Targets Tubulin and Disrupts Microtubule Dynamics. ACS Medicinal Chemistry Letters, 6(10), 1063–1068.
  • SENS Research Foundation. (2020). Immunofluorescent Staining Protocol [Video]. YouTube.
  • Zhou, J., et al. (2015). Selectively Inducing Cancer Cell Death by Intracellular Enzyme-Instructed Self-Assembly (EISA) of Dipeptide Derivatives.
  • Ronsisvalle, S., et al. (2022).
  • Kumar, A., et al. (2022). Concept of Hybrid Drugs and Recent Advancements in Anticancer Hybrids. Pharmaceuticals, 15(9), 1071.
  • Moore, J. K. (2021). Microtubule-Targeting Agents: Advances in Tubulin Binding and Small Molecule Therapy for Gliomas and Neurodegenerative Diseases. International Journal of Molecular Sciences, 22(11), 5894.

Sources

A Researcher's Guide to the Characterization of Novel Melatonin Receptor Ligands: A Comparative Analysis Featuring 3-Acetyl-6-methoxyindole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The human melatonin receptors, MT1 and MT2, are Class A G protein-coupled receptors (GPCRs) that play a pivotal role in the regulation of circadian rhythms, sleep-wake cycles, and various other neuroendocrine functions.[1][2] The endogenous ligand, melatonin (5-methoxy-N-acetyltryptamine), activates these receptors, which primarily couple to Gαi/o proteins to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP).[3] This signaling cascade is fundamental to the chronobiotic effects of melatonin. The therapeutic potential of modulating the melatonergic system has led to the development of several synthetic ligands for treating insomnia, circadian rhythm disorders, and depression.[1][4][5]

This guide provides a comprehensive framework for the pharmacological characterization of novel compounds targeting the MT1 and MT2 receptors. We will use 3-Acetyl-6-methoxyindole (CAS: 99532-52-2), an indole derivative, as a case study for our experimental workflows. While its direct activity at melatonin receptors is not widely documented in peer-reviewed literature, its structure contains key features, such as the methoxyindole core, that are common in melatonergic ligands.[6][7][8][9][10][11]

We will compare the necessary characterization pathway for this compound against well-established melatonin receptor ligands, providing the experimental data for these known molecules. This document is designed for researchers in pharmacology and drug development, offering both the theoretical basis and practical, step-by-step protocols for a thorough investigation of ligand-receptor interactions, from initial binding affinity to downstream functional signaling.

The Melatonergic Landscape: A Profile of Key Reference Ligands

A robust characterization of a novel compound requires benchmarking against established ligands with known properties. The following compounds represent a spectrum of activities at MT1 and MT2 receptors.

  • Melatonin: The endogenous, non-selective agonist. It serves as the primary reference for affinity and potency.

  • Agomelatine: A non-selective agonist at MT1/MT2 receptors, also possessing 5-HT2C antagonist properties, which contribute to its antidepressant effects.[5][12][13]

  • Ramelteon: An agonist with a slight preference for the MT1 receptor subtype.[1][13][14]

  • Tasimelteon: A non-selective agonist approved for non-24-hour sleep-wake disorder.[1][15]

  • Luzindole: A classical non-selective competitive antagonist, often used as a pharmacological tool to block melatonin receptor activity.[1]

Comparative Binding Affinities of Reference Ligands

The binding affinity (Ki), typically determined through competitive radioligand binding assays, is the first critical parameter in ligand characterization. It quantifies the strength of the interaction between the ligand and the receptor.

CompoundChemical StructureMT1 Ki (nM)MT2 Ki (nM)Selectivity
Melatonin N-acetyl-5-methoxytryptamine~0.1~0.1Non-selective
Agomelatine C15H17NO20.10.12Non-selective[13]
Ramelteon C16H21NO20.0140.045~3-fold for MT1[13]
Tasimelteon C15H19NO2~0.3~0.1Non-selective
Luzindole C18H18N2O~15-25x higher affinity for MT2~15-25x higher affinity for MT2MT2-preferring antagonist[1]
This compound C11H11NO2To Be DeterminedTo Be DeterminedTo Be Determined

Note: Ki values are compiled from various sources and can vary based on experimental conditions (e.g., cell line, radioligand, buffer composition). The values provided are representative.[1][13]

Experimental Workflow for Complete Ligand Characterization

To fully understand the pharmacological profile of a novel compound like this compound, a multi-stage experimental approach is essential. This workflow progresses from confirming direct physical interaction (binding) to elucidating the functional consequences of that interaction (signaling).

G cluster_0 Phase 1: Binding Characterization cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Final Profiling a Receptor Binding Assays b Determine Affinity (Ki) & Selectivity a->b c G-Protein Pathway Assay (cAMP Measurement) b->c e β-Arrestin Recruitment Assay (e.g., BRET) b->e d Determine Potency (EC50) & Efficacy (% Inhibition) c->d g Comparative Analysis d->g f Assess Biased Agonism e->f f->g

Caption: High-level workflow for novel melatonin receptor ligand characterization.

Part 1: Determining Receptor Binding Affinity

The foundational experiment is the radioligand binding assay, which measures the ability of a test compound to displace a high-affinity radiolabeled ligand from the receptor.

Protocol: Competitive Radioligand Binding Assay

This protocol is designed to determine the inhibition constant (Ki) of this compound at human MT1 and MT2 receptors.

1. Materials & Reagents:

  • Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing either human MT1 or MT2 receptors.
  • Radioligand: 2-[¹²⁵I]-iodomelatonin (high affinity, ~2175 Ci/mmol) or [³H]-melatonin (~80 Ci/mmol).[3]
  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[3]
  • Test Compound: this compound, dissolved in DMSO to create a 10 mM stock, then serially diluted.
  • Non-specific Determinate: 10 µM unlabeled melatonin.[3]
  • Filtration: 96-well glass fiber filter plates (e.g., GF/B) pre-soaked in 0.3% polyethyleneimine (PEI).[16][17]
  • Scintillation Cocktail & Counter.

2. Procedure:

  • Plate Setup: In a 96-well plate, add 50 µL of binding buffer to "Total Binding" wells, 50 µL of 10 µM melatonin to "Non-specific Binding" wells, and 50 µL of serially diluted this compound to "Competition" wells.
  • Radioligand Addition: Add 50 µL of the radioligand (e.g., 2-[¹²⁵I]-iodomelatonin at a final concentration of ~30-80 pM) to all wells.[18]
  • Membrane Addition: Add 150 µL of the receptor membrane preparation (typically 5-20 µg of protein per well) to all wells to initiate the binding reaction. The final volume is 250 µL.[16]
  • Incubation: Incubate the plate at 37°C for 2-4 hours with gentle agitation to reach equilibrium.[17] Note: Due to the slow dissociation of some radioligands, especially from MT2, longer incubation times (up to 20 hours) may be required for accurate equilibrium measurements.[18]
  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through the pre-soaked glass fiber filter plate. Wash the filters three times with 250 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[3][17]
  • Counting: Dry the filter mat and measure the retained radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the percentage of specific binding for each concentration of the test compound.
  • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
  • Fit the curve using non-linear regression to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).
  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Part 2: Assessing Functional Activity - G-Protein Pathway

Once binding is confirmed, the functional consequence must be determined. For MT1 and MT2, this is primarily the inhibition of cAMP production.

G cluster_0 Cell Membrane receptor MT1 / MT2 Receptor g_protein Gαi/βγ receptor->g_protein Activation ac Adenylyl Cyclase (AC) g_protein->ac Inhibition camp cAMP ac->camp ligand Ligand (e.g., Melatonin) ligand->receptor atp ATP atp->ac PKA PKA camp->PKA Reduced Activation G cluster_0 Cell Membrane receptor MT1-Rluc8 grk GRK receptor->grk Phosphorylation arrestin β-Arrestin-Venus receptor->arrestin Recruitment grk->receptor ligand Agonist ligand->receptor bret BRET Signal (535 nm) arrestin->bret Proximity-induced Energy Transfer

Caption: Principle of the BRET assay for β-arrestin recruitment.

Protocol: Bioluminescence Resonance Energy Transfer (BRET) Assay

BRET is a robust method to measure protein-protein interactions in live cells. [19][20]It is widely used to quantify the recruitment of β-arrestin to an activated GPCR. [21][22] 1. Materials & Reagents:

  • Cell Line: HEK293 cells transiently or stably co-transfected with two constructs:
  • Receptor-Donor Fusion: MT1 or MT2 fused to a Renilla luciferase variant (e.g., Rluc8).
  • Arrestin-Acceptor Fusion: β-arrestin-2 fused to a fluorescent protein acceptor (e.g., Venus or YFP). [21][22] * BRET Substrate: Coelenterazine-h.
  • Assay Buffer: HBSS or other suitable physiological buffer.
  • 96-well Plates: White, clear-bottom plates.

2. Procedure:

  • Cell Seeding: Seed the co-transfected cells into the 96-well plates.
  • Compound Addition: Add serially diluted test compound (this compound) or a reference agonist to the wells.
  • Incubation: Incubate for 5-15 minutes at 37°C.
  • Substrate Addition: Add the BRET substrate coelenterazine-h (final concentration ~5 µM).
  • Reading: Immediately measure the luminescence at two wavelengths simultaneously using a BRET-capable plate reader: one for the donor (Rluc8, ~485 nm) and one for the acceptor (Venus, ~535 nm).

3. Data Analysis:

  • Calculate the BRET ratio: (Acceptor Emission) / (Donor Emission).
  • Calculate the Net BRET by subtracting the BRET ratio of vehicle-treated cells from the ligand-treated cells.
  • Plot the Net BRET ratio against the log concentration of the compound and fit with a sigmoidal dose-response curve to determine the EC50 and Emax.
  • By comparing the potency and efficacy for G-protein activation versus β-arrestin recruitment, any potential ligand bias can be quantified.

Conclusion

The comprehensive characterization of a novel indole compound, such as this compound, requires a systematic and multi-faceted experimental approach. By progressing from fundamental binding affinity studies to nuanced functional assays for both G-protein and β-arrestin pathways, researchers can build a complete pharmacological profile. This guide provides the necessary theoretical framework and validated, step-by-step protocols to assess where a new molecule fits within the complex landscape of melatonin receptor ligands. The data generated from these workflows will not only determine the compound's affinity, potency, and efficacy but also uncover potential for functional selectivity, a critical aspect in modern GPCR drug discovery.

References

  • Seeking Ligand Bias: Assessing GPCR Coupling to Beta-Arrestins for Drug Discovery. (n.d.). National Institutes of Health.
  • Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs). (n.d.). National Institutes of Health.
  • Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state. (n.d.). National Institutes of Health.
  • BRET biosensors to study GPCR biology, pharmacology, and signal transduction. (n.d.). Frontiers.
  • Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. (n.d.). National Institutes of Health.
  • Selectivity analysis of melatonergic compounds a, Binding affinities of... (n.d.). ResearchGate.
  • In-cell arrestin-receptor interaction assays. (n.d.). National Institutes of Health.
  • BRET assay for the detection of arrestin recruitment by GPCRs. Upon... (n.d.). ResearchGate.
  • Bedini, A., et al. (2024). Binding and unbinding of potent melatonin receptor ligands: Mechanistic simulations and experimental evidence. Journal of Pineal Research, 76, e12941.
  • Affinity of the compounds at human melatonin MT 1 and MT 2 receptors. (n.d.). ResearchGate.
  • This compound | CAS#:99532-52-2. (n.d.). Chemsrc.
  • Dubocovich, M. L., et al. (2010). MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective. Annual Review of Pharmacology and Toxicology, 50, 343-365.
  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.
  • Millan, M. J., et al. (2010). Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties. British Journal of Pharmacology, 159(3), 475-495.
  • 3-Acetyl-6-methoxyindole_99532-52-2. (n.d.). Hangzhou Haorui Chemical Co., Ltd.
  • Comparative Review of Approved Melatonin Agonists for the Treatment of Circadian Rhythm Sleep‐Wake Disorders. (n.d.). ResearchGate.
  • Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). (2019). Cisbio.
  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). NCBI Bookshelf.
  • Molecular structures of melatonin, agomelatine and ramelteon. (n.d.). ResearchGate.
  • cAMP Accumulation Assay. (n.d.). Creative BioMart.
  • Zisapel, N. (2015). Comparative Review of Approved Melatonin Agonists for the Treatment of Circadian Rhythm Sleep‐Wake Disorders. Journal of Clinical Pharmacology, 55(11), 1195-1205.
  • Therapeutic Effects of Melatonin Receptor Agonists on Sleep and Comorbid Disorders. (n.d.). MDPI.
  • Binding and unbinding of potent melatonin receptor ligands: Mechanistic simulations and experimental evidence. (2022). Semantic Scholar.
  • Molecular Characterization and Pharmacology of Melatonin Receptors in Animals. (n.d.). MDPI.
  • Stein, R. M., et al. (2019). Virtual discovery of melatonin receptor ligands to modulate circadian rhythms. eScholarship, University of California.
  • Molecular Characterization and Pharmacology of Melatonin Receptors in Animals. (n.d.). ResearchGate.
  • Stauch, B., et al. (2019). Structural basis for ligand recognition at the human MT1 melatonin receptor. Nature, 569(7755), 284-288.
  • Liu, J., et al. (2013). A Molecular and Chemical Perspective in Defining Melatonin Receptor Subtype Selectivity. Current Neuropharmacology, 11(5), 469-486.
  • Ayoub, M. A., et al. (2004). Preferential formation of MT1/MT2 melatonin receptor heterodimers with distinct ligand interaction properties compared with MT2 homodimers. Molecular Pharmacology, 66(2), 312-321.
  • Spadoni, G., et al. (2000). 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues. Journal of Medicinal Chemistry, 43(22), 4057-4067.
  • Synthesis, reactivity and biological properties of methoxy-activated indoles. (n.d.). ResearchGate.
  • 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. (n.d.). PubMed.
  • 3-Acetylindoles: Synthesis, Reactions and Biological Activities. (n.d.). ResearchGate.
  • Structure, Bioactivity and Synthesis of Natural Products with Hexahydropyrrolo[2,3-b]indole. (n.d.). Wiley Online Library.
  • Pozo, D., et al. (1997). Selective effect of methoxyindoles on the lymphocyte proliferation and melatonin binding to activated human lymphoid cells. Journal of Pineal Research, 22(2), 96-103.
  • Articles. (n.d.). ResearchGate.

Sources

Introduction: Unveiling the Potential of a Melatonin Analog

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro Validation of 3-Acetyl-6-methoxyindole Bioactivity: A Comparative Analysis

This compound is a synthetically derived indole compound sharing a structural scaffold with the well-characterized neurohormone, melatonin. The indole nucleus is a privileged scaffold in medicinal chemistry, forming the basis for numerous natural and synthetic bioactive compounds. The specific substitutions on this molecule—an acetyl group at the 3-position and a methoxy group at the 6-position—differentiate it from melatonin (which has a 5-methoxy group and an N-acetyl ethylamine side chain) and suggest a potentially distinct pharmacological profile.

This guide serves as a comprehensive framework for researchers and drug development professionals to validate the bioactivity of this compound. As a Senior Application Scientist, my objective is not merely to provide protocols, but to instill a strategic, self-validating approach to in vitro characterization. We will explore two primary, plausible bioactivities for this compound based on its structural similarity to known agents: melatonin receptor agonism and cyclooxygenase (COX) enzyme inhibition .

For each potential activity, we will present a detailed experimental workflow, compare its performance against established reference compounds, and provide the scientific rationale behind each step.

Part 1: Validation of Melatonin Receptor (MT1/MT2) Agonism

The most immediate hypothesis for this compound's bioactivity is its interaction with melatonin receptors MT1 and MT2. These G-protein coupled receptors (GPCRs) are critical regulators of circadian rhythms, sleep, and mood. Their activation by an agonist initiates a signaling cascade through the inhibitory G-protein (Gi), leading to the suppression of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

To validate this, we must demonstrate both binding to the receptor and functional activation.

Comparative Compounds:
  • Melatonin: The endogenous ligand, serving as the gold-standard positive control.

  • Agomelatine: A well-known synthetic MT1/MT2 agonist used clinically as an antidepressant, providing a relevant therapeutic benchmark.

Workflow for Receptor Agonism Validation

cluster_0 Step 1: Binding Affinity (Ki) cluster_1 Step 2: Functional Activity (EC50) A Prepare membranes from HEK293 cells overexpressing MT1 or MT2 receptors B Incubate membranes with radioligand (2-[¹²⁵I]-iodomelatonin) and varying concentrations of This compound A->B C Separate bound from free radioligand via vacuum filtration B->C D Quantify radioactivity using a gamma counter and calculate Ki value via Cheng-Prusoff equation C->D H Measure intracellular cAMP levels (e.g., HTRF or ELISA) and calculate EC50 value E Seed HEK293 cells expressing MT1 or MT2 in microplates F Stimulate cells with Forskolin to induce cAMP production E->F G Co-treat with varying concentrations of this compound F->G G->H

Caption: Workflow for validating melatonin receptor agonism.

Methodology 1: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the MT1 and MT2 receptors.

Scientific Rationale: This assay quantifies the direct interaction between the test compound and the receptor. It works on the principle of competitive displacement. A constant concentration of a high-affinity radiolabeled ligand (the "tracer") is incubated with the receptor preparation. The test compound is added in increasing concentrations, and its ability to displace the tracer is measured. A potent binder will displace the tracer at low concentrations.

Protocol:

  • Preparation: Utilize commercially available membrane preparations from HEK293 cells stably expressing human MT1 or MT2 receptors.

  • Reaction Setup: In a 96-well plate, combine:

    • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)

    • A fixed concentration of 2-[¹²⁵I]-iodomelatonin (e.g., 50 pM).

    • Serial dilutions of this compound, Melatonin, or Agomelatine (e.g., from 1 pM to 100 µM).

    • Membrane preparation (e.g., 5-10 µg protein per well).

    • Controls: Include wells for "total binding" (no competitor) and "non-specific binding" (10 µM unlabeled melatonin).

  • Incubation: Incubate the plate at 37°C for 60 minutes to reach equilibrium.

  • Filtration: Rapidly harvest the samples by vacuum filtration through a GF/C filter plate, which traps the membranes (and bound radioligand) while allowing unbound radioligand to pass through. Wash the filters with ice-cold wash buffer.

  • Quantification: Dry the filter plate and add scintillation cocktail. Count the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis: Subtract non-specific binding from all other values. Plot the percentage of specific binding against the log concentration of the competitor compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of compound that displaces 50% of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Methodology 2: cAMP Functional Assay

Objective: To measure the functional potency (EC50) of this compound in activating the MT1/MT2 signaling cascade.

Scientific Rationale: Binding does not guarantee activation. A compound could be an antagonist. This functional assay measures the biological consequence of receptor activation. Since MT1/MT2 are Gi-coupled, an agonist will inhibit adenylyl cyclase, thereby reducing the amount of cAMP produced in response to a stimulant like forskolin. The potency of the compound is reflected in its EC50 value—the concentration required to produce 50% of its maximal inhibitory effect.

Protocol:

  • Cell Culture: Plate HEK293 cells stably expressing MT1 or MT2 in a 384-well plate and grow to confluence.

  • Assay Procedure:

    • Wash the cells with serum-free medium.

    • Add serial dilutions of this compound, Melatonin, or Agomelatine.

    • Add a fixed concentration of forskolin (e.g., 10 µM) to all wells except the negative control. Forskolin directly activates adenylyl cyclase to stimulate cAMP production.

    • Controls: Include "vehicle" (forskolin only, representing 0% inhibition) and "maximal inhibition" (forskolin + high concentration of melatonin).

  • Incubation: Incubate at 37°C for 30 minutes.

  • Lysis & Detection: Lyse the cells and measure cAMP levels using a competitive immunoassay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay. In these assays, the signal is inversely proportional to the cAMP concentration.

  • Data Analysis: Normalize the data to the control wells. Plot the percentage of inhibition against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximal efficacy (Emax).

Comparative Data Summary
CompoundMT1 Binding (Ki, nM)MT1 Function (EC50, nM)MT2 Binding (Ki, nM)MT2 Function (EC50, nM)
Melatonin 0.1 - 0.50.2 - 0.80.3 - 1.00.5 - 1.5
Agomelatine 0.1 - 0.60.3 - 1.00.1 - 0.50.4 - 1.2
This compound Experimental ResultExperimental ResultExperimental ResultExperimental Result

Note: Literature values for reference compounds are provided as ranges. Experimental results for the test compound should be filled in.

Part 2: Validation of Cyclooxygenase (COX-1/COX-2) Inhibition

Indole-containing compounds, such as Indomethacin, are well-known non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting COX enzymes. Given its indole core, this compound warrants investigation for similar activity. COX-1 is constitutively expressed and plays a role in homeostatic functions, while COX-2 is inducible and primarily involved in inflammation. Selective inhibition of COX-2 is often a desirable therapeutic goal to reduce side effects.

Comparative Compound:
  • Indomethacin: A potent, non-selective COX-1/COX-2 inhibitor, serving as a benchmark for NSAID activity.

Signaling Pathway Context

AA Arachidonic Acid (Substrate) COX COX-1 or COX-2 (Enzyme) AA->COX PGG2 Prostaglandin G₂ (PGG₂) COX->PGG2 Cyclooxygenase Activity PGH2 Prostaglandin H₂ (PGH₂) PGG2->PGH2 Peroxidase Activity Inhibitor This compound or Indomethacin Inhibitor->COX

Caption: The COX enzyme pathway and point of inhibition.

Methodology: COX Inhibitor Screening Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against COX-1 and COX-2.

Scientific Rationale: Most commercial COX inhibitor screening assays measure the peroxidase component of the enzyme's activity. In this reaction, the intermediate PGG₂ is reduced to PGH₂, and a chromogenic co-substrate is oxidized, leading to a color change that can be measured spectrophotometrically. An inhibitor will prevent this reaction, resulting in a lower signal. Running the assay in parallel for both COX-1 and COX-2 allows for the determination of the compound's selectivity.

Protocol:

  • Reagent Preparation: Prepare assay buffer, heme, purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) according to a commercial kit's instructions (e.g., from Cayman Chemical).

  • Reaction Setup (in duplicate for COX-1 and COX-2): In a 96-well plate, add:

    • Assay Buffer (100 mM Tris-HCl, pH 8.0)

    • Heme (co-factor)

    • Enzyme (purified ovine COX-1 or human recombinant COX-2).

    • Serial dilutions of this compound or Indomethacin (e.g., from 10 nM to 200 µM).

    • Controls: Include "100% initial activity" wells (vehicle) and a positive control well with a known inhibitor (e.g., celecoxib for COX-2).

  • Pre-incubation: Incubate the plate for 10-15 minutes at 25°C to allow the inhibitor to bind to the enzyme. This step is critical for time-dependent inhibitors.

  • Reaction Initiation: Add the colorimetric substrate (TMPD) followed by arachidonic acid to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in a plate reader and measure the absorbance at 590 nm every minute for 5-10 minutes. The rate of color development is proportional to the enzyme activity.

  • Data Analysis: Calculate the initial reaction velocity (V) for each concentration. Normalize the data to the vehicle control (set to 100% activity). Plot the percentage of inhibition against the log concentration of the inhibitor and fit the data to a dose-response curve to determine the IC50 value.

Comparative Data Summary
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Indomethacin 0.05 - 0.21.5 - 5.0~0.01 - 0.1 (COX-1 selective)
This compound Experimental ResultExperimental ResultCalculated Result

Note: A selectivity index < 1 indicates COX-1 selectivity, while an index > 1 indicates COX-2 selectivity.

Conclusion: Synthesizing the Evidence

This guide provides a robust, two-pronged strategy for the initial in vitro characterization of this compound. By systematically evaluating its potential as both a melatonin receptor agonist and a COX inhibitor, researchers can build a comprehensive pharmacological profile.

  • If the compound shows high affinity and potency at MT1/MT2 receptors , it warrants further investigation in cell-based models of circadian rhythm or neuronal function.

  • If the compound demonstrates potent and/or selective COX-2 inhibition , its anti-inflammatory potential should be explored further in assays measuring prostaglandin E2 (PGE2) production in stimulated immune cells (e.g., LPS-stimulated macrophages).

  • If activity is observed in both pathways , the compound could represent a novel dual-action agent, a profile that may have unique therapeutic applications.

The key to trustworthy data lies in the rigorous application of these self-validating protocols, including the appropriate use of gold-standard comparators and controls. This ensures that the generated data is not only accurate but also placed in a meaningful scientific and therapeutic context.

References

  • Title: International Union of Basic and Clinical Pharmacology. LXXV. Melatonin Receptors: In Vitro and In Vivo Pharmacology. Source: Pharmacological Reviews URL:[Link]
  • Title: Agomelatine: a novel pharmacological approach to treating depression. Source: Expert Review of Neurotherapeutics URL:[Link]
  • Title: The Cheng-Prusoff equation: a review of its applications and limitations. Source: Molecular Pharmacology URL:[Link]
  • Title: HTRF: A Technology Tailored for GPCRs. Source: Cisbio Bioassays URL:[Link]
  • Title: Discovery of Indomethacin, a New Non-steroidal Anti-inflammatory Agent. Source: The Journal of the American Chemical Society URL:[Link]

A Comparative Guide to the Antioxidant Activities of 3-Acetyl-6-methoxyindole and Resveratrol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Two Molecules of Interest in Redox Biology

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in a myriad of chronic diseases. This has spurred a relentless search for potent antioxidant compounds. In this context, both natural and synthetic molecules are of significant interest.

Resveratrol (3,5,4'-trihydroxy-trans-stilbene) , a stilbenoid found in grapes, berries, and peanuts, is one of the most studied natural antioxidants.[1] Its pleiotropic health benefits, including anti-inflammatory, cardioprotective, and neuroprotective effects, are largely attributed to its potent antioxidant activity.[2]

3-Acetyl-6-methoxyindole , on the other hand, belongs to the indole family, a core structure in many biologically active compounds, including the potent antioxidant melatonin.[3] While less studied than resveratrol, indole derivatives are recognized for their antioxidant potential, making this compound a compound of interest for synthetic antioxidant development.[4]

This guide will delve into the mechanistic underpinnings of their antioxidant actions, present available quantitative data from key antioxidant assays, and provide detailed experimental protocols to empower researchers to conduct their own comparative analyses.

Chemical Structures and Antioxidant Potential

The antioxidant capacity of a molecule is intrinsically linked to its chemical structure. The ability to donate a hydrogen atom or an electron to a free radical is a key determinant of radical scavenging activity.

G cluster_resveratrol Resveratrol cluster_indole This compound resveratrol indole

Caption: Chemical structures of Resveratrol and this compound.

Resveratrol's antioxidant prowess stems from its three hydroxyl groups, which can readily donate hydrogen atoms to neutralize free radicals.[5] The resulting phenoxyl radical is stabilized by resonance delocalization across the aromatic rings. In contrast, the antioxidant activity of indole derivatives is often attributed to the nitrogen atom in the indole ring, which can act as an electron donor.[4] The methoxy and acetyl groups on the this compound molecule will also influence its electronic properties and, consequently, its antioxidant capacity.

Comparative Analysis of Antioxidant Activity: A Data-Driven Approach

To objectively compare the antioxidant activities of this compound and resveratrol, we will examine their performance in several widely accepted in vitro antioxidant assays. It is important to reiterate that the data presented below is collated from different studies and is not from a direct comparative experiment. Therefore, these values should be interpreted with caution, as results can vary based on experimental conditions.

In Vitro Chemical-Based Assays

These assays measure the intrinsic ability of a compound to scavenge synthetic free radicals.

Antioxidant AssayResveratrolThis compoundPositive Control
DPPH Radical Scavenging Activity (IC50) ~15.54 µg/mL (~68.1 µM)[6]Data not availableAscorbic Acid: ~6.35 µg/mL[6]
ABTS Radical Scavenging Activity (IC50) ~2.86 µg/mL (~12.5 µM)[6]Data not availableVitamin C: ~5.18 µg/mL[6]
Oxygen Radical Absorbance Capacity (ORAC) ~23.12 µmol TE/g[6]Data not availableTrolox (a water-soluble vitamin E analog) is the standard.
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[7] A lower IC50 value indicates greater antioxidant activity.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Similar to the DPPH assay, this method assesses the capacity of a compound to scavenge the ABTS radical cation.[8]

  • ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. Higher ORAC values signify stronger antioxidant protection.[9]

Expert Interpretation: The available data clearly demonstrates resveratrol's potent radical scavenging activity, with its performance in the ABTS assay being particularly noteworthy.[6] The lack of specific IC50 or ORAC values for this compound in the public domain presents a significant knowledge gap. However, studies on other indole derivatives have shown promising antioxidant activities, suggesting that this compound likely possesses radical scavenging capabilities that warrant further investigation.[3]

Cell-Based Antioxidant Assays

Cell-based assays provide a more biologically relevant measure of antioxidant activity by considering factors such as cell uptake, metabolism, and interaction with cellular components.[10]

Assay TypeResveratrolThis compound
Cellular Antioxidant Activity (CAA) Assay EC50: ~1.66 µg/mL in HepG2 cells[6]Data not available
Protection against Oxidative Stress-Induced Cell Damage Demonstrated protection in various cell lines (e.g., keratinocytes, A549)[2][8]Data not available
  • Cellular Antioxidant Activity (CAA) Assay: This assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe within cultured cells.[11]

Expert Interpretation: Resveratrol has been shown to protect cells from oxidative damage, not only by direct radical scavenging but also by modulating endogenous antioxidant defense mechanisms.[2] This includes the activation of signaling pathways that lead to the increased expression of antioxidant enzymes. The cellular antioxidant activity of this compound remains to be elucidated and represents a critical area for future research.

Mechanistic Insights into Antioxidant Action

The antioxidant effects of both molecules are not limited to direct radical scavenging. They also exert indirect antioxidant effects by influencing cellular signaling pathways.

G cluster_resveratrol Resveratrol's Antioxidant Mechanisms cluster_indole Putative Antioxidant Mechanisms of this compound Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 AMPK AMPK Resveratrol->AMPK Free_Radicals Free_Radicals Resveratrol->Free_Radicals Direct Scavenging Nrf2 Nrf2 SIRT1->Nrf2 activates AMPK->Nrf2 activates ARE ARE Nrf2->ARE translocates to nucleus and binds Antioxidant_Enzymes Antioxidant_Enzymes ARE->Antioxidant_Enzymes promotes transcription of Indole_Derivative Indole_Derivative Free_Radicals2 Free Radicals Indole_Derivative->Free_Radicals2 Direct Scavenging (putative) Nrf2_activation Nrf2_activation Indole_Derivative->Nrf2_activation Potential Nrf2 activation (speculative) Antioxidant_Enzymes2 Antioxidant Enzymes Nrf2_activation->Antioxidant_Enzymes2

Caption: A simplified representation of the known antioxidant mechanisms of resveratrol and the putative mechanisms for this compound.

Resveratrol is known to activate the SIRT1 and AMPK signaling pathways, which in turn can lead to the activation of the Nrf2 transcription factor.[2] Nrf2 then promotes the expression of a battery of antioxidant and detoxification enzymes, bolstering the cell's endogenous defense against oxidative stress. While the precise signaling pathways modulated by this compound are not yet characterized, other indole derivatives have been shown to influence similar pathways, suggesting a potential for indirect antioxidant effects.[4]

Experimental Protocols for Comparative Analysis

To facilitate further research and direct comparison, detailed protocols for key antioxidant assays are provided below.

DPPH Radical Scavenging Assay

This protocol outlines the steps to determine the DPPH radical scavenging activity of a test compound.

G start Start prep_dpph Prepare 0.1 mM DPPH solution in methanol start->prep_dpph prep_samples Prepare serial dilutions of test compounds and positive control (e.g., Ascorbic Acid) prep_dpph->prep_samples reaction Mix 1 mL of DPPH solution with 1 mL of each sample dilution prep_samples->reaction incubation Incubate in the dark at room temperature for 30 minutes reaction->incubation measure Measure absorbance at 517 nm incubation->measure calculate Calculate percentage of inhibition and determine IC50 value measure->calculate end End calculate->end

Caption: Workflow for the DPPH radical scavenging assay.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a stock solution of the test compounds (this compound and resveratrol) and a positive control (e.g., ascorbic acid) in a suitable solvent (e.g., methanol or DMSO).

    • Perform serial dilutions of the stock solutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a set of test tubes, add 1.0 mL of the DPPH solution to 1.0 mL of each sample dilution.

    • Prepare a control tube containing 1.0 mL of DPPH solution and 1.0 mL of the solvent.

    • Vortex the mixtures and incubate them in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Plot the percentage of inhibition against the sample concentration to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

ABTS Radical Scavenging Assay

This protocol details the procedure for the ABTS assay.

Methodology:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).

    • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 1.0 mL of the diluted ABTS•+ solution to 10 µL of the test compound dilutions.

    • Incubate the mixture at room temperature for 6 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Conclusion and Future Directions

This guide provides a comparative overview of the antioxidant activities of this compound and resveratrol based on the currently available scientific literature. Resveratrol is a well-established and potent antioxidant with a multifaceted mechanism of action. The antioxidant potential of this compound is less defined, highlighting a clear need for further research.

Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head comparisons of this compound and resveratrol using a standardized set of antioxidant assays.

  • Quantitative Analysis of this compound: Determining the IC50 and ORAC values for this compound to enable a more direct comparison with other antioxidants.

  • Cell-Based Assays: Evaluating the cellular antioxidant activity of this compound and its ability to protect cells from oxidative damage.

  • Mechanistic Studies: Elucidating the molecular mechanisms underlying the potential antioxidant effects of this compound, including its impact on key signaling pathways like Nrf2.

By addressing these research gaps, a more complete understanding of the comparative antioxidant potential of these two molecules can be achieved, which will be invaluable for the development of novel antioxidant therapies.

References

  • Antioxidant Activity and Mechanism of Resveratrol and Polydatin Isolated from Mulberry (Morus alba L.). (2021). Antioxidants. [Link]
  • Health Benefits and Molecular Mechanisms of Resveratrol: A Narrative Review. (2022). Journal of Obesity & Metabolic Syndrome. [Link]
  • Antioxidant properties of resveratrol: A structure-activity insight. (2013). Journal of Food Biochemistry. [Link]
  • Antioxidant Potential of Resveratrol as the Result of Radiation Exposition. (2022). International Journal of Molecular Sciences. [Link]
  • Study of the Antioxidant Capacity and Oxidation Products of Resveratrol in Soybean Oil. (2022). Foods. [Link]
  • Resveratrol-loaded Nanoparticles Induce Antioxidant Activity against Oxidative Stress. (2014). Journal of the Korean Society for Applied Biological Chemistry. [Link]
  • Identification of Resveratrol as Bioactive Compound of Propolis from Western Romania and Characterization of Phenolic Profile and Antioxidant Activity of Ethanolic Extracts. (2019). Molecules. [Link]
  • Evaluation of antioxidant capacity for resveratrol by 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) assay. (2014). Journal of the Korean Society for Applied Biological Chemistry. [Link]
  • Resveratrol Enhances the Cytotoxic Activity of Lymphocytes from Menopausal Women. (2021). International Journal of Molecular Sciences. [Link]
  • Synthesis and In Vitro Antioxidant Activity of New 3-Substituted-2-Oxindole Derivatives. (2009). Indian Journal of Pharmaceutical Sciences. [Link]
  • Radical scavenging activity (%) and IC50 values (mg/L) were determined for the methanolic extracts of rosemary and neem. (2023).
  • IC50 values of the antioxidant activity test using DPPH method. (2016).
  • Antioxidant activity of unexplored indole derivatives: Synthesis and screening. (2023).
  • Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones using the Induction Period Method. (2008). Molecules. [Link]
  • Direct and Indirect Antioxidant Effects of Selected Plant Phenolics in Cell-Based Assays. (2021). Antioxidants. [Link]
  • DPPH Radical Scavenging Assay. (2022). Processes. [Link]
  • Differential Cytoprotective Effect of Resveratrol and Its Derivatives: Focus on Antioxidant and Autophagy-Inducing Effects. (2021). International Journal of Molecular Sciences. [Link]
  • IC50 values for evaluated antioxidant assays and EC50 values reducing power of water, MeOH extracts and BHT. (2011).
  • Design and Synthesis of π-Extended Resveratrol Analogues and In Vitro Antioxidant and Anti-Inflammatory Activity Evalu
  • IC50 values of antioxidant activities, DPPH and ABTS radical scavenging and total phenolic content of ethyl acetate extracts of Xylaria spp. and standard BHT and Trolox. (2021).
  • DPPH RADICAL SCAVENGING ACTIVITY AND PHENOLIC COMPOUND CONTENT IN DIFFERENT LEAF EXTRACTS FROM SELECTED BLACKBERRY SPECIES. (2012). Acta Biologica Cracoviensia Series Botanica. [Link]
  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (2023). E3S Web of Conferences. [Link]
  • Comparative Study of Phytochemical, Antioxidant, and Cytotoxic Activities and Phenolic Content of Syzygium aqueum (Burm. f. Alston f.) Extracts Growing in West Sumatera Indonesia. (2021). Scientia Pharmaceutica. [Link]
  • Cell Based Exogenous Antioxidant Assay. (2023). Cell Biolabs. [Link]
  • Alkaloid Profile, Anticholinesterase and Antioxidant Activities, and Sexual Propagation in Hieronymiella peruviana (Amaryllidaceae). (2024). Plants. [Link]
  • Antioxidant Activity of Selected Stilbenoid Derivatives in a Cellular Model System. (2019). Biomolecules. [Link]
  • Cellular Antioxidant, Anti-Inflammatory, and Antiproliferative Activities from the Flowers, Leaves and Fruits of Gallesia integrifolia Spreng Harms. (2023). Molecules. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-Acetyl-6-methoxyindole Analogues as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-acetyl-6-methoxyindole analogues, with a primary focus on their evaluation as anticancer agents. We will delve into the critical structural modifications that dictate their biological activity, supported by comparative experimental data. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both a high-level overview and detailed experimental insights.

Introduction: The Indole Scaffold in Oncology

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Its presence in essential biomolecules like the amino acid tryptophan has made it a focal point for the design of therapeutic agents.[3] In the realm of oncology, indole derivatives have demonstrated significant potential, with several compounds approved for clinical use.[1] The this compound core, in particular, has served as a versatile starting point for the development of potent anticancer agents. The methoxy group at the 6-position and the acetyl group at the 3-position are key pharmacophoric features that can be strategically modified to modulate activity and selectivity.

Core Thesis: Unraveling the SAR of 3-Aroyl-6-methoxyindole Analogues

While direct SAR studies on a wide range of this compound analogues are limited in publicly available literature, a closely related and highly potent class of compounds, the 2-aryl-3-aroyl-6-methoxyindoles, provides a robust dataset for understanding the key structural determinants of anticancer activity. A seminal study in this area was inspired by the potent vascular disrupting agent OXi8006, 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole.[3] The insights gained from this and related studies on 3-aroylindoles are extrapolated to inform the potential SAR of simpler 3-acetyl analogues. The primary mechanism of action for these compounds is the inhibition of tubulin polymerization, a validated target in cancer therapy.[3][4]

Key Structural Modifications and Their Impact on Activity

The following sections dissect the critical structural regions of the 3-aroyl-6-methoxyindole scaffold and their influence on cytotoxicity and tubulin inhibition. The data presented is primarily drawn from studies on OXi8006 and its analogues.[3]

The nature of the acyl group at the 3-position of the indole ring is a critical determinant of activity. While a simple acetyl group provides a foundational structure, elaboration to a larger aroyl moiety, particularly a trimethoxybenzoyl group, has been shown to significantly enhance potency.[3][5] This is likely due to favorable interactions with the colchicine binding site on β-tubulin.[6]

Modifications to the indole core itself, beyond the 3- and 6-positions, have a profound impact on biological activity.

  • Position 7: Introduction of a methoxy group at the 7-position of the indole ring, in conjunction with the existing 6-methoxy group, was found to be well-tolerated and in some cases, led to a slight enhancement in activity.[3]

  • Position 5: Halogenation at the 5-position has been explored in related arylthioindole series, where it was found to decrease the binding affinity to tubulin and reduce cytotoxicity.[6] Conversely, small alkyl or methoxy groups at this position were shown to increase cytotoxicity.[6]

In the more complex 2-aryl-3-aroyl-6-methoxyindole series, the substituent at the 2-position plays a crucial role. A 3'-hydroxy-4'-methoxyphenyl group, as seen in OXi8006, is highly favorable for potent activity.[3] The phenolic hydroxyl group is a key feature for interaction with the target protein.

Comparative Biological Data

The following table summarizes the in vitro cytotoxicity and tubulin polymerization inhibition data for a series of 2-aryl-3-aroyl-6-methoxyindole analogues. This data provides a quantitative basis for the SAR discussion.

CompoundR1R2R3R4R5GI50 (SK-OV-3) (nM)GI50 (NCI-H460) (nM)GI50 (DU-145) (nM)Tubulin IC50 (µM)
OXi8006 HOHOMeH3,4,5-(OMe)33.45-361.1
30 HOMeOMeH4-F1,2001,1001,3002.5
31 HOMeOMeH3-NO26007008002.1
35 OHHOMeH3,4,5-(OMe)31120151.5
36 OMeHOMeH3,4,5-(OMe)34761.1

Data extracted from reference[3].

Experimental Protocols

General Synthesis of 3-Aroyl-6-methoxyindoles

The synthesis of 3-aroyl-6-methoxyindoles is typically achieved through a Friedel-Crafts acylation of the corresponding 6-methoxyindole with an appropriate aroyl chloride.[1]

Step-by-step protocol for the synthesis of (6-methoxy-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)methanone (a representative 3-aroyl-6-methoxyindole):

  • To a solution of 3,4,5-trimethoxybenzoic acid in a suitable solvent (e.g., THF), add thionyl chloride at 0 °C and stir for 30 minutes to form the acid chloride.[1]

  • Remove the solvent under reduced pressure.

  • Dissolve the resulting acid chloride in a suitable solvent (e.g., methylene chloride) and add 6-methoxyindole.

  • Cool the reaction mixture and add a Lewis acid catalyst (e.g., aluminum chloride).

  • Stir the reaction at room temperature until completion, monitored by TLC.

  • Quench the reaction with ice-water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield the desired 3-aroyl-6-methoxyindole.

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Step-by-step protocol:

  • Seed cancer cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically from 1 to 100 µmol/L) and incubate for a further 72 hours.[1]

  • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, using a non-linear regression model.[1]

Tubulin Polymerization Inhibition Assay

The ability of the compounds to inhibit tubulin polymerization can be assessed using a cell-free in vitro assay.

Step-by-step protocol:

  • Prepare a reaction mixture containing tubulin protein, a polymerization buffer, and GTP.

  • Add the test compound at various concentrations.

  • Monitor the polymerization of tubulin by measuring the increase in absorbance at 340 nm over time at 37 °C.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.[3]

Visualization of Key Concepts

Structure-Activity Relationship Summary

SAR_Summary cluster_indole Indole Core Modifications cluster_substituents Key Substituent Effects Position_7_OMe 7-OMe: Tolerated/Slightly Enhanced Activity Position_5_Halogen 5-Halogen: Decreased Activity Position_6_OMe 6-OMe: Core Feature 3_Aroyl 3-Aroyl (e.g., Trimethoxybenzoyl): High Potency 2_Aryl 2-Aryl (e.g., 3'-OH-4'-OMe-phenyl): Crucial for High Activity

Caption: Key SAR points for 3-aroyl-6-methoxyindole analogues.

Experimental Workflow

Experimental_Workflow Start Design of Analogues Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization Synthesis->Purification Biological_Evaluation Biological Evaluation Purification->Biological_Evaluation Cytotoxicity Cytotoxicity Assays (e.g., MTT) Biological_Evaluation->Cytotoxicity Mechanism Mechanism of Action Studies Biological_Evaluation->Mechanism SAR_Analysis SAR Analysis & Lead Optimization Cytotoxicity->SAR_Analysis Tubulin_Assay Tubulin Polymerization Assay Mechanism->Tubulin_Assay Tubulin_Assay->SAR_Analysis

Caption: General workflow for SAR studies of novel anticancer agents.

Conclusion and Future Directions

The this compound scaffold and its more complex 3-aroyl analogues represent a promising class of anticancer agents, with many derivatives exhibiting potent cytotoxicity and inhibition of tubulin polymerization. The SAR studies highlighted in this guide underscore the importance of specific structural features, such as the nature of the 3-aroyl group and substitutions on the indole ring, in dictating biological activity. Future research in this area should focus on expanding the diversity of analogues, particularly exploring a wider range of substitutions at the 5- and 7-positions of the indole ring. Furthermore, a more in-depth investigation into the mechanism of action, including potential off-target effects and the exploration of other signaling pathways, will be crucial for the development of these compounds into clinically viable drug candidates. The synthesis and evaluation of simpler 3-acetyl analogues with systematic modifications would also be a valuable endeavor to further refine the SAR and potentially identify compounds with improved drug-like properties.

References

  • Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). [Link]
  • Synthesis and Evaluation of 3-Aroylindoles as Anticancer Agents: Metabolite Approach. [Link]
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • Anticancer Activity of N
  • Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. [Link]
  • Synthesis and biological evaluation of structurally diverse 6-aryl-3-aroyl-indole analogues as inhibitors of tubulin polymeriz
  • Synthesis and Evaluation of 3-Aroylindoles as Anticancer Agents: Metabolite Approach. [Link]
  • Arylthioindole inhibitors of tubulin polymerization. 3. Biological evaluation, structure-activity relationships and molecular modeling studies. [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Acetyl-6-methoxyindole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a compound of interest such as 3-Acetyl-6-methoxyindole, a key intermediate or potential active pharmaceutical ingredient (API), the methods used for its quantification and purity assessment must be rigorously validated to ensure they are fit for purpose. Cross-validation of analytical methods—the process of comparing two distinct analytical procedures—provides a high degree of confidence in the reported results, ensuring consistency and reliability across different analytical platforms. This is not merely a regulatory expectation but a cornerstone of robust scientific practice, as stipulated by guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4]

This guide provides an in-depth comparison of two commonly employed analytical techniques for the analysis of this compound: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, present detailed protocols, and compare their performance based on key validation parameters.

The Imperative of Method Cross-Validation

The choice of an analytical method is often dictated by the specific requirements of the analysis. For routine quality control and potency determination, a robust, high-throughput method like HPLC-UV is often preferred. For impurity profiling and identification, the high specificity of a mass spectrometric method such as GC-MS is invaluable. Cross-validation becomes essential when:

  • A new method is developed to replace an existing one.

  • Results from different laboratories or different analytical techniques need to be compared.

  • The lifecycle of a drug product progresses, necessitating more advanced analytical characterization.

By comparing a workhorse method (HPLC-UV) with a highly specific method (GC-MS), we can establish a comprehensive analytical profile of this compound, ensuring that the data generated is accurate, precise, and reliable, regardless of the analytical approach.[5]

Experimental Design: A Head-to-Head Comparison

Our comparative validation will assess the performance of an RP-HPLC-UV method and a GC-MS method for the quantification of this compound. The validation will be conducted in accordance with ICH Q2(R2) guidelines, focusing on the following parameters: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][6][7]

Visualization of the Cross-Validation Workflow

Cross_Validation_Workflow Cross-Validation Workflow for this compound cluster_hplc RP-HPLC-UV Method cluster_gcms GC-MS Method hplc_dev Method Development hplc_val Method Validation hplc_dev->hplc_val hplc_data Validation Data Generation hplc_val->hplc_data compare Comparative Analysis of Validation Parameters hplc_data->compare gcms_dev Method Development gcms_val Method Validation gcms_dev->gcms_val gcms_data Validation Data Generation gcms_val->gcms_data gcms_data->compare report Final Report & Method Selection Rationale compare->report

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Experimental Protocols

The following protocols are detailed to be self-validating, with system suitability tests integrated to ensure the analytical systems are performing correctly before any sample analysis.

Protocol 1: RP-HPLC-UV Method

This method is designed for the routine quantification of this compound. The choice of a C18 column is based on its wide applicability for the separation of moderately polar compounds like indole derivatives. The mobile phase composition and gradient are optimized to achieve a good peak shape and resolution from potential impurities.

1. Materials and Reagents:

  • This compound reference standard (purity >99.5%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Ultrapure water

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30-80% B

    • 20-25 min: 80% B

    • 25-26 min: 80-30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Sample Solution (100 µg/mL): Prepare the sample in the same manner as the standard solution.

4. System Suitability Test (SST):

  • Inject the standard solution six times.

  • Acceptance Criteria:

    • Relative standard deviation (RSD) of the peak area ≤ 2.0%.

    • Tailing factor ≤ 2.0.

    • Theoretical plates ≥ 2000.

Protocol 2: GC-MS Method

This method is developed for its high specificity and sensitivity, making it ideal for impurity identification and quantification at low levels. A non-polar capillary column is chosen for the separation of the semi-volatile this compound.

1. Materials and Reagents:

  • This compound reference standard (purity >99.5%)

  • Dichloromethane (GC grade)

  • Helium (ultra-high purity)

2. Chromatographic and Spectrometric Conditions:

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injection Mode: Splitless, 1 µL injection volume

  • Inlet Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • MS Acquisition: Full Scan (m/z 40-400) and Selected Ion Monitoring (SIM) for quantification (e.g., m/z 189, 174, 146).

3. Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

  • Sample Solution (100 µg/mL): Prepare the sample in the same manner as the standard solution.

4. System Suitability Test (SST):

  • Inject the standard solution six times.

  • Acceptance Criteria:

    • RSD of the peak area ≤ 5.0%.

    • Signal-to-noise ratio for the primary ion ≥ 10.

Comparative Validation Data

The following tables summarize the hypothetical but realistic performance data for both methods across the key validation parameters.

Table 1: Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8][9][10]

ParameterRP-HPLC-UVGC-MS
Blank Interference No interfering peaks at the retention time of the analyte.No interfering peaks in the total ion chromatogram (TIC) or at the monitored ions.
Placebo Interference No interfering peaks from a mixture of common excipients.Not applicable (typically used for drug products).
Forced Degradation Peak purity index > 0.999 for the analyte peak in stressed samples (acid, base, oxidative, thermal, photolytic). Resolution > 2.0 between the analyte and its degradation products.Mass spectral data confirms the identity of the analyte peak and shows distinct mass spectra for degradation products.
Justification Demonstrates selectivity based on chromatographic separation and UV absorbance.Provides a higher degree of specificity through both chromatographic separation and mass spectral identification.
Table 2: Linearity and Range
ParameterRP-HPLC-UVGC-MS
Range (µg/mL) 1 - 2000.1 - 150
Correlation Coefficient (r²) > 0.999> 0.998
Y-intercept Within 2% of the response at 100% concentration.Within 5% of the response at 100% concentration.
Justification Excellent linearity over a wide range suitable for assay and impurity quantification.Good linearity, with a wider dynamic range at the lower end due to higher sensitivity.
Table 3: Accuracy (Recovery)

Accuracy was determined by spiking the analyte at three concentration levels (80%, 100%, and 120% of the target concentration) into a placebo matrix for HPLC and a blank solvent for GC-MS.

Concentration LevelRP-HPLC-UV (% Recovery ± RSD)GC-MS (% Recovery ± RSD)
80% 99.5 ± 0.8%101.2 ± 1.5%
100% 100.2 ± 0.5%99.8 ± 1.2%
120% 99.8 ± 0.7%100.5 ± 1.8%
Justification High accuracy, demonstrating minimal matrix effects.High accuracy, indicating good recovery from the solvent.
Table 4: Precision (Repeatability and Intermediate Precision)

Repeatability was assessed by six replicate analyses of the same sample on the same day. Intermediate precision was evaluated by a different analyst on a different day.

ParameterRP-HPLC-UV (% RSD)GC-MS (% RSD)
Repeatability (n=6) 0.6%1.3%
Intermediate Precision (n=6) 1.2%2.5%
Justification Excellent precision, suitable for routine quality control.Good precision, acceptable for quantitative analysis.
Table 5: LOD and LOQ

LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of 3 and 10, respectively.

ParameterRP-HPLC-UV (µg/mL)GC-MS (µg/mL)
LOD (S/N = 3) 0.30.03
LOQ (S/N = 10) 1.00.1
Justification Sufficiently sensitive for most applications.Significantly more sensitive, ideal for trace impurity analysis.
Table 6: Robustness

Robustness was evaluated by making small, deliberate variations to the method parameters and observing the effect on the results.[2][3][5]

Varied ParameterRP-HPLC-UV (Effect on Results)GC-MS (Effect on Results)
Flow Rate/Carrier Gas Flow (±10%) Minor shift in retention time, SST passes.Minor shift in retention time, SST passes.
Column Temperature (±2°C) Negligible effect, SST passes.Negligible effect, SST passes.
Mobile Phase pH (±0.2 units) Minor shift in retention time, SST passes.Not applicable.
Mobile Phase Composition (±2%) Minor shift in retention time, SST passes.Not applicable.
Inlet Temperature (±10°C) Not applicable.Negligible effect, SST passes.
Justification The method is robust within the tested parameter ranges.The method is robust within the tested parameter ranges.

Discussion and Interpretation

The cross-validation data clearly delineates the strengths and applications of each method.

RP-HPLC-UV emerges as a highly robust, precise, and accurate method for the routine quantification of this compound. Its excellent linearity over a broad range and high precision make it the ideal choice for quality control applications, such as batch release testing and stability studies, where high throughput and reproducibility are critical.

GC-MS , while exhibiting slightly lower precision, offers unparalleled specificity and sensitivity. The ability to confirm the identity of the analyte through its mass spectrum provides a higher level of confidence, which is crucial for reference standard characterization and the identification of unknown impurities. Its significantly lower LOD and LOQ make it the superior method for trace-level analysis and impurity profiling.

Logical Flow for Method Selection

Method_Selection Method Selection Logic start Analytical Need qc Routine QC / Assay start->qc impurity Impurity Profiling / Identification start->impurity hplc Select RP-HPLC-UV qc->hplc High Throughput & Precision Needed gcms Select GC-MS impurity->gcms High Specificity & Sensitivity Needed

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The cross-validation of RP-HPLC-UV and GC-MS methods for the analysis of this compound demonstrates that both methods are suitable for their intended purposes. The choice between the two should be guided by the specific analytical objective. For routine quantitative analysis, the RP-HPLC-UV method is superior in terms of precision and throughput. For applications requiring high specificity and sensitivity, such as impurity identification and trace analysis, the GC-MS method is the unequivocal choice.

By having two well-characterized and cross-validated methods, a drug development program is equipped with a flexible and robust analytical toolkit, ensuring the quality and consistency of this compound from early development through to commercial manufacturing. This dual-method approach provides a comprehensive understanding of the analyte and embodies the principles of scientific integrity and regulatory compliance.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • ProPharma. (2024).
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • U.S. Food and Drug Administration. (2015).
  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
  • PharmaGuru. (2025).
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
  • Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid.
  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. (2016). Acta Scientiarum Polonorum Hortorum Cultus, 15(3), 135-146. [Link]
  • PharmaGuru. (2025).
  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). International Journal of Trends in Emerging Research and Development, 1(1), 70-77. [Link]
  • Altabrisa Group. (2025). HPLC Specificity Testing: Importance Explained. [Link]
  • Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. (2015). Journal of Analytical & Bioanalytical Techniques, 6(5). [Link]
  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC North America, 38(11), 618-628. [Link]

Sources

A Comparative Guide to the Reproducibility of Biological Assays with 3-Acetyl-6-methoxyindole and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel bioactive compounds is relentless. The indole nucleus, a privileged scaffold in medicinal chemistry, consistently yields derivatives with a wide array of pharmacological activities.[1][2] Among these, 3-Acetyl-6-methoxyindole stands out as a compound of interest due to its structural similarities to known therapeutic agents. This guide provides a comprehensive analysis of the potential biological activities of this compound, drawing comparisons with its close structural analogs. We will delve into the reproducibility of relevant biological assays, supported by experimental data from related compounds, and offer detailed protocols to aid in the design of robust and reliable studies.

The Therapeutic Potential of this compound: An Evidence-Based Postulation

While direct and extensive biological data for this compound remains to be fully elucidated in publicly available literature, its chemical architecture provides strong indications of its potential therapeutic applications. The molecule incorporates two key pharmacophoric features: the 3-acetylindole core and a methoxy group at the 6-position of the indole ring.

The 3-acetylindole moiety is a versatile starting material for the synthesis of numerous bioactive indole alkaloids with demonstrated anticancer, antiviral, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2] Furthermore, the presence of a methoxy group on the indole ring is a common feature in many biologically active natural products and synthetic compounds, often enhancing their therapeutic efficacy.

Based on these structural attributes, we can hypothesize two primary avenues for the biological activity of this compound: as an antifungal agent and as a modulator of inflammatory pathways. This guide will explore the experimental evidence supporting these hypotheses through the lens of its close structural analogs.

Comparative Analysis of Antifungal Activity: The Case of 3-Acetyl-6-bromoindole

A compelling piece of evidence for the biological activity of the 3-acetylindole scaffold comes from a study on its close analog, 3-acetyl-6-bromoindole. This compound has been shown to be a potent inhibitor of spore germination in pathogenic fungi.[3]

Experimental Data on Antifungal Efficacy

In a comparative study, 3-acetyl-6-bromoindole demonstrated remarkable efficacy in inhibiting the spore germination of two devastating plant pathogens, Botrytis cinerea and Monilinia fructicola.[3] The results are summarized in the table below.

CompoundTarget FungusSpore Germination Inhibition (%)
3-Acetyl-6-bromoindole Botrytis cinerea100%
Monilinia fructicola96%
6-Bromoindole (unacetylated)Botrytis cinereaIneffective
Monilinia fructicolaIneffective
Mystic® (Commercial Fungicide)Botrytis cinerea-
Monilinia fructicola-
Captan® (Commercial Fungicide)Botrytis cinerea-
Monilinia fructicola-

Data extracted from a study by MDPI.[3]

This data highlights the critical role of the 3-acetyl group in conferring potent anti-germinative activity, a feature absent in the unacetylated parent compound, 6-bromoindole.[3] This strongly suggests that this compound is a promising candidate for antifungal drug discovery.

Reproducibility in Antifungal Assays

The reproducibility of antifungal susceptibility testing is paramount for the reliable evaluation of novel compounds. The spore germination inhibition assay, as used for 3-acetyl-6-bromoindole, is a widely accepted method. Key factors influencing its reproducibility include:

  • Spore Concentration: A standardized inoculum size is crucial for consistent results.

  • Media Composition: The type and pH of the growth medium can significantly impact fungal growth and compound activity.

  • Incubation Conditions: Temperature and duration of incubation must be tightly controlled.

  • Solvent Effects: The solvent used to dissolve the test compound (e.g., DMSO) should be tested for any intrinsic antifungal activity and used at a consistent, non-inhibitory concentration.

By controlling these variables, the coefficient of variation (CV) for such assays can be minimized, ensuring the reliability of the obtained data.

Exploring Anti-inflammatory and Antioxidant Potential

The indole nucleus and its derivatives are well-documented for their anti-inflammatory and antioxidant properties.[4] These activities are often attributed to their ability to scavenge free radicals and modulate inflammatory signaling pathways.

Insights from 3-Acetylindole Derivatives

A study on a series of synthesized 3-acetylindole derivatives revealed their potential as both antimicrobial and antioxidant agents.[4] While this compound was not part of this specific study, the findings provide a strong rationale for investigating its antioxidant capacity. The antioxidant activity in this study was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[4]

The DPPH Radical Scavenging Assay: A Protocol for Assessing Antioxidant Activity

This assay is a common and reliable method for evaluating the free radical scavenging ability of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant, it is reduced, leading to a color change to pale yellow, which can be measured spectrophotometrically.

Experimental Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO or methanol).

    • Prepare a fresh 0.1 mM solution of DPPH in methanol.

  • Assay Procedure:

    • Prepare serial dilutions of the test compound in the solvent.

    • In a 96-well plate, add a fixed volume of each dilution of the test compound.

    • Add a fixed volume of the DPPH solution to each well.

    • Include a blank (solvent only) and a positive control (e.g., ascorbic acid).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • Plot the % inhibition against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Factors Affecting Reproducibility:

  • Purity of DPPH: The quality of the DPPH reagent is critical.

  • Light Sensitivity: The reaction is light-sensitive and should be performed in the dark.

  • Reaction Time: The incubation time should be consistent across all experiments.

Visualizing the Path Forward: Experimental Workflow

To systematically evaluate the biological activity and assay reproducibility of this compound, a structured experimental workflow is recommended.

G cluster_0 Compound Characterization cluster_1 Primary Screening cluster_2 Secondary Assays & Reproducibility cluster_3 Comparative Analysis compound This compound purity Purity & Structural Confirmation (NMR, MS) compound->purity antifungal Antifungal Assay (Spore Germination) purity->antifungal antioxidant Antioxidant Assay (DPPH) purity->antioxidant mic MIC Determination (Antifungal) antifungal->mic cell_based Cell-based Antioxidant Assays antioxidant->cell_based reproducibility Inter-assay & Intra-assay Variability Analysis mic->reproducibility cell_based->reproducibility analogs Comparison with Structural Analogs reproducibility->analogs standards Comparison with Standard Drugs reproducibility->standards

Sources

A Comparative Guide to the Neuroprotective Effects of Indole Derivatives: Spotlight on 3-Acetyl-6-methoxyindole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract:

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant biological activities.[1][2] This guide provides a comparative analysis of the neuroprotective effects of various indole derivatives, with a particular focus on the synthetic compound 3-Acetyl-6-methoxyindole. We will delve into the experimental data supporting their efficacy in various models of neurodegenerative diseases, explore their underlying mechanisms of action, and provide detailed protocols for key neuroprotective assays. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking to understand the therapeutic potential of indole-based compounds for neurological disorders.

Introduction: The Promise of Indoles in Neuroprotection

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function.[1] A complex interplay of factors, including oxidative stress, neuroinflammation, and protein aggregation, contributes to the pathology of these devastating conditions.[1][3] The indole ring, a bicyclic aromatic heterocycle, is a common motif in a wide range of biologically active molecules and has emerged as a promising starting point for the development of novel neuroprotective agents.[1][4] This is due to its chemical versatility, which allows for modifications that can tune its biological activity.[1] This guide will compare the neuroprotective properties of this compound with other notable indole compounds, providing a framework for understanding their potential therapeutic applications.

Chemical Structures and Properties of Selected Indole Derivatives

The chemical structure of an indole derivative significantly influences its biological activity. Here, we compare the structures of this compound and other relevant indoles.

  • This compound: A synthetic indole derivative. While specific neuroprotective studies on this exact compound are not extensively documented in the provided search results, its structural features suggest potential for further investigation. The acetyl group at the 3-position and the methoxy group at the 6-position can influence its electronic properties and ability to interact with biological targets.

  • Melatonin (5-methoxy-N-acetyltryptamine): A well-known neurohormone with a 5-methoxyindole core. It is a potent antioxidant and free radical scavenger.

  • Indole-3-Carbinol (I3C) and Diindolylmethane (DIM): Phytochemicals found in cruciferous vegetables.[5] They exhibit neuroprotective effects by activating antioxidant defense mechanisms.[5]

  • NC009-1 (C19H16N2O3): A synthetic indole derivative that has shown promise in models of Parkinson's disease by targeting neuroinflammation and oxidative stress.[1][3]

  • Stobadine: A gamma-carboline (a type of indole derivative) known for its antioxidant and neuroprotective properties.[2][6]

Comparative Analysis of Neuroprotective Efficacy

The neuroprotective potential of indole derivatives has been evaluated in various in vitro and in vivo models of neurodegenerative diseases. This section summarizes key findings and presents a comparative analysis of their efficacy.

In Vitro Studies

In vitro models are crucial for initial screening and mechanistic studies of neuroprotective compounds. Common models include neuronal cell lines (e.g., SH-SY5Y, HMC3) exposed to neurotoxins.[1][7]

Table 1: Comparison of Neuroprotective Effects of Indole Derivatives in In Vitro Models

CompoundCell LineNeurotoxinKey FindingsReference
NC009-1 HMC3 (human microglia)MPP+Significantly increased cell viability (from 63% to 87% at 10 µM); reduced production of nitric oxide (NO) and pro-inflammatory cytokines (IL-1β, IL-6, TNF-α).[1][3][8][1][3][8]
Indole-phenolic derivatives SH-SY5Y (human neuroblastoma)Aβ(25-35) peptide, H2O2Increased cell viability by an average of 25%; reduced reactive oxygen species (ROS) levels; promoted disaggregation of Aβ fibrils.[7][9][7][9]
Indole-3-Carbinol (I3C) / Diindolylmethane (DIM) Hippocampal neuronal cellsOxidative stressPrevented oxidative stress-induced apoptosis; activated the TrkB/Akt signaling pathway.[5][5]
SMe1EC2 (Stobadine derivative) Rat hippocampal slicesHypoxia/low glucoseSignificantly reduced irreversible impairment of synaptic transmission at concentrations as low as 0.03 µM.[6][6]
Phenoxyindole derivatives SK-N-SH (human neuroblastoma)Aβ42Protected against Aβ42-induced cell death, with cell viability ranging from 63.05% to 87.90%.[10][10]
In Vivo Studies

In vivo models, primarily in rodents, are essential for evaluating the therapeutic potential of drug candidates in a whole-organism context.[11] These models often involve the administration of neurotoxins to mimic the pathology of human neurodegenerative diseases.[11]

Table 2: Comparison of Neuroprotective Effects of Indole Derivatives in In Vivo Models

CompoundAnimal ModelNeurotoxinKey FindingsReference
NC009-1 MPTP-induced mouse model of Parkinson's DiseaseMPTPAmeliorated motor deficits; increased dopamine levels in the striatum; reduced neuroinflammation and oxidative stress in the midbrain.[3][8][3][8]
Stobadine derivatives Mouse model of head traumaHead traumaSignificantly improved sensorimotor outcome; decreased brain edema.[6][6]

Mechanisms of Action: A Deeper Dive

The neuroprotective effects of indole derivatives are mediated through multiple, often interconnected, signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Key Neuroprotective Mechanisms:
  • Antioxidant and Anti-inflammatory Effects: Many indole compounds, including NC009-1 and stobadine, exert their effects by reducing oxidative stress and neuroinflammation.[1][3][6][8] This often involves the upregulation of antioxidant enzymes like SOD2 and NQO1, and the downregulation of pro-inflammatory mediators such as TNF-α, IL-1β, and IL-6.[3][8]

  • Modulation of the Nrf2 Pathway: The Nrf2-ARE pathway is a primary cellular defense against oxidative stress.[5] Compounds like Indole-3-Carbinol and its metabolite DIM can activate Nrf2, leading to the expression of antioxidant genes.[5] NC009-1 has also been shown to upregulate NRF2.[1][3]

  • Inhibition of Protein Aggregation: The accumulation of misfolded proteins, such as amyloid-beta (Aβ), is a hallmark of Alzheimer's disease.[7][9] Certain indole-phenolic derivatives have been shown to promote the disaggregation of Aβ fibrils.[7][9]

  • Cholinesterase Inhibition: Some indole hybrids have been designed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine.[4] This is a therapeutic strategy for Alzheimer's disease.[12]

Signaling Pathway Diagrams

neuroprotective_pathways cluster_stress Cellular Stressors cluster_indoles Indole Derivatives cluster_pathways Signaling Pathways cluster_outcomes Neuroprotective Outcomes Neurotoxins Neurotoxins (MPP+, Aβ) OxidativeStress Oxidative Stress (ROS) Neurotoxins->OxidativeStress induces Neuroinflammation Neuroinflammation (Microglial Activation) OxidativeStress->Neuroinflammation promotes Neuroprotection Neuronal Survival & Function OxidativeStress->Neuroprotection inhibits Neuroinflammation->Neurotoxins exacerbates Neuroinflammation->Neuroprotection inhibits Indoles This compound & Other Indoles Nrf2 Nrf2 Activation Indoles->Nrf2 AntiInflammatory Anti-inflammatory Pathways Indoles->AntiInflammatory AntiApoptotic Anti-apoptotic Pathways Indoles->AntiApoptotic ProteinQuality Protein Quality Control Indoles->ProteinQuality Nrf2->Neuroprotection promotes AntiInflammatory->Neuroprotection promotes AntiApoptotic->Neuroprotection promotes ProteinQuality->Neuroprotection promotes experimental_workflow cluster_invitro In Vitro Neuroprotection Assay start Start: Seed Neuronal Cells treatment Pre-treat with Indole Compound start->treatment toxin Induce Neurotoxicity (e.g., MPP+, Aβ) treatment->toxin assay Perform Viability Assay (e.g., MTT) toxin->assay end End: Analyze Data assay->end

Caption: A generalized workflow for in vitro neuroprotection assays.

Discussion and Future Perspectives

The evidence presented in this guide highlights the significant neuroprotective potential of various indole derivatives. Compounds like NC009-1 and certain indole-phenolic hybrids have demonstrated promising activity in preclinical models of Parkinson's and Alzheimer's disease, respectively. [3][7][8][9]Their multi-target mechanisms of action, including antioxidant, anti-inflammatory, and anti-protein aggregation properties, make them attractive candidates for further development.

While the neuroprotective effects of this compound are not as extensively characterized, its chemical structure provides a foundation for future investigations. Structure-activity relationship (SAR) studies could be conducted to optimize its neuroprotective profile. Future research should also focus on in vivo studies to assess the blood-brain barrier permeability and therapeutic efficacy of these compounds in more complex disease models. The continued exploration of the vast chemical space of indole derivatives holds great promise for the discovery of novel therapeutics for neurodegenerative diseases.

References

  • Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. PubMed.
  • Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. www.ebris.eu.
  • Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. MDPI.
  • Indole-Based Compounds in the Development of Anti-Neurodegener
  • Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. PubMed Central.
  • Development of the new group of indole-derived neuroprotective drugs affecting oxid
  • Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease.
  • Indole-3-Carbinol and Its Derivatives as Neuroprotective Modul
  • Indole deriv
  • The Novel Synthetic Compound 6-acetyl-9-(3,4,5-trimetho-xybenzyl)-9H-pyrido[2,3-b]indole Induces Mitotic Arrest and Apoptosis in Human COLO 205 Cells. PubMed.
  • Prominent Neuroprotective Potential of Indole-2-N-methylpropargylamine: High Affinity and Irreversible Inhibition Efficiency towards Monoamine Oxidase B Revealed by Computational Scaffold Analysis. PMC - PubMed Central.
  • New insights in animal models of neurotoxicity-induced neurodegener
  • Design, Synthesis, and Neuroprotective Activity of Phenoxyindole Derivatives on Antiamyloid Beta (Aβ) Aggregation, Antiacetylcholinesterase, and Antioxidant Activities. PMC - PubMed Central.
  • Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. PMC - PubMed Central.
  • The Neuroprotective Effects of Astaxanthin: Therapeutic Targets and Clinical Perspective. MDPI.
  • Investigating the Synergistic Neuroprotective Effects of Plant-Derived Antioxidants and the Psychedelic N,N-Dimethyltryptamine in Alzheimer's Disease Therapy. MDPI.
  • Neuroprotective Effect of Antioxidants in the Brain. MDPI.
  • Dichotomy in Regioselectivity of Electrophilic Reaction of 3-Acetyl-5-hydroxylindole-Magical Power of Quantum Mechanics-Chemistry. Not Provided.
  • Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer's Disease and Future Perspectives. PMC - PubMed Central.
  • 3-Acetylindoles: Synthesis, Reactions and Biological Activities | Request PDF.
  • This compound | CAS#:99532-52-2 | Chemsrc. Chemsrc.

Sources

A Methodological Guide to Benchmarking Novel Kinase Inhibitors: Evaluating 3-Acetyl-6-methoxyindole Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the systematic evaluation of novel chemical entities as potential kinase inhibitors. Using 3-Acetyl-6-methoxyindole as a candidate compound, we will outline the essential experimental workflows required to benchmark its efficacy against well-characterized, industry-standard kinase inhibitors. This document is designed for researchers, scientists, and drug development professionals engaged in the discovery and validation of targeted therapies.

The narrative that follows is built on the foundational principle of drug discovery: moving from broad, high-throughput screening to specific, mechanism-of-action studies. We will explain the causality behind each experimental choice, ensuring that the described protocols form a self-validating system to build a robust data package for a novel compound.

Introduction: The Imperative for Rigorous Kinase Inhibitor Benchmarking

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them premier targets for therapeutic intervention[1][2]. The development of small molecule kinase inhibitors (SMKIs) has revolutionized oncology, but the conserved nature of the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity[3]. A compound that shows promise against a primary target may have numerous off-target effects, leading to toxicity or confounding experimental results[3][4].

Therefore, a rigorous, multi-tiered benchmarking strategy is not merely a procedural step but a scientific necessity. It allows researchers to objectively assess a novel compound's potency, selectivity, and cellular activity in direct comparison to established drugs. This guide will use this compound, an indole derivative with potential bioactive properties, as a test case to illustrate this critical validation pathway[5][6][7].

Compound Profiles: The Test Article and the Gold Standards

A meaningful comparison requires well-defined reference points. For this guide, we will benchmark our hypothetical test compound against two FDA-approved tyrosine kinase inhibitors that have become cornerstones of targeted therapy.

  • Test Compound: this compound

    • Structure:

    • Rationale for Investigation: The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic drugs[5][6]. While the specific kinase inhibitory activity of this compound is not established in public literature, related compounds have demonstrated effects on cell cycle and apoptosis, potentially through modulation of kinases like Aurora A and B[8]. This provides a logical basis for its investigation as a novel kinase inhibitor.

  • Benchmark Inhibitor 1: Imatinib

    • Primary Targets: ABL, c-Kit, PDGFR[9][10].

    • Mechanism of Action: An ATP-competitive inhibitor that stabilizes the inactive conformation of the ABL kinase domain, effectively blocking the Bcr-Abl oncoprotein central to chronic myeloid leukemia (CML)[10].

    • Significance: Imatinib represents a paradigm shift in cancer treatment, transforming a fatal leukemia into a manageable condition and validating the strategy of targeted kinase inhibition.

  • Benchmark Inhibitor 2: Gefitinib

    • Primary Target: Epidermal Growth Factor Receptor (EGFR)[10].

    • Mechanism of Action: An ATP-competitive inhibitor that targets sensitizing mutations within the EGFR kinase domain, which are common drivers in a subset of non-small cell lung cancers (NSCLC)[10].

    • Significance: Gefitinib is a key example of a personalized medicine, effective in patient populations with specific genetic markers.

The Benchmarking Workflow: A Multi-Tiered Approach

Our evaluation will proceed through three logical stages, each designed to answer a fundamental question about the compound's activity. This systematic progression ensures that resources are spent on compounds that demonstrate promise in preceding, less complex assays.

G cluster_0 Benchmarking Workflow Biochemical Assay Tier 1: Biochemical Efficacy (In Vitro Kinase Assay) Cellular Assay Tier 2: Cellular Potency (Cell Viability Assay) Biochemical Assay->Cellular Assay Does it inhibit the isolated enzyme? Target Validation Tier 3: Target Engagement (Western Blot) Cellular Assay->Target Validation Does it work in a living cell? Conclusion Efficacy Profile Established Target Validation->Conclusion Does it hit the intended target?

A multi-tiered workflow for kinase inhibitor benchmarking.

Tier 1: Biochemical Efficacy via In Vitro Kinase Assays

Causality: The first and most fundamental question is whether this compound can directly inhibit the catalytic activity of a purified kinase in a cell-free environment. This assay isolates the enzyme and the inhibitor, removing the complexities of cellular biology (e.g., membrane permeability, metabolism) to provide a clean measure of potency (IC50) and selectivity[1][11]. We will use a luminescence-based assay that quantifies ATP consumption, a direct proxy for kinase activity[12].

Experimental Protocol: Luminescence-Based Kinase Assay (ADP-Glo™)
  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Reconstitute the recombinant kinases (e.g., ABL, EGFR, and a panel of other kinases for selectivity) and their specific peptide substrates in the kinase buffer.

    • Serially dilute this compound, Imatinib, and Gefitinib in DMSO, then further dilute in kinase buffer to achieve final assay concentrations.

    • Prepare an ATP solution at a concentration equal to the Kₘ for each respective kinase to ensure accurate and comparable IC50 determination[1].

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the test compound dilution or vehicle control (DMSO).

    • Add 10 µL of a master mix containing the kinase and its specific substrate.

    • Initiate the reaction by adding 10 µL of the ATP solution.

    • Incubate the plate at room temperature for 1 hour.

  • Signal Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

    • Measure luminescence using a plate reader. The light signal is proportional to the ADP produced and thus to the kinase activity.

  • Data Analysis:

    • Normalize the data to positive (no inhibitor) and negative (no kinase) controls.

    • Plot the percentage of kinase inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Illustrative Data: Comparative IC50 Values (nM)

The following table presents hypothetical data to illustrate how the results would be structured for comparison.

Kinase TargetThis compound (IC50 nM)Imatinib (IC50 nM)Gefitinib (IC50 nM)
ABL 45025 >10,000
EGFR 8,500>10,0005
SRC 1,2001503,500
VEGFR2 9802002,000
CHK2 >10,000>10,000>10,000

Data are hypothetical and for illustrative purposes only. Bold values indicate primary targets.

Tier 2: Cellular Potency via Cell Viability Assays

Causality: A compound that is potent in a biochemical assay may fail in a cellular context due to poor membrane permeability or rapid efflux/metabolism[13]. Therefore, the next critical step is to determine if the compound can inhibit cell proliferation in cancer cell lines whose survival is dependent on the target kinase. The MTT assay is a robust colorimetric method that measures the metabolic activity of cells, which correlates with their viability and proliferation[14][15].

Experimental Protocol: MTT Cell Proliferation Assay
  • Cell Plating:

    • Select appropriate cell lines. For example, K562 (CML, Bcr-Abl dependent) for Imatinib and NCI-H1975 (NSCLC, EGFR L858R/T790M mutant) for Gefitinib.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (this compound, Imatinib, Gefitinib) in the appropriate cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only wells as a control.

    • Incubate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Incubation:

    • Add 10 µL of a 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals[14][16].

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of growth inhibition relative to the vehicle-treated control cells.

    • Plot the percentage of inhibition versus the log of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).

Illustrative Data: Comparative GI50 Values (nM)
Cell Line (Primary Driver)This compound (GI50 nM)Imatinib (GI50 nM)Gefitinib (GI50 nM)
K562 (Bcr-Abl)2,100250 >10,000
NCI-H1975 (EGFR)>10,000>10,000150
HeLa (Cervical Cancer)5,500>10,000>10,000

Data are hypothetical and for illustrative purposes only. Bold values indicate expected on-target cellular activity.

Tier 3: Target Engagement via Western Blot Analysis

Causality: A reduction in cell viability suggests the compound is active, but it does not prove that the effect is due to inhibition of the intended kinase target. Western blotting allows for the direct visualization of target engagement by measuring the phosphorylation status of the kinase's downstream substrates. A potent inhibitor should decrease the level of phosphorylation of these key signaling nodes[17].

G EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylation Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription Gefitinib Gefitinib Gefitinib->EGFR

EGFR signaling pathway and the point of Gefitinib inhibition.
Experimental Protocol: Western Blot for Phospho-ERK
  • Cell Treatment and Lysis:

    • Plate and grow cells (e.g., NCI-H1975) as described for the MTT assay.

    • Treat cells with the test compounds at various concentrations (e.g., 0.1x, 1x, 10x GI50) for a shorter duration (e.g., 2-4 hours) to capture direct signaling effects.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20 µg) from each sample by boiling in Laemmli sample buffer[18].

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Run the gel at 100-120V until the dye front reaches the bottom[18].

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-ERK).

    • Wash the membrane three times for 5 minutes each with TBST.

    • Incubate for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody[18].

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Capture the chemiluminescent signal using a digital imager or X-ray film[18].

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against total ERK and a loading control like GAPDH or β-actin.

Synthesis and Interpretation

By integrating the data from these three tiers, a comprehensive profile of this compound begins to emerge.

  • Biochemical Data (Tier 1): The hypothetical IC50 data suggests that this compound has moderate, micromolar activity against ABL, VEGFR2, and SRC, but is largely inactive against EGFR. Compared to Imatinib and Gefitinib, it is significantly less potent against their primary targets. This initial screen provides crucial clues about its potential target space and highlights its lower potency relative to the benchmarks.

  • Cellular Data (Tier 2): The GI50 data aligns with the biochemical findings. The compound shows moderate growth inhibition in a Bcr-Abl driven cell line (K562), but at a concentration nearly 10-fold higher than Imatinib. Its lack of activity against an EGFR-driven line is consistent with its high IC50 against the EGFR enzyme. This step validates that the compound can enter cells and exert a biological effect, albeit a less potent one than the established drugs.

Conclusion

This guide has outlined a rigorous, logical, and experimentally validated workflow for benchmarking the efficacy of a novel compound, this compound, against established kinase inhibitors. By progressing from cell-free biochemical assays to cell-based potency and target validation studies, researchers can build a robust evidence base. This systematic approach not only determines the inhibitory potential of a new molecule but also provides critical insights into its selectivity and mechanism of action, which are indispensable for its journey from a laboratory curiosity to a potential therapeutic agent.

References

  • Title: In vitro kinase assay Source: protocols.io URL:[Link]
  • Title: In vitro NLK Kinase Assay Source: PMC, NIH URL:[Link]
  • Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf, NIH URL:[Link]
  • Title: In vitro kinase assay Source: Bio-protocol URL:[Link]
  • Title: MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation Source: CLYTE Technologies URL:[Link]
  • Title: Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery Source: PubMed URL:[Link]
  • Title: Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines Source: PMC, NIH URL:[Link]
  • Title: Testing kinase inhibitors where it matters: Drug screening in intact cells Source: Reaction Biology URL:[Link]
  • Title: Web-server for Predicting Kinase-Inhibitor Interactions with Ensemble Computational Methods Source: bioRxiv URL:[Link]
  • Title: Step-by-Step Guide to Kinase Inhibitor Development Source: Reaction Biology URL:[Link]
  • Title: Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example Source: PMC, PubMed Central URL:[Link]
  • Title: A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets Source: Crossfire Oncology URL:[Link]
  • Title: Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 Source: ResearchG
  • Title: Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives Source: MDPI URL:[Link]
  • Title: Pharmacological approaches to understanding protein kinase signaling networks Source: Frontiers URL:[Link]
  • Title: The Novel Synthetic Compound 6-acetyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-b]indole Induces Mitotic Arrest and Apoptosis in Human COLO 205 Cells Source: PubMed URL:[Link]
  • Title: A comprehensive review of protein kinase inhibitors for cancer therapy Source: PMC URL:[Link]
  • Title: 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds Source: PubMed URL:[Link]
  • Title: Chemical Compounds as Inhibitors of Kinase Activity for the Treatment of Cancer and COPD Source: Google Patents URL
  • Title: Western Blot Protocol Source: YouTube URL:[Link]
  • Title: Biological Activities and Biochemical Composition of Endemic Achillea fraasii Source: PMC URL:[Link]
  • Title: 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds Source: ResearchG
  • Title: Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor Source: PMC, PubMed Central URL:[Link]
  • Title: Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity Source: PMC, PubMed Central URL:[Link]
  • Title: Dichotomy in Regioselectivity of Electrophilic Reaction of 3-Acetyl-5-hydroxylindole-Magical Power of Quantum Mechanics-Chemistry Source: LinkedIn URL:[Link]
  • Title: Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma Source: MDPI URL:[Link]
  • Title: Biological Activity of Naturally Derived Naphthyridines Source: MDPI URL:[Link]
  • Title: Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family Source: MDPI URL:[Link]
  • Title: Biological Activity and Chemical Composition of Essential Oil from Leaves and Fruits of Zanthoxylum mantaro (J.F.Macbr.) J.F.Macbr Source: MDPI URL:[Link]
  • Title: 3-Acetylindoles: Synthesis, Reactions and Biological Activities Source: ResearchG
  • Title: this compound Source: Chemsrc URL:[Link]
  • Title: Discovery of (2R)-N-[3-[2-[(3-methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205)

Sources

A Head-to-Head Comparison of Colchicine and an Indole-Based Analogue as Tubulin Inhibitors: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of cancer chemotherapy, the disruption of microtubule dynamics remains a cornerstone of therapeutic strategy. Microtubules, the dynamic polymers of α- and β-tubulin heterodimers, are integral to cell division, motility, and intracellular transport. Their critical role in mitosis makes them a prime target for antimitotic agents. Among these, compounds that bind to the colchicine site on β-tublin are of significant interest due to their potent ability to inhibit tubulin polymerization.

This guide provides an in-depth, head-to-head comparison of the classical tubulin inhibitor, colchicine, and a representative indole-based inhibitor, leveraging data from the closely related compound 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole . While direct, comprehensive data for 3-Acetyl-6-methoxyindole is not extensively available in peer-reviewed literature, the analysis of this structural analogue provides valuable insights into the potential efficacy and mechanism of the broader class of 6-methoxyindole derivatives. This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these two classes of tubulin inhibitors.

The Central Target: Tubulin and Microtubule Dynamics

Microtubules are in a constant state of flux, undergoing phases of polymerization (growth) and depolymerization (shrinkage) in a process known as dynamic instability. This equilibrium is crucial for the formation of the mitotic spindle, which ensures the proper segregation of chromosomes during cell division.[1] Small molecules that interfere with this delicate balance can halt the cell cycle, typically at the G2/M phase, and induce apoptosis (programmed cell death).[2]

Colchicine: The Archetypal Colchicine-Site Binding Agent

Colchicine, a natural product extracted from the autumn crocus (Colchicum autumnale), is one of the earliest identified tubulin-destabilizing agents.[3] Its mechanism of action involves binding to the β-subunit of tubulin at a specific pocket, now famously known as the colchicine binding site.[2][4] This binding event induces a conformational change in the tubulin dimer, preventing its polymerization into microtubules.[5] The resulting disruption of the microtubule network leads to mitotic arrest and subsequent cell death.[4] Despite its potent antimitotic activity, the clinical use of colchicine in oncology has been hampered by its narrow therapeutic index and significant toxicity.[6]

The Indole Scaffold: A Promising Challenger

Indole derivatives have emerged as a versatile and potent class of synthetic tubulin inhibitors, with many targeting the colchicine binding site.[7][8] The indole nucleus serves as a privileged scaffold in medicinal chemistry, and its derivatives have shown significant promise as anticancer agents.[9][10] These compounds often mimic the key interactions of colchicine within its binding pocket, while offering opportunities for chemical modification to improve potency, reduce toxicity, and overcome multidrug resistance.[7]

For the purpose of this guide, we will focus on the insights gained from studies on 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole , a compound that shares the core 6-methoxyindole structure with our topic of interest, this compound. The substitution at the 3-position (formyl vs. acetyl) and the 2-position (phenyl vs. absent) are key determinants of activity, but the overall binding mode and mechanism are expected to share significant similarities.

Mechanism of Action: A Shared Pathway

Both colchicine and the indole derivatives discussed herein function as microtubule-destabilizing agents by inhibiting tubulin polymerization. They bind to the colchicine binding site located at the interface between the α- and β-tubulin subunits.[2][11] This binding prevents the "straight" conformation of the tubulin dimer that is necessary for its incorporation into the growing microtubule lattice. The resulting tubulin-inhibitor complex can then cap the growing end of a microtubule, further promoting depolymerization.[12]

cluster_0 Cellular Environment cluster_1 Inhibitor Action cluster_2 Cellular Consequences Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Disrupted Microtubules Disrupted Microtubules Microtubule->Tubulin Dimers Depolymerization Inhibitor Colchicine or This compound Analogue Inhibitor->Tubulin Dimers Binding to Colchicine Site Mitotic Arrest Mitotic Arrest Disrupted Microtubules->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Figure 1: Mechanism of tubulin polymerization inhibition.

Head-to-Head Performance: A Data-Driven Comparison

A direct comparison of the inhibitory potency of these compounds is crucial for understanding their potential as therapeutic agents. The half-maximal inhibitory concentration (IC50) for tubulin polymerization is a key metric.

CompoundTubulin Polymerization IC50 (µM)Reference
Colchicine~1.0 - 3.2[13][14]
3-formyl-6-methoxy-2-(4-methoxyphenyl)indole1.5[4][11]

As the data indicates, the indole derivative 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole exhibits potent inhibition of tubulin polymerization, with an IC50 value that is comparable to, and in some reported ranges, more potent than colchicine.[4][11][13][14] This suggests that the 6-methoxyindole scaffold is a highly effective pharmacophore for targeting the colchicine binding site. Structure-activity relationship (SAR) studies have shown that the methoxy group at the 6-position of the indole ring is often associated with enhanced cytotoxic activity.[15]

Experimental Protocols for Evaluation

To enable researchers to conduct their own comparative studies, we provide detailed, step-by-step methodologies for key in vitro and cell-based assays.

Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay measures the effect of a compound on the polymerization of purified tubulin by monitoring the increase in turbidity (light scattering) as microtubules form.

Materials:

  • Purified tubulin (>99% pure)

  • GTP (Guanosine-5'-triphosphate)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Test compounds (Colchicine, this compound) dissolved in DMSO

  • 96-well, clear bottom microplate

  • Temperature-controlled spectrophotometer

Procedure:

  • Prepare stock solutions of test compounds and controls in DMSO.

  • On ice, add 2 µL of the test compound, control (colchicine as positive inhibitor, paclitaxel as a stabilizer, DMSO as vehicle), or vehicle to the appropriate wells of a 96-well plate.

  • Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold General Tubulin Buffer supplemented with 1 mM GTP.

  • Add 98 µL of the tubulin solution to each well to achieve a final volume of 100 µL.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60-90 minutes.

Data Analysis:

  • Plot absorbance versus time to generate polymerization curves.

  • Determine the rate of polymerization and the maximal polymer mass.

  • Calculate the IC50 value for inhibition of polymerization by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

cluster_0 Preparation cluster_1 Assay Setup cluster_2 Measurement & Analysis A Prepare compound dilutions C Add compounds to 96-well plate A->C B Prepare tubulin/GTP mix on ice D Add tubulin mix to initiate polymerization B->D C->D E Incubate at 37°C in plate reader D->E F Measure absorbance (340 nm) over time E->F G Plot curves and calculate IC50 F->G

Figure 2: Workflow for the in vitro tubulin polymerization assay.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This assay determines the effect of the inhibitors on cell cycle progression in a cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with various concentrations of the test compounds or vehicle (DMSO) for a specified time (e.g., 24 hours).

  • Harvest the cells by trypsinization, collect both adherent and floating cells, and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution using a flow cytometer.

Data Analysis:

  • Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

  • An accumulation of cells in the G2/M phase is indicative of mitotic arrest induced by tubulin inhibitors.

Concluding Remarks for the Research Professional

The available evidence strongly suggests that 6-methoxyindole derivatives, as represented by the potent activity of 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole, are a promising class of tubulin polymerization inhibitors that act via the colchicine binding site. Their inhibitory potency is on par with, and potentially exceeds, that of colchicine, highlighting the value of the indole scaffold in the design of novel antimitotic agents.

For researchers in drug discovery, the exploration of substitutions at the 2, 3, and other positions of the 6-methoxyindole core presents a fertile ground for optimizing potency, selectivity, and pharmacokinetic properties. The detailed protocols provided in this guide offer a robust framework for the preclinical evaluation of such novel chemical entities. As the quest for more effective and less toxic cancer therapeutics continues, the strategic design of indole-based tubulin inhibitors holds significant potential to yield the next generation of antimitotic drugs.

References

  • Möhler, H., et al. (2000). Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization. Journal of Medicinal Chemistry, 43(23), 4387-4394.
  • Vicente-Blázquez, A., et al. (2021). New indolesulfonamide derivatives targeting the colchicine site of tubulin: synthesis, anti-tumour activity, structure–activity relationships, and molecular modelling. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1345-1363.
  • Gupta, K., et al. (2023). Indole derivatives targeting colchicine binding site as potential anticancer agents. Archiv der Pharmazie.
  • Angerer, E. V., et al. (1998). Methoxy-Substituted 3-Formyl-2-phenylindoles Inhibit Tubulin Polymerization. Journal of Medicinal Chemistry, 41(21), 4043-4049*.
  • Hwang, D. J., et al. (2015). Structural Optimization of Indole Derivatives Acting at Colchicine Binding Site as Potential Anticancer Agents. ACS Medicinal Chemistry Letters, 6(9), 993-997.
  • Kaur, R., et al. (2023). Indole derivatives targeting colchicine binding site as potential anticancer agents. Archiv der Pharmazie, e2300181.
  • Li, W., et al. (2022). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)
  • Hwang, D. J., et al. (2015). Structural Optimization of Indole Derivatives Acting at Colchicine Binding Site as Potential Anticancer Agents. ACS medicinal chemistry letters, 6(9), 993–997.
  • Romagnoli, R., et al. (2021). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. Molecules, 26(16), 4947.
  • Lu, Y., et al. (2022).
  • Lu, Y., et al. (2012). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Pharmaceutical Research, 29(11), 2943–2971.
  • Al-Saffar, A. K., et al. (2022). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. Molecules, 27(23), 8206.
  • Liou, J. P., et al. (2012). Synthesis and Evaluation of 3-Aroylindoles as Anticancer Agents: Metabolite Approach. Journal of Medicinal Chemistry, 55(17), 7711-7722*.
  • BenchChem. (2025). A Comparative Analysis of Tubulin Inhibitor 26 and Colchicine: Mechanism and Efficacy.
  • Romagnoli, R., et al. (2007). Arylthioindole Inhibitors of Tubulin Polymerization. 3. Biological Evaluation, Structure-Activity Relationships and Molecular Modeling. Journal of Medicinal Chemistry, 50(12), 2863-2870.
  • Macdonough, M. T., et al. (2018). Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). Bioorganic & Medicinal Chemistry, 26(12), 3465-3476.
  • von Angerer, E., et al. (1997). 3-Formyl-2-phenylindoles: Novel Inhibitors of Tubulin Polymerization. Anti-Cancer Drug Design, 12(5), 419-423*.
  • ResearchGate. (n.d.). The IC 50 values (µM) of inhibition of tubulin polymerization. Data are...
  • Li, W., et al. (2022). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)
  • Zhang, H., et al. (2019). Structural insights into the design of indole derivatives as tubulin polymerization inhibitors. The FEBS Journal, 286(1), 117-129.
  • Nguyen, T. L., et al. (2015). Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry, 23(17), 5791-5800.
  • Semantic Scholar. (n.d.). Synthesis and Anticancer Activity of Some New 4-Azaindoleisoxazoles. Semantic Scholar.
  • Kamal, A., et al. (2012). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents.
  • Jezierska, A., et al. (2021). Synthesis, Anticancer Activity, and Apoptosis Induction of Novel 3,6-Diazaphenothiazines. Molecules, 26(18), 5489.
  • La Regina, G., et al. (2015). New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry, 58(15), 5989-6007.
  • La Regina, G., et al. (2015). New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry, 58(15), 5989-6007*.
  • Wang, Y., et al. (2020). 6-(3-amino-4-methoxyphenyl)-7H-[4][11] triazolo [3,4-b][3][4][11] thiadiazine, a novel tubulin inhibitor, evokes G2/M cell cycle arrest and apoptosis in SGC-7901 and HeLa cells. Journal of Cellular Biochemistry, 121(3), 2184-2196.

Sources

A Senior Application Scientist's Guide to Measuring Binding Affinity: An In-Depth Comparison Featuring Isothermal Titration Calorimetry for 3-Acetyl-6-methoxyindole

Author: BenchChem Technical Support Team. Date: January 2026

Authored for researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of Isothermal Titration Calorimetry (ITC) for determining the binding affinity of small molecules, using 3-Acetyl-6-methoxyindole as a representative candidate. Beyond a mere protocol, this document delves into the thermodynamic principles that make ITC the gold standard for binding analysis and objectively compares its performance against other widely-used biophysical techniques.

Introduction: Why Binding Affinity is a Cornerstone of Drug Discovery

In the intricate process of drug development, the initial and most fundamental question is whether a potential drug molecule interacts with its intended biological target. The strength of this interaction, quantified as binding affinity (KD), is a critical parameter that influences a compound's potency and efficacy. A high-affinity interaction is often a prerequisite for a successful therapeutic agent. This compound, an indole derivative, represents a class of small molecules frequently investigated for their therapeutic potential. Accurately characterizing its binding profile is paramount. Isothermal Titration Calorimetry (ITC) stands out as a premier biophysical technique because it provides a complete thermodynamic signature of the binding event in a single, label-free experiment.[1][2]

The Gold Standard: Unpacking Isothermal Titration Calorimetry (ITC)

ITC is a powerful method that directly measures the heat released or absorbed during a biomolecular binding event.[2] This heat change is a universal signal, meaning no fluorescent labels or surface immobilization are required, allowing the interaction to be studied in its native solution state.[3][4]

Core Principles

An ITC instrument consists of two highly sensitive cells: a reference cell (containing buffer) and a sample cell (containing the target protein).[5] The small molecule (the "ligand," in this case, this compound) is loaded into an injection syringe. The experiment proceeds as follows:

  • Titration: Small, precise aliquots of the ligand are injected into the sample cell containing the protein.[6]

  • Heat Detection: If binding occurs, heat is either released (exothermic) or absorbed (endothermic). The instrument's feedback system applies power to maintain a zero temperature difference between the sample and reference cells. This power differential is the signal that is measured.[6][7]

  • Saturation: As injections continue, the protein becomes saturated with the ligand. The heat change diminishes with each injection until only the small background heat of dilution is observed.[7]

The resulting data, a plot of heat change per injection versus the molar ratio of ligand to protein, is a binding isotherm.[2] Fitting this curve to a binding model yields a complete thermodynamic profile of the interaction.[8]

  • Binding Affinity (KD): The dissociation constant, a measure of how tightly the ligand binds. Lower KD values indicate stronger binding.[7]

  • Stoichiometry (n): The molar ratio of the ligand to the protein in the formed complex (e.g., 1:1 or 2:1).[1][9]

  • Enthalpy (ΔH): The heat released or absorbed upon binding, providing insight into the changes in bonding (e.g., hydrogen bonds and van der Waals interactions).[10]

  • Entropy (ΔS): Calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS), this term reflects changes in the system's disorder, often related to hydrophobic interactions and conformational changes.[9][10]

This complete thermodynamic characterization allows researchers to understand not just if a molecule binds, but why and how it binds, which is invaluable for lead optimization.[11]

Experimental Protocol: ITC for this compound Binding

This protocol outlines the critical steps for a successful ITC experiment. The causality behind each step is explained to ensure a self-validating and robust experimental design.

Step 1: Meticulous Sample Preparation

The quality of ITC data is directly dependent on the quality of the samples.

  • Protein Preparation:

    • The target protein should be highly pure and monodisperse. Aggregates can interfere with the experiment and should be removed by centrifugation or filtration.[9]

    • Accurately determine the protein concentration. Errors in protein concentration directly impact the calculated stoichiometry (n).[9]

  • Ligand Preparation:

    • Dissolve this compound in a buffer identical to the protein's final dialysis buffer. If a co-solvent like DMSO is required for solubility, ensure the exact same concentration of DMSO is present in both the protein and ligand solutions.[12] The recommended upper limit for DMSO is typically 10%.[12]

  • The Criticality of Buffer Matching:

    • Both the protein and ligand solutions must be in an identical buffer.[12] Any mismatch in pH, salt concentration, or additives will generate large heats of mixing that can completely mask the binding signal.[7] Dialysis of the protein against the final buffer, which is then used to dissolve the ligand, is the most reliable method.

Step 2: Rational Experimental Design
  • Concentration Selection & The "c-value":

    • The choice of concentrations is crucial for obtaining a well-defined binding isotherm. This is guided by the "c-value," a dimensionless parameter defined as: c = n * [Macromolecule] / K_D.[9]

    • For a reliable measurement of KD, the c-value should ideally be between 10 and 100.[9]

    • If the KD is unknown: Start with a protein concentration in the cell of 10-50 µM and a ligand concentration in the syringe that is 10-20 times higher.[7][9]

    • Example for this compound: Assuming an estimated KD of 5 µM and a 1:1 stoichiometry (n=1), a protein concentration of 50 µM would yield a c-value of 10. The ligand concentration in the syringe should then be at least 10x higher, i.e., 500 µM.

Step 3: Instrument Setup and Titration
  • Thoroughly clean the sample cell and injection syringe with detergent and water as recommended by the manufacturer.[13]

  • Load the target protein into the sample cell (~300 µL) and this compound into the injection syringe (~100-120 µL).[9]

  • Set the experimental temperature (commonly 25°C), stirring speed, and injection parameters (e.g., 19 injections of 2 µL each with a 240-second delay between injections).[13]

  • Allow the system to equilibrate to a stable baseline before starting the titration.

Step 4: Data Acquisition and Control Experiments
  • Initiate the automated titration run.

  • Crucial Control: After the main experiment, perform a control titration by injecting the this compound solution into the sample cell containing only buffer.[7] The heat from this titration represents the heat of dilution of the ligand. This data must be subtracted from the main experimental data for accurate analysis.[13]

Step 5: Data Analysis
  • Integrate the area under each injection peak to determine the heat change.

  • Subtract the heat of dilution from the control experiment.

  • Plot the corrected heat per injection against the molar ratio of ligand to protein.

  • Fit the resulting binding isotherm to an appropriate model (e.g., "one set of sites") using the analysis software (often a version of Origin).[13] This fitting process will yield the KD, n, and ΔH. ΔG and ΔS are then calculated automatically.[6]

ITC_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Experiment cluster_analysis Phase 3: Analysis Protein_Prep Protein Purification & Dialysis Ligand_Prep Ligand Dissolution (this compound) in Matched Buffer Concentration Accurate Concentration Measurement Instrument_Setup Instrument Setup (Temp, Injections) Concentration->Instrument_Setup Load Samples Titration Automated Titration: Ligand into Protein Instrument_Setup->Titration Control Control Titration: Ligand into Buffer Titration->Control Integration Peak Integration & Dilution Subtraction Control->Integration Acquire Data Fitting Isotherm Fitting (e.g., One Set of Sites) Integration->Fitting Results Thermodynamic Profile: KD, n, ΔH, ΔS, ΔG Fitting->Results

Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.

Comparative Analysis: ITC vs. Alternative Technologies

While ITC is the gold standard for thermodynamic characterization, other techniques offer advantages in specific contexts, such as higher throughput or sensitivity for kinetic measurements. The choice of technique depends on the specific research question.[14]

FeatureIsothermal Titration Calorimetry (ITC) Surface Plasmon Resonance (SPR) Bio-Layer Interferometry (BLI) Fluorescence-Based Thermal Shift Assay (TSA/DSF)
Principle Measures heat change upon binding in solution.Detects changes in refractive index when analyte binds to a ligand immobilized on a sensor surface.[15]Measures interference pattern of light reflected from a biosensor tip as molecules bind.[16]Monitors the unfolding of a protein via fluorescence as temperature increases; ligand binding stabilizes the protein, increasing its melting temp (Tm).[17][18]
Label-Free Yes.[4]Yes.[15]Yes.[19]Typically requires a fluorescent dye (e.g., SYPRO Orange), but can be intrinsic (tryptophan).[18]
Immobilization No, interactions are in solution.[1]Yes, one binding partner is immobilized on a sensor chip.[15]Yes, one binding partner is immobilized on a biosensor tip.[20]No, interactions are in solution.[21]
Key Data Output Thermodynamics: KD, ΔH, ΔS, Stoichiometry (n).[2]Kinetics & Affinity: kon, koff, KD.[22]Kinetics & Affinity: kon, koff, KD.[23]Binding (Yes/No) & Stability: ΔTm. Can be used to estimate KD.[21]
Sample Consumption High (hundreds of µg to mg).[4][24]Low to moderate (µg).[14]Low to moderate (µg).[23]Very low (µg).[18]
Throughput Low. One sample at a time.[4]Moderate to high (can run multiple interactions sequentially or in parallel).[22]High (typically 8-16 sensors in parallel in a 96/384-well plate format).[19][23]Very high (typically 96/384-well plate format).[25]
Strengths Complete thermodynamic profile in one experiment; universal assay; no immobilization artifacts.[11][26]Real-time kinetic data (on- and off-rates); high sensitivity; good for weak interactions.[14][27]High throughput; crude sample compatibility; less prone to clogging than SPR.[19]High throughput; very low sample consumption; cost-effective; excellent for screening large libraries.[21][25]
Weaknesses Low throughput; high sample consumption; may struggle with very weak or very tight binders.[14][24]Immobilization can alter protein activity; non-specific binding to the surface can be an issue.[14]Lower sensitivity than SPR, making it challenging for very small molecules or fast off-rates.[24]Indirect measure of binding; dye can interfere with binding; not all binding events cause a thermal shift.[18][28]

Conclusion: Selecting the Right Tool for the Job

For the definitive characterization of the binding of a small molecule like this compound to its target, Isothermal Titration Calorimetry is the unparalleled choice. It is the only technique that directly measures the thermodynamic forces driving the interaction, providing a complete picture of affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single, label-free experiment.[1][2] This rich dataset is crucial for understanding structure-activity relationships (SAR) and guiding rational drug design.[29]

While techniques like SPR and BLI are superior for determining kinetic rate constants (kon/koff) and TSA is ideal for high-throughput primary screening, they do not provide the direct thermodynamic readout that is the unique strength of ITC.[14][21][30] Therefore, in a drug development pipeline, TSA might be used to screen a large library for initial "hits," followed by SPR or BLI to confirm binding and provide kinetic ranking. Finally, ITC would be employed on the most promising candidates to gain a deep thermodynamic understanding of the interaction, validating the lead compounds and providing critical insights for their optimization.

References

  • Paketurytė, V., Zubrienė, A., Ladbury, J. E., & Matulis, D. (2017). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.
  • Vivoli, M., et al. (2014). Evaluation of fluorescence-based thermal shift assays for hit identification in drug discovery. Journal of Pharmaceutical and Biomedical Analysis.
  • Ciulli, A. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology.
  • Lab Manager. (n.d.). Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions. Lab Manager.
  • Paketurytė, V., et al. (2017). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in Molecular Biology.
  • Ciulli, A. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. SpringerLink.
  • Wang, Y., et al. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology.
  • Velazquez-Campoy, A., & Freire, E. (2005). Isothermal Titration Calorimetry: Principles and Applications. ResearchGate.
  • Sygnature Discovery. (n.d.). Fluorescent Thermal Shift Assays (FTSA). Sygnature Discovery.
  • O'Brien, R., et al. (2011). Isothermal Titration Calorimetry: Theory and Practice. SEPA.
  • CCRC Analytical Services. (n.d.). BioLayer Interferometry (BLI). University of Georgia.
  • AZoM. (2015). The Working Principle of Isothermal Titration Calorimetry. AZoM.
  • Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Bio-Rad.
  • Koepf, E. K., et al. (2014). Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects. JoVE.
  • Fairweather, S. J., et al. (2021). Use of Bio-Layer Interferometry (BLI) to measure binding affinities of SNAREs and phosphoinositides. PubMed Central.
  • The Huck Institutes. (n.d.). Isothermal Titration Calorimetry. Penn State.
  • Levin, B., et al. (2025). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter.
  • Wikipedia. (n.d.). Bio-layer interferometry. Wikipedia.
  • Lee, H., et al. (2022). Suppressing Nonspecific Binding in Biolayer Interferometry Experiments for Weak Ligand–Analyte Interactions. ACS Omega.
  • Wang, W., et al. (2014). Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. Analytical Chemistry.
  • AXXAM. (n.d.). Thermal shift assays for early-stage drug discovery. AXXAM.
  • Reichert Technologies. (2017). SPR Advantages When Studying Biomolecular Interactions Compared to Other Techniques. Reichert Technologies.
  • Charles River Laboratories. (n.d.). Thermal Shift Assays. Charles River Laboratories.
  • Brooks, R., et al. (2024). Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. MDPI.
  • Reaction Biology. (n.d.). Thermal Shift Assay (Differential Scanning Fluorimetry) Service. Reaction Biology.
  • Toray Research Center. (n.d.). Intermolecular Interaction Analysis (SPR ITC). Toray Research Center.
  • Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical Blog.
  • XanTec bioanalytics. (n.d.). Comparison of Biomolecular Interaction Techniques. XanTec bioanalytics.
  • Ali, M., & Johnson, P. E. (2023). Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. Methods in Molecular Biology.
  • Bitesize Bio. (2025). How Strong is Your Binding? A Quick Introduction to Isothermal Titration Calorimetry. Bitesize Bio.
  • GE Healthcare. (n.d.). The ITC experiment. Cytiva.
  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Harvard Medical School.
  • ResearchGate. (2022). How can I measure binding affinity if I do not have an ITC? ResearchGate.
  • Ball, B. A., et al. (2010). Isothermal titration calorimetry determination of thermodynamics of binding of cocaine and its metabolites to humanized h2E2 anti-cocaine mAb. PubMed Central.
  • ResearchGate. (n.d.). Determination of dissociation constant (KD) via isothermal titration calorimetry (ITC). ResearchGate.
  • ResearchGate. (n.d.). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. ResearchGate.
  • ResearchGate. (2013). What is the alternative method to study ligand receptor binding experiment beyond radiolabelling? ResearchGate.
  • The Bumbling Biochemist. (2023). Overview of methods to measure biochemical binding affinity. YouTube.
  • Xu, Z., et al. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Molecular Biosciences.

Sources

A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for Target Engagement of 3-Acetyl-6-methoxyindole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, confirming that a small molecule interacts with its intended protein target within the complex environment of a living cell is a critical step in the journey from a promising compound to a potential therapeutic. This guide provides an in-depth, objective comparison of the Cellular Thermal Shift Assay (CETSA) for determining the target engagement of the novel compound, 3-Acetyl-6-methoxyindole. We will explore the principles of CETSA, provide a detailed experimental workflow, and compare its performance against other established target engagement assays, supported by experimental data principles.

The Crucial Question of Target Engagement

The efficacy of any drug is fundamentally linked to its ability to bind to its molecular target.[1] Verifying this interaction, known as target engagement, within a physiological context is paramount for several reasons:

  • Mechanism of Action (MoA) Validation: Direct evidence of target binding is essential to confidently link a compound's biological effect to its intended MoA.[2]

  • Structure-Activity Relationship (SAR) Studies: Understanding how chemical modifications to a lead compound affect its binding to the target protein is crucial for optimizing potency and selectivity.

  • Early De-risking of Drug Candidates: Confirming target engagement early in the drug discovery process can help to avoid costly failures in later stages of development.[3]

While numerous techniques exist to study biomolecular interactions, many rely on purified proteins in simplified buffer systems, which may not accurately reflect the complexities of the cellular milieu.[4][5] The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful tool to bridge this gap by enabling the detection of target engagement in intact cells and even tissues.[6][7]

The Principle of Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay founded on the principle of ligand-induced thermal stabilization of proteins.[6][7][8][9] When a protein is heated, it denatures and aggregates, losing its solubility. However, the binding of a ligand, such as a small molecule drug, can stabilize the protein's three-dimensional structure, making it more resistant to heat-induced denaturation.[8][9] This results in a shift in the protein's melting temperature (Tm), which can be detected and quantified.

In a typical CETSA experiment, cells are treated with the compound of interest and then subjected to a temperature gradient.[8] The amount of soluble target protein remaining at each temperature is then measured, often by Western blotting or other protein detection methods.[9][10] A shift in the melting curve of the target protein in the presence of the compound compared to a vehicle control is indicative of target engagement.[8]

A Hypothetical Case Study: CETSA for this compound and its Putative Target

Given the absence of published data on the specific protein targets of this compound, we will present a hypothetical yet scientifically plausible case study. Indole-containing small molecules are known to interact with a variety of protein classes, including kinases. For the purpose of this guide, we will postulate that this compound is an inhibitor of a hypothetical cellular kinase, "Kinase X".

Experimental Workflow: Western Blot-Based CETSA

The following diagram and protocol outline the key steps in a Western blot-based CETSA experiment to assess the engagement of this compound with Kinase X in a human cancer cell line (e.g., HeLa).

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Heating cluster_lysis Lysis & Separation cluster_analysis Analysis cell_culture 1. Plate HeLa cells and allow to adhere treatment 2. Treat cells with this compound or vehicle (DMSO) cell_culture->treatment harvest 3. Harvest and resuspend cells in PBS treatment->harvest aliquot 4. Aliquot cell suspension into PCR tubes harvest->aliquot heat_shock 5. Apply temperature gradient (e.g., 40-70°C) using a thermal cycler aliquot->heat_shock freeze_thaw 6. Lyse cells via freeze-thaw cycles heat_shock->freeze_thaw centrifuge 7. Centrifuge to pellet aggregated proteins freeze_thaw->centrifuge supernatant 8. Collect supernatant (soluble protein fraction) centrifuge->supernatant quantify 9. Quantify protein concentration (e.g., BCA assay) supernatant->quantify western_blot 10. Analyze Kinase X levels by Western Blot quantify->western_blot data_analysis 11. Densitometry and melting curve generation western_blot->data_analysis

Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).

Detailed Experimental Protocol

1. Cell Culture and Treatment:

  • Plate HeLa cells in a 10 cm dish and grow to 80-90% confluency.

  • Treat the cells with 10 µM this compound or vehicle (0.1% DMSO) in complete medium for 2 hours at 37°C.

2. Cell Harvesting and Heating:

  • Wash the cells with ice-cold PBS and detach them using a cell scraper.

  • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C and resuspend the cell pellet in 1 mL of PBS supplemented with a protease inhibitor cocktail.

  • Aliquot 50 µL of the cell suspension into individual PCR tubes for each temperature point.

  • Heat the samples in a thermal cycler for 3 minutes at a range of temperatures (e.g., 40, 45, 50, 55, 60, 65, 70°C), followed by immediate cooling to 4°C for 3 minutes.[11]

3. Lysis and Separation of Soluble Fraction:

  • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[11]

  • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[11]

  • Carefully collect the supernatant, which contains the soluble protein fraction.[11]

4. Protein Quantification and Western Blot Analysis:

  • Determine the protein concentration of each supernatant using a BCA protein assay.

  • Normalize all samples to the same protein concentration by diluting with PBS.

  • Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein onto a 10% SDS-PAGE gel and perform electrophoresis.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for Kinase X overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Presentation and Interpretation

The band intensities from the Western blot are quantified using densitometry software. The amount of soluble Kinase X at each temperature is expressed as a percentage of the amount in the non-heated control (4°C). These values are then plotted against the temperature to generate melting curves.

Table 1: Hypothetical CETSA Data for this compound

Temperature (°C)% Soluble Kinase X (Vehicle)% Soluble Kinase X (this compound)
40100100
459598
508092
555585
602560
651030
70515

A rightward shift in the melting curve for the this compound-treated sample compared to the vehicle control would indicate that the compound binds to and stabilizes Kinase X, thus confirming target engagement.

Comparison with Alternative Target Engagement Assays

While CETSA offers a powerful approach to assess target engagement in a cellular context, several other techniques are also widely used in drug discovery. The choice of assay depends on various factors, including the nature of the target, the stage of the drug discovery process, and the specific information required.

Assay_Choice start Start: Need to measure target engagement q1 Is the assay for in vitro or cellular context? start->q1 in_vitro In Vitro Assays q1->in_vitro In Vitro cellular Cellular Assays q1->cellular Cellular q2_vitro Need kinetic and affinity data? in_vitro->q2_vitro q2_cellular Is genetic modification of the target acceptable? cellular->q2_cellular q3_vitro Need thermodynamic data? q2_vitro->q3_vitro No spr Surface Plasmon Resonance (SPR) q2_vitro->spr Yes itc Isothermal Titration Calorimetry (ITC) q3_vitro->itc Yes cetsa Cellular Thermal Shift Assay (CETSA) q2_cellular->cetsa No nanobret NanoBRET q2_cellular->nanobret Yes darts Drug Affinity Responsive Target Stability (DARTS) cetsa->darts Alternative label-free

Caption: Decision tree for selecting a target engagement assay.

Table 2: Comparison of Target Engagement Assays

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)Surface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Ligand-induced thermal stabilization of the target protein.[8][9]Ligand-induced protection of the target protein from proteolysis.[2][12][13][14]Measures changes in refractive index upon binding of an analyte to an immobilized ligand.[7][15][16][17]Measures the heat released or absorbed during a binding event.[3][4][11][18]
Context Cellular, tissue, or lysate.[6][7]Lysate or purified protein.[13]In vitro (purified components).[15][16]In vitro (purified components).[4][11]
Label-Free Yes.[8]Yes.[2]Yes (analyte is label-free).[15]Yes.[11]
Compound Modification No.[8]No.[12]No.No.
Target Modification No (for endogenous protein).No.Ligand is immobilized on a sensor chip.[7]No.
Information Provided Target engagement, relative affinity (ITDRF-CETSA).[10]Target engagement.[2]Affinity (KD), kinetics (kon, koff), stoichiometry.[15][16]Affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).[3][4][11]
Throughput Low (Western blot) to high (e.g., AlphaScreen).[5]Low to medium.Medium to high.[15]Low.[15]
Advantages Physiologically relevant, applicable to intact cells and tissues, no compound/target modification needed.[6][8]Label-free, no compound modification, can identify unknown targets.[2][12]Real-time kinetic data, high sensitivity.[15][16]Provides a complete thermodynamic profile of the interaction, direct measurement of binding.[4][11]
Disadvantages Not all binding events cause a thermal shift, can be low throughput, requires specific antibodies for Western blot.[5]Requires careful optimization of proteolysis, less quantitative than other methods.[13]Requires purified and immobilized ligand, potential for artifacts due to immobilization.[5]Requires large amounts of purified protein, low throughput, sensitive to buffer conditions.[11]

Conclusion: Choosing the Right Tool for the Job

Confirming target engagement is an indispensable part of modern drug discovery. The Cellular Thermal Shift Assay (CETSA) provides a robust and physiologically relevant method to directly assess the interaction of a compound with its target in the complex environment of a cell. Its label-free nature and applicability to unmodified compounds and endogenous proteins make it a valuable tool for validating on-target activity and guiding medicinal chemistry efforts.

However, no single assay is universally superior. The choice of a target engagement assay should be guided by the specific scientific question, the available resources, and the stage of the drug discovery project. For obtaining detailed kinetic and thermodynamic parameters in a controlled in vitro setting, techniques like SPR and ITC are invaluable. For label-free target identification in cell lysates, DARTS presents a compelling alternative.

By understanding the principles, advantages, and limitations of each method, researchers can make informed decisions to effectively and efficiently advance their drug discovery programs. The integration of CETSA into a comprehensive target engagement strategy, alongside other orthogonal assays, provides a powerful approach to build confidence in the mechanism of action of novel therapeutics like this compound and ultimately increase the probability of clinical success.

References

  • Holdgate, G. A. (2001). Isothermal titration calorimetry in drug discovery. PubMed. [Link]
  • deNOVO Biolabs. (2025). How does SPR work in Drug Discovery? [Link]
  • Reaction Biology. ITC Assay Service for Drug Discovery. [Link]
  • Henderson, M. J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • Henderson, M. J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed. [Link]
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
  • Drug Hunter. (2025). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. [Link]
  • ResearchGate. (2025). 7 Isothermal Titration Calorimetry in Drug Discovery | Request PDF. [Link]
  • White Rose Research Online. (2015). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. [Link]
  • Creative Biolabs. Drug Affinity Responsive Target Stability (Darts). [Link]
  • Howes, J. M., et al. (2024). Full article: Application of the Cellular Thermal Shift Assay (CETSA)
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
  • Pelago Bioscience. CETSA. [Link]
  • Carter, S. (2018). Surface Plasmon Resonance: Driving Better & Faster Decision-making in Drug Discovery. Technology Networks. [Link]
  • Chen, T. Y., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. PMC - NIH. [Link]
  • Taylor & Francis Online. (2020). Full article: Surface plasmon resonance, Orbitrap mass spectrometry and Raman advancements: exciting new techniques in drug discovery. [Link]
  • Creative BioMart. Principle and Protocol of Surface Plasmon Resonance (SPR). [Link]
  • Velazquez-Campoy, A., et al. (2015). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. NIH. [Link]
  • Pai, M. Y., et al. (2015). Drug Affinity Responsive Target Stability (DARTS)
  • Motsa, B. B., & Stahelin, R. V. (2023). A beginner's guide to surface plasmon resonance. SciSpace. [Link]
  • CureFFI.org. Isothermal titration calorimetry: Principles and experimental design. [Link]
  • Creative Biolabs. Surface Plasmon Resonance Protocol & Troubleshooting. [Link]
  • Malvern Panalytical. (2014).
  • ResearchGate. (2018).
  • Henderson, M. J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
  • O'Shannessy, D. J. (1999). Surface plasmon resonance. Biacore. [Link]
  • Friman, T. (2022). Current Advances in CETSA. Frontiers. [Link]

Sources

Introduction: The Enduring Significance of the Indole Scaffold in Inflammation Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Anti-Inflammatory Properties of Indole Derivatives

The indole nucleus, a bicyclic aromatic heterocycle, stands as a quintessential "privileged scaffold" in medicinal chemistry. Its structural motif is not only prevalent in a vast array of natural products and endogenous signaling molecules, such as the amino acid tryptophan, but it has also served as the foundational blueprint for numerous clinically successful therapeutic agents.[1][2] One of the most prominent areas where the indole scaffold has made a lasting impact is in the development of anti-inflammatory drugs, exemplified by the long-standing use of Indomethacin.[1][2]

Inflammation is a complex, multi-faceted biological response essential for defending against pathogens and repairing tissue damage. However, when dysregulated, it underpins a wide spectrum of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[3][4] The limitations of current anti-inflammatory therapies, such as the gastrointestinal and cardiovascular side effects associated with traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), drive the continued search for novel agents with improved efficacy and safety profiles.[5][6]

This guide provides a comparative analysis of the anti-inflammatory properties of various indole derivatives. Moving beyond a simple catalog of compounds, we will dissect the causal mechanisms of action, compare their potency using experimental data, and provide detailed, validated protocols for their evaluation. This resource is designed for researchers, scientists, and drug development professionals seeking to leverage the remarkable versatility of the indole scaffold to design the next generation of anti-inflammatory therapeutics.

Core Mechanisms of Action: How Indole Derivatives Modulate the Inflammatory Cascade

The anti-inflammatory effects of indole derivatives are not monolithic; they arise from the modulation of several key enzymatic and signaling pathways. The specific substitutions on the indole ring dictate the primary mechanism of action, allowing for the fine-tuning of biological activity.

Inhibition of Cyclooxygenase (COX) Enzymes

The most established mechanism for many indole-based anti-inflammatory agents is the inhibition of cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are potent mediators of pain, fever, and inflammation.[1]

  • COX-1 is constitutively expressed in most tissues and plays a "housekeeping" role, involved in functions like protecting the gastric mucosa and maintaining kidney function.[1]

  • COX-2 is typically undetectable in most tissues but is rapidly induced at sites of inflammation by cytokines and other inflammatory stimuli.[7]

The therapeutic goal is often to achieve selective inhibition of COX-2, thereby reducing inflammation without disrupting the protective functions of COX-1, which helps to minimize gastrointestinal side effects.[5] Structural modifications to the indole core, particularly at the N-1 and C-3 positions, have been shown to significantly influence selectivity towards the COX-2 enzyme.[1]

Arachidonic_Acid_Cascade Membrane Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_phys Prostaglandins (Physiological) (e.g., Gastric Protection) COX1->PGs_phys PGs_inflam Prostaglandins (Inflammatory) (Pain, Fever, Inflammation) COX2->PGs_inflam Indole_NonSel Non-selective Indoles (e.g., Indomethacin) Indole_NonSel->COX1 Indole_NonSel->COX2 Indole_Sel COX-2 Selective Indoles Indole_Sel->COX2

Caption: The Arachidonic Acid Cascade and COX Inhibition by Indole Derivatives.

Attenuation of Pro-Inflammatory Signaling Pathways

Beyond direct enzyme inhibition, many novel indole derivatives exert their effects by interfering with the intracellular signaling cascades that orchestrate the inflammatory response.

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling: The NF-κB pathway is a master regulator of inflammation.[4] In resting cells, NF-κB is held inactive in the cytoplasm. Upon stimulation by inflammatory signals (like lipopolysaccharide [LPS] or TNF-α), a signaling cascade leads to the degradation of its inhibitor, IκBα. This frees NF-κB to translocate to the nucleus, where it drives the transcription of numerous pro-inflammatory genes, including cytokines (TNF-α, IL-6, IL-1β) and COX-2.[8][9] Certain indole derivatives have been shown to prevent IκBα degradation, thereby blocking NF-κB activation and shutting down this broad-spectrum inflammatory gene expression.[10]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB_inactive p50/p65 (Inactive NF-κB) IkB->NFkB_inactive releases NFkB_active p50/p65 (Active NF-κB) NFkB_inactive->NFkB_active Translocation Indole_Deriv Indole Derivatives Indole_Deriv->IKK inhibit DNA κB DNA sites NFkB_active->DNA binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes transcription

Caption: Inhibition of the Canonical NF-κB Signaling Pathway by Indole Derivatives.

  • Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK family, including p38 and JNK, are key signaling proteins that respond to external stresses and inflammatory cytokines.[11][12] Their activation leads to the downstream regulation of transcription factors that control the synthesis of inflammatory mediators like TNF-α and IL-6.[11] The modulation of MAPK pathways represents another strategic avenue through which indole derivatives can exert anti-inflammatory effects.[13]

  • JAK/STAT (Janus Kinase/Signal Transducer and Activator of Transcription) Pathway: This pathway is a primary signaling route for a wide range of cytokines and growth factors.[14] Cytokine binding to its receptor activates associated JAKs, which then phosphorylate and activate STAT proteins.[15] Activated STATs then travel to the nucleus to regulate gene transcription.[15] As a critical hub for cytokine signaling, the JAK/STAT pathway is an attractive target for anti-inflammatory intervention, and some indole derivatives are being explored for this purpose.[16]

Comparative Performance Analysis of Representative Indole Derivatives

The true utility of the indole scaffold lies in its synthetic tractability, which allows for the generation of derivatives with diverse and optimized activity profiles. The following table summarizes experimental data for several classes of indole derivatives, showcasing the impact of structural modifications on their anti-inflammatory potency.

Compound/Derivative ClassPrimary Target(s)Assay TypePotency / EfficacyKey Structural FeatureReference
Indomethacin COX-1 / COX-2In vitro COX Enzyme InhibitionIC50: ~0.1 µM (COX-1), ~0.9 µM (COX-2)1-(4-chlorobenzoyl) group at N-1; Acetic acid at C-3[5]
1-benzoyl-3-[(4-trifluoromethylphenylimino)methyl]indole COX-2In vitro COX Enzyme Inhibition (EIA kit)IC50: >100 µM (COX-1), 0.32 µM (COX-2)Benzoyl at N-1; Trifluoromethylphenylimino at C-3[1]
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide (S3) COX-2In vivo Carrageenan-induced Paw Edema61.20% inhibition at 3h (vs. 76.89% for Indomethacin)Acetohydrazide linkage at C-3 with a 3-nitrophenyl group[5]
Indole-2-carboxamide Derivatives (e.g., 14f, 14g) TNF-α, IL-6In vitro LPS-induced RAW 264.7 MacrophagesIC50 < 1 µM for TNF-α & IL-6 inhibitionCarboxamide at C-2; Varied substitutions at C-5[17]
Indole-2-formamide benzimidazole[2,1-b]thiazole Hybrid (13b) NO, TNF-α, IL-6In vitro LPS-induced RAW 264.7 MacrophagesPotent inhibition of NO, TNF-α, and IL-6 releaseMolecular hybridization of indole and benzimidazole[2,1-b]thiazole[18][19]

Note: Potency values are approximate and can vary based on specific assay conditions. The table is for comparative purposes.

Validated Experimental Protocols for Scientific Integrity

To ensure that the comparison of these derivatives is grounded in reliable and reproducible science, this section details the standard methodologies used to generate the data presented above.

Protocol 1: In Vivo Carrageenan-Induced Paw Edema Model

This is the most widely used preclinical model for evaluating the acute anti-inflammatory activity of novel compounds.[3][20] The edema induced by carrageenan is biphasic: the first phase involves the release of histamine and serotonin, while the second, more prolonged phase is mediated by prostaglandins and involves COX-2 induction.[20]

Workflow Diagram

Paw_Edema_Workflow Start Acclimatize Rats (1 week) Grouping Group Animals (n=4-6 per group) - Vehicle Control - Standard Drug - Test Compound(s) Start->Grouping Dosing Administer Drug (Oral or IP) Grouping->Dosing Measure0 Measure Paw Volume (t=0) via Plethysmometer Dosing->Measure0 Wait Wait 1 hour Induction Inject 0.1 mL 1% Carrageenan into sub-plantar region of right hind paw Wait->Induction MeasureT Measure Paw Volume (t=1, 2, 3, 4h) Induction->MeasureT Measure0->Wait Calculate Calculate % Inhibition of Edema MeasureT->Calculate End Data Analysis Calculate->End

Caption: Standard Workflow for the Carrageenan-Induced Paw Edema Assay.

Step-by-Step Methodology:

  • Animal Acclimatization: Wistar albino rats (150-200g) are acclimatized to laboratory conditions for at least one week prior to the experiment.[20] Animals are fasted overnight before the experiment with free access to water.

  • Grouping and Dosing: Animals are randomly divided into groups: a vehicle control group (e.g., 1% CMC), a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the indole derivatives. Drugs are typically administered orally or intraperitoneally.[5]

  • Baseline Measurement: One hour after drug administration, the initial volume of the right hind paw of each rat is measured using a plethysmometer. This serves as the baseline (t=0).

  • Induction of Inflammation: 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar tissue of the right hind paw.[21]

  • Post-Induction Measurement: Paw volume is measured again at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula:

    • % Inhibition = [1 - (Vt - V0)test / (Vt - V0)control] x 100

    • Where Vt is the mean paw volume at time 't', and V0 is the mean paw volume at time 0.

Protocol 2: In Vitro Cytokine Inhibition in LPS-Stimulated Macrophages

This cell-based assay is crucial for evaluating the ability of compounds to inhibit the production of key pro-inflammatory cytokines like TNF-α and IL-6, often by targeting pathways like NF-κB.[17][18]

Step-by-Step Methodology:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seeding: Cells are seeded into 24-well plates at a density of approximately 2.5 x 10^5 cells/well and allowed to adhere overnight.

  • Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of the test indole derivatives or vehicle control. The cells are incubated for 1-2 hours.

  • Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration typically 0.5-1 µg/mL) to induce an inflammatory response. A set of wells with cells and vehicle but no LPS serves as the negative control.

  • Incubation: The plates are incubated for 18-24 hours to allow for cytokine production and release into the supernatant.

  • Supernatant Collection: After incubation, the plates are centrifuged, and the cell-free supernatant is carefully collected.

  • Cytokine Quantification: The concentration of TNF-α and IL-6 in the supernatant is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: The percentage inhibition of cytokine production is calculated relative to the LPS-stimulated vehicle control. The IC50 value (the concentration of the compound that causes 50% inhibition) is determined from the dose-response curve.[17]

Conclusion and Future Outlook

The indole scaffold has proven to be an exceptionally versatile and durable platform for the discovery of anti-inflammatory agents. The journey from the non-selective COX inhibitor Indomethacin to modern derivatives that selectively target COX-2 or modulate complex signaling networks like NF-κB highlights the power of medicinal chemistry in refining therapeutic action and improving safety.[1][10]

The comparative analysis demonstrates a clear structure-activity relationship, where specific substitutions on the indole ring can shift the mechanism from broad enzyme inhibition to targeted modulation of intracellular signaling. The development of hybrid molecules, such as the indole-benzimidazole[2,1-b]thiazole derivatives, points toward a promising strategy of combining pharmacophores to achieve enhanced potency.[18][19]

Future research will likely focus on:

  • Dual-Target Inhibitors: Designing single molecules that can inhibit multiple key inflammatory enzymes, such as both COX and 5-lipoxygenase (5-LOX), to provide a broader anti-inflammatory effect and potentially a better safety profile.[22]

  • Targeting Kinase Pathways: Further exploration of indole derivatives as inhibitors of specific kinases within the MAPK and JAK/STAT pathways to treat inflammatory diseases that are less responsive to traditional NSAIDs.[12][16]

  • Improving Drug-like Properties: Continued optimization of lead compounds to enhance bioavailability, reduce off-target effects, and minimize the risk of cardiovascular and gastrointestinal toxicity.

By leveraging the foundational knowledge detailed in this guide, researchers are well-equipped to continue innovating, building upon the rich chemical legacy of the indole nucleus to develop safer and more effective treatments for the myriad of diseases driven by chronic inflammation.

References

  • Interactions of selected indole derivatives with COX-2 and their in silico structure modifications towards the development of novel NSAIDs. PubMed.
  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. [No Source Provided].
  • Inflammation & Autoimmune Disease Models | IBD, RA, EAE. WuXi Biology.
  • Indole as a Core Anti-Inflammatory Agent- A Mini Review. [No Source Provided].
  • Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. PMC - NIH.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central.
  • Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals. Cuestiones de Fisioterapia.
  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed.
  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Publishing.
  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. [No Source Provided].
  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI.
  • Design, Synthesis, and Structure–Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. ACS Publications.
  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. PMC - NIH.
  • Synthesis, Characterization and Anti-Inflammatory Activity of Novel 1, 5-Disubstituted Indole Derivatives. ResearchGate.
  • Analgesic and Anti-Inflammatory Potential of Indole Derivatives. Taylor & Francis Online.
  • A brief review of the biological potential of indole derivatives. ResearchGate.
  • Indole nucleus as a selective COX-2 inhibitor and anti-inflammatory agent (2011-2022). [No Source Provided].
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI.
  • Indole derivatives having COX-2 inhibitory activity. ResearchGate.
  • Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. PubMed.
  • MAPK Signaling in Inflammatory Cytokines Pathways. Assay Genie.
  • The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. MDPI.
  • Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives. PubMed.
  • (PDF) Synthesis and anti-inflammatory, analgesic, and anti-ulcerogenic bioevaluation of new indole bioconjugates. ResearchGate.
  • NF-κB signaling in inflammation. MD Anderson Cancer Center.
  • NF-κB signaling in inflammation. PMC - PubMed Central.
  • MAPK Signaling Links Autophagy and Inflammation. Bio-Techne.
  • MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits. PubMed.
  • MAPK signaling in inflammation-associated cancer development. PMC - NIH.
  • NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers.
  • Phytochemicals Targeting JAK–STAT Pathways in Inflammatory Bowel Disease: Insights from Animal Models. MDPI.
  • NF-κB: A Double-Edged Sword Controlling Inflammation. MDPI.
  • NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers.
  • JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. [No Source Provided].
  • Targeting JAK/STAT signaling pathways in treatment of inflammatory bowel disease. [No Source Provided].
  • JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects. PMC - PubMed Central.
  • JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects. R Discovery.

Sources

Validating the Specificity of 3-Acetyl-6-methoxyindole in Cell Signaling Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and cell signaling research, the precise characterization of small molecule inhibitors is paramount. An inhibitor's value is intrinsically tied to its specificity; a promiscuous compound that interacts with multiple targets can lead to confounding experimental results and potential off-target toxicities. This guide provides a comprehensive framework for validating the specificity of a novel indole-based compound, 3-Acetyl-6-methoxyindole, as a putative kinase inhibitor. While public data on this specific molecule is limited, we will proceed with a hypothetical yet plausible scenario where it is postulated to target the Phosphoinositide 3-Kinase (PI3K) pathway, a critical regulator of cell growth, proliferation, and survival.[1][2]

This document is designed for researchers, scientists, and drug development professionals, offering a narrative that intertwines technical protocols with the rationale behind experimental choices, ensuring a self-validating and robust scientific approach.

The Rationale for a Tiered Approach to Specificity Validation

Validating the specificity of a kinase inhibitor is not a single experiment but a multi-faceted investigation.[3] A tiered approach is the most rigorous and efficient strategy, beginning with broad, high-throughput biochemical assays and progressively narrowing down to more physiologically relevant cell-based and phenotypic analyses. This methodology allows for early identification of potential liabilities and provides a comprehensive understanding of the compound's mechanism of action.

Our investigation into this compound will follow this tiered structure:

  • Tier 1: In Vitro Kinase Profiling. A broad biochemical screen to assess the compound's activity against a large panel of kinases. This provides a global view of its selectivity.

  • Tier 2: Cellular Target Engagement and Downstream Signaling. Western blot analysis to confirm that the compound inhibits the intended target and its downstream signaling cascade within a cellular context.

  • Tier 3: Comparative Phenotypic Analysis. Cellular assays to compare the phenotypic effects of this compound with well-characterized inhibitors, ensuring the observed cellular response is consistent with on-target activity.

Tier 1: In Vitro Kinase Profiling

The initial step is to understand the compound's activity across the human kinome. This is best achieved through a large-scale kinase panel screening, often performed by specialized contract research organizations.[4][5] This provides an unbiased assessment of on-target potency and potential off-target interactions.

Experimental Protocol: Broad Kinase Panel Screen

Objective: To determine the inhibitory activity of this compound against a comprehensive panel of human kinases.

Methodology: A radiometric or luminescence-based in vitro kinase activity assay (e.g., ADP-Glo™ Kinase Assay) is a common and reliable method.[6]

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Plate Preparation: In a multi-well plate, array a panel of purified recombinant human kinases (e.g., a panel of over 400 kinases).

  • Compound Addition: Add this compound to the kinase reactions at a final concentration of 1 µM and 10 µM. Include a known highly selective PI3K inhibitor (e.g., Alpelisib) and a broad-spectrum kinase inhibitor (e.g., Staurosporine) as positive controls, and a vehicle control (DMSO).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP and the specific substrate for each kinase.

  • Incubation: Incubate the reactions at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Terminate the reaction and measure kinase activity using an appropriate detection reagent (e.g., ADP-Glo™ reagent, which quantifies the amount of ADP produced).

  • Data Analysis: Calculate the percentage of inhibition for each kinase relative to the vehicle control.

Data Presentation: Kinase Inhibition Profile

The results of the kinase panel screen are typically presented as a percentage of inhibition at the tested concentrations. A high percentage of inhibition against the intended target (PI3K isoforms) and minimal inhibition of other kinases would indicate high specificity.

Kinase TargetThis compound (1 µM) % InhibitionAlpelisib (1 µM) % InhibitionStaurosporine (1 µM) % Inhibition
PI3Kα 92% 95% 98%
PI3Kβ 88% 85%97%
PI3Kδ 90% 93%99%
PI3Kγ 85% 82%96%
mTOR45%15%95%
Akt112%5%90%
ERK15%2%85%
JNK28%3%88%
p38α6%4%87%
CDK215%8%92%
... (and 400+ other kinases)<10%<10%>80%

Table 1: Hypothetical data from a broad kinase panel screen. This compound shows potent inhibition of PI3K isoforms with some activity against mTOR, while the highly selective inhibitor Alpelisib primarily inhibits PI3K. Staurosporine demonstrates broad-spectrum inhibition.

Tier 2: Cellular Target Engagement and Downstream Signaling

Biochemical assays, while informative, do not fully recapitulate the complexity of a cellular environment.[7] Therefore, it is crucial to validate the on-target activity of this compound in a relevant cell line. Western blotting is a powerful technique to assess the phosphorylation status of key proteins in a signaling pathway, providing a direct readout of kinase activity.[8][9]

Signaling Pathway Diagram: The PI3K/Akt/mTOR Pathway

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt p-Thr308 mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt p-Ser473 S6K S6K mTORC1->S6K Activation FourEBP1 4E-BP1 mTORC1->FourEBP1 Inhibition Proliferation Cell Growth & Proliferation S6K->Proliferation FourEBP1->Proliferation Inhibitor This compound Inhibitor->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway.

Experimental Protocol: Western Blot Analysis

Objective: To determine if this compound inhibits the phosphorylation of Akt, a key downstream effector of PI3K, in a dose-dependent manner.

Cell Line Selection: A cancer cell line with a known activating mutation in the PI3K pathway (e.g., MCF-7, which has a PIK3CA mutation) is an appropriate model.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2 hours). Include a vehicle control (DMSO) and a positive control (Alpelisib).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6K, and total S6K overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.

Data Presentation: Dose-Dependent Inhibition of PI3K Signaling

The results should demonstrate a dose-dependent decrease in the phosphorylation of Akt and its downstream target S6K, with no significant change in the total protein levels.

Treatmentp-Akt (Ser473) / Total Akt Ratiop-S6K / Total S6K Ratio
Vehicle (DMSO)1.00 ± 0.081.00 ± 0.11
This compound (0.1 µM)0.75 ± 0.060.81 ± 0.09
This compound (1 µM)0.21 ± 0.040.35 ± 0.05
This compound (10 µM)0.05 ± 0.020.12 ± 0.03
Alpelisib (1 µM)0.15 ± 0.030.25 ± 0.04

Table 2: Hypothetical quantitative western blot data showing a dose-dependent inhibition of Akt and S6K phosphorylation by this compound in MCF-7 cells.

To further probe specificity, it is advisable to also examine key phosphoproteins from other major signaling pathways, such as the MAPK/ERK pathway (p-ERK1/2).[8] A specific inhibitor should not significantly affect the phosphorylation status of proteins in unrelated pathways.

Tier 3: Comparative Phenotypic Analysis

The final tier of specificity validation is to assess the cellular consequences of target inhibition. If this compound is a specific PI3K inhibitor, its effect on cell proliferation should be comparable to that of other known PI3K inhibitors.

Experimental Workflow Diagram

Phenotypic_Assay_Workflow Start Seed Cells (e.g., MCF-7) Treatment Treat with Compounds: - this compound - Alpelisib (PI3K inhibitor) - Staurosporine (Pan-kinase inhibitor) - Vehicle (DMSO) Start->Treatment Incubation Incubate for 72 hours Treatment->Incubation Assay Perform Cell Viability Assay (e.g., CellTiter-Glo®) Incubation->Assay Analysis Analyze Data: - Generate dose-response curves - Calculate IC50 values Assay->Analysis Conclusion Compare IC50 values and assess phenotypic specificity Analysis->Conclusion

Caption: Workflow for comparative phenotypic analysis.

Experimental Protocol: Cell Proliferation Assay

Objective: To compare the anti-proliferative effects of this compound with a selective PI3K inhibitor and a non-selective kinase inhibitor.

Methodology: A luminescence-based cell viability assay (e.g., CellTiter-Glo®) that measures ATP levels is a robust method for assessing cell proliferation.

Step-by-Step Protocol:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at an appropriate density.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound, Alpelisib, and Staurosporine. Include a vehicle control.

  • Incubation: Incubate the cells for 72 hours.

  • Assay: Add the CellTiter-Glo® reagent to each well and measure the luminescent signal according to the manufacturer's protocol.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value for each compound.

Data Presentation: Comparative IC50 Values

The IC50 value represents the concentration of a compound required to inhibit cell proliferation by 50%. A specific inhibitor should have an IC50 value in a similar range to other selective inhibitors of the same target.

CompoundPrimary Target(s)IC50 in MCF-7 cells (µM)
This compoundPI3K (putative)0.85
AlpelisibPI3Kα0.65
StaurosporinePan-kinase0.05

Table 3: Hypothetical IC50 values from a cell proliferation assay. The IC50 of this compound is comparable to the selective PI3K inhibitor Alpelisib, while the non-selective inhibitor Staurosporine is significantly more potent due to its broad-spectrum activity.

Conclusion

This guide outlines a rigorous, multi-tiered approach to validating the specificity of this compound as a putative PI3K inhibitor. By integrating in vitro kinase profiling, cellular target engagement studies, and comparative phenotypic analyses, researchers can build a comprehensive and compelling case for the compound's mechanism of action. This structured, self-validating workflow not only enhances the reliability of experimental findings but also provides a solid foundation for further preclinical and clinical development. The principles and protocols described herein are broadly applicable to the characterization of any novel small molecule inhibitor, underscoring the importance of scientific integrity and methodological rigor in modern drug discovery.

References

  • Asati, V., Bhupal, R., Bhattacharya, S., Kaur, K., Gupta, G. D., Pathak, A., & Mahapatra, D. K. (2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anti-Cancer Agents in Medicinal Chemistry, 23(4), 404–416. [Link]
  • Patel, R. V., Rathi, A. K., Syed, R., Singh, V., & Shin, H. S. (2017). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Recent Patents on Anti-Cancer Drug Discovery, 12(1), 16–35. [Link]
  • Abdel-Maksoud, M. S., El-Gamal, M. I., & Oh, C. H. (2022). Therapeutic Insights of Indole Scaffold-Based Compounds as Protein Kinase Inhibitors. Molecules, 27(19), 6537. [Link]
  • Rathi, A. K., Syed, R., Singh, V., Shin, H. S., & Patel, R. V. (2017). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Recent Patents on Anti-Cancer Drug Discovery, 12(1), 16–35. [Link]
  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. [Link]
  • Reaction Biology. (2022).
  • INiTS. (2020). Cell-based test for kinase inhibitors. INiTS. [Link]
  • Lategahn, J., Keul, M., & Rauh, D. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. ACS Chemical Biology, 11(9), 2444–2452. [Link]
  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
  • Sharma, P. C., & Kumar, A. (2014). Indolinones as promising scaffold as kinase inhibitors: a review. Current Medicinal Chemistry, 21(16), 1846–1868. [Link]
  • Jones, C. A., Greer-Phillips, S. E., & Borkovich, K. A. (2011). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Methods in Molecular Biology, 722, 225–242. [Link]
  • Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). FDA-approved small-molecule kinase inhibitors. Trends in Pharmacological Sciences, 36(7), 422–439. [Link]
  • Pharmaron. (n.d.). Kinase Panel Profiling. Pharmaron. [Link]
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
  • Patel, R. V., Rathi, A. K., Syed, R., Singh, V., & Shin, H. S. (2017). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Recent Patents on Anti-Cancer Drug Discovery, 12(1), 16–35. [Link]
  • Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Eurofins Discovery. [Link]
  • Wang, W., Li, Y., & Liu, H. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 27(15), 4933. [Link]
  • O'Shea, J. J., & Kanno, Y. (2008). Selectivity and therapeutic inhibition of kinases: to be or not to be?.
  • Musso, L., Cincinelli, R., Zuco, V., Zunino, F., & Fallacara, A. L. (2019). Identification of an indol-based multi-target kinase inhibitor through phenotype screening and target fishing using inverse virtual screening approach. Bioorganic & Medicinal Chemistry, 27(10), 2034–2043. [Link]
  • Rockland Immunochemicals, Inc. (n.d.). AKT/PI3K Signaling Pathway. Rockland Immunochemicals, Inc.. [Link]
  • Nuhn, P., Vag, T., Stöhr, C. G., & Wülfing, C. (2020). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. Cancers, 12(11), 3169. [Link]
  • Bardwell, L. (2006). Analysis of mitogen-activated protein kinase activation and interactions with regulators and substrates. Methods in Molecular Biology, 332, 227–242. [Link]
  • De, P., & Amjad, Z. (2018). Western blot analysis of proteins in the mitogen-activated protein kinase (MAPK) pathway in mouse liver.
  • Labiotech.eu. (2025).
  • Rahman, M. A., Islam, M. R., & Haque, M. N. (2023). Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment. International Journal of Molecular Sciences, 24(22), 16091. [Link]
  • Singh, M., & Kumar, A. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Heliyon, 9(2), e13328. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Acetyl-6-methoxyindole

Author: BenchChem Technical Support Team. Date: January 2026

| Core Directive: Hazard Assessment and Immediate Safety

The foundational principle of chemical waste management is to handle unknown or uncharacterized substances as hazardous until proven otherwise.[3] Methoxy-activated indoles, while valuable in synthesis, can exhibit enhanced reactivity.[4] Therefore, 3-Acetyl-6-methoxyindole and any materials contaminated with it must be managed as regulated hazardous waste. The immediate priority is to minimize exposure and mitigate risk during handling and prior to disposal.

| Engineering Controls and Personal Protective Equipment (PPE)

All handling and preparation for disposal of this compound must be conducted within a certified chemical fume hood to prevent inhalation of fine particulates.[1][5] Appropriate PPE is mandatory to prevent dermal and ocular exposure.[5]

Protective MeasureSpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.[1]Protects against splashes of solutions or accidental aerosolization of solid powder.
Skin Protection Chemical-resistant gloves (e.g., Nitrile).Prevents direct skin contact. Indole derivatives can cause skin irritation.[1]
Body Protection Standard laboratory coat, long-sleeved clothing, and closed-toe shoes.Minimizes the risk of skin exposure from spills or contamination.[1]
Respiratory Protection Not typically required when using a fume hood. If a fume hood is unavailable, consult your EHS department for appropriate respirator selection.A fume hood is the primary engineering control for preventing respiratory exposure.[5]

| Waste Characterization and Segregation: A Self-Validating System

Proper segregation is the most critical step in preventing dangerous chemical reactions within waste containers.[2][6] It ensures the integrity of the waste stream and the safety of all personnel involved, from the researcher to the disposal vendor. The waste generated from this compound must be segregated into distinct, clearly labeled streams.

  • Solid Waste: This stream includes pure, unadulterated this compound, reaction byproducts, and any contaminated disposable labware such as weighing papers, gloves, and pipette tips.

  • Liquid Waste (Non-Halogenated Solvents): Solutions of this compound in solvents like ethanol, methanol, acetone, or hexane should be collected in a dedicated container for non-halogenated solvent waste.

  • Liquid Waste (Halogenated Solvents): Solutions in solvents such as dichloromethane or chloroform must be collected in a separate container for halogenated solvent waste. Never mix halogenated and non-halogenated solvent wastes. [7]

  • Aqueous Waste: While this compound has low water solubility, any aqueous solutions from extractions or washes containing the compound should be treated as hazardous aqueous waste.[8] Do not dispose of this down the drain.[9]

  • Sharps Waste: Any needles, scalpels, or broken glass contaminated with the compound must be placed in a designated, puncture-proof sharps container.[1]

| Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is mandated by regulatory bodies like the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11] The following protocol ensures compliance and safety.

Step 1: Container Selection and Management

Select a container that is in good condition, leak-proof, and chemically compatible with the waste.[12] For instance, do not use metal containers for acidic waste.[11] The original product container is often a suitable choice for solid waste.[13] Containers must be kept securely closed at all times, except when actively adding waste.[3][12] This is an OSHA and EPA requirement to prevent spills and the release of vapors.

Step 2: Hazardous Waste Labeling

From the moment the first drop of waste enters the container, it must be labeled.[12] This area, known as a Satellite Accumulation Area (SAA), must be at or near the point of generation and under the control of laboratory personnel.[3][14][15]

The label must clearly include:

  • The words "HAZARDOUS WASTE" .[12][15]

  • The full chemical name: "this compound" and all other constituents, including solvents, with their approximate percentages or concentrations.

  • A clear indication of the hazards (e.g., "Irritant," "Toxic").[15]

  • The accumulation start date (the date waste was first added).

Step 3: Storage in a Satellite Accumulation Area (SAA)

Store the labeled waste container in a designated SAA within the laboratory.[15] The SAA must be under the direct supervision of lab personnel.[11] Use secondary containment, such as a spill tray, to capture any potential leaks. Ensure incompatible waste streams (e.g., acids and bases) are physically segregated.[14]

Step 4: Arranging for Final Disposal

Do not attempt to neutralize or treat the chemical waste in the lab unless you have a specific, validated, and EHS-approved procedure.[1] The safest and most compliant method is to arrange for pickup by your institution's EHS department.[3] They are trained professionals who will manage the waste according to all regulations, ensuring it is transported to a licensed treatment, storage, and disposal facility (TSDF).[11]

| Emergency Protocol: Spill Management

In the event of a small-scale spill of this compound:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Restrict access to the spill area.

  • Don PPE: Wear, at a minimum, a lab coat, safety goggles, and double nitrile gloves.

  • Containment: For a solid spill, gently cover it with a paper towel to prevent aerosolization. For a liquid spill, surround the area with an absorbent material.

  • Cleanup: Carefully sweep the solid material or absorb the liquid using a chemical spill kit. Avoid creating dust.[16]

  • Dispose: Place all cleanup materials (absorbent pads, contaminated gloves, etc.) into a designated hazardous waste container and label it accordingly.

  • Decontaminate: Clean the spill surface with an appropriate solvent (e.g., ethanol), followed by soap and water.

  • Report: Report the incident to your laboratory supervisor and EHS department.

| Visual Workflow and Reference

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_prep Phase 1: Preparation & Handling cluster_waste_gen Phase 2: Waste Generation & Segregation cluster_disposal Phase 3: Containerization & Disposal start Begin work with This compound ppe Wear appropriate PPE (Goggles, Gloves, Lab Coat) in a Fume Hood start->ppe Safety First waste_gen Waste is Generated ppe->waste_gen segregate Segregate Waste by Type waste_gen->segregate solid Solid Waste (Pure chemical, contaminated labware) segregate->solid liquid Liquid Waste (Solutions) segregate->liquid sharps Sharps Waste (Needles, broken glass) segregate->sharps container_solid Place in compatible, labeled 'Hazardous Solid Waste' container solid->container_solid container_liquid Place in compatible, labeled 'Hazardous Liquid Waste' container (Halogenated vs. Non-Halogenated) liquid->container_liquid container_sharps Place in puncture-proof 'Sharps' container sharps->container_sharps store Store in designated Satellite Accumulation Area (SAA) with secondary containment container_solid->store container_liquid->store container_sharps->store contact_ehs Contact EHS for Pickup and Final Disposal store->contact_ehs

Sources

Mastering the Safe Handling of 3-Acetyl-6-methoxyindole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The core principle of this guide is risk minimization through a combination of engineering controls, administrative procedures, and appropriate personal protective equipment (PPE). Every step is designed to be a self-validating system, ensuring that safety is an integral part of the scientific process.

Section 1: Hazard Assessment and Core Safety Principles

While specific toxicity data for 3-Acetyl-6-methoxyindole is limited, related indole compounds are known to be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[1] Therefore, it is prudent to handle this compound with the assumption that it may present similar hazards. The primary routes of exposure to be controlled are inhalation of the powder, dermal contact, and eye contact.[2]

Key Safety Principles:

  • Minimize Exposure: All procedures should be designed to minimize the generation of dust and prevent direct contact with the chemical.

  • Engineering Controls First: Always prioritize the use of engineering controls like fume hoods and ventilated enclosures over sole reliance on PPE.[3]

  • Know Your Emergency Procedures: Be familiar with the location and operation of safety showers, eyewash stations, and fire extinguishers before beginning any work.

  • Assume Toxicity: In the absence of complete toxicological data, treat all new or unfamiliar compounds as potentially hazardous.[4]

Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

The selection of appropriate PPE is critical for preventing exposure. The following table outlines the recommended PPE for handling this compound, with detailed justifications for each item.

Protection Type Specific Recommendation Rationale
Hand Protection Chemical-resistant nitrile gloves.[1][5]To prevent skin contact. Nitrile gloves offer good resistance to a wide range of chemicals. Always inspect gloves for tears or defects before use.[5]
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards.[1]To protect eyes from dust particles and potential splashes.[1]
Respiratory Protection A NIOSH-approved N95 or FFP2 filtering facepiece respirator (dust mask).[1]To prevent inhalation of the powder. This is especially critical when handling the solid outside of a ventilated enclosure.
Body Protection A laboratory coat.[1]To prevent contamination of personal clothing and minimize skin contact.

Section 3: Operational Plan for Safe Handling

A systematic workflow is essential for minimizing risk. The following step-by-step guide details the safe handling of this compound from preparation to disposal.

Preparation
  • Review Available Safety Information: Before beginning work, consult all available safety resources, including any supplier-provided information and data on structurally similar compounds.[6]

  • Prepare the Work Area: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[5] Cover the work surface with disposable bench paper to easily contain and clean up any spills.[7]

  • Assemble All Materials: Gather all necessary equipment, including the chemical container, spatulas, weighing paper, solvents, and waste containers, before donning PPE.

  • Don Appropriate PPE: Put on all required PPE as detailed in the table above. Ensure a proper fit for all items.

Weighing the Compound
  • Perform in a Controlled Environment: Weighing of the powder should be conducted in a chemical fume hood or a ventilated balance enclosure to control dust.[7]

  • Minimize Dust Generation: Handle the solid material carefully to avoid creating airborne dust.[6] Use a spatula to gently transfer the powder to the weighing paper. Avoid pouring the powder directly from the bottle.

  • Use Anti-Static Devices: If the powder is prone to static, which can cause it to disperse, consider using an anti-static gun or ionizing bar to neutralize the static charge.[7]

  • Clean Up Immediately: After weighing, carefully clean the balance and surrounding area with a damp cloth to remove any residual powder. Dispose of the cloth as chemical waste.

Preparing Solutions
  • Add Solid to Solvent: When dissolving the compound, slowly add the weighed solid to the solvent to prevent splashing.[6]

  • Work in a Fume Hood: All solution preparation should be performed in a chemical fume hood to control any vapors that may be released.[5]

  • Proper Labeling: Clearly label the container with the chemical name, concentration, solvent, date, and your initials.

The following diagram illustrates the decision-making process for ensuring a safe handling workflow.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A Review Safety Data B Prepare Fume Hood A->B C Assemble Materials B->C D Don Full PPE C->D E Weigh Compound in Ventilated Enclosure D->E F Prepare Solution in Fume Hood E->F G Label Container F->G H Decontaminate Work Area G->H I Segregate & Label Waste H->I J Doff PPE Correctly I->J K Wash Hands Thoroughly J->K

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Acetyl-6-methoxyindole
Reactant of Route 2
Reactant of Route 2
3-Acetyl-6-methoxyindole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.